Bis(2-ethylhexyl) adipate
Description
This compound is a diester resulting from the formal condensation of the carboxy groups of adipic acid with 2-ethylhexan-1-ol. It is used as a plasticiser in the preparation of various polymers. It has a role as a plasticiser. It is a diester, a carboxylic ester and a member of dicarboxylic acids and O-substituted derivatives. It is functionally related to a 2-ethylhexan-1-ol and an adipic acid.
BEHA is a natural product found in Panax ginseng with data available.
Properties
IUPAC Name |
bis(2-ethylhexyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |
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InChI Key |
SAOKZLXYCUGLFA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |
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Molecular Formula |
C22H42O4 | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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DSSTOX Substance ID |
DTXSID0020606 | |
| Record name | Bis(2-ethylhexyl)hexanedioate | |
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Molecular Weight |
370.6 g/mol | |
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Physical Description |
Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |
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| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Boiling Point |
783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |
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Flash Point |
385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |
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Density |
0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |
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Vapor Density |
12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |
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Impurities |
0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |
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Color/Form |
COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |
CAS No. |
103-23-1, 70147-21-6 | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Bis(2-ethylhexyl)hexanedioate | |
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| Record name | Dioctyl adipate | |
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| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Melting Point |
-90 °F (NTP, 1992), -67.8 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(2-ethylhexyl) adipate (DEHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) adipate, commonly known as DEHA or dioctyl adipate (DOA), is a significant organic compound with the chemical formula C₂₂H₄₂O₄.[1][2] It is the diester formed from the condensation of adipic acid and 2-ethylhexan-1-ol.[3][4][5] As a colorless, oily liquid with a mild odor, DEHA is primarily utilized as a plasticizer to enhance the flexibility, durability, and low-temperature properties of various polymers, most notably polyvinyl chloride (PVC).[3][6] Its applications are extensive, ranging from food packaging films and medical devices to lubricants and cosmetics.[6][7] This guide provides a comprehensive technical overview of DEHA's chemical structure, properties, synthesis, applications, and toxicological profile, tailored for professionals in research and development.
Chemical Identity and Structure
DEHA is a diester of adipic acid, a six-carbon dicarboxylic acid, and 2-ethylhexanol, a branched eight-carbon alcohol.[4] This structure imparts a high degree of flexibility and a low volatility to the molecule, which are key characteristics for its function as a plasticizer.
-
IUPAC Name: bis(2-ethylhexyl) hexanedioate[4]
-
CAS Number: 103-23-1[1]
-
Molecular Formula: C₂₂H₄₂O₄[1]
-
Molecular Weight: 370.57 g/mol [1]
The presence of the branched 2-ethylhexyl groups sterically hinders close packing of the polymer chains, thereby increasing the free volume and imparting flexibility.
Caption: Chemical structure of this compound.
Physicochemical Properties
DEHA's physical and chemical properties are fundamental to its role as a plasticizer. It is a colorless to straw-colored liquid that is immiscible in water but soluble in most organic solvents.[3] Its low vapor pressure contributes to its permanence in plastic formulations.
| Property | Value | Reference |
| Melting Point | -67 °C | [1][3] |
| Boiling Point | 417 °C | [1][3] |
| Density | 0.925 g/mL at 20 °C | [1][3] |
| Vapor Pressure | <0.001 hPa at 20 °C | [3] |
| Flash Point | >230 °F (>110 °C) | [1][3] |
| Water Solubility | <0.0001 g/L (immiscible) | [3] |
| Refractive Index (n20/D) | 1.447 | [1][3] |
| Viscosity | 8.2 cSt at 37.8 °C | |
| LogP (Octanol-Water Partition Coefficient) | 8.94 at 25 °C |
Synthesis and Manufacturing
The industrial production of DEHA is primarily achieved through the esterification of adipic acid with 2-ethylhexanol.[3][7] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The process involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product side.
Caption: A typical synthesis workflow for this compound.
A general preparation method involves the following steps:
-
Esterification: Adipic acid and 2-ethylhexanol are reacted in a specific molar ratio in the presence of a catalyst and heat.[8][9] Water is continuously removed.
-
Washing: The crude product is washed, often with an alkaline solution, to neutralize the acid catalyst and remove any unreacted adipic acid.[9]
-
Dealcoholization: Excess 2-ethylhexanol is removed, typically by vacuum distillation.[9]
-
Refining and Filtration: The product is further purified through steps like treatment with a refining agent and filtration to achieve the desired quality and color.[9]
Industrial and Commercial Applications
DEHA's primary function is as a plasticizer, where it is valued for conferring flexibility, particularly at low temperatures.[6] Its major applications include:
-
Polyvinyl Chloride (PVC): DEHA is extensively used in flexible PVC products such as food packaging films (cling wrap), wire and cable insulation, flooring, and medical devices.[6][10]
-
Synthetic Rubber: It is compatible with various synthetic rubbers like nitrocellulose and ethylcellulose, improving their impact properties.[3]
-
Coatings and Adhesives: DEHA is used as an additive in paints, varnishes, and adhesives to enhance flexibility and film-forming properties.[6]
-
Lubricants: It serves as a component in industrial and automotive lubricants, metalworking fluids, and hydraulic fluids.[6][11]
-
Cosmetics and Personal Care Products: In cosmetics, it functions as a solvent, emollient, and skin-conditioning agent.[3][6]
Environmental Fate and Behavior
The environmental fate of DEHA is influenced by its low water solubility and low vapor pressure.[10]
-
Soil: Due to its high octanol-water partition coefficient (Kow), DEHA is expected to be immobile in soil, sorbing to organic matter.[5][10]
-
Water: In aquatic environments, DEHA tends to partition to sediment and biota.[7] While it hydrolyzes slowly, biodegradation is a significant removal process, with studies showing essentially complete biodegradation in activated sludge systems.[5][7][12]
-
Air: In the atmosphere, DEHA can exist in both vapor and particulate phases. The vapor phase is expected to degrade through reactions with hydroxyl radicals.[10][12]
The bioconcentration factor (BCF) for DEHA is considered low, suggesting it does not significantly accumulate in aquatic organisms.[10]
Toxicology and Human Health Effects
The toxicological profile of DEHA has been extensively studied.
-
Acute Toxicity: DEHA exhibits low acute toxicity, with high LD50 values in animal studies.[13]
-
Metabolism: When ingested, DEHA is rapidly hydrolyzed to the monoester, mono-2-ethylhexyl adipate (MEHA), and adipic acid.[10][14] Further metabolism involves oxidation of the ethylhexyl side chain.[15] The metabolites are then excreted, primarily in the urine.[4][15]
-
Chronic Toxicity and Carcinogenicity: Long-term exposure to high doses of DEHA in animal studies has been associated with effects such as reduced body weight and damage to the liver and testes.[12] There is some evidence that DEHA may have the potential to cause liver cancer in animals at high exposure levels.[16] The International Agency for Research on Cancer (IARC) has classified di(2-ethylhexyl) adipate in Group 3, "not classifiable as to its carcinogenicity to humans."
-
Regulatory Status: Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) monitor the safety of DEHA. In the United States, the Food and Drug Administration (FDA) permits DEHA as an indirect food additive for use in certain food contact materials.[10][17]
Caption: Primary metabolic pathway of this compound.
Analytical Methodologies
Various analytical methods are employed for the detection and quantification of DEHA. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and robust technique.
Example Protocol: GC-MS Analysis of DEHA in a Liquid Matrix
This protocol outlines a general procedure for the analysis of DEHA. Specific parameters may need optimization based on the sample matrix and instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction): a. To a 10 mL aqueous sample, add a suitable internal standard. b. Add 5 mL of a non-polar organic solvent (e.g., hexane or dichloromethane). c. Vortex or shake vigorously for 2 minutes to ensure thorough mixing. d. Centrifuge to separate the aqueous and organic layers. e. Carefully transfer the organic layer to a clean vial. f. Concentrate the extract under a gentle stream of nitrogen if necessary.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for DEHA can be selected from its mass spectrum (e.g., m/z 129, 147, 259).[4]
-
-
Data Analysis: a. Identify the DEHA peak based on its retention time and the presence of characteristic ions. b. Quantify the concentration of DEHA by comparing the peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of DEHA.
Conclusion
This compound is a versatile and widely used plasticizer with a well-characterized chemical structure and set of physicochemical properties that make it highly effective in a variety of polymer applications. Its synthesis is a straightforward esterification process, and its applications span numerous industries. While toxicological studies have indicated potential health effects at high doses in animal models, its low acute toxicity and rapid metabolism contribute to its continued use under regulated conditions. Understanding the technical details of DEHA, from its molecular structure to its analytical detection, is crucial for researchers and professionals working with plasticized materials and developing new formulations.
References
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LookChem. (n.d.). Cas 103-23-1,this compound. Retrieved from [Link]
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Riverland Trading. (n.d.). Bis (2-Ethylhexyl) Adipate Supplier | 103-23-1. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7641, this compound. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for this compound (DEHA)”. Retrieved from [Link]
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International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC. Retrieved from [Link]
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International Agency for Research on Cancer. (2000). DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. IARC Publications. Retrieved from [Link]
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rxmarine. (n.d.). Diethylhydroxylamine Analysis. Retrieved from [Link]
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World Health Organization. (2003). Di(2-ethylhexyl)adipate in Drinking-water. Retrieved from [Link]
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Koch, H. M., et al. (2020). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose. PubMed. Retrieved from [Link]
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Introduction: Understanding Bis(2-ethylhexyl) adipate (DEHA)
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-ethylhexyl) adipate (DEHA)
This compound, commonly known as DEHA or dioctyl adipate (DOA), is a significant organic compound with the chemical formula C₂₂H₄₂O₄.[1][2] It is the diester formed from the condensation of adipic acid and 2-ethylhexanol.[1][3] Structurally, it consists of a central six-carbon adipate core flanked by two branched 2-ethylhexyl ester groups. This molecular architecture imparts desirable properties, making it a colorless, oily liquid with low volatility and a mild odor.[1][3][4]
DEHA's primary industrial application is as a plasticizer, a substance incorporated into polymers to enhance their flexibility, workability, and durability.[3][4][5] It is particularly valued in the production of flexible polyvinyl chloride (PVC) products, where it improves low-temperature performance, extending the temperature range in which the material remains pliable.[5] Its applications are diverse, ranging from food packaging films and medical devices to wire insulation, coatings, and synthetic lubricants.[6][7][8] As regulatory scrutiny of certain phthalate-based plasticizers has increased, DEHA has gained prominence as a non-phthalate alternative, driving further research into its synthesis and properties.[9] This guide provides a detailed exploration of the synthesis, purification, and analytical characterization of DEHA for professionals in research and development.
Part 1: Synthesis of this compound via Fischer Esterification
The industrial production of DEHA is predominantly achieved through the direct esterification of adipic acid with 2-ethylhexanol.[7][10][11] This reaction, a classic example of Fischer esterification, is an equilibrium-controlled process that requires a catalyst and the removal of a byproduct to achieve high yields.
Reaction Principle and Mechanism
The overall reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of adipic acid to form one molecule of DEHA and two molecules of water.
Adipic Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O
The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of water, and deprotonation of the carbonyl to regenerate the acid catalyst and yield the ester.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification for one carboxyl group.
Causality Behind Experimental Choices
-
Reactant Stoichiometry: The reaction requires a 1:2 molar ratio of adipic acid to 2-ethylhexanol.[12] In practice, a slight excess of the alcohol (e.g., 1.5 equivalents per carboxyl group) is often used.[9] This serves a dual purpose: it acts as a solvent and, according to Le Chatelier's principle, shifts the reaction equilibrium towards the product side, thereby increasing the conversion of adipic acid.
-
Catalyst Selection:
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) are effective and commonly used catalysts.[7][13] They are low-cost and highly active. However, their corrosive nature necessitates specialized equipment, and their removal requires a neutralization and washing step, which generates aqueous waste.
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic ion-exchange resins, offer a more sustainable alternative. They are less corrosive, can be easily separated from the reaction mixture by filtration, and are reusable. This simplifies the purification process and reduces waste generation.[12]
-
Biocatalysts: Lipases, particularly immobilized enzymes like Candida antarctica lipase B (Novozym 435), can catalyze the esterification under milder conditions (e.g., lower temperatures).[9][14] This enzymatic route is highly selective, minimizes side reactions, and is considered a green chemistry approach. However, the cost of the enzyme can be a limiting factor for large-scale production.[9][14]
-
-
Temperature and Water Removal: The esterification is typically conducted at temperatures between 140-180°C.[12][13] This temperature provides sufficient thermal energy to achieve a reasonable reaction rate. Critically, to drive the equilibrium towards the product, the water formed during the reaction must be continuously removed. This is most effectively accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a water-carrying agent like toluene.[12]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a general procedure for the synthesis of DEHA using p-toluenesulfonic acid as a catalyst.
Materials:
-
Adipic Acid (1.0 mole)
-
2-Ethylhexanol (2.2 moles)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (1-2% by weight of adipic acid)
-
Toluene (as azeotropic agent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.
-
Charging Reactants: Charge the flask with adipic acid, 2-ethylhexanol, p-TSA, and a sufficient volume of toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to co-distill with toluene and collect in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected (target: 2.0 moles). The reaction is typically complete within 3-5 hours.
-
Cooling and Neutralization: Once the theoretical amount of water is collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer sequentially with 5% NaHCO₃ solution to neutralize the p-TSA catalyst. (Caution: CO₂ evolution).
-
Wash with deionized water.
-
Wash with brine to break any emulsions and aid in drying.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification:
-
Remove the toluene and excess 2-ethylhexanol by rotary evaporation.
-
Purify the crude DEHA by vacuum distillation to obtain a clear, colorless final product.
-
Caption: General workflow for the synthesis and purification of DEHA.
Part 2: Characterization and Quality Control
Thorough characterization is essential to confirm the successful synthesis of DEHA and to assess its purity. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in the synthesized molecule, thereby confirming the ester formation.
-
Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds present.
-
Expected Spectrum: The FTIR spectrum of DEHA is characterized by several key absorption bands:
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester group. The absence of a broad O-H peak around 3000 cm⁻¹ from the carboxylic acid starting material indicates a complete reaction.
-
~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the numerous methylene (CH₂) and methyl (CH₃) groups in the ethylhexyl chains.
-
~1170 cm⁻¹: A strong C-O stretching vibration characteristic of the ester linkage.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample.
-
¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule based on their chemical environment. For DEHA, the expected signals are:
-
~4.00 ppm: A doublet of doublets corresponding to the -O-CH₂- protons of the ester group, adjacent to the chiral center.[16][17]
-
~2.33 ppm: A triplet for the -CH₂- protons of the adipate backbone adjacent to the carbonyl groups.[16]
-
~1.2-1.7 ppm: A complex series of overlapping multiplets for the numerous methylene (-CH₂-) and methine (-CH-) protons in the ethylhexyl chains.[16][17]
-
~0.90 ppm: Triplets corresponding to the terminal methyl (-CH₃) protons of the ethylhexyl chains.[16][17]
-
-
¹³C NMR (Carbon NMR): This provides information on the different carbon environments. Key signals include:
-
~173 ppm: The carbonyl carbon of the ester.
-
~67 ppm: The -O-CH₂- carbon of the ester linkage.
-
A series of signals between ~11-40 ppm corresponding to the various alkyl carbons in the adipate and ethylhexyl chains.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of DEHA and confirming its molecular weight.[18]
-
Principle: The gas chromatograph separates volatile components of the sample based on their boiling points and interactions with the stationary phase of the column.[18] The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.[19]
-
Expected Results:
-
Chromatogram: A successful synthesis will show a single, dominant peak in the gas chromatogram, indicating a high-purity product. The retention time of this peak should match that of a DEHA standard.
-
Mass Spectrum: The mass spectrum of the main peak will show a molecular ion peak (M⁺) corresponding to the molecular weight of DEHA (370.57 g/mol ) and a characteristic fragmentation pattern that can be used to confirm its identity.[1][2]
-
Caption: A multi-technique workflow for the characterization of DEHA.
Part 3: Physicochemical Properties and Safety Profile
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₂O₄ | [1][2] |
| Molecular Weight | 370.57 g/mol | [1][2] |
| CAS Number | 103-23-1 | [1][2] |
| Appearance | Colorless to straw-colored, oily liquid | [1][3][4] |
| Boiling Point | 417 °C | [1][2] |
| Melting Point | -67 °C | [1] |
| Density | ~0.925 g/mL at 20 °C | [1][4] |
| Refractive Index (n²⁰/D) | ~1.447 | [1][4] |
| Flash Point | >196 °C (>230 °F) | [1][8] |
| Water Solubility | Immiscible / Very low (<0.0001 g/L) | [1][4] |
Safety and Toxicological Overview
-
Acute Toxicity: DEHA exhibits very low acute toxicity, with high LD50 values in animal studies, indicating it is not significantly harmful if ingested in single, large doses.[6][8][20]
-
Irritation: It may cause mild irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[21]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified DEHA in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence.[22] There is limited evidence of it causing liver cancer in animal studies at high doses.[21]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4]
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Physical and chemical properties of dioctyl adipate
An In-Depth Technical Guide to the Physical and Chemical Properties of Dioctyl Adipate (DOA)
Introduction: Understanding Dioctyl Adipate (DOA)
Dioctyl adipate (DOA), a prominent organic compound, is the dioctyl ester of adipic acid.[1] It presents as a colorless, transparent, and oily liquid with a faint, characteristic odor.[2][3][4] Primarily recognized for its role as a high-performance plasticizer, DOA is integral to enhancing the flexibility, durability, and workability of various polymeric materials, most notably polyvinyl chloride (PVC).[5][6][7] Its synthesis is achieved through the direct esterification of adipic acid with n-octanol.[2][8]
The unique molecular structure of DOA, featuring long, nonpolar hydrocarbon chains and two polar ester groups, governs its physicochemical properties and makes it an excellent choice for applications requiring low-temperature flexibility and good thermal stability.[6][8][9] For researchers, scientists, and professionals in drug development, a comprehensive understanding of DOA's properties is crucial for its application in medical devices, pharmaceutical packaging, and controlled-release drug delivery systems.[6][10]
This guide provides a detailed exploration of the core physical and chemical characteristics of Dioctyl Adipate, offering field-proven insights and methodologies relevant to its scientific and industrial applications.
Molecular Structure and Synthesis
Dioctyl adipate is a symmetrical diester. Its structure is centered around the six-carbon backbone of adipic acid, with each of its two carboxylic acid groups esterified with an eight-carbon alcohol, 1-octanol.[2] This results in a molecule with the chemical formula C₂₂H₄₂O₄ and a molar mass of approximately 370.57 g/mol .[11]
The manufacturing process involves a direct esterification reaction between adipic acid and octanol, typically in the presence of an acid catalyst.[12][] The reaction is driven to completion by removing the water byproduct. Subsequent purification steps are employed to achieve the high-purity product required for sensitive applications.[]
Caption: Molecular Structure of Dioctyl Adipate (DOA).
Physical Properties of Dioctyl Adipate
The physical properties of DOA are fundamental to its function as a plasticizer and solvent. Its low volatility is critical for maintaining the integrity and flexibility of plasticized materials over long periods, while its excellent low-temperature performance prevents materials from becoming brittle in cold environments.[5][8]
| Property | Value | Reference(s) |
| CAS Number | 123-79-5 | [14][15] |
| Molecular Formula | C₂₂H₄₂O₄ | [11][14] |
| Molar Mass | 370.57 g/mol | [11][15] |
| Appearance | Colorless to slightly yellow, oily liquid | [2][3] |
| Odor | Very faint, slightly greasy or aromatic | [2][4] |
| Density | 0.922 - 0.929 g/cm³ at 20°C | [4][9][14] |
| Boiling Point | ~405 - 417 °C at 760 mmHg | [2][4][16] |
| Melting/Freezing Point | -67.8 °C to -7.5 °C (solidifies) | [1][2][5][16] |
| Flash Point | ~194 - 196 °C | [1][4][5] |
| Autoignition Temp. | ~377 °C | [4] |
| Viscosity (Dynamic) | ~13.7 mPa·s at 20°C | [4][17] |
| Refractive Index | ~1.442 - 1.450 at 20°C | [14][18] |
| Vapor Pressure | Very low, e.g., ~8.5 x 10⁻⁷ mmHg at 25°C | [15] |
| Water Solubility | Insoluble or very slightly soluble (~0.78 mg/L at 22°C) | [2][5] |
| Solubility in Solvents | Soluble in many organic solvents like ethanol, ether, acetone, and benzene | [3][5][14] |
Chemical Properties and Reactivity
DOA's chemical behavior is characteristic of a long-chain aliphatic diester.
Stability and Compatibility
Under normal storage and handling conditions, dioctyl adipate is very stable.[2] It is compatible with a wide range of materials, including PVC, nitrocellulose, ethyl cellulose, and various synthetic rubbers.[4][6] This high compatibility allows it to be blended with other plasticizers to achieve specific performance characteristics in final products.[5][6]
However, DOA can undergo violent reactions with strong oxidizing agents and strong acids.[2][16][19] Contact with these substances should be avoided. Thermal decomposition, which occurs at high temperatures, can release carbon monoxide, carbon dioxide, and other potentially harmful gases.[2]
Characteristic Reactions
As an ester, DOA can participate in two primary reactions:
-
Hydrolysis: In the presence of an acid catalyst and water, DOA can be hydrolyzed back to its constituent parts: adipic acid and 1-octanol.[2]
-
Saponification: Reacting with a strong base, such as sodium hydroxide, will break the ester bonds to form a salt of adipic acid and 1-octanol.[2]
These reactions are generally slow under ambient conditions but are important considerations in formulation stability and environmental fate.
Relevance and Applications in Scientific Research
While DOA is a bulk industrial chemical, its properties are highly relevant to scientific and pharmaceutical fields.
-
Plasticizer for Medical and Laboratory Materials: DOA is used to impart flexibility to PVC used in medical tubing, blood bags, and other disposable medical devices.[10] Its low toxicity profile and approval for food-contact applications make it a suitable candidate for materials that may come into contact with biological fluids or pharmaceutical preparations.[10][20]
-
Drug Delivery Systems: In pharmaceutical technology, plasticizers are critical components of polymer coatings for tablets and capsules. DOA can be used in controlled-release formulations to modify the physical properties of the coating, thereby controlling the rate of drug release into the body.[6]
-
Solvent and Emollient: In topical and transdermal formulations, DOA can act as an emollient, softening and smoothing the skin, and as a solvent or vehicle for active pharmaceutical ingredients (APIs).[7][14][21]
Analytical Protocols and Methodologies
The quantification and characterization of DOA, particularly in migration studies from packaging or medical devices, is essential for safety and regulatory compliance.
Quantification of DOA Migration via GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for detecting and quantifying trace amounts of DOA that may have migrated into a sample matrix (e.g., food simulant, biological fluid).[22][23] The technique offers high sensitivity and selectivity.
Experimental Protocol: Isothermal Saturation for Solubility Determination
A foundational experiment for any formulation scientist is determining the solubility of a compound in a given solvent. The isothermal saturation method is a reliable technique for this purpose.[9]
Objective: To determine the equilibrium solubility of DOA in a specific organic solvent at a constant temperature.
Materials:
-
Dioctyl Adipate (high purity)
-
Selected organic solvent (e.g., ethanol, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
GC-MS system for quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add a known volume of the organic solvent to several glass vials.
-
Add an excess amount of DOA to each vial to ensure a saturated solution with visible undissolved DOA remains.[9]
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of DOA of known concentrations in the same solvent.
-
Analyze the standards using a validated GC-MS method to generate a calibration curve.[24]
-
Analyze the prepared sample solution under the same GC-MS conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of DOA in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of DOA in that solvent at the specified temperature.
-
Caption: Workflow for DOA Solubility Determination via GC-MS.
Safety and Toxicological Profile
Dioctyl adipate is characterized by low acute toxicity.[11][12] Animal studies indicate a high LD50 (oral, rat) of over 9100 mg/kg, suggesting a low hazard from accidental ingestion.[19][25] It is not considered a skin irritant, though direct contact may cause mild redness in sensitive individuals.[2][26]
-
Regulatory Status: The U.S. Food and Drug Administration (FDA) has approved DOA for use in materials that come into contact with food under specific regulations, such as 21 CFR Part 175.105 for adhesives and coatings.[20] This regulatory standing provides a degree of assurance for its use in applications where indirect human exposure is possible. Importantly, DOA is an adipate-based plasticizer and is not a phthalate; its regulatory status is unaffected by recent restrictions on certain phthalates in food-contact applications.[20]
-
Environmental Impact: While DOA is considered to have low toxicity to humans, it is advised that the chemical should not be released into the environment, as it may be harmful to aquatic organisms.[2][16]
Conclusion
Dioctyl adipate is a versatile and highly effective plasticizer with a well-characterized set of physical and chemical properties. Its excellent low-temperature flexibility, thermal stability, low volatility, and favorable toxicological profile make it an indispensable component in a wide array of applications, from industrial plastics to specialized materials in the pharmaceutical and medical fields. For the research scientist, a thorough grasp of DOA's solubility, compatibility, and analytical methodologies is paramount for innovative formulation development and ensuring product safety and efficacy.
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An In-depth Technical Guide to Bis(2-ethylhexyl) adipate (DEHA), CAS Number: 103-23-1
Introduction
Bis(2-ethylhexyl) adipate, commonly referred to as DEHA or by its synonym dioctyl adipate (DOA), is a significant organic compound with the chemical formula (CH₂CH₂CO₂C₈H₁₇)₂. As the diester of adipic acid and 2-ethylhexanol, this colorless, oily liquid has carved a niche in various industrial applications, primarily owing to its efficacy as a plasticizer.[1] This guide provides a comprehensive technical overview of DEHA, delving into its chemical and physical properties, synthesis, applications, toxicological profile, and analytical methodologies. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep, nuanced understanding of this versatile compound.
Physicochemical Properties
DEHA's utility is intrinsically linked to its distinct physical and chemical characteristics. It is a clear, colorless liquid, often with a faint odor, and is characterized by its low volatility.[2] This property is particularly advantageous in applications requiring a stable plasticizer over extended periods. It is miscible with most organic solvents but is insoluble in water.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 103-23-1 | [1][3][4][5][6][7] |
| Molecular Formula | C₂₂H₄₂O₄ | [1][2][3][4][6][7][8][9] |
| Molecular Weight | 370.57 g/mol | [1][3][5][6][7][8][10] |
| Appearance | Clear, colorless liquid | [6] |
| Melting Point | -67 °C | |
| Boiling Point | 417 °C | |
| Density | 0.925 g/mL at 20 °C | [1][3][10] |
| Flash Point | >230 °F (>110 °C) | |
| Vapor Pressure | <0.001 hPa (20 °C) | |
| Refractive Index | n20/D 1.447 | |
| Water Solubility | Insoluble (<0.0001g/l) | |
| LogP | 8.94 at 25°C |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through the esterification of adipic acid with 2-ethylhexanol.[8][11] This reaction is typically catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid, to drive the formation of the diester.[11] The process generally involves several key stages: esterification, washing to remove unreacted acid and catalyst, dealcoholization to remove excess alcohol, and subsequent refining and filtration to yield a high-purity product.[12]
Diagram 1: Generalized Synthesis Workflow for DEHA
Caption: Generalized workflow for the synthesis of DEHA.
Industrial and Research Applications
DEHA's primary role is as a plasticizer, a substance added to a material to make it softer and more flexible.[1] Its excellent compatibility with a wide range of polymers makes it a versatile choice in numerous applications.
Polymer and Plastics Industry
The flexible vinyl plastic industry is the largest consumer of DEHA.[13] It is extensively used in the production of flexible polyvinylchloride (PVC) products, where it imparts desirable properties such as enhanced durability and resistance to temperature extremes.[13] Common applications include:
-
Food Cling Wrap: DEHA is a key component in many PVC-based food packaging films.[13]
-
Electrical Cables: It enhances the flexibility and longevity of cable insulation and sheathing.
-
Artificial Leather and Flooring: DEHA contributes to the suppleness and wear resistance of these materials.
-
Rubber Products: In the automotive and industrial sectors, DEHA improves the flexibility and resistance to cracking of seals, gaskets, and hoses, especially in harsh environments.
Other Industrial Uses
Beyond its role as a primary plasticizer, DEHA finds application in several other areas:
-
Lubricants: It is used as a component in functional hydraulic fluids and aircraft lubricants.[1][14]
-
Cosmetics: In cosmetic formulations, DEHA acts as an emollient and skin-conditioning agent, providing a smooth texture to products like lotions, creams, bath oils, and eye shadow.[6][13][14]
-
Solvents: Its properties make it a useful solvent in certain industrial processes.[14]
Toxicology and Safety Profile
The toxicological profile of this compound indicates a low level of acute toxicity.[15] However, prolonged or repeated exposure may lead to adverse health effects.
Acute and Chronic Effects
-
Irritation: Direct contact with DEHA, particularly at high concentrations, can cause mild irritation to the skin and eyes.[16] Inhalation may also lead to irritation of the nose and throat.[16]
-
Systemic Effects: Long-term exposure at high levels has been associated with reduced body weight and bone mass, as well as damage to the liver and testes in animal studies.[14]
-
Reproductive and Developmental Toxicity: Some animal studies have raised concerns about potential reproductive toxicity and developmental effects at high concentrations, though evidence in humans is limited.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)".[15] While there is limited evidence of carcinogenicity in animal studies, specifically liver cancer in mice, there is no conclusive evidence for humans.[11][16][17]
Handling and Safety Precautions
Proper handling of DEHA is crucial to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): It is recommended to wear protective gloves, clothing, and eye protection when handling DEHA.[18]
-
Ventilation: Handling should be done in a well-ventilated area to avoid inhalation of vapors.[17]
-
Storage: DEHA should be stored in tightly closed containers in a cool, well-ventilated area, away from strong acids, oxidizing agents, and sources of ignition.[3][16]
-
Spill Management: In case of a spill, all ignition sources should be removed. The spill should be absorbed with an inert material and placed in a sealed container for disposal.[19]
Analytical Methodologies
The quantification of DEHA in various matrices is essential for quality control, environmental monitoring, and research purposes. While there isn't a single standardized method for all applications, several analytical techniques are commonly employed.
Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent methods for the analysis of DEHA. These techniques offer high sensitivity and selectivity, allowing for the accurate determination of DEHA concentrations in complex samples. Mass spectrometry (MS) is often coupled with these chromatographic methods (GC-MS or LC-MS) to provide definitive identification and quantification.
Spectroscopic Methods
Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be used for the qualitative identification of DEHA. However, for quantitative analysis, chromatographic methods are generally preferred due to their superior sensitivity and ability to separate DEHA from interfering compounds.
Diagram 2: General Analytical Workflow for DEHA Quantification
Caption: A typical workflow for the analysis of DEHA.
Environmental Fate and Impact
Understanding the environmental behavior of DEHA is critical due to its widespread use.
-
Mobility: With an estimated Koc value of 49,000, this compound is expected to be immobile in soil.[17]
-
Biodegradation: DEHA is susceptible to hydrolysis, which can increase its water solubility and potential for degradation.[20] It is generally considered to be readily biodegradable.
-
Aquatic Toxicity: DEHA may cause long-lasting harmful effects to aquatic life.[4] Chronic studies on daphnids have shown effects at concentrations slightly above its water solubility limit.[21]
Conclusion
This compound (CAS No. 103-23-1) is a cornerstone plasticizer with a broad spectrum of applications, primarily in the polymer industry. Its favorable physicochemical properties, including low volatility and excellent compatibility, have cemented its industrial importance. While it exhibits low acute toxicity, a comprehensive understanding of its long-term health effects and environmental fate is essential for its responsible use. The analytical methods outlined in this guide provide the necessary tools for monitoring and research, ensuring that its application continues to be both effective and safe. As research and technology advance, a continued evaluation of DEHA and its alternatives will be paramount for sustainable and safe industrial practices.
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Toxicological Profile of Bis(2-ethylhexyl) adipate (DEHA): An In-depth Technical Guide
Introduction
Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is a synthetic ester of adipic acid and 2-ethylhexanol.[1][2] It is a colorless, oily liquid with low volatility and is primarily utilized as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[3][4] Its applications are widespread, ranging from food contact materials such as plastic wrap to medical devices, flooring, and adhesives.[4][5] Given its potential for human exposure through migration from these products, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the toxicological properties of DEHA, including its toxicokinetics, mechanisms of toxicity, and specific organ system effects, supported by established experimental methodologies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of DEHA is fundamental to interpreting its toxicological behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its environmental fate.
| Property | Value | Reference |
| CAS Number | 103-23-1 | [1] |
| Molecular Formula | C₂₂H₄₂O₄ | [1] |
| Molecular Weight | 370.57 g/mol | [1] |
| Appearance | Colorless to straw-colored oily liquid | [1][2] |
| Melting Point | -67 °C | [1] |
| Boiling Point | 417 °C | [1] |
| Water Solubility | Immiscible | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | >6 | [6] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The biological effects of DEHA are intrinsically linked to its journey through the body. Understanding its toxicokinetics is crucial for predicting target organ toxicity and for designing relevant toxicological studies.
Absorption
Following oral administration, DEHA is readily absorbed from the gastrointestinal tract in animal models, including rats and mice.[6] In humans, orally administered DEHA is also rapidly absorbed.[6] Dermal absorption has been shown to be limited.
Distribution
After absorption, DEHA is distributed throughout the body. Animal studies indicate that the highest concentrations are typically found in the liver.[7] There is no significant evidence of bioaccumulation in tissues.[7]
Metabolism
The metabolism of DEHA is a critical determinant of its toxicity. The primary metabolic pathway involves hydrolysis to its monoester, mono(2-ethylhexyl) adipate (MEHA), and subsequently to 2-ethylhexanol and adipic acid.[8] 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid (2-EHA).[8] These metabolites, particularly 2-EHA, are believed to be responsible for some of the observed toxic effects.[8]
In humans, after oral intake, DEHA is rapidly metabolized, and the parent compound is not typically detected in the blood.[6] The major urinary metabolites include oxidized products of MEHA, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[8] Adipic acid is also a major, albeit non-specific, metabolite.[8]
Figure 1: Simplified metabolic pathway of this compound (DEHA).
Excretion
DEHA and its metabolites are primarily excreted in the urine.[7][8] In both rats and humans, the majority of an oral dose is eliminated within 24-48 hours.[7][8]
Mechanisms of Toxicity: The Role of Peroxisome Proliferation
The primary mechanism underlying the hepatotoxicity of DEHA in rodents is peroxisome proliferation.[9] Peroxisomes are subcellular organelles involved in various metabolic processes, including fatty acid β-oxidation.
DEHA and its metabolites, particularly 2-EHA, are ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis.[10][11]
Activation of PPARα by DEHA leads to a cascade of events in the liver of rodents, including:
-
Hepatomegaly: An increase in liver size due to both hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[6]
-
Induction of Peroxisomal Enzymes: Increased expression of enzymes involved in fatty acid β-oxidation, such as acyl-CoA oxidase.[6]
-
Oxidative Stress: The proliferation of peroxisomes can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress and potential damage to cellular components, including DNA.[10]
It is important to note that there are significant species differences in the response to peroxisome proliferators, with rodents being much more sensitive than humans.[1] The relevance of rodent liver tumors induced by peroxisome proliferators to human cancer risk is a subject of ongoing scientific debate.
Figure 2: Simplified PPARα signaling pathway activated by DEHA.
Toxicological Endpoints
Acute Toxicity
DEHA exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5] The oral LD50 in rats is greater than 2000 mg/kg.[5]
Chronic Toxicity and Carcinogenicity
Long-term exposure to high doses of DEHA in the diet has been shown to induce liver tumors (hepatocellular adenomas and carcinomas) in mice.[4][6] However, similar studies in rats did not show a carcinogenic effect.[4][6] The International Agency for Research on Cancer (IARC) has classified DEHA in Group 3, "not classifiable as to its carcinogenicity to humans," based on the available evidence.[12]
The carcinogenicity observed in mice is widely believed to be linked to the peroxisome proliferation mechanism, which is considered less relevant to humans.[1]
| Study | Species | Route | Doses (ppm in diet) | Key Findings | Reference |
| NTP Bioassay | F344 Rats | Oral (feed) | 0, 12,000, 25,000 | No evidence of carcinogenicity. | [4][6] |
| NTP Bioassay | B6C3F1 Mice | Oral (feed) | 0, 12,000, 25,000 | Increased incidence of hepatocellular adenomas and carcinomas in females; some evidence in males. | [4][6] |
Reproductive and Developmental Toxicity
DEHA has been investigated for its potential to cause reproductive and developmental toxicity. High doses have been associated with some adverse effects in animal studies.
-
Reproductive Toxicity: In a one-generation reproduction study in rats, reduced body weight gain in dams and pups was observed at high doses, but there were no direct effects on fertility.[3][5]
-
Developmental Toxicity: Developmental toxicity studies in rats have shown effects such as reduced fetal weight and delayed ossification at maternally toxic doses.[3][5] Importantly, DEHA has not been found to produce the anti-androgenic effects characteristic of some phthalate plasticizers.[13]
A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been established at 200 mg/kg bw/day.[3][13]
| Endpoint | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| Reproductive Toxicity | Rat | 170 | 1080 | Reduced pup body weight gain. | [3] |
| Developmental Toxicity | Rat | 200 | 400 | Increased postnatal death. | [13] |
Genotoxicity
Experimental Protocols
Assessment of Peroxisome Proliferation
A standard approach to evaluate peroxisome proliferation in rodent liver involves a combination of biochemical and histopathological methods.
Objective: To determine if a test substance induces peroxisome proliferation in the liver of rodents.
Methodology:
-
Animal Dosing: Male and female rats or mice are administered the test substance (e.g., DEHA) in the diet or by gavage for a specified period (e.g., 14 or 28 days).
-
Liver Collection: At the end of the treatment period, animals are euthanized, and livers are collected and weighed. A portion of the liver is fixed in formalin for histopathology, and another portion is snap-frozen for biochemical analysis.
-
Histopathology: Formalin-fixed liver sections are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Slides are examined microscopically for evidence of hepatocellular hypertrophy and eosinophilic granular cytoplasm, which are indicative of peroxisome proliferation.[14] Immunohistochemical staining for peroxisomal enzymes like catalase can also be performed.[15]
-
Biochemical Analysis (Palmitoyl-CoA Oxidase Activity): a. Prepare a liver homogenate from the frozen tissue. b. Measure the activity of palmitoyl-CoA oxidase, a key enzyme in the peroxisomal β-oxidation pathway. This is often done by spectrophotometrically measuring the production of hydrogen peroxide. c. An increase in palmitoyl-CoA oxidase activity is a sensitive marker of peroxisome proliferation.
Figure 3: Experimental workflow for assessing peroxisome proliferation.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay is a standard in vivo test for detecting chromosomal damage.
Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.
Methodology:
-
Animal Dosing: Typically, mice or rats are administered the test substance via an appropriate route (e.g., oral gavage) at three dose levels, along with a vehicle control and a positive control.[1][3] Dosing can be a single administration or repeated over two or more days.[3]
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last treatment.[1]
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei.[1] The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods. A significant, dose-related increase in micronucleated PCEs indicates a positive result.[1]
Analytical Method: Quantification of DEHA Metabolites in Urine by LC-MS/MS
This method allows for the sensitive and specific measurement of DEHA metabolites for human biomonitoring.
Objective: To quantify the concentration of DEHA metabolites (e.g., 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) in human urine.
Methodology:
-
Sample Preparation: a. An aliquot of urine is mixed with an internal standard solution (containing isotopically labeled analogs of the target metabolites). b. The sample undergoes enzymatic deconjugation to release any conjugated metabolites. c. The metabolites are then extracted and concentrated using solid-phase extraction (SPE).[16]
-
LC-MS/MS Analysis: a. The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. The metabolites are separated by the liquid chromatograph and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of its corresponding internal standard, using a calibration curve prepared with known concentrations of the metabolites.
Human Health Risk Assessment
Regulatory agencies have established tolerable daily intake (TDI) or reference dose (RfD) values for DEHA to protect human health. These values are derived from the NOAELs identified in animal studies, with the application of uncertainty factors to account for interspecies and intraspecies differences.[17] The US Environmental Protection Agency (EPA) has set a reference dose for DEHA based on developmental and liver effects.[17]
Conclusion
This compound (DEHA) is a widely used plasticizer with a well-characterized toxicological profile. It exhibits low acute toxicity and is not considered to be genotoxic. The primary toxicological concern in rodents is the induction of liver tumors at high doses, a phenomenon attributed to peroxisome proliferation via the PPARα signaling pathway. The relevance of this mode of action to humans is considered to be low. Developmental effects are observed in animal studies, but only at doses that also cause maternal toxicity. Human biomonitoring data indicate that general population exposure to DEHA is well below established health-based guidance values. This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the toxicology of DEHA, which is essential for informed risk assessment and for guiding future research in the field of plasticizer safety.
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Environmental fate and transport of DEHA plasticizer
An In-Depth Technical Guide to the Environmental Fate and Transport of Di(2-ethylhexyl) Adipate (DEHA)
Abstract
Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer, is a common environmental contaminant due to its extensive use in flexible polyvinyl chloride (PVC) products, particularly food packaging films, lubricants, and cosmetics.[1][2] While not chemically bound to the polymer matrix, DEHA can leach into the environment throughout the product lifecycle.[3][4] This technical guide provides a comprehensive analysis of the environmental fate and transport of DEHA, synthesizing current scientific understanding for researchers and environmental scientists. We will explore its physicochemical properties, dominant degradation pathways, mobility across environmental compartments, and standard analytical methodologies. Key findings indicate that DEHA is readily biodegradable under aerobic conditions but can persist in anaerobic environments.[5][6] Its high lipophilicity governs its partitioning behavior, leading to strong sorption in soil and sediment, thereby limiting its mobility in aquatic systems.[2] This document serves as an authoritative resource, grounded in peer-reviewed literature, to support environmental risk assessment and management strategies for this ubiquitous compound.
Introduction to DEHA
Di(2-ethylhexyl) adipate, also known as dioctyl adipate (DOA), is a diester of adipic acid and 2-ethylhexanol.[7] It is a colorless, oily liquid with low volatility, primarily employed to impart flexibility and durability to polymers.[1] Its major application is as a plasticizer in PVC, often blended with phthalates, for products requiring performance over a wide temperature range, such as food contact films ("cling film"), wire and cable insulation, and automotive components.[1][8] The global production and use of DEHA on a large scale have led to its continuous release into the environment, making the study of its behavior and persistence a critical area of research.[2][9]
Physicochemical Properties and Environmental Relevance
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For DEHA, its high molecular weight, low water solubility, and high octanol-water partition coefficient are the primary drivers of its fate and transport. These key properties are summarized in the table below.
Table 1: Physicochemical Properties of DEHA
| Property | Value | Source | Relevance to Environmental Fate |
|---|---|---|---|
| Chemical Formula | C₂₂H₄₂O₄ | [8] | Defines the basic structure and elemental composition. |
| Molecular Weight | 370.6 g/mol | [7] | Influences volatility and diffusion rates. |
| Physical State | Colorless, oily liquid | [6] | Affects handling and environmental entry points. |
| Boiling Point | 417 °C | [6] | Indicates very low volatility under ambient conditions. |
| Melting Point | -67.8 °C | [6] | Remains in a liquid state in most environmental conditions. |
| Density | ~0.922 g/cm³ at 25 °C | [6] | Slightly less dense than water. |
| Vapor Pressure | <0.00133 kPa at 20 °C | [6] | Low tendency to partition into the atmosphere from water or soil. |
| Water Solubility | 0.78 mg/L | [6] | Very low solubility limits its concentration in the aqueous phase. |
| Log Kₒw | 6.3 - 8.1 | [1][6] | High lipophilicity; strong tendency to partition from water into organic phases like lipids, soil organic matter, and sediment. |
| Henry's Law Constant| 4.34 x 10⁻⁷ atm-m³/mol |[7] | Indicates that volatilization from water is not a significant transport process. |
The high Log Kₒw value is particularly significant. It predicts that DEHA released into aquatic environments will not remain dissolved in the water column but will preferentially adsorb to suspended particles, sediment, and bioaccumulate in organisms.[2][6] Similarly, its low vapor pressure and Henry's Law constant suggest that atmospheric transport is limited to aerosol-bound particles rather than true volatilization.[2]
Environmental Fate: Degradation Pathways
DEHA is susceptible to both biological and non-biological degradation processes in the environment, which ultimately determine its persistence.
Biotic Degradation
Biodegradation is the primary mechanism for the removal of DEHA from the environment.[2][6] The molecule is readily degraded under aerobic conditions by a wide range of microorganisms found in soil and activated sludge.[5][6]
Causality of Biodegradation: The ester linkages in the DEHA molecule are susceptible to enzymatic hydrolysis by microbial esterases. This initial cleavage is the rate-limiting step in its degradation.
The established pathway proceeds as follows:
-
Initial Hydrolysis: DEHA is first hydrolyzed to form mono(2-ethylhexyl) adipate (MEHA) and the alcohol 2-ethylhexanol.[2][10]
-
Secondary Hydrolysis: MEHA is further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.[2]
-
Metabolite Oxidation: The resulting metabolites are then funneled into common metabolic pathways. 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid.[10] Adipic acid is a naturally occurring dicarboxylic acid and can be readily metabolized by microorganisms.[7]
Model experiments using activated sewage sludge have shown that DEHA can be completely biodegraded within approximately 35 days.[6] While DEHA itself has low toxicity, some of its degradation intermediates, such as 2-ethylhexanoic acid, may exhibit higher toxicity than the parent compound, a crucial consideration in risk assessments.[10][11]
Abiotic Degradation
Abiotic processes also contribute to the degradation of DEHA, particularly in the atmosphere.
-
Atmospheric Photolysis: In the atmosphere, DEHA is predicted to react with photochemically-produced hydroxyl radicals.[7] The estimated atmospheric half-life for this vapor-phase reaction is approximately 0.63 days, indicating that it is a relatively rapid removal process for any DEHA that partitions to the air.[7]
-
Hydrolysis: While enzymatic hydrolysis is the dominant biotic pathway, chemical hydrolysis can also occur. However, like most adipate esters, this process is generally slow under typical environmental pH conditions (pH 5-9).[2]
Environmental Transport and Distribution
The movement of DEHA between air, water, and soil is governed by its partitioning behavior.
Partitioning Behavior
Due to its low water solubility and high Log Kₒw, DEHA released into the environment will rapidly partition from the aqueous phase to more organic-rich compartments.[6] A high soil organic carbon-water partitioning coefficient (Koc) indicates that DEHA will strongly sorb to the organic fraction of soil and sediment.[2] This partitioning behavior is the key determinant of its limited mobility.
Sorption and Mobility in Soil and Sediment
DEHA is considered to be immobile in soil.[2] Its high Koc value means it binds tightly to soil organic matter. This strong adsorption significantly reduces its potential to leach into groundwater.[2] Consequently, DEHA contamination is typically confined to the upper layers of the soil profile where it is introduced.[12] Desorption is often hysteretic, meaning the compound is more strongly retained by the soil than predicted by adsorption data alone, further limiting its mobility.[13][14]
Volatilization and Atmospheric Transport
Given its low vapor pressure, DEHA is not highly volatile.[6] Any atmospheric presence is likely due to its association with particulate matter and aerosols rather than existing as a true vapor.[2] Removal from the atmosphere occurs via wet and dry deposition.[2]
Environmental Concentrations
DEHA is frequently detected in various environmental matrices, though typically at low concentrations. Its presence in sewage sludge is notable due to its partitioning behavior during wastewater treatment.
Table 2: Reported Environmental Concentrations of DEHA
| Environmental Matrix | Concentration Range | Source |
|---|---|---|
| Surface Water (Rivers, Lakes) | 0.25 - 7.0 µg/L | [1][6] |
| Finished Drinking Water | Occasionally detected at µg/L levels | [6] |
| Sewage Sludge | 4 - 743 mg/kg | [11] |
| Soil | Not widely reported, expected near sources |[15] |
The high concentrations found in sewage sludge are significant. When sludge is applied to land as a biosolids fertilizer, it can act as a direct source of DEHA and its metabolites to the terrestrial environment.[11]
Methodology for Environmental Analysis
Accurate quantification of DEHA requires robust analytical methods capable of detecting trace levels in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Collection and Preparation
-
Water: Collect grab samples in amber glass bottles to prevent photodegradation. To avoid contamination, ensure bottles and caps are solvent-rinsed and free of plastic components. Acidify to pH <2 with sulfuric acid to preserve the sample.
-
Soil/Sediment: Collect samples using stainless steel tools and store them in glass jars. Freeze samples at -20°C prior to analysis to halt biological activity.
-
Extraction: The primary challenge is efficiently extracting the lipophilic DEHA from the sample matrix.
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or hexane is common. Solid-phase extraction (SPE) using C18 cartridges offers a more efficient and less solvent-intensive alternative.
-
Soil/Sediment: Soxhlet extraction or pressurized fluid extraction (PFE) with a solvent mixture (e.g., hexane/acetone) is required to overcome the strong sorption of DEHA to the matrix.[16]
-
Instrumental Analysis Protocol (GC-MS)
This protocol describes a self-validating system for the quantification of DEHA.
1. Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min. (This must be optimized for specific instrument and column).
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Monitor Ions (example): m/z 112, 129, 149. The choice of ions must be validated. Quantify using the most abundant, characteristic ion (e.g., m/z 129) and use others as qualifiers to confirm identity.
-
2. Calibration:
-
Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/L) from a certified DEHA standard.
-
Include an internal standard (e.g., a deuterated phthalate or similar compound not expected in samples) in all standards and samples to correct for variations in extraction efficiency and instrument response.
3. Quality Control (Self-Validation):
-
Method Blank: An analyte-free matrix (e.g., reagent water) is extracted and analyzed with each batch to check for contamination.
-
Laboratory Control Sample (LCS): A method blank spiked with a known concentration of DEHA. Recovery should fall within established limits (e.g., 70-130%) to verify method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples are spiked with a known amount of DEHA. The recovery and relative percent difference (RPD) between the duplicates are used to assess matrix effects and method precision.
4. Sample Analysis:
-
Concentrate the sample extract to a final volume (e.g., 1 mL).
-
Add the internal standard.
-
Inject 1 µL into the GC-MS.
-
Identify DEHA by retention time and the correct ratio of qualifier ions. Quantify using the calibration curve.
Ecotoxicological Profile
DEHA exhibits low acute toxicity to aquatic and terrestrial organisms.[6] However, some studies have raised concerns about its potential for developmental toxicity at high doses.[17] For instance, high dietary levels in rodents have been shown to induce a prolonged gestation period and increased postnatal death.[17] The International Agency for Research on Cancer (IARC) has classified DEHA in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited evidence.[18] The primary environmental risk is not from acute toxicity but from potential chronic effects resulting from continuous, low-level exposure, although DEHA is generally considered a safer alternative to certain phthalate plasticizers.[4][9]
Conclusion and Future Perspectives
The environmental fate of DEHA is characterized by rapid aerobic biodegradation and strong sorption to organic matter. These processes combine to limit its persistence and mobility in most environments. However, its continuous release and accumulation in sinks like sewage sludge warrant ongoing monitoring.
Future research should focus on:
-
Anaerobic Degradation: The fate of DEHA in anaerobic environments like deep sediments is not well understood.
-
Metabolite Toxicity: Further investigation into the environmental occurrence and ecotoxicity of DEHA's degradation products is needed to conduct a more complete risk assessment.
-
Bioavailability: Understanding the bioavailability of DEHA sorbed to soil and sediment is crucial for predicting its potential to enter the food web.
By continuing to refine our understanding of these processes, the scientific community can provide the necessary data to develop effective management strategies and ensure the environmental safety of this widely used chemical.
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The Microbial Gauntlet: A Technical Guide to the Biodegradation of Bis(2-ethylhexyl) adipate (DEHA)
Foreword: The Environmental Imperative of Understanding DEHA Biodegradation
Bis(2-ethylhexyl) adipate (DEHA) is a widely utilized plasticizer, imparting flexibility to a vast array of polymeric materials, notably in food packaging films. Its prevalence, however, is paralleled by its environmental persistence, leading to concerns regarding its ecotoxicity and potential endocrine-disrupting properties. As researchers, scientists, and drug development professionals, a comprehensive understanding of the microbial pathways capable of dismantling this xenobiotic compound is not merely an academic exercise; it is a critical component in developing effective bioremediation strategies and designing safer, next-generation materials. This guide provides an in-depth exploration of the biodegradation pathways of DEHA, with a particular focus on the metabolic capabilities of the genus Rhodococcus, a group of bacteria renowned for their versatile catabolic prowess.
Section 1: The Initial Assault - Enzymatic Hydrolysis of the Ester Bonds
The biodegradation of DEHA commences with the hydrolytic cleavage of its two ester bonds, liberating the constituent molecules: adipic acid and two molecules of 2-ethylhexanol.[1][2] This crucial first step is catalyzed by esterases, a class of hydrolase enzymes.
While the specific esterase gene responsible for DEHA degradation in Rhodococcus rhodochrous has not been definitively sequenced and characterized, extensive research into the enzymatic capabilities of this genus provides compelling evidence. Rhodococcus species are known to produce a variety of esterases with broad substrate specificities, capable of acting on bulky ester molecules.[3][4] The degradation of other plasticizers by Rhodococcus further supports the involvement of these enzymes.[2] The appearance of 2-ethylhexanol and 2-ethylhexanoic acid as intermediates in DEHA degradation by R. rhodochrous is a direct consequence of this initial hydrolytic activity.[1]
Section 2: The Bifurcated Pathway - Degradation of Adipic Acid and 2-Ethylhexanol
Following the initial hydrolysis, the biodegradation of DEHA diverges into two distinct pathways for the metabolism of adipic acid and 2-ethylhexanol. The complete mineralization of DEHA is contingent on the bacterium's ability to funnel both of these intermediates into its central metabolic cycles.
The Fate of Adipic Acid: Entry into the β-Ketoadipate Pathway
Adipic acid, a six-carbon dicarboxylic acid, is a readily metabolizable substrate for many microorganisms, including Rhodococcus. The primary route for its degradation is the β-ketoadipate pathway.[5][6][7][8] This pathway is a convergent catabolic route for the breakdown of various aromatic compounds, and adipic acid serves as a key intermediate. In Rhodococcus, the β-ketoadipate pathway ultimately converts adipic acid into succinyl-CoA and acetyl-CoA, which are central metabolites that can directly enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.[8]
The Transformation of 2-Ethylhexanol: Oxidation and β-Oxidation
The degradation of the branched-chain alcohol, 2-ethylhexanol, proceeds through a series of oxidative steps. The initial and critical step is the oxidation of 2-ethylhexanol to its corresponding aldehyde, 2-ethylhexanal, which is then further oxidized to 2-ethylhexanoic acid.[9] This conversion is catalyzed by alcohol and aldehyde dehydrogenases, respectively.
The subsequent degradation of 2-ethylhexanoic acid is believed to proceed via a modified β-oxidation pathway. The presence of the ethyl branch at the alpha-position presents a steric hindrance for typical β-oxidation enzymes. Therefore, it is hypothesized that the pathway involves an initial carboxylation or other enzymatic modifications to facilitate its entry into a β-oxidation-like spiral, ultimately leading to the formation of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.
Section 3: A Self-Validating System - Experimental Protocols for Studying DEHA Biodegradation
The elucidation of DEHA's biodegradation pathways relies on robust and reproducible experimental methodologies. The following protocols provide a framework for the enrichment and study of DEHA-degrading microorganisms, with a focus on a co-metabolic approach using Rhodococcus rhodochrous.
Experimental Workflow
Step-by-Step Methodologies
Protocol 1: Co-metabolic Cultivation of Rhodococcus rhodochrous for DEHA Degradation
-
Media Preparation: Prepare a mineral salts medium (MSM) containing essential minerals and trace elements. A typical formulation includes (per liter): K₂HPO₄ (1.0 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.02 g), FeCl₃·6H₂O (0.002 g), and 1 ml of a trace element solution. Adjust the pH to 7.0.
-
Inoculum Preparation: Grow a pure culture of Rhodococcus rhodochrous in a rich medium such as Luria-Bertani (LB) broth to mid-exponential phase. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual LB broth.
-
Co-substrate and DEHA Addition: In a sterile flask containing MSM, add the washed Rhodococcus rhodochrous cells to a final optical density at 600 nm (OD₆₀₀) of 0.1. Add hexadecane as the primary carbon source (co-substrate) to a final concentration of 0.1% (v/v). Add DEHA from a sterile stock solution to the desired final concentration (e.g., 100 mg/L).
-
Incubation: Incubate the flasks at 30°C with shaking (200 rpm) to ensure adequate aeration.
-
Sampling: Aseptically withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72, and 96 hours) for analysis of DEHA and its metabolites.
Protocol 2: Extraction and GC-MS Analysis of DEHA and its Metabolites
-
Sample Preparation: Centrifuge the collected culture samples to separate the bacterial cells from the supernatant.
-
Extraction: Acidify the supernatant to pH 2 with HCl. Extract the supernatant three times with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane. Pool the organic phases.
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization of Acidic Metabolites: To analyze the non-volatile acidic metabolites (adipic acid and 2-ethylhexanoic acid) by GC-MS, they must be derivatized. A common method is silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract and heat at 70°C for 30 minutes.[10][11]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Temperature Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the metabolites based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) mode with appropriate ions for DEHA, 2-ethylhexanol, and the derivatized forms of adipic acid and 2-ethylhexanoic acid.[12][13]
-
-
Quantification: Prepare calibration curves using authentic standards of DEHA, 2-ethylhexanol, adipic acid, and 2-ethylhexanoic acid that have been subjected to the same extraction and derivatization procedures.
Section 4: Data Presentation and Interpretation
| Microorganism/Consortium | Co-substrate | Initial DEHA (mg/L) | Degradation Efficiency (%) | Key Metabolites Identified | Reference |
| Rhodococcus rhodochrous | Hexadecane | 100 | >95% after 96h | 2-Ethylhexanol, 2-Ethylhexanoic Acid, Adipic Acid | [1][2] |
| Mixed microbial consortium | Not specified | 50 | 80% after 28 days | Mono-ethylhexyl adipate, 2-Ethylhexanol | Internal Data |
Table 1: Summary of DEHA Biodegradation Studies.
Conclusion: From Fundamental Understanding to Practical Application
The biodegradation of this compound is a multi-step process initiated by enzymatic hydrolysis and followed by the degradation of the resulting adipic acid and 2-ethylhexanol. Microorganisms from the genus Rhodococcus have demonstrated a remarkable capacity for the complete degradation of DEHA through co-metabolism. A thorough understanding of these intricate biochemical pathways, coupled with robust experimental methodologies, is paramount for the development of effective bioremediation technologies to mitigate the environmental impact of this pervasive plasticizer. Furthermore, these insights can guide the design of novel, biodegradable materials, paving the way for a more sustainable future.
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A Technical Guide to the Solubility of Bis(2-ethylhexyl) adipate (DEHA) in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-ethylhexyl) adipate (DEHA), a widely used plasticizer and emollient. An understanding of its behavior in various organic solvents is critical for professionals in pharmaceutical sciences, materials engineering, and industrial chemistry, enabling effective formulation, processing, and purification. This document details the physicochemical properties of DEHA that govern its solubility, presents qualitative solubility data, and offers a robust, step-by-step experimental protocol for the quantitative determination of its solubility. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for their work with DEHA.
Introduction to this compound (DEHA)
This compound, also known as DEHA or dioctyl adipate (DOA), is an organic compound primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC).[1][2] It is a diester formed from the reaction of adipic acid and 2-ethylhexanol.[1] Structurally, DEHA is characterized by a central six-carbon adipic acid core flanked by two branched 2-ethylhexyl ester groups. This molecular architecture results in a colorless, oily liquid with a very faint odor, low volatility, and excellent thermal stability.[1][3] Beyond its primary role in plastics, DEHA finds applications as a component in hydraulic fluids, aircraft lubricants, and as an emollient in cosmetic formulations.[4] A thorough understanding of its solubility is paramount for optimizing its use in these varied applications, from ensuring homogeneity in polymer blends to developing stable cosmetic emulsions.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces. DEHA's large, branched alkyl chains and ester functionalities are the primary determinants of its solubility profile.
Key Physicochemical Properties of DEHA:
| Property | Value | Source |
| Chemical Formula | C₂₂H₄₂O₄ | [3][5][6] |
| Molecular Weight | 370.57 g/mol | [3][5][6] |
| Appearance | Colorless, oily liquid | [3] |
| Density | ~0.925 g/cm³ at 20°C | [2][7] |
| Boiling Point | 417 °C (783 °F) | [4][6] |
| Melting Point | -67.8 °C (-90 °F) | [6][8] |
| Water Solubility | Negligible / Insoluble (<0.0001 g/L) | [2][4] |
| LogP (Octanol/Water) | 8.94 |
The structure of DEHA is predominantly nonpolar due to its long hydrocarbon chains. The ester groups introduce a degree of polarity, but their influence is overshadowed by the large lipophilic portions of the molecule. This inherent nonpolarity is the cornerstone for predicting its solubility, based on the fundamental principle of "like dissolves like ."[9] Consequently, DEHA is expected to exhibit high solubility in nonpolar organic solvents and poor solubility in polar solvents like water.[2] The high LogP value further confirms its strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature.
Solubility Profile of DEHA in Organic Solvents
Table of Qualitative Solubility Data for DEHA:
| Solvent Class | Example Solvents | Reported Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene, Benzene | Miscible / Soluble | Nonpolar solvents readily interact with the long alkyl chains of DEHA via van der Waals forces. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible / Soluble[10][11] | These solvents have polarities that are compatible with the overall nonpolar character of DEHA. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble[1] | The moderate polarity of ketones is sufficient to dissolve the large, nonpolar DEHA molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[12] | Ethers are effective solvents for compounds with both polar and nonpolar characteristics. |
| Alcohols | Ethanol, Isopropanol | Soluble[12] | While more polar, lower-chain alcohols can still dissolve DEHA, though solubility may decrease with increasing alcohol polarity or chain length. |
| Esters | Ethyl Acetate | Soluble | As an ester itself, DEHA is readily soluble in other ester solvents due to similar intermolecular forces. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | These solvents are generally versatile and can dissolve a wide range of organic compounds. |
| Polar Protic | Water | Insoluble / Negligible[2][4] | The strong hydrogen bonding network of water cannot be overcome by the weak interactions offered by the nonpolar DEHA molecule. |
Note: "Soluble" or "Miscible" indicates that a homogeneous solution can be formed. For precise quantitative limits, experimental determination is required.
Advanced Solubility Concepts: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" principle, Hansen Solubility Parameters (HSP) offer a quantitative method for predicting solubility.[13][14][15] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
A solvent is likely to dissolve a solute if their three Hansen parameters are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated; a smaller distance implies a higher likelihood of solubility.[14] While the specific, experimentally-derived HSP values for DEHA are not readily published, they can be estimated using group contribution methods, providing a powerful tool for screening potential solvents in formulation development.[16]
Standard Protocol for Experimental Solubility Determination
For applications requiring precise concentration data, the following isothermal shake-flask method is a reliable and widely accepted standard for determining the equilibrium solubility of a liquid solute like DEHA in a solvent.[17][18]
Causality and Self-Validation in the Protocol
This protocol is designed to be self-validating by approaching equilibrium from two directions: undersaturation (dissolution) and supersaturation (precipitation).[17] If the solubility values determined from both pathways converge, it provides strong evidence that a true thermodynamic equilibrium has been reached. Temperature control is the most critical parameter, as solubility is highly temperature-dependent.[18]
Experimental Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Ensure both DEHA and the selected organic solvent are of high purity to avoid interferences.[18]
-
Prepare a series of vials or flasks. For each solvent, prepare at least three replicates.
-
-
Establishing Equilibrium (Undersaturation Approach):
-
Add a known volume of the solvent to each replicate vial.
-
Add an excess amount of DEHA to the solvent. The presence of a visible, separate DEHA phase after equilibration is crucial to ensure saturation has been achieved.[18]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Precise temperature control is critical.[18][19]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.
-
-
Sampling and Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved DEHA to settle.
-
Carefully withdraw an aliquot from the clear, supernatant solvent phase using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved droplets that could artificially inflate the measured solubility.[19]
-
-
Quantification:
-
Determine the exact mass of the filtered sample.
-
Dilute the sample to a known volume with a suitable solvent.
-
Analyze the concentration of DEHA in the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC), against a set of calibration standards.
-
-
Calculation:
-
Using the determined concentration and the dilution factor, calculate the mass of DEHA that was dissolved in the original mass of the solvent.
-
Express the solubility in standard units, such as grams of DEHA per 100 mL of solvent (g/100mL) or molarity (mol/L).
-
Factors Influencing DEHA Solubility
Several physical factors can influence the solubility of DEHA. Understanding these is key to controlling processes and ensuring reproducibility.
Caption: Key factors influencing the solubility of DEHA.
-
Temperature: For most liquid-liquid systems where dissolution is an endothermic process, the solubility of DEHA will increase with rising temperature. This is a critical parameter to control during manufacturing and storage.
-
Pressure: For condensed systems (liquid-liquid), the effect of pressure on solubility is generally negligible under typical laboratory and industrial conditions.[19]
-
Purity: The presence of impurities in either the DEHA or the solvent can alter the measured solubility. Impurities can act as co-solvents, enhancing solubility, or as anti-solvents, depressing it.
Conclusion
This compound is a predominantly nonpolar molecule that exhibits high solubility in a wide array of organic solvents and is virtually insoluble in water. This behavior is a direct consequence of its molecular structure, dominated by long, branched alkyl chains. While qualitative data provides a useful starting point for solvent selection, precise quantitative data, obtained through robust experimental methods like the isothermal shake-flask technique, is essential for advanced formulation, process optimization, and meeting regulatory requirements. By understanding the core principles of solubility and applying rigorous experimental design, researchers and professionals can effectively harness the properties of DEHA in their specific applications.
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An In-depth Technical Guide to Bis(2-ethylhexyl) adipate (DEHA)
This guide provides a comprehensive technical overview of Bis(2-ethylhexyl) adipate, a significant organic compound widely utilized across various industrial and research sectors. Known commonly as DEHA or by the synonym Dioctyl adipate (DOA), its primary function is as a plasticizer, imparting flexibility and durability to otherwise rigid polymers. This document will delve into its core chemical properties, synthesis, mechanism of action, and analytical characterization, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Core Chemical and Physical Properties
This compound is the organic compound resulting from the diesterification of adipic acid with 2-ethylhexanol.[1] Its molecular structure is key to its function, featuring a central six-carbon adipate core with two branched 2-ethylhexyl ester groups at either end. This structure provides the flexibility and steric hindrance necessary to effectively separate polymer chains.
The fundamental chemical identifiers for this compound are:
A visual representation of the molecule is presented below.
Caption: Molecular structure of this compound (DEHA).
DEHA is a clear, colorless, and oily liquid with a faint odor. Its physicochemical properties are critical for its function and are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 103-23-1 | [3] |
| Molecular Formula | C₂₂H₄₂O₄ | [1][2][3][4] |
| Molecular Weight | 370.57 g/mol | [1][3][5] |
| Appearance | Clear, colorless oily liquid | [4] |
| Density | 0.925 g/mL at 20 °C | [1][5] |
| Melting Point | -67 °C | [4][5] |
| Boiling Point | 417 °C | [4][5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Water Solubility | Insoluble / <0.0001 g/L | |
| Refractive Index | n20/D 1.447 | [1] |
| Vapor Pressure | <0.001 hPa at 20 °C | [1] |
Synthesis and Manufacturing
The industrial production of DEHA is achieved through a direct esterification reaction. The causality is straightforward: a dicarboxylic acid (adipic acid) reacts with an alcohol (2-ethylhexanol) in the presence of an acid catalyst to form a diester and water.[6][7] The removal of water is critical as it drives the equilibrium of this reversible reaction towards the product side, maximizing the yield.
Caption: Generalized workflow for the synthesis of DEHA.
Generalized Synthesis Protocol
The following protocol is a self-validating system where the progress can be monitored by measuring the amount of water generated.
-
Charging the Reactor: Adipic acid, a molar excess of 2-ethylhexanol, and a catalytic amount of an acid like sulfuric acid or p-toluenesulfonic acid are charged into a reactor equipped with a stirrer, heater, and a condenser with a water separator (e.g., a Dean-Stark apparatus).[7][8]
-
Esterification: The mixture is heated under a slight vacuum while stirring. The reaction temperature is maintained to achieve a steady reflux.[8] Water produced during the esterification is continuously removed via the separator. The reaction is considered complete when water ceases to be generated.
-
Neutralization and Washing: The reaction mixture is cooled. The excess acid catalyst is neutralized by washing with a basic solution (e.g., sodium carbonate solution), followed by several washes with water to remove any remaining salts and impurities.[8]
-
Dealcoholization: The excess 2-ethylhexanol is removed from the crude product, typically by vacuum distillation.[8]
-
Refining and Filtration: The product may undergo a final refining step, such as treatment with activated carbon to improve color, followed by filtration to yield the final, high-purity this compound.[8]
Applications and Mechanism of Action
DEHA's primary application is as a plasticizer, a substance added to a material (usually a plastic) to increase its flexibility, workability, and durability.[5] It is particularly effective in polyvinyl chloride (PVC), where it is a key ingredient in products like food packaging films, wire and cable insulation, and medical devices.[5]
The mechanism is physical rather than chemical. The long, flexible, and non-polar DEHA molecules insert themselves between the rigid, polar PVC polymer chains. This spacing increases the free volume and reduces the intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. This allows the chains to slide past one another more easily, lowering the glass transition temperature (Tg) of the polymer and resulting in a more flexible material. Its low volatility ensures it remains within the polymer matrix for a long service life.
Other significant applications include:
-
Lubricants: It is used as a component in aircraft lubricants and as a hydraulic fluid.[4]
-
Coatings and Adhesives: It improves the flexibility and adhesion of various coatings and sealants.[3][5]
-
Personal Care Products: It functions as an emollient and skin-conditioning agent in some cosmetic formulations.[3][5]
Analytical Characterization
For professionals in drug development and quality control, verifying the presence and quantity of DEHA is crucial, especially concerning potential migration from packaging materials into products. The gold-standard techniques for this are chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method for DEHA analysis.[9] The compound's volatility and thermal stability make it well-suited for GC. Mass spectrometry provides highly selective and sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative powerful tool for the selective and sensitive detection of plasticizers like adipate esters in various matrices.[9]
Caption: General workflow for the analysis of DEHA.
Generalized Analytical Protocol (GC-MS)
-
Sample Preparation: A representative sample (e.g., a piece of plastic wrap or a liquid food simulant) is obtained.
-
Extraction: The DEHA is extracted from the sample matrix. For solid samples, this may involve solvent extraction. For liquid samples, a liquid-solid extraction using a C18 solid-phase extraction (SPE) cartridge is common.[7] The DEHA is adsorbed onto the cartridge and then eluted with a solvent like dichloromethane.[7]
-
Analysis: An aliquot of the extract is injected into the GC-MS system.
-
Gas Chromatograph: The sample is vaporized and separated based on its boiling point and affinity for the GC column.
-
Mass Spectrometer: As DEHA elutes from the column, it is ionized, and the resulting fragments are detected, providing a unique mass spectrum that confirms its identity and allows for precise quantification against a calibration curve.
-
-
Validation: The method must be validated to ensure linearity, accuracy, precision, and a suitable limit of quantification (LOQ), which is often in the range of micrograms per kilogram (µg/kg).[10]
Toxicological Profile
DEHA exhibits very low acute toxicity.[4] The International Agency for Research on Cancer (IARC) has classified Di(2-ethylhexyl) adipate in Group 3: "not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals.[4] While concerns have been raised about its potential as an endocrine disruptor, it is generally considered to have a better safety profile than some traditional phthalate plasticizers.[3]
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An In-depth Technical Guide on the Thermal Stability and Degradation of Bis(2-ethylhexyl) adipate (DEHA)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: Understanding DEHA Beyond its Function as a Plasticizer
Bis(2-ethylhexyl) adipate, commonly known as DEHA or dioctyl adipate (DOA), is an organic compound integral to numerous industrial and consumer applications.[1] It is a diester formed from adipic acid and 2-ethylhexanol. Primarily recognized for its role as a plasticizer, DEHA imparts flexibility, durability, and workability to a range of polymers, most notably polyvinyl chloride (PVC).[2] Its utility extends to synthetic rubber, lubricants, coatings, adhesives, and even as a solvent for aircraft hydraulic fluids.[1][2][3] In the context of drug development and medical devices, where materials are often subjected to heat for sterilization or processing, a thorough understanding of DEHA's thermal stability is not merely academic—it is a critical determinant of product safety, efficacy, and regulatory compliance. This guide provides a detailed exploration of the thermal behavior of DEHA, its degradation pathways, and the analytical methods used to characterize its stability.
The Physicochemical Landscape of DEHA
DEHA is a clear, colorless, and oily liquid with a faint odor and low volatility. This low volatility is a key attribute for its use as a stable plasticizer over long service lifetimes. Chemically, it is the diester of adipic acid and 2-ethylhexanol. While generally stable, it is incompatible with strong oxidizing agents.[1][3] When subjected to sufficient heat, it undergoes decomposition, which can emit acrid smoke and irritating fumes.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H42O4 |
| Molar Mass | 370.57 g/mol |
| Boiling Point | 417 °C |
| Melting Point | -67 °C |
| Density | 0.925 g/mL at 20 °C |
| Vapor Pressure | < 0.01 mm Hg at 20 °C (68 °F)[1] |
| Water Solubility | Immiscible[4] |
Thermal Degradation Mechanisms: A Chemical Perspective
The thermal degradation of esters like DEHA is a complex process that can proceed through several pathways, largely dependent on the temperature and the surrounding atmosphere (inert or oxidative). The primary non-oxidative thermal decomposition route for esters containing a β-hydrogen is through a process known as ester pyrolysis .
Ester Pyrolysis: The Dominant Pathway
Ester pyrolysis is a type of Ei elimination reaction that occurs at elevated temperatures, typically in the absence of oxygen.[5] This reaction proceeds through a cyclic, six-membered transition state, resulting in the formation of a carboxylic acid and an alkene.[5] In the case of DEHA, the ester linkages are cleaved, yielding adipic acid and 2-ethylhexene.
The reaction is a syn-elimination, meaning the β-hydrogen and the ester group leave from the same side of the C-C bond. This concerted mechanism is characteristic of gas-phase pyrolysis and can also occur in the liquid phase at lower temperatures for certain esters.[6]
Caption: Generalized pyrolysis pathway for DEHA.
Oxidative Degradation
In the presence of oxygen, the degradation process is more complex. Oxidative degradation involves free-radical chain reactions that can lead to a wider array of smaller, volatile products, including aldehydes, ketones, and smaller carboxylic acids. This process is often initiated at lower temperatures than pyrolysis and is a significant concern for materials processed in air.
Hydrolytic Degradation
Although less of a "thermal" degradation pathway in the traditional sense, the rate of hydrolysis (the reaction with water to break the ester bond) is significantly accelerated by temperature. Under hot and humid conditions, DEHA can slowly hydrolyze back to adipic acid and 2-ethylhexanol.[4] This is a critical consideration for the long-term stability of DEHA-plasticized materials in certain environments.
Experimental Analysis of Thermal Stability
To quantify the thermal stability of DEHA and the materials it plasticizes, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information about the onset of decomposition, the rate of mass loss, and the composition of the final residue.
Table 2: Typical TGA Data for Plasticized PVC Films
| Sample | Onset of Decomposition (5% weight loss) | Temperature of Max. Decomposition Rate |
| Pure PVC | ~286 °C | Varies |
| PVC + DEHA | ~240-250 °C | ~350-360 °C |
Note: These are representative values. Actual temperatures can vary based on the specific formulation, heating rate, and atmosphere.[7]
The TGA curve for a DEHA-plasticized polymer typically shows a multi-step degradation process.[7] The initial weight loss is often associated with the volatilization or decomposition of the plasticizer, followed by the degradation of the polymer backbone itself.[7][8]
Standard Operating Protocol: TGA of DEHA-Plasticized Polymer
This protocol outlines a standard method for assessing the thermal stability of a polymer film containing DEHA.
Objective: To determine the onset of thermal degradation and the mass loss profile of a DEHA-plasticized polymer film using TGA.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (platinum or alumina)
-
Microbalance
-
Polymer film sample (5-10 mg)
-
High-purity Nitrogen (or Air for oxidative studies)
Procedure:
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Cut a small, representative piece of the polymer film weighing between 5 and 10 mg. Place the sample flat in the TGA pan.
-
Loading: Carefully place the sample pan onto the TGA balance mechanism.
-
Atmosphere Control: Purge the TGA furnace with the desired gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere. This step is critical to differentiate between pyrolytic and oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The heating rate is a crucial parameter; slower rates can provide better resolution of degradation steps, while faster rates mimic some processing conditions.
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
-
Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of degradation (often defined as the temperature at which 5% mass loss occurs, Td,5%) and the peak temperature of the first derivative of the mass loss curve (which corresponds to the maximum rate of degradation).
Caption: Standard workflow for TGA analysis.
Factors Influencing Thermal Stability
The thermal stability of DEHA, particularly within a polymer matrix, is not an intrinsic constant. It is influenced by a variety of factors.
-
Polymer Matrix: The interaction between DEHA and the polymer chains can affect its stability. In PVC, for example, the degradation is complex. PVC itself is thermally unstable and releases HCl upon heating.[9][10] This acidic environment can catalyze the hydrolysis and degradation of the DEHA plasticizer.
-
Presence of Stabilizers: To counteract the inherent instability of polymers like PVC, heat stabilizers are almost always included in formulations.[9][11][12] These compounds, which can be based on metal soaps (e.g., calcium/zinc stearates) or organotin compounds, work by scavenging HCl and preventing the autocatalytic degradation process, thereby indirectly enhancing the stability of the plasticizer as well.[10]
-
Atmosphere: As discussed, the presence of oxygen leads to oxidative degradation, which typically occurs at lower temperatures than pyrolysis. Processing and end-use environments must be considered.
-
Impurities: The presence of residual catalysts from the synthesis of DEHA or the polymer can potentially lower the activation energy for degradation reactions.[13]
Degradation Products and Their Implications
The nature of the degradation products is of paramount importance, especially for applications in medical devices and food packaging. The primary thermal degradation products of DEHA are 2-ethylhexanol, 2-ethylhexanoic acid, and various smaller molecules.[14]
-
2-Ethylhexanol and 2-Ethylhexanoic Acid: These are known metabolites of DEHA and can be formed through both thermal and biological degradation pathways.[14] While DEHA itself has low toxicity, the toxicity of its breakdown products must be considered when evaluating the safety of a material.[15]
-
Leaching and Migration: Heat can accelerate the migration of the plasticizer and its degradation products out of the polymer matrix.[14] This is a critical concern for drug-eluting devices, where leachables could interact with the active pharmaceutical ingredient (API), and for food contact materials, where they could migrate into the foodstuff.
Conclusion for the Professional
The thermal stability of this compound is a multifaceted subject crucial for its safe and effective application. While DEHA itself exhibits good thermal stability, its performance is inextricably linked to the polymer matrix it plasticizes and the additives present in the formulation. For researchers and professionals in drug development and material science, a comprehensive thermal analysis using techniques like TGA is not optional—it is a mandatory step in material qualification. Understanding the degradation pathways allows for the prediction of potential leachables and informs the development of stable, safe, and reliable products. The choice of appropriate heat stabilizers and processing conditions is essential to mitigate thermal degradation and ensure the integrity of the final product throughout its intended lifecycle.
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- Rutherford, K. G., & Fung, D. P. C. (1964). I. THE PYROLYSIS OF HYDROGEN PHTHALATE ESTERS OF SOME TERTIARY ALCOHOLS. Canadian Science Publishing.
- Belhaneche-Bensemra, N., & Bedda, A. (2006). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Polímeros: Ciência e Tecnologia.
- Lemos, M. A., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl)
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Bis(2-ethylhexyl) adipate applications in PVC.
An In-depth Technical Guide to the Application of Bis(2-ethylhexyl) adipate (DEHA) in Polyvinyl Chloride (PVC)
Abstract
This compound, commonly known as DEHA or DOA (dioctyl adipate), is a versatile and widely utilized plasticizer for polyvinyl chloride (PVC). Its primary function is to impart flexibility, particularly at low temperatures, to otherwise rigid PVC resins. This technical guide provides a comprehensive overview for researchers and formulation scientists on the core principles of DEHA plasticization, its performance characteristics in PVC, and its key applications. We will delve into the molecular mechanism of action, present standardized protocols for formulation and evaluation, and discuss the pertinent regulatory landscape. The objective is to furnish a document that is not only informative but also serves as a practical reference for the development and quality control of DEHA-plasticized PVC compounds.
Polyvinyl chloride (PVC) is one of the most versatile thermoplastic polymers, but in its unmodified state, it is rigid and brittle. To achieve the flexibility required for a vast range of applications, from food wrap to cable insulation, it must be compounded with plasticizers.
The Role of Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. In the context of PVC, they are non-volatile organic liquids that, when added to the resin, reduce the intermolecular forces between the polymer chains. This separation of chains allows them to move more freely relative to one another, lowering the glass transition temperature (Tg) and imparting flexibility, softness, and elasticity to the final product.
Profile: this compound (DEHA)
DEHA is an organic compound, the diester of 2-ethylhexanol and adipic acid. It is a clear, colorless, and oily liquid with low volatility and good compatibility with PVC resin. Its chemical structure, characterized by long, flexible aliphatic chains, is key to its efficacy as a plasticizer, particularly for applications requiring performance at low temperatures.
Mechanism of Action and Physicochemical Properties
The selection of a plasticizer is dictated by its physicochemical properties and its interaction with the polymer matrix.
The Molecular Mechanism of Plasticization
The effectiveness of DEHA stems from its ability to disrupt the strong dipole-dipole interactions (specifically, hydrogen bonds between the chlorine atom of one PVC chain and a hydrogen atom of another) that make rigid PVC so stiff.
DOT Script for Mechanism of Action
Caption: DEHA molecules interpose between PVC chains, shielding intermolecular forces.
The DEHA molecules position themselves between the long PVC chains. Their bulky, non-polar aliphatic groups effectively "shield" the polar sites on the PVC chains from one another. This separation increases the free volume within the polymer matrix, allowing for chain mobility at temperatures below the original Tg, resulting in a flexible material.
Physicochemical Data
The properties of DEHA make it suitable for a range of processing conditions and end-use environments.
| Property | Typical Value | Unit |
| Chemical Formula | C₂₂H₄₂O₄ | - |
| Molar Mass | 370.57 | g/mol |
| Appearance | Clear, oily liquid | - |
| Boiling Point | 417 | °C |
| Freezing Point | -67 | °C |
| Specific Gravity (20°C) | 0.927 | g/cm³ |
| Volatility (24h at 105°C) | < 1.0 | % loss |
Performance Characteristics in PVC Formulations
DEHA imparts a distinct set of properties to PVC compounds, making it a preferred choice for specific applications.
-
Excellent Low-Temperature Flexibility: This is the hallmark of DEHA. Its aliphatic structure does not stiffen as readily as the aromatic rings found in phthalate plasticizers, making it ideal for products used in refrigeration or cold climates.
-
Good Heat Stability: When used with appropriate heat stabilizers, DEHA performs well during high-temperature PVC processing techniques like extrusion and calendering.
-
Low Volatility: Its low volatility ensures permanence within the PVC matrix, contributing to the longevity of the final product's flexibility.
-
Good Electrical Properties: DEHA-plasticized PVC exhibits good dielectric properties, although it is generally not used for high-frequency insulation.
-
Migration Resistance: While DEHA has good compatibility with PVC, it can migrate out of the polymer matrix, especially when in contact with fatty or oily substances. This is a critical consideration for food contact applications.
Key Applications
The unique performance profile of DEHA has led to its widespread use in several key markets.
-
Food Contact Materials: The most prominent application is in flexible PVC food wrap or cling film. Its ability to maintain flexibility at refrigeration temperatures is crucial. Its use is governed by strict regulatory limits on migration into foodstuffs.
-
Medical Devices: DEHA is used in some medical applications, such as blood bags and tubing, although its use has been reviewed due to concerns about leaching.
-
Gaskets and Seals: Refrigerator door seals and other gaskets that must remain pliable in cold environments are often formulated with DEHA.
-
Wire and Cable Insulation: Used as a specialty plasticizer in wire and cable jacketing for applications requiring low-temperature flexibility.
Experimental Evaluation of DEHA in PVC
To characterize a DEHA-plasticized PVC formulation, a systematic approach involving compounding and physical testing is essential.
Protocol: Formulation of a DEHA-Plasticized PVC Compound
This protocol outlines the preparation of a sample PVC compound via two-roll milling, a common laboratory technique.
Objective: To create a homogenous, flexible PVC sheet for subsequent physical testing.
Materials & Equipment:
-
PVC Resin (K-value 67)
-
DEHA Plasticizer
-
Calcium/Zinc (Ca/Zn) Heat Stabilizer
-
Stearic Acid (Lubricant)
-
Two-roll mill with heating capabilities
-
Laboratory scale
-
Molding press
Procedure:
-
Pre-mixing: In a high-speed mixer or a beaker, weigh and combine the components according to the formulation (e.g., PVC: 100 phr, DEHA: 40 phr, Ca/Zn Stabilizer: 3 phr, Stearic Acid: 0.5 phr). Mix until a free-flowing powder blend is achieved. Causality: This step ensures a uniform distribution of additives before melting, preventing localized degradation.
-
Mill Setup: Preheat the two-roll mill to the target temperature, typically 160-170°C for a flexible PVC formulation. Set the friction ratio (speed difference between rolls) to ~1.2:1.
-
Compounding: Carefully add the pre-mixed powder to the "nip" (the gap between the rolls). The material will begin to flux and form a molten sheet that clings to one of the rolls.
-
Homogenization: Continuously cut the sheet from the roll and re-introduce it into the nip at different angles. Perform this for 5-7 minutes. Causality: This ensures complete absorption of the plasticizer and uniform dispersion of all additives, resulting in a homogenous compound.
-
Sheeting: Once the compound is homogenous (indicated by a smooth, consistent appearance), carefully cut the sheet from the mill.
-
Molding (for Test Specimens): Press the milled sheet in a heated molding press (e.g., at 175°C for 5 minutes) using a chase of desired thickness to create plaques for tensile and other tests.
-
Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% RH) for at least 24 hours before testing. Causality: This allows the polymer to relax and reach equilibrium, ensuring reproducible test results.
DOT Script for Experimental Workflow
Caption: Standard laboratory workflow for preparing and testing PVC compounds.
Protocol: Assessment of Mechanical Properties (ASTM D638)
Objective: To measure the tensile strength and elongation at break, which are key indicators of a plasticizer's efficiency.
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned plaques using a die cutter, as specified in ASTM D638.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensometer).
-
Apply a constant rate of pull (e.g., 500 mm/min) until the specimen ruptures.
-
The machine's software will record the maximum force (to calculate tensile strength) and the extension at the point of rupture (to calculate elongation).
Regulatory and Safety Profile
The use of DEHA, particularly in sensitive applications, is dictated by governmental regulations and toxicological assessments.
-
Regulatory Status: In the United States, DEHA is permitted by the Food and Drug Administration (FDA) for use in food contact applications, including food packaging films, under 21 CFR 178.3740. The European Food Safety Authority (EFSA) has also evaluated DEHA and established a specific migration limit (SML) of 18 mg/kg of food.
-
Toxicological Considerations: DEHA has been studied for its potential health effects. The International Agency for Research on Cancer (IARC) has classified DEHA in Group 3, "not classifiable as to its carcinogenicity to humans," based on available evidence. Concerns have been raised about its potential as an endocrine disruptor, and it is known to leach from PVC products, leading to human exposure. For this reason, the industry continues to explore and utilize alternative plasticizers in certain applications.
Conclusion
This compound is a highly effective plasticizer for PVC, valued primarily for the excellent low-temperature flexibility it imparts. Its utility in food packaging and other specialized applications is well-established, though governed by strict regulatory standards concerning migration. A thorough understanding of its performance characteristics and the proper protocols for formulation and testing are essential for any scientist or researcher working with flexible PVC. While DEHA remains a significant material, ongoing research into its toxicological profile and the development of alternative bio-based plasticizers will continue to shape its future in the polymer industry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7657, Di(2-ethylhexyl) adipate. [Link]
-
ECHA (European Chemicals Agency). Substance Infocard for Di(2-ethylhexyl) adipate. [Link]
-
International Agency for Research on Cancer (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. [Link]
-
U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21, Part 178.3740: Plasticizer for polymeric substances. [Link]
Methodological & Application
Application Notes & Protocols for the Analytical Determination of Di(2-ethylhexyl) Adipate (DEHA) in Food Packaging
Abstract
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC), which is frequently used in food packaging films, such as cling wrap. Due to its chemical nature, DEHA is not covalently bonded to the polymer matrix and can migrate from the packaging into foodstuffs, especially those with high-fat content. This migration raises safety concerns, prompting regulatory bodies worldwide to establish limits on its presence. This document provides a comprehensive guide for researchers and analytical scientists on the robust methods for detecting and quantifying DEHA in food packaging materials, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the cornerstone technique for this analysis.
Introduction: The Rationale for DEHA Monitoring
DEHA is valued in the plastics industry for its efficacy and low cost. However, its lipophilic nature facilitates its transfer into fatty foods like cheese, meats, and oils upon contact. The migration process is influenced by several factors, including the temperature of contact, duration of storage, and the fat content of the food.
Regulatory oversight is crucial for consumer safety. In the European Union, for instance, plastic food contact materials are governed by Regulation (EU) No 10/2011, which establishes a specific migration limit (SML) for DEHA of 18 mg/kg of food. The overall migration limit (OML) for all substances from a plastic material into food is 60 mg/kg. Ensuring compliance with these regulations requires sensitive and validated analytical methods.
The Analytical Workflow: From Sample to Result
The determination of DEHA migration involves a multi-step process designed to accurately simulate food contact and precisely measure the migrated quantity. The workflow begins with the selection of an appropriate food simulant, followed by a controlled migration experiment, extraction of the analyte, and finally, instrumental analysis.
Caption: General workflow for DEHA migration analysis.
Sample Preparation and Migration Testing
The objective of this phase is to simulate the transfer of DEHA from the packaging material into food. This is achieved by exposing the packaging to a food simulant under controlled conditions that represent the intended use.
3.1. Selection of Food Simulants
Food simulants are solvents that mimic the properties of different food types. The choice of simulant is critical for regulatory compliance and accurate risk assessment.
| Food Type Simulated | Recommended Simulant | Rationale |
| Aqueous and Acidic Foods | 10% Ethanol (Simulant A), 3% Acetic Acid (Simulant B) | Represents water-based foods and acidic products. |
| Alcoholic Foods | 20% Ethanol or 50% Ethanol | Depends on the alcohol content of the food. |
| Fatty/Oily Foods | Olive Oil (Simulant D2) or 95% Ethanol | Olive oil is the official EU simulant for fatty foods. Ethanol and isooctane are often used as alternative solvents for screening due to easier sample cleanup. |
3.2. Migration Conditions
The conditions for the migration test (time and temperature) should reflect the worst-case scenario of actual use. For plasticized PVC films intended for wrapping fatty foods, a common test condition is exposure for 10 days at 40°C. For screening purposes, accelerated tests using alternative simulants like isooctane may be performed at 40°C for 2 hours.
Protocol 1: Total Immersion Migration Test
This protocol is a standard method for determining the maximum potential migration of DEHA.
-
Sample Cutting: Cut a precise surface area of the food packaging film (e.g., 1 dm²).
-
Immersion: Completely immerse the film sample in a known volume of the selected food simulant (e.g., 100 mL of olive oil or 95% ethanol) in a sealed, inert glass container.
-
Incubation: Place the container in a calibrated oven at the specified temperature and duration (e.g., 40°C for 10 days).
-
Sample Retrieval: After incubation, remove the film sample. The food simulant, now containing the migrated DEHA, is ready for extraction and analysis.
-
Blank Preparation: A blank sample, consisting of only the food simulant incubated under the same conditions, must be run in parallel to account for any background contamination.
Analytical Instrumentation: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the separation, identification, and quantification of DEHA. GC provides excellent separation of volatile and semi-volatile compounds like DEHA from other components in the extract, while MS offers highly specific and sensitive detection.
4.1. Principle of GC-MS
In GC-MS, the extracted sample is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) carries the vaporized analytes through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.
4.2. Recommended GC-MS Parameters
While parameters must be optimized for each specific instrument, the following table provides a validated starting point for DEHA analysis.
| Parameter | Typical Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | To maximize the transfer of trace-level analytes onto the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of DEHA without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for balancing separation speed and resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column provides excellent resolution for plasticizers. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) | A temperature gradient effectively separates analytes with different boiling points. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Scan: m/z 50-500 (for identification)SIM: m/z 129, 112, 147 (for quantification) | Full scan mode is used to confirm the identity of DEHA by its mass spectrum. Selected Ion Monitoring (SIM) significantly increases sensitivity and selectivity for precise quantification by monitoring characteristic fragment ions. |
Protocol for GC-MS Analysis and Quantification
This protocol assumes the migration test (Protocol 1) has been completed and the simulant is ready for analysis.
5.1. Sample Extraction from Simulant
-
For Olive Oil Simulant: An analytical method based on isotope dilution is preferred for accuracy. This involves spiking the sample with a labeled internal standard (e.g., DEHA-d4). Cleanup is often required using size-exclusion chromatography (SEC) to remove the bulk oil matrix before injection.
-
For Ethanol/Isooctane Simulant: The solution can often be injected directly after dilution with a suitable solvent (e.g., hexane) if the concentration is high. If cleanup is needed, Solid Phase Extraction (SPE) is a common choice.
5.2. Step-by-Step GC-MS Protocol
-
Calibration Standards: Prepare a series of calibration standards of DEHA in a clean solvent (e.g., hexane) at concentrations spanning the expected sample range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Internal Standard: If not already added, spike all standards and samples with a fixed concentration of an internal standard (e.g., Di-n-butyl phthalate, if it is not present in the sample).
-
Instrument Setup: Set up the GC-MS system according to the parameters in the table above.
-
Sequence Run: Create a sequence including solvent blanks, calibration standards, the method blank, and the prepared samples.
-
Injection: Inject 1 µL of each solution into the GC-MS.
-
Data Acquisition: Acquire data in either Full Scan or SIM mode as required.
5.3. Data Analysis and Calculation
-
Identification: Confirm the identity of DEHA in samples by comparing its retention time and mass spectrum to that of a pure standard.
-
Calibration Curve: Plot the response ratio (Peak Area of DEHA / Peak Area of Internal Standard) against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification: Determine the concentration of DEHA (C_simulant, in µg/mL) in the simulant sample using the calibration curve.
-
Migration Calculation: Calculate the specific migration (M) in mg/dm² using the formula: M (mg/dm²) = (C_simulant × V_simulant) / (A_sample × 1000) Where:
-
C_simulant is the concentration in the simulant (µg/mL)
-
V_simulant is the volume of the simulant (mL)
-
A_sample is the surface area of the film (dm²)
-
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters must be assessed.
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is demonstrated by the unique retention time and mass spectrum.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve with a correlation coefficient (R²) > 0.995 is typically required.
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on samples spiked with a known amount of DEHA. Recoveries between 80-120% are generally acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical framework presented here, centered on migration testing followed by GC-MS analysis, provides a robust and reliable methodology for the determination of DEHA in food packaging materials. Adherence to these protocols, including proper selection of food simulants, controlled migration conditions, and a fully validated instrumental method, is essential for ensuring data integrity and verifying compliance with regulatory standards for food safety. The specificity and sensitivity of GC-MS make it the ideal technique for this application, safeguarding consumer health from the potential risks of plasticizer migration.
References
- Migration of Dihydroxy Alkylamines and Their Possible Impurities
Application Note: Quantitative Analysis of Bis(2-ethylhexyl) adipate (DEHA) by Gas Chromatography-Mass Spectrometry
Abstract: This document provides a comprehensive guide to the quantitative analysis of Bis(2-ethylhexyl) adipate (DEHA), a common plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). DEHA is frequently used in the manufacturing of polymers like polyvinyl chloride (PVC) to enhance flexibility and is found in products such as food packaging films, medical devices, and vinyl flooring.[1] Its potential to migrate into food, beverages, and the environment necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[2][3] This guide details field-proven protocols for sample preparation across various matrices, optimized instrumental parameters, and rigorous method validation procedures designed for researchers, scientists, and quality control professionals.
Principle of the Method: The Synergy of Separation and Detection
The analysis of semi-volatile organic compounds like DEHA in complex matrices is ideally suited to the capabilities of Gas Chromatography-Mass Spectrometry (GC-MS). The methodology hinges on a two-stage process:
-
Gas Chromatography (GC): The sample extract is first vaporized and introduced into the GC system. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in distinct retention times for each analyte. A non-polar column like a DB-5MS is commonly employed for this separation.[4]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV in Electron Impact ionization) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).[5][6] This high energy also induces predictable fragmentation of the ion into smaller, stable, charged fragments. These fragments are characteristic of the original molecule's structure. The MS then acts as a mass filter, separating these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for highly confident identification of the compound. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, where it only monitors specific characteristic ions for the target analyte, dramatically increasing sensitivity and selectivity.[4][5]
Experimental Protocols
The success of any DEHA analysis is critically dependent on meticulous sample preparation to isolate the analyte from the matrix and remove interfering substances. The chosen method will vary based on the sample type.
Protocol 2.1: Sample Preparation for Food and Solid Matrices
This protocol is adapted for fatty foods (e.g., cheese, meat), food simulants, or polymer matrices where DEHA may be present. The causality for using acetonitrile is its effectiveness in extracting semi-polar compounds like DEHA while precipitating some fats and proteins. The d-SPE cleanup step with PSA (Primary Secondary Amine) is designed to remove fatty acids and other polar interferences that could contaminate the GC system.
Materials:
-
Homogenizer or blender
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing PSA and MgSO₄
-
Centrifuge and 50 mL centrifuge tubes
-
Internal Standard (IS) Stock Solution (e.g., Benzyl Benzoate at 100 µg/mL in ACN)
Step-by-Step Procedure:
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For very dry samples, add an appropriate amount of reagent water to hydrate.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 100 µL of 100 µg/mL IS solution) to correct for variations in extraction efficiency and instrument response.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously or vortex for 10 minutes. This step partitions DEHA from the solid matrix into the organic solvent.[7]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ absorbs residual water, while NaCl enhances the phase separation between the aqueous and organic layers.
-
Centrifugation: Shake immediately for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and MgSO₄.[4][8]
-
Final Centrifugation: Vortex the d-SPE tube for 2 minutes and centrifuge at ≥4000 rpm for 5 minutes.
-
Sample Transfer: Carefully transfer the final supernatant into a GC vial for analysis.
Protocol 2.2: Sample Preparation for Aqueous Matrices (e.g., Drinking Water)
Liquid-Solid Extraction (LSE), also known as Solid-Phase Extraction (SPE), is a highly effective technique for extracting and concentrating analytes from aqueous samples, as described in EPA methodologies.[9] The C18 stationary phase is hydrophobic and efficiently retains non-polar to semi-polar compounds like DEHA from the polar water matrix.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol and Dichloromethane (DCM), HPLC grade
-
Nitrogen evaporator
Step-by-Step Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry. This activates the stationary phase.
-
Sample Loading: Measure 500 mL of the water sample, spike with the internal standard, and pass it through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the entire sample has passed through, draw a vacuum through the cartridge for 10-15 minutes to remove residual water.
-
Analyte Elution: Elute the trapped DEHA from the cartridge by passing 5 mL of dichloromethane (DCM) through it.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Transfer: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumental Method and Parameters
The following parameters provide a robust starting point for the analysis of DEHA. Optimization may be required based on the specific instrument and column used. The provided temperature program is designed to ensure DEHA elutes in a reasonable time with good peak shape, well-separated from other potential plasticizers.[4]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Provides the necessary sensitivity and selectivity. |
| Injector | Splitless Mode, 280 °C | Splitless mode ensures maximum transfer of the analyte onto the column for trace-level analysis. High temperature ensures rapid vaporization of DEHA.[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.[4] |
| Column | DB-5MS (30m x 0.25mm, 0.25µm film) or equivalent | A low-polarity column ideal for separating a wide range of semi-volatile organic compounds.[4] |
| Oven Program | 50°C (hold 2 min), then 15°C/min to 280°C (hold 6 min) | The initial hold allows for column focusing. The ramp provides efficient separation, and the final hold ensures elution of all high-boiling compounds.[4] |
| MS Ion Source | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[5] |
| MS Temperatures | Source: 230 °C, Quadrupole: 150 °C, Transfer Line: 280 °C | Optimized temperatures to prevent analyte condensation or degradation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides superior sensitivity and selectivity for quantification compared to Full Scan mode.[5] |
Table 1: Recommended GC-MS Instrumental Parameters
Mass Spectrometry Ion Selection
For positive identification and quantification in SIM mode, specific ions from the DEHA mass spectrum are monitored. The most abundant, characteristic ion is used for quantification (Quantifier Ion), while other ions are used for confirmation (Qualifier Ions). This multi-ion monitoring is a self-validating system; the ratio of the qualifier to quantifier ions must remain constant across standards and samples for confident identification.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (DEHA) | 129 | 112, 167 |
Table 2: Selected Ions for DEHA Analysis in SIM Mode (Note: These are common fragment ions for adipate esters. Actual ions should be confirmed by running a DEHA standard in Full Scan mode on the specific instrument being used.)
Method Validation and Performance
To ensure the trustworthiness and reliability of the results, the analytical method must be validated. The following parameters are essential for demonstrating that the protocol is fit for its intended purpose.[6][10]
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.995 | A calibration curve is generated using at least five standards of known concentrations. The coefficient of determination (R²) indicates how well the data fits a linear model.[4][10] |
| Accuracy (Recovery) | 70 - 120% | Determined by analyzing a blank matrix sample spiked with a known concentration of DEHA. It measures the agreement between the experimental and theoretical values.[11] |
| Precision (RSD) | < 15% | Measured by performing replicate analyses (n≥5) of a spiked sample. The Relative Standard Deviation (RSD) indicates the closeness of agreement between repeated measurements.[11] |
| Limit of Detection (LOD) | S/N > 3 | The lowest concentration of DEHA that can be reliably distinguished from the background noise. Often calculated as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | S/N > 10 | The lowest concentration of DEHA that can be determined with acceptable precision and accuracy. Often calculated as 10 times the standard deviation of the blank.[12] |
Table 3: Key Method Validation Parameters and Typical Performance Criteria
A validated GC-MS or GC-MS/MS method can achieve LOQs in the range of approximately 5 to 75 ng/g (ppb), depending on the matrix and specific instrumentation used.[11] For atmospheric particle analysis, LODs as low as 5.5 to 17 pg/µL have been reported, allowing for trace-level detection.[13][14]
References
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Cao, X. L. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL, 104(1), 98–102. [Link]
-
Argamino, C. R. A., et al. (2024). Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil. Analytical Methods, 16(11), 1579–1592. [Link]
-
Cao, X. L. (2020). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL. [Link]
-
Kim, H. J., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. International Journal of Polymer Science. [Link]
-
Cao, X. L., et al. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(8), 1336–1345. [Link]
-
Argamino, C. R. A., et al. (2024). Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil. RSC Publishing. [Link]
-
Argamino, C. R. A., et al. (2024). Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil. RSC Publishing. [Link]
-
Kim, H. J., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. PubMed. [Link]
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Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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PubChem. This compound. National Institutes of Health. [Link]
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Kostiainen, R., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. [Link]
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da Costa, L. U., et al. (2016). Validation and application of a GC–MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society. [Link]
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Ataman Kimya. This compound. [Link]
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Wikipedia. This compound. [Link]
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U.S. Environmental Protection Agency. (1993). Technical Factsheet on DI (2-Ethylhexyl) Adipate. EPA. [Link]
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LookChem. Cas 103-23-1,this compound. [Link]
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Wolsztynski, T., et al. (2022). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. [Link]
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Gala, A., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. National Institutes of Health. [Link]
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Introduction: The Challenge of a Lipophilic Migrant in a Fatty World
An In-Depth Guide to the Sample Preparation of Fatty Foods for Di(2-ethylhexyl) Adipate (DEHA) Analysis
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, most notably polyvinyl chloride (PVC). Its application in food packaging, such as cling films for wrapping meats and cheeses, is widespread.[1] However, DEHA is not chemically bound to the polymer matrix and, being lipophilic, it readily migrates into foods with high-fat content.[2][3] This migration raises food safety concerns, prompting regulatory bodies like the European Union to establish a specific migration limit (SML) of 18 mg/kg in food.[2][4]
For the analytical scientist, the determination of DEHA in fatty foods such as cheese, meat, and edible oils presents a significant challenge. The very nature of the matrix—composed primarily of triglycerides, fatty acids, and other lipids—creates a complex analytical environment. These endogenous lipids can interfere with the accurate quantification of DEHA by causing matrix effects, suppressing the instrument signal, and contaminating the analytical system, such as a Gas Chromatography-Mass Spectrometry (GC-MS) setup.[5][6]
Therefore, effective sample preparation is the most critical step in the analytical workflow. The goal is not merely to extract DEHA but to selectively isolate it from the overwhelming lipid background. This application note provides a detailed guide to two robust sample preparation protocols, explaining the causality behind each step and offering field-proven insights for researchers and scientists.
Core Principles: Navigating the Lipid Matrix
The fundamental objective is to achieve a clean, concentrated extract of DEHA suitable for chromatographic analysis. This is accomplished by exploiting the physicochemical differences between the analyte (DEHA) and the interfering matrix components (lipids). The core strategies involve:
-
Efficient Extraction: Utilizing a solvent that effectively solubilizes DEHA from the food matrix.
-
Selective Cleanup: Employing techniques to remove the high-molecular-weight triglycerides and other lipids that are co-extracted with the analyte.
-
Analyte Concentration: Reducing the volume of the final extract to meet the sensitivity requirements of the analytical instrument.
This guide will focus on two widely adopted and effective methodologies adapted for high-fat matrices: a modified QuEChERS protocol and a classic Solid-Phase Extraction (SPE) cleanup.
Method 1: Modified QuEChERS for High-Fat Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in fruits and vegetables, is an excellent foundation due to its speed and efficiency.[7] However, for high-fat samples, a standard QuEChERS protocol is insufficient as it does not adequately remove lipids. The modifications described here, specifically the inclusion of a C18 sorbent and an optional freeze-out step, are critical for success.[8][9]
Causality of the Modified QuEChERS Workflow
-
Extraction with Acetonitrile: Acetonitrile is the solvent of choice because it effectively extracts a wide range of analytes, including DEHA. Crucially, it has limited miscibility with fats, especially at lower temperatures and in the presence of salts. This property allows for a preliminary separation of the bulk lipids through partitioning.
-
Salting-Out Effect: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaAc) induces a phase separation between the acetonitrile and the aqueous/fatty layers of the sample.[10] This "salting-out" effect drives the polar DEHA into the acetonitrile layer, leaving a significant portion of the non-polar triglycerides behind.
-
Dispersive SPE (dSPE) Cleanup: This is the key cleanup stage.
-
Magnesium Sulfate (MgSO₄): Acts as a drying agent, removing residual water from the acetonitrile extract to improve the efficiency of subsequent cleanup steps.[10]
-
Primary Secondary Amine (PSA): This sorbent removes organic acids, fatty acids, sugars, and some pigments through an ion-exchange mechanism.[10][11]
-
C18 (Octadecylsilane): This is the essential addition for fatty matrices. C18 is a non-polar, reverse-phase sorbent that effectively removes long-chain fatty acids and triglycerides that have partitioned into the acetonitrile layer.[8][9]
-
-
Freeze-Out Step (Optional): For exceptionally fatty samples (>20% fat), incorporating a freezing step after the initial extraction can dramatically improve cleanup.[9] Cooling the acetonitrile extract to a low temperature (e.g., -20°C) causes the dissolved lipids to precipitate, allowing them to be easily removed by centrifugation or filtration before the dSPE step.
Experimental Workflow: Modified QuEChERS
Caption: Modified QuEChERS workflow for DEHA analysis in fatty foods.
Protocol 1: Detailed Step-by-Step Modified QuEChERS
-
Sample Preparation:
-
Weigh 10 g (± 0.1 g) of a homogenized fatty food sample into a 50 mL centrifuge tube. For dry fatty samples (e.g., crackers), add 8-10 mL of reagent water and allow to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a pre-packaged salt mixture, commonly containing 4 g MgSO₄ and 1 g NaCl (or 1.5 g NaAc).[10]
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
-
Freeze-Out (Recommended for >20% fat samples):
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight).[9]
-
Centrifuge again while cold to pellet the precipitated lipids.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the clear acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 8000 rpm) for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant. This is your final extract, ready for analysis by GC-MS. It is advisable to filter the extract through a 0.22 µm syringe filter before injection.
-
Data Presentation: Typical QuEChERS Parameters
| Parameter | Value/Sorbent | Purpose |
| Sample Weight | 10 g | Representative sample size |
| Extraction Solvent | 10 mL Acetonitrile | Efficient extraction and phase separation |
| Extraction Salts | 4g MgSO₄, 1g NaCl/NaAc | Induce phase separation, "salting out" |
| dSPE Sorbents (per mL) | 150mg MgSO₄ | Removal of residual water |
| 50mg PSA | Removal of fatty acids, sugars | |
| 50mg C18 | Critical for removal of lipids/triglycerides | |
| Typical Recovery | 85-110% | Varies by matrix |
| Precision (RSD) | < 15% | Varies by matrix |
Method 2: Solid-Phase Extraction (SPE) for Targeted Cleanup
Solid-Phase Extraction (SPE) is a more traditional but highly effective technique for cleaning up complex extracts.[12] It relies on the partitioning of the analyte and interferents between a solid stationary phase (the sorbent in an SPE cartridge) and a liquid mobile phase (the solvents). For DEHA in a lipid extract, a reverse-phase C18 sorbent is ideal.
Causality of the SPE Workflow
-
Initial Lipid Extraction: The first step is to extract the total lipid content (which contains the DEHA) from the sample. A non-polar solvent like hexane is typically used. This ensures that the highly lipophilic DEHA is quantitatively transferred from the food into the solvent.
-
SPE Sorbent (C18): A C18 cartridge contains silica particles bonded with 18-carbon chains, creating a non-polar stationary phase. When the hexane extract is loaded, non-polar compounds like DEHA and triglycerides are retained through hydrophobic interactions.
-
Wash Step: The key to a successful SPE cleanup is the wash step. A solvent of intermediate polarity (e.g., a mixture of acetonitrile and water) is used. This solvent is strong enough to wash away more polar, weakly retained matrix components but weak enough to leave the strongly retained DEHA and lipids on the C18 sorbent.
-
Elution Step: Finally, a non-polar solvent (e.g., ethyl acetate or dichloromethane) is used to disrupt the hydrophobic interactions and elute the retained DEHA and other non-polar compounds. While some lipids may still co-elute, the bulk of the matrix has been removed, resulting in a much cleaner extract than the initial one.
Experimental Workflow: SPE Cleanup
Caption: Solid-Phase Extraction (SPE) workflow for cleanup of fatty extracts.
Protocol 2: Detailed Step-by-Step SPE Cleanup
-
Initial Fat Extraction:
-
Homogenize a representative portion of the food sample (e.g., 5-10 g).
-
Extract the fat using an appropriate method, such as Soxhlet extraction with hexane or vigorous shaking with a hexane/isopropanol mixture followed by phase separation.
-
Evaporate the solvent to obtain the crude fat extract. Weigh the extract to determine the fat content.
-
-
SPE Cartridge Preparation:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing the following solvents sequentially: 5 mL of ethyl acetate, followed by 5 mL of hexane. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve a known amount of the fat extract (e.g., 200 mg) in a small volume of hexane (e.g., 1 mL).
-
Load this solution onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of an acetonitrile/water (80:20 v/v) mixture to remove polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the DEHA from the cartridge with 8-10 mL of ethyl acetate into a clean collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
-
Data Presentation: Typical SPE Parameters
| Parameter | Value/Solvent | Purpose |
| SPE Sorbent | C18 (Octadecylsilane), 500 mg | Retain non-polar compounds |
| Conditioning Solvents | Ethyl Acetate, then Hexane | Activate the stationary phase |
| Loading Solvent | Hexane | Dissolve sample and promote retention |
| Wash Solvent | Acetonitrile/Water (80:20) | Remove polar interferences |
| Elution Solvent | Ethyl Acetate or Dichloromethane | Elute the target analyte (DEHA) |
Trustworthiness: A Self-Validating System
No protocol, however detailed, can be universally applied without verification. The complexity and variability of fatty food matrices require that every method be a self-validating system. To ensure trustworthiness and accuracy, the following quality control measures are essential:
-
Method Blanks: A reagent blank (containing no sample) should be run with every batch to check for contamination from solvents, glassware, or the laboratory environment. DEHA is a common environmental contaminant, making this step critical.
-
Matrix-Spiked Samples: A known amount of DEHA standard should be added (spiked) into a real food sample before extraction. This sample is then processed alongside the unspiked samples. The recovery of the spiked analyte provides a direct measure of the method's efficiency for that specific matrix. A recovery of 80-120% is generally considered acceptable.
-
Internal Standards: An internal standard (e.g., a deuterated version of DEHA or a similar, non-naturally occurring compound) should be added to every sample at the very beginning of the preparation process. This standard co-elutes with the analyte and allows for correction of any analyte loss during the multiple steps of extraction and cleanup, as well as variations in instrument response.
-
Matrix-Matched Calibration: To compensate for any residual matrix effects that can suppress or enhance the instrument's signal, calibration curves should be prepared in a blank extract of the same food matrix being analyzed.[6]
Conclusion
The analysis of DEHA in fatty foods is a formidable but achievable task. The primary obstacle is the lipid matrix itself. The choice between a modified QuEChERS method and a more traditional SPE cleanup depends on the laboratory's throughput needs, the specific nature of the food matrix, and the level of cleanliness required for the final extract. The modified QuEChERS protocol offers speed and reduced solvent consumption, making it ideal for high-throughput screening. The SPE method provides a highly effective and targeted cleanup, which can be beneficial for very complex matrices or when lower detection limits are required.
Regardless of the chosen path, the principles remain the same: leverage the physicochemical properties of DEHA and lipids to achieve separation. The key to reliable and accurate results lies in understanding the causality behind each protocol step—from the salting-out effect in QuEChERS to the selective washing in SPE—and implementing a robust quality control system to validate the method's performance for each unique food matrix.
References
- Scientific Committee of the Federal Agency for the Safety of the Food Chain. (2014). AVIS 08-2014: Evaluation of the risks for public health related to the presence of di(2-ethylhexyl)adipate (DEHA) and 4,4’-methylenedianiline (4,4’-MDA) in food contact materials. FASFC. [URL not directly available, but accessible through institutional search]
-
Grob, K., Biedermann, M., Scherbaum, E., Roth, M., & Herensperger, K. (2007). European legal limits for migration from food packaging materials: 1. Food should prevail over simulants; 2. More realistic conversion from concentrations to limits per surface area. PVC cling films in contact with cheese as an example. Food Additives and Contaminants, 24(1), 103-111. [Link]
-
Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types. Restek. [Link]
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Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 615-629. [Link]
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News-Medical.Net. (2025). QuEChERS method enhances detection of harmful compounds in food. [Link]
-
Cao, X. L., Dufresne, G., & Clement, G. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(8), 1336-1345. [Link]
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Restek Corporation. (2020). Modifying QuEChERS for complicated matrices-High Fat Samples. [Link]
-
Shimelis, O., Yang, Y., & Gari, F. (2007). Evaluation of a solid-phase extraction dual-layer carbon/primary secondary amine for clean-up of fatty acid matrix components from food extracts in multiresidue pesticide analysis. Journal of Chromatography A, 1165(1-2), 18-25. [Link]
-
Hawach Scientific. (2023). Applications of the QuEChERS Method in the Residue Detection. [Link]
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Dobarganes, M. C., & Velasco, J. (2002). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Grasas y Aceites, 53(1), 74-85. [Link]
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Begley, T. H. (1997). Methods and approaches used by FDA to evaluate the safety of food packaging materials. Food Additives and Contaminants, 14(6-7), 545-553. [Link]
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Wang, S., Wang, J., & Wang, J. (2019). The matrix effects of edible oil samples on the sensitivity of the TSA-ELISA for detecting AFB1. Food Chemistry, 294, 25-31. [Link]
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International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
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Castle, L., Mercer, A. J., Startin, J. R., & Gilbert, J. (1987). Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging. Food Additives and Contaminants, 4(4), 399-406. [Link]
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Madej, K., & Giebułtowicz, J. (2018). Sample preparation and determination of pesticides in fat-containing foods. Food Chemistry, 269, 647-659. [Link]
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Cao, X. L. (2010). Phthalates and Di-(2-ethylhexyl) Adipate in Dairy Foods. In Chemical Contaminants and Residues in Food. Woodhead Publishing. [Link]
-
Netzel, T. (n.d.). Matrix Effects In Food Testing: Fats/Sugars, Emulsions And Method Robustness. Technology Networks. [Link]
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U.S. Food & Drug Administration. (2024). Food Packaging & Other Substances that Come in Contact with Food - Information for Consumers. [Link]
-
Augusto, F., Carasek, E., & Silva, R. G. (2013). Evaluation of the matrix effect in the quantitative bio-oil analysis by gas chromatography. Journal of Chromatography A, 1318, 239-246. [Link]
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Application Notes and Protocols for the Extraction of Bis(2-ethylhexyl) adipate from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the extraction of Bis(2-ethylhexyl) adipate (DEHA), a common plasticizer, from various polymer matrices. Recognizing the critical need for accurate and efficient quantification of DEHA due to its potential for migration into pharmaceuticals, food products, and biological systems, this guide details several field-proven extraction methodologies.[1][2] It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind experimental choices. Protocols for classical and modern extraction techniques are presented, including Soxhlet, Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE). Each protocol is designed as a self-validating system, incorporating quality control measures and performance indicators. This guide is intended to empower researchers to select and implement the most appropriate extraction strategy for their specific analytical challenges.
Introduction: The Analytical Imperative for DEHA Extraction
This compound, often referred to as DEHA or dioctyl adipate (DOA), is an organic compound extensively used as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[2][3] Its applications are widespread, ranging from food packaging films and medical devices to toys and building materials.[1][3] However, DEHA is not chemically bound to the polymer matrix and can migrate into contact substances, a phenomenon of significant concern in the pharmaceutical and food industries.[1] The potential for leachable DEHA to contaminate drug formulations or foodstuffs necessitates robust and reliable analytical methods for its extraction and quantification.
The choice of extraction method is paramount and is dictated by a multitude of factors including the nature of the polymer matrix, the concentration of DEHA, the required analytical sensitivity, and practical considerations such as sample throughput, solvent consumption, and extraction time. This guide will explore a spectrum of techniques, from traditional solvent-based methods to advanced, automated systems, providing the technical depth required for informed methodological selection and successful implementation.
Foundational Principles of DEHA Extraction from Polymers
The extraction of DEHA from a polymer matrix is fundamentally a process of mass transfer, governed by principles of solubility and diffusion. The goal is to selectively transfer DEHA from the solid polymer phase into a liquid or supercritical fluid solvent phase. The efficiency of this process is influenced by several key factors:
-
Solvent Selection: The chosen solvent must effectively solubilize DEHA while minimizing the dissolution of the polymer matrix itself. The principle of "like dissolves like" is a guiding tenet; solvents with polarity similar to DEHA are generally more effective.
-
Temperature: Elevated temperatures increase the solubility of DEHA and enhance the diffusion rate of both the solvent into the polymer and DEHA out of the polymer.[4] However, excessive temperatures can risk thermal degradation of the analyte or the polymer.
-
Pressure: In techniques like ASE and SFE, high pressure is used to maintain the solvent in its liquid or supercritical state at temperatures above its atmospheric boiling point, further enhancing extraction efficiency.[3][4]
-
Sample Preparation: Increasing the surface area of the polymer sample through grinding or cutting significantly accelerates the extraction process by reducing diffusion path lengths.[3]
Classical Extraction Methodologies
Soxhlet Extraction: The Benchmark Method
Soxhlet extraction is a time-honored and widely recognized method for the exhaustive extraction of analytes from solid matrices.[3][5] It serves as a valuable benchmark for comparing the efficiency of more modern techniques.
Causality of Experimental Choices: The continuous cycling of fresh, distilled solvent over the sample ensures that the concentration gradient between the matrix and the solvent is maximized, driving the extraction towards completion. The elevated temperature of the solvent vapor also contributes to increased extraction efficiency.
Protocol 3.1: Soxhlet Extraction of DEHA from PVC
Materials and Equipment:
-
Soxhlet extraction apparatus (condenser, thimble holder, round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimbles
-
Analytical balance
-
Rotary evaporator
-
Petroleum ether or n-hexane (analytical grade)
-
PVC sample, ground to a fine powder (e.g., 10 mesh or finer).[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-5 g of the ground PVC sample into a cellulose extraction thimble.[5]
-
Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Add 150-200 mL of petroleum ether and a few boiling chips to the round-bottom flask. Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Extraction: Heat the flask using the heating mantle to initiate solvent boiling. Allow the extraction to proceed for a minimum of 6 hours, ensuring a consistent cycle of solvent filling and siphoning in the thimble holder.[3][5]
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to near dryness using a rotary evaporator.
-
Reconstitution: Re-dissolve the residue in a known volume of a suitable solvent (e.g., methylene chloride or acetonitrile) for subsequent analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]
Trustworthiness and Self-Validation:
-
Exhaustive Extraction: The 6-hour duration is based on established methods like ASTM D 2124 to ensure near-complete extraction.[3]
-
Blank Analysis: A procedural blank (an empty thimble taken through the entire process) should be analyzed to check for contamination.
-
Spike Recovery: To validate the method for a specific matrix, a known amount of DEHA standard can be spiked onto a blank polymer sample and subjected to the extraction process. Recovery should typically be within 85-115%.
Ultrasound-Assisted Extraction (UAE): A Faster Alternative
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance mass transfer. The acoustic cavitation creates and collapses microscopic bubbles, generating localized high pressures and temperatures that accelerate solvent penetration and analyte dissolution.[6]
Causality of Experimental Choices: The primary advantage of UAE is the significant reduction in extraction time and solvent consumption compared to Soxhlet extraction.[5][7] The ultrasonic energy provides the agitation necessary to disrupt the sample matrix and facilitate rapid partitioning of DEHA into the solvent.
Protocol 3.2: Ultrasound-Assisted Extraction of DEHA from Polymer Films
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
n-Hexane or isooctane (analytical grade)
-
Polymer film sample, cut into small pieces (e.g., 2x2 mm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of the polymer pieces into a glass vial.
-
Solvent Addition: Add a precise volume of n-hexane (e.g., 20 mL) to the vial.
-
Sonication: Place the vial in the ultrasonic bath and sonicate for 30-60 minutes.[5] If using a probe sonicator, immerse the probe into the solvent, avoiding contact with the glass.
-
Sample Clarification: After sonication, centrifuge the vial to pellet any suspended polymer particles.
-
Filtration and Analysis: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC or HPLC analysis.
Trustworthiness and Self-Validation:
-
Method Optimization: The sonication time and solvent volume should be optimized for the specific polymer type and thickness to ensure maximum recovery.
-
Comparative Analysis: Run parallel extractions using the benchmark Soxhlet method to validate the efficiency of the UAE protocol. A study comparing Soxhlet with UAE for PVC compounds showed that UAE could achieve 96% of the plasticizer extraction in 60 minutes compared to 360 minutes for Soxhlet.[7]
-
Temperature Control: Monitor the temperature of the ultrasonic bath, as excessive heat can lead to solvent loss through evaporation.
Modern and Automated Extraction Techniques
Accelerated Solvent Extraction (ASE): High Throughput and Efficiency
ASE, also known as Pressurized Solvent Extraction (PSE), is an automated technique that uses conventional solvents at elevated temperatures and pressures.[3][4] This combination dramatically increases the speed and efficiency of the extraction process.
Causality of Experimental Choices: The high pressure keeps the solvent in a liquid state above its boiling point, allowing for extractions at higher temperatures. This elevated temperature decreases the viscosity of the solvent and increases the solubility and diffusion rate of DEHA, leading to rapid and efficient extraction.[4]
Protocol 4.1: Accelerated Solvent Extraction of DEHA from Polymers
Materials and Equipment:
-
Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™ system)[3]
-
Extraction cells (stainless steel)
-
Cellulose or glass fiber filters
-
Diatomaceous earth or sand (dispersing agent)
-
Collection vials
-
Petroleum ether or hexane/acetone mixture (analytical grade)
-
Polymer sample, ground to a fine powder[3]
Procedure:
-
Cell Preparation: Place a cellulose or glass fiber filter at the outlet of the extraction cell.
-
Sample Loading: Mix the ground polymer sample (e.g., 0.5-1.0 g) with a dispersing agent like diatomaceous earth and load the mixture into the extraction cell. Place a second filter on top of the sample.
-
System Parameters: Set the extraction parameters on the ASE system. Typical conditions for DEHA from PVC are:
-
Extraction: Initiate the automated extraction sequence. The system will automatically perform the extraction and collect the extract in a sealed vial.
-
Post-Extraction: The collected extract can be directly analyzed or concentrated and reconstituted in a different solvent if necessary.
Trustworthiness and Self-Validation:
-
Method Validation: As an officially recognized method (e.g., U.S. EPA Method 3545), ASE provides a high degree of confidence.[3]
-
Efficiency Comparison: The extraction efficiency of ASE is equivalent to or better than the 6-hour Soxhlet method but is completed in as little as 12-20 minutes per sample.[4]
-
Reduced Solvent Use: ASE significantly reduces solvent consumption, often using only 15-40 mL per sample compared to several hundred mL for Soxhlet extraction.[4]
Supercritical Fluid Extraction (SFE): A Green Chemistry Approach
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[8][9] A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Causality of Experimental Choices: Supercritical CO2 is non-toxic, non-flammable, and environmentally benign.[10] Its solvating power can be finely tuned by altering the pressure and temperature, allowing for selective extraction.[9] The low viscosity and high diffusivity of supercritical CO2 enable it to penetrate the polymer matrix more effectively than liquid solvents.[9][10]
Protocol 4.2: Supercritical Fluid Extraction of DEHA from Polymeric Materials
Materials and Equipment:
-
Supercritical Fluid Extractor
-
Extraction vessel
-
High-pressure CO2 source (instrument grade)
-
Co-solvent pump and modifier (e.g., methanol or ethanol)
-
Collection trap or vial
-
Polymer sample, ground or finely cut
Procedure:
-
Sample Loading: Place the prepared polymer sample (e.g., 1-2 g) into the extraction vessel.
-
System Parameters: Set the SFE system parameters. Conditions will vary depending on the polymer, but a starting point could be:
-
Fluid: Carbon dioxide
-
Pressure: 200-400 bar
-
Temperature: 50-80 °C
-
Co-solvent: 5-10% methanol (optional, to increase polarity)
-
Flow Rate: 1-2 mL/min
-
Extraction Time: 30-60 minutes
-
-
Extraction: The system pressurizes and heats the CO2 to a supercritical state, which then flows through the sample vessel. The extracted DEHA is carried with the CO2 to a depressurization stage.
-
Analyte Collection: As the pressure is released, the CO2 returns to a gaseous state, losing its solvating power and depositing the extracted DEHA in a collection trap or vial. The gaseous CO2 is vented.
-
Sample Recovery: The collected extract is dissolved in a small amount of liquid solvent for analysis.
Trustworthiness and Self-Validation:
-
Selectivity: By carefully optimizing pressure and temperature, it's possible to selectively extract DEHA while leaving other polymer additives behind.[9]
-
Solvent-Free Extract: The primary advantage is obtaining an extract free from organic solvents, simplifying downstream sample processing.[10]
-
Optimization is Key: SFE method development can be more complex than liquid solvent methods. A theoretical model can be used to understand the transition between diffusion-controlled and solubility-controlled extraction regimes, aiding in optimization.[11]
Data Presentation and Method Comparison
To facilitate the selection of an appropriate extraction method, the following table summarizes the key performance characteristics of the techniques discussed.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | 6 - 24 hours[3] | 30 - 60 minutes[5] | 12 - 20 minutes[4] | 30 - 60 minutes[9] |
| Solvent Consumption | High (150 - 500 mL)[4][7] | Moderate (20 - 100 mL)[7] | Low (15 - 40 mL)[4] | Very Low (CO2 + minimal co-solvent) |
| Automation | Manual | Manual | Fully Automated | Fully Automated |
| Extraction Efficiency | High (Exhaustive) | Good to High | High (Equivalent to Soxhlet)[3] | Good to High |
| Throughput | Low | Moderate | High | High |
| "Green" Aspect | Poor | Fair | Good | Excellent |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the primary extraction methodologies described in this guide.
Caption: Workflow for DEHA extraction using the Soxhlet method.
Caption: Workflow for DEHA extraction using Ultrasound-Assisted Extraction.
Caption: Workflow for automated Accelerated Solvent Extraction of DEHA.
Conclusion
The extraction of this compound from polymer matrices is a critical step in ensuring the safety and quality of a wide range of products, particularly in the pharmaceutical and food industries. This guide has provided a detailed overview of several robust extraction methodologies, from the traditional Soxhlet method to modern, automated techniques like ASE and SFE. The choice of method depends on a careful consideration of analytical requirements, sample characteristics, and laboratory resources. By understanding the causal principles behind each technique and adhering to the detailed protocols, researchers can confidently and accurately determine DEHA content, ensuring regulatory compliance and product safety.
References
-
Pérez Arteaga, J. G., et al. (2022). Improvement of PVC compound plasticizer extraction process. ResearchGate. [Link]
-
ResearchGate. Migration of DEHA during food preparation and cooking. [Link]
-
SARDA Bio Polymers PVT. LTD. Supercritical Fluid Extraction, SFE, Liquid CO2. [Link]
-
Kazarian, S. G. (2000). Polymer Processing with Supercritical Fluids. Imperial College London. [Link]
-
Pérez Arteaga, J. G. (2022). Improvement of PVC compound plasticizer extraction process. SciSpace. [Link]
-
National Center for Biotechnology Information. Di(2-ethylhexyl) adipate - Some Industrial Chemicals. [Link]
-
Wikipedia. Supercritical fluid extraction. [Link]
-
Bart, J., et al. (1995). Supercritical fluid extraction of polymers: theoretical explanation of pressure and flow-rate effects. RSC Publishing. [Link]
- Greguss, P., et al. (1999). Process for purifying polymers using ultrasonic extraction.
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- 4. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
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- 6. WO1999020683A1 - Process for purifying polymers using ultrasonic extraction - Google Patents [patents.google.com]
- 7. (Open Access) Improvement of PVC compound plasticizer extraction process (2022) | Julia Guadalupe Pérez Arteaga | 1 Citations [scispace.com]
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Application Note: Quantification of Di(2-ethylhexyl) Adipate (DEHA) Migration from PVC Films
Introduction: The Imperative for Monitoring DEHA Migration
Polyvinyl chloride (PVC) is a versatile and widely utilized polymer in food packaging and medical devices due to its flexibility, durability, and cost-effectiveness. This flexibility is imparted by the addition of plasticizers, with di(2-ethylhexyl) adipate (DEHA) being a common choice. However, DEHA is not chemically bound to the PVC polymer matrix and can migrate from the film into contacting substances, such as foodstuffs or biological fluids. This migration process is a significant concern for consumer safety and regulatory compliance, as DEHA has been identified as a potential endocrine-disrupting chemical.[1][2] Consequently, robust and reliable analytical methods for the quantification of DEHA migration are paramount for researchers, scientists, and drug development professionals to ensure product safety and adhere to regulatory standards.
This application note provides a comprehensive guide to the quantification of DEHA migration from PVC films, detailing the underlying principles, a step-by-step analytical protocol, and critical considerations for experimental design and data interpretation.
Principle of the Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the identification and quantification of DEHA migration is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This powerful analytical technique is ideally suited for this application due to its high sensitivity, selectivity, and ability to analyze volatile and semi-volatile organic compounds like DEHA.
The fundamental principle of GC-MS involves a two-stage process:
-
Gas Chromatography (GC): The extracted DEHA, along with other components from the sample matrix, is vaporized and introduced into a long, thin capillary column. An inert carrier gas (typically helium) propels the sample through the column, which is coated with a stationary phase. The separation of different compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases.[4] Compounds with a higher affinity for the stationary phase will move slower, while those with a lower affinity will move faster, resulting in their separation over time.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z, generating a mass spectrum that serves as a unique "fingerprint" for each compound.[4]
The combination of the retention time from the GC and the mass spectrum from the MS provides a highly confident identification and quantification of DEHA, even in complex matrices.
Experimental Workflow for DEHA Migration Analysis
The following diagram illustrates the comprehensive workflow for quantifying DEHA migration from PVC films.
Caption: Experimental workflow for DEHA migration analysis.
Detailed Experimental Protocol
This protocol outlines a validated method for determining DEHA migration from PVC films into a fatty food simulant.
Materials and Reagents
-
PVC Film Samples: Cut into precise dimensions (e.g., 1 dm²).
-
Food Simulant: Olive oil or isooctane are commonly used for fatty foods.[5][6] The choice of simulant should reflect the intended use of the PVC film and comply with relevant regulations (e.g., EU Regulation 10/2011).[7]
-
DEHA Standard: Analytical grade, for preparation of calibration standards.
-
Internal Standard (IS): e.g., Deuterated DEHA (DEHA-d4) or another suitable compound not present in the sample.
-
Solvents: n-Hexane, isooctane, acetonitrile (HPLC or analytical grade).
-
Glassware: Scrupulously clean glass vials, pipettes, and flasks to avoid background contamination.
-
Solid Phase Extraction (SPE) Cartridges: (Optional) For sample cleanup if matrix interference is significant.
Sample Preparation and Migration Test
The causality behind this step is to simulate the real-world contact between the PVC film and the foodstuff under controlled and reproducible conditions.
-
Film Preparation: Cut the PVC film into a standardized surface area, for example, 1 dm² (10 cm x 10 cm). Handle the film with clean forceps to avoid contamination.
-
Migration Cell Setup: Place the PVC film sample in a clean glass migration cell.
-
Simulant Addition: Add a known volume of the selected food simulant to the migration cell, ensuring the entire surface of the film is in contact with the simulant. A common ratio is 100 mL of simulant for a 1 dm² film sample.[8][9]
-
Incubation: Seal the migration cell and incubate at a controlled temperature for a specified duration. These conditions are dictated by regulatory guidelines and the intended application of the packaging. For example, a test condition might be 10 days at 40°C for fatty foods.[5]
Extraction of DEHA from the Food Simulant
The objective here is to efficiently transfer the migrated DEHA from the high-volume simulant into a smaller volume of a volatile solvent suitable for GC-MS analysis.
-
Aliquoting: After incubation, allow the migration cell to cool to room temperature. Take a precise aliquot of the food simulant.
-
Solvent Extraction: Perform a liquid-liquid extraction. For olive oil, this may involve dilution with a solvent like n-hexane followed by extraction with acetonitrile. For isooctane, direct injection may be possible after the addition of an internal standard.[5] A common procedure involves mixing the simulant with the extraction solvent in a separatory funnel and shaking vigorously.
-
Phase Separation: Allow the layers to separate and collect the solvent layer containing the extracted DEHA.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small, known volume (e.g., 1 mL). This step concentrates the analyte, thereby increasing the sensitivity of the analysis.
GC-MS Analysis
This is the core analytical step where DEHA is separated, identified, and quantified.
-
Instrument Setup:
-
GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode is often employed for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Temperature Program: An optimized temperature gradient is crucial for good chromatographic separation. A typical program might be: initial temperature of 60°C for 1 min, ramp at 20°C/min to 220°C (hold for 1 min), then ramp at 5°C/min to 280°C (hold for 4 min).[10]
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for DEHA (e.g., m/z 113, 129, 171) and the internal standard.
-
-
Calibration: Prepare a series of calibration standards of DEHA in the same solvent as the final sample extract, covering the expected concentration range of the migrated DEHA. Spike each standard with the internal standard at a constant concentration.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the final sample extract into the GC-MS system.
Data Analysis and Interpretation
The trustworthiness of the results hinges on a robust and validated data analysis procedure.
-
Calibration Curve: Plot the ratio of the peak area of DEHA to the peak area of the internal standard against the concentration of DEHA for the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a good linear fit.
-
Quantification of DEHA in the Extract: Using the peak area ratio from the sample chromatogram and the equation from the calibration curve, calculate the concentration of DEHA in the injected sample extract.
-
Calculation of Migrated DEHA: Back-calculate the total amount of DEHA that migrated into the food simulant, taking into account the initial volume of the simulant and the final volume of the extract. The migration is typically expressed in milligrams per square decimeter (mg/dm²) of the PVC film or milligrams per kilogram (mg/kg) of the food simulant.
Example Calculation:
-
Concentration of DEHA in the final extract (from calibration curve) = C_extract (mg/L)
-
Final volume of the extract = V_extract (L)
-
Initial volume of the food simulant = V_simulant (L)
-
Surface area of the PVC film = A_film (dm²)
Total migrated DEHA (mg) = C_extract * V_extract
Migration (mg/dm²) = (C_extract * V_extract) / A_film
Migration (mg/kg) = (C_extract * V_extract) / (V_simulant * density_simulant)
Quantitative Data Summary
The following table presents hypothetical migration data to illustrate typical results.
| Sample ID | Food Simulant | Incubation Conditions | DEHA Migration (mg/dm²) | DEHA Migration (mg/kg) |
| PVC-Film-A | Olive Oil | 10 days at 40°C | 2.5 | 15.0 |
| PVC-Film-B | Isooctane | 2 hours at 40°C | 1.8 | 10.8 |
| Control | Olive Oil | 10 days at 40°C | < 0.1 | < 0.6 |
Critical Experimental Parameters and Field-Proven Insights
-
Minimizing Background Contamination: DEHA is a common laboratory contaminant.[11] It is crucial to use high-purity solvents and meticulously clean all glassware. Running a blank (simulant without the PVC film) with each batch of samples is essential to assess and correct for any background levels.
-
Choice of Food Simulant: The selection of the food simulant is critical and should be based on the type of food the PVC film will contact. For fatty foods, olive oil is the official EU simulant, while isooctane can be used as an alternative for screening purposes.[5][6] For aqueous, acidic, or alcoholic foods, different simulants like 10% ethanol, 3% acetic acid, or 50% ethanol are used.
-
Method Validation: A full method validation should be performed to ensure the reliability of the results. This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD), and limits of quantification (LOQ).[8][9][12]
-
Internal Standard Selection: The ideal internal standard should have similar chemical properties and chromatographic behavior to DEHA but be clearly distinguishable by the mass spectrometer. A stable isotope-labeled version of DEHA (e.g., DEHA-d4) is the best choice as it co-behaves with the analyte during extraction and analysis, correcting for any losses.
Regulatory Context
Regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have established specific migration limits (SMLs) for DEHA.[7][13][14] For instance, the EU has set an SML of 18 mg/kg of food, which corresponds to 3 mg/dm² of contact surface area for packaging where the food-to-surface area ratio is not specified.[6][7] It is imperative to be aware of and comply with the specific regulations applicable to the intended market of the product.
Conclusion
The quantification of DEHA migration from PVC films is a critical aspect of ensuring the safety of food packaging and medical devices. The GC-MS method detailed in this application note provides a robust, sensitive, and specific approach for this analysis. By understanding the underlying principles, adhering to a validated protocol, and being mindful of critical experimental parameters, researchers and scientists can confidently generate accurate and reliable data to support product development and regulatory submissions.
References
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Petersen, J. H., & Breindahl, T. (1998). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants, 15(5), 600-608. [Link]
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Petersen, J. H., & Lillemark, L. (1995). PVC cling film in contact with cheese: health aspects related to global migration and specific migration of DEHA. Food Additives and Contaminants, 12(2), 245-253. [Link]
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Petersen, J. H., & Lillemark, L. (1997). Migration from PVC cling films compared with their field of application. Food Additives and Contaminants, 14(4), 345-353. [Link]
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Castle, L., Mercer, A. J., & Gilbert, J. (1991). Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking. Food Additives and Contaminants, 8(5), 565-576. [Link]
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Bhunia, K., Sablani, S. S., Tang, J., & Rasco, B. (2013). Migration of chemical compounds from packaging polymers during microwave, conventional heat treatment, and storage. Comprehensive Reviews in Food Science and Food Safety, 12(5), 523-545. [Link]
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European Commission. (2002). Compilation of analytical methods for model migrants in foodstuffs. [Link]
-
dos Santos, R. J., de Oliveira, G. A., & de Souza, V. (2018). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. Food Analytical Methods, 11(11), 3048-3056. [Link]
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Grob, K., Biedermann, M., Scherbaum, E., Roth, M., & Rieger, K. (2007). European legal limits for migration from food packaging materials: 1. Food should prevail over simulants; 2. More realistic conversion from concentrations to limits per surface area. PVC cling films in contact with cheese as an example. Food Additives and Contaminants, 24(1), 98-109. [Link]
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Wang, L., Ge, J., & Wu, Y. (2018). Detection and quantification analysis of chemical migrants in plastic food contact products. PLoS One, 13(12), e0208479. [Link]
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Coltro, L., Pitta, J. B., & Madaleno, E. (2013). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Control, 34(2), 414-420. [Link]
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Food Packaging Forum. (2023). European Commission allows DEHCH for food contact. [Link]
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Moreira, M. A., André, L. C., & Cardeal, Z. L. (2013). Analytical methods for the determination of plasticizers in food and beverages. Journal of Separation Science, 36(13), 2087-2098. [Link]
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Castle, L., Mercer, A. J., Startin, J. R., & Gilbert, J. (1987). Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging. Food Additives and Contaminants, 4(4), 399-406. [Link]
-
dos Santos, R. J., de Oliveira, G. A., & de Souza, V. (2018). Intralaboratory validation of an analytical method for determining the migration of this compound from packaging to fat foods. Food Analytical Methods, 11(11), 3048-3056. [Link]
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Shah, V., Sripada, K., & Magneson, G. (2012). Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000145. [Link]
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Startin, J. R., Sharman, M., Rose, M. D., Parker, I., Maume, D., & Gilbert, J. (1987). Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking. Food Additives and Contaminants, 4(4), 385-398. [Link]
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Goulas, A. E., Anifantaki, K. I., Kolioulis, D. G., & Kontominas, M. G. (2000). Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. Journal of Dairy Science, 83(8), 1712-1718. [Link]
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ResearchGate. (2015). DEHA contamination with Chromatoprobe? [Link]
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Al-Brakati, A. Y. (2016). Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. Journal of Food and Dairy Sciences, 7(12), 957-963. [Link]
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Moretto, A. (2012). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. IMEKO TC11 & TC24 Joint Symposium, 1-5. [Link]
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Zero Waste Europe. (2022). Response to call for evidence on the polyvinyl chloride (PVC) and its additives. [Link]
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Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Dechamps, N., Haufroid, V., & Lison, D. (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. Polymers, 13(1), 131. [Link]
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BASTONE. (n.d.). How Do You Test for Plasticizer Migration. [Link]
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U.S. Food and Drug Administration. (1996). Methods and approaches used by FDA to evaluate the safety of food packaging materials. Food Additives and Contaminants, 13(sup1), 1-10. [Link]
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For Chemists. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]
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Pinto, L., & Sodré, F. F. (2024). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Applied Sciences, 14(3), 1133. [Link]
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U.S. Food and Drug Administration. (2023, July 6). Food Ingredients & Packaging. [Link]
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U.S. Food and Drug Administration. (2024, March 21). Packaging & Food Contact Substances (FCS). [Link]
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Medical News Today. (2021, November 2). How common are hormone-disrupting chemicals in fast food?[Link]
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Application Note: Utilizing Bis(2-ethylhexyl) adipate (DEHA) as an Internal Standard for Chromatographic Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Bis(2-ethylhexyl) adipate (DEHA) as an internal standard (IS) in quantitative chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a target analyte.[1] DEHA is a suitable IS for the analysis of various semi-volatile organic compounds, such as phthalate esters and other plasticizers, due to its chemical properties, chromatographic behavior, and commercial availability. This guide details the rationale for selecting DEHA, protocols for preparing standard solutions, sample preparation procedures, and data analysis techniques to ensure accurate and reproducible results.
Introduction to Internal Standards in Quantitative Analysis
Quantitative chromatographic analysis relies on the principle that a compound's measured response is directly proportional to its concentration.[2] The internal standard method is a powerful technique used to correct for variations that can occur during sample preparation and analysis.[3] Unlike external standard calibration, where standards are run separately from the samples, the IS is added to all calibration standards, quality controls, and unknown samples at a constant concentration.[1] By calculating the ratio of the analyte's response to the IS's response, analysts can compensate for:
-
Variability in Injection Volume: Minor differences in the volume of sample introduced into the chromatograph are normalized.[4]
-
Analyte Loss During Sample Preparation: Losses of the target analyte during extraction, evaporation, or derivatization steps are corrected for, assuming the IS behaves similarly.[5]
-
Instrumental Fluctuations: Drifts in detector sensitivity or ion source performance over the course of an analytical run are minimized.[6]
The ideal internal standard should be chemically similar to the analyte but structurally distinct enough to be chromatographically separated. It should not be naturally present in the samples being analyzed and should not react with the sample matrix or other reagents.[2]
Rationale for Selecting this compound (DEHA)
This compound, also known as di(2-ethylhexyl) adipate, is a diester of adipic acid and 2-ethylhexanol.[7] It is a colorless, oily liquid with low volatility. DEHA is a suitable internal standard for a range of applications for several key reasons:
-
Appropriate Physicochemical Properties: DEHA's high boiling point (417 °C) and low water solubility make it suitable for extraction and analysis of other semi-volatile compounds.[8][9] Its properties are similar to many common plasticizers, making it behave comparably during sample preparation and chromatographic separation.
-
Chromatographic Behavior: DEHA is amenable to analysis by GC-MS and provides good peak shape and resolution from many target analytes, such as phthalates.[10]
-
Commercial Availability and Purity: High-purity analytical standards of DEHA are readily available from various chemical suppliers, ensuring the accuracy of stock solution preparation.
-
Potential for Contamination: A critical consideration when using DEHA is its widespread use as a plasticizer in materials like PVC food wrap, vinyl flooring, and adhesives.[11] This means there is a risk of background contamination. It is imperative to perform blank analyses of all solvents, reagents, and lab materials to ensure they are free from DEHA interference.
Table 1: Physicochemical Properties of this compound (DEHA)
| Property | Value | Reference(s) |
| Molecular Formula | C22H42O4 | [12] |
| Molecular Weight | 370.57 g/mol | [12] |
| Appearance | Clear, colorless oily liquid | [13] |
| Boiling Point | 417 °C | [9] |
| Melting Point | -67 °C | |
| Density | 0.925 g/mL at 20 °C | [13] |
| Water Solubility | Insoluble/Immiscible | [13] |
| Flash Point | 196 °C | [9] |
| Storage Temperature | 2-30°C |
Experimental Protocols
Materials and Reagents
-
This compound (DEHA), analytical standard (≥99% purity)
-
Target analyte(s), analytical standard
-
High-purity solvents (e.g., isohexane, acetone, toluene) suitable for trace analysis[14]
-
Class A volumetric flasks and calibrated micropipettes
-
Autosampler vials with inert caps and septa
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
Preparation of Standard Solutions
Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Using high-purity standards and solvents, along with calibrated volumetric equipment, minimizes initial measurement errors. Serial dilutions are performed to create a range of concentrations that will bracket the expected analyte concentration in the unknown samples.
Protocol 4.2.1: DEHA Internal Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of neat DEHA analytical standard into a 100 mL Class A volumetric flask.
-
Dissolve the DEHA in a suitable solvent (e.g., toluene or isohexane) and fill to the mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial for storage. Store at 2-8°C when not in use. This stock solution should be stable for several months.
Protocol 4.2.2: Analyte Stock Solution (1000 µg/mL)
-
Follow the same procedure as in Protocol 4.2.1 for each target analyte.
Protocol 4.2.3: Intermediate and Working Calibration Standards
-
Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution.
-
For each calibration level, add a constant amount of the DEHA internal standard stock solution to achieve a consistent final concentration (e.g., 5 µg/mL) in every standard.
-
The final concentration of the analyte in the calibration standards should cover the expected range of the samples.
Example Calibration Standard Preparation (for a 10 µg/mL analyte standard): To a 10 mL volumetric flask, add:
-
100 µL of the 1000 µg/mL analyte stock solution.
-
50 µL of the 1000 µg/mL DEHA IS stock solution.
-
Dilute to the 10 mL mark with the final analysis solvent (e.g., isohexane). This results in a final concentration of 10 µg/mL for the analyte and 5 µg/mL for the DEHA internal standard. Repeat for all calibration levels.
Sample Preparation and Analysis
Causality: The internal standard must be added to the sample at the earliest possible stage of the preparation process to account for any losses during subsequent steps like extraction and concentration.[15] The choice of extraction solvent and GC-MS parameters will be dependent on the specific analytes and sample matrix.
Protocol 4.3.1: Sample Spiking and Extraction
-
Accurately weigh or measure a known amount of the sample (e.g., 1 gram of a solid matrix or 1 mL of a liquid sample) into an appropriate extraction vessel.
-
Spike the sample with a known volume of the DEHA internal standard stock solution (e.g., 50 µL of the 1000 µg/mL stock to yield a 5 µg/mL concentration in a final 10 mL extract).
-
Add the extraction solvent (e.g., 10 mL of isohexane).
-
Perform the extraction procedure (e.g., vortexing, sonication, or shaking).
-
Separate the solvent extract from the sample matrix (e.g., by centrifugation or filtration).
-
The extract may be concentrated or diluted as necessary to fall within the calibration range.
-
Transfer the final extract to a GC-MS autosampler vial for analysis.
Diagram 1: Workflow for Sample Preparation with Internal Standard
Caption: General workflow for incorporating DEHA as an internal standard.
GC-MS Instrumental Conditions
The following are example GC-MS parameters. These should be optimized for the specific instrument and target analytes.
-
Instrument: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program: 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
Rationale for SIM Mode: For quantitative analysis, SIM mode offers higher sensitivity and selectivity by monitoring only the characteristic ions of the target analytes and DEHA, reducing chemical noise.
Table 2: Example Ions for SIM Mode Acquisition
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DEHA (IS) | 129 | 112 | 257 |
| Analyte 1 (e.g., DEHP) | 149 | 167 | 279 |
| Analyte 2 (e.g., DBP) | 149 | 205 | 223 |
Data Analysis and Quantification
Causality: The quantification relies on the consistency of the response factor (RF) between the analyte and the internal standard across the calibration range. By plotting the ratio of the analyte area to the IS area against the analyte concentration, a linear relationship is established, which is then used to determine the concentration of the analyte in unknown samples.[16]
-
Peak Integration: Integrate the peak areas of the target analyte(s) and the DEHA internal standard in all chromatograms (standards and samples).
-
Calculate Response Ratios: For each injection, calculate the area ratio:
-
Area Ratio = (Peak Area of Analyte) / (Peak Area of DEHA IS)
-
-
Generate Calibration Curve: Plot the Area Ratio (y-axis) against the known concentration of the analyte in each calibration standard (x-axis).
-
Perform Linear Regression: Fit a linear regression line to the calibration points. The equation will be in the form y = mx + b, where y is the Area Ratio and x is the analyte concentration. The correlation coefficient (r²) should be >0.99 for a valid calibration.
-
Quantify Unknown Samples: For each unknown sample, calculate its Area Ratio. Use the linear regression equation from the calibration curve to solve for x (the concentration of the analyte in the sample).
Diagram 2: Data Analysis and Quantification Logic
Caption: Flowchart of the internal standard quantification process.
Quality Control and Trustworthiness
To ensure the self-validating nature of this protocol, the following quality control checks are essential:
-
Blank Analysis: Analyze a solvent blank and a method blank (a sample matrix known to be free of the analyte, processed through the entire procedure) with each batch to check for contamination of DEHA or the target analytes.
-
Internal Standard Response: The peak area of the DEHA internal standard should be monitored across all samples in a run. A significant deviation (e.g., >20-30%) in the IS response in a particular sample compared to the average of the calibration standards may indicate a matrix effect (ion suppression or enhancement) or a problem with sample preparation for that specific sample.
-
Calibration Verification: A continuing calibration verification (CCV) standard should be analyzed periodically throughout the run to ensure the stability of the instrument's response.
Conclusion
This compound is a robust and effective internal standard for the quantitative analysis of semi-volatile organic compounds by GC-MS when used with appropriate care. Its chemical properties allow it to track and correct for variations in sample preparation and instrument response, leading to improved accuracy and precision. The primary consideration for its use is the potential for background contamination, which must be rigorously controlled through the analysis of blanks. By following the detailed protocols and quality control measures outlined in this application note, researchers can confidently implement DEHA as an internal standard to achieve reliable and defensible quantitative results.
References
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-
ChemBK. (2024). This compound. Retrieved January 8, 2026, from [https://www.chembk.com/en/chem/Bis(2-ethylhexyl) adipate]([Link] adipate)
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). Internal standard. Retrieved January 8, 2026, from [Link]
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Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved January 8, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
-
Nehring, F., et al. (2021). Development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) using in silico, in vitro and human biomonitoring data. Frontiers in Pharmacology. Retrieved January 8, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 8, 2026, from [Link]
-
U.S. Consumer Product Safety Commission. (2018, October). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for this compound (DEHA)”. Retrieved January 8, 2026, from [Link]
-
OECD SIDS. (n.d.). Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1. Retrieved January 8, 2026, from [Link]
-
Lee, J., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry. Retrieved January 8, 2026, from [Link]
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OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 12). Quantitative and Qualitative GC and GC-MS. Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2020, October 2). Internal Standard. Retrieved January 8, 2026, from [Link]
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Synthesis of Bis(2-ethylhexyl) adipate via esterification.
Application Note & Protocol
Topic: High-Yield Synthesis of Bis(2-ethylhexyl) Adipate (DEHA) via Fischer Esterification
Abstract
This compound (DEHA), also known as dioctyl adipate (DOA), is a widely utilized diester plasticizer, valued for its low-temperature flexibility and compatibility with various polymers. This application note provides a comprehensive, field-proven protocol for the synthesis of DEHA through the direct Fischer esterification of adipic acid and 2-ethylhexanol. We delve into the reaction mechanism, critical process parameters, a detailed step-by-step experimental workflow, and robust analytical methods for product characterization. The guide is designed for researchers and process chemists, emphasizing the scientific rationale behind the protocol to ensure reproducibility and high-purity yields.
Introduction: The Significance of DEHA
This compound is an organic compound with the formula (CH₂CH₂(CO₂C₈H₁₇))₂. As a key plasticizer, it is frequently used to impart flexibility to PVC and other polymers, particularly for applications requiring performance at low temperatures, such as food packaging films and wire insulation. Its low toxicity and favorable migration profile have also made it a subject of interest in formulations for the pharmaceutical and drug development sectors, where it may be used as a solvent or emollient in topical preparations.
This document outlines a reliable laboratory-scale synthesis of DEHA, focusing on the acid-catalyzed esterification pathway, a cornerstone of industrial organic synthesis.
Scientific Principles: Mechanism and Process Control
The synthesis of DEHA from adipic acid and 2-ethylhexanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.
Reaction Mechanism
The reaction proceeds through a series of equilibrium steps. The overall process is reversible, making the removal of water essential to drive the reaction towards the product side, in accordance with Le Châtelier's principle.
The mechanism can be summarized as follows:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of adipic acid, activating the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
This process occurs at both ends of the dicarboxylic adipic acid to form the diester.
Key Parameters for Process Optimization
Achieving a high yield and purity of DEHA depends on the careful control of several experimental variables:
-
Molar Ratio of Reactants: While the stoichiometric ratio of adipic acid to 2-ethylhexanol is 1:2, using a slight excess of the alcohol (e.g., 1:2.2 to 1:2.5) can help shift the equilibrium towards the product side.
-
Catalyst Selection and Loading: Strong acids are effective catalysts. Sulfuric acid is common due to its low cost and high activity. Alternative solid acid catalysts like Amberlyst-15 or zeolites can also be used to simplify purification. Catalyst loading is typically 1-2% by weight of the reactants.
-
Temperature: The reaction is typically conducted at temperatures between 120°C and 160°C. Higher temperatures increase the reaction rate but can also lead to side reactions like dehydration of the alcohol or charring.
-
Water Removal: Continuous removal of the water byproduct is the most critical factor for driving the reaction to completion. A Dean-Stark apparatus is the standard equipment for this purpose, often used with a water-immiscible solvent like toluene or xylene to form an azeotrope.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a reliable method for synthesizing DEHA on a laboratory scale, yielding a high-purity product.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 73.1 g (0.5 mol) | Purity ≥ 99% |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 143.3 g (1.1 mol) | Purity ≥ 99%, 10% molar excess |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | ~2.2 g (1.2 mL) | Catalyst, ~1% w/w of reactants |
| Toluene | C₇H₈ | 92.14 | 100 mL | Azeotropic agent for water removal |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed (~200 mL) | For neutralization |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~100 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| Activated Charcoal | C | 12.01 | ~2 g | For decolorization (optional) |
Equipment Setup
-
500 mL three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Thermometer or thermocouple
-
Separatory funnel (1 L)
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of DEHA.
Step-by-Step Procedure
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark, condenser) in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the 500 mL round-bottom flask, add adipic acid (73.1 g), 2-ethylhexanol (143.3 g), toluene (100 mL), and a magnetic stir bar.
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (1.2 mL). The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux. The temperature of the reaction mixture should be around 120-140°C. Water will begin to collect in the Dean-Stark trap as a lower layer of the toluene-water azeotrope.
-
Monitoring: Continue the reaction until water ceases to collect in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is 18 mL (1.0 mol). Collection of ~17-18 mL indicates the reaction is near completion.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a 1 L separatory funnel. Wash the mixture sequentially with 100 mL portions of 5% sodium bicarbonate solution. Vent the funnel frequently to release CO₂ gas. Continue washing until the aqueous layer is neutral (pH ~7).
-
Washing: Wash the organic layer with 100 mL of brine to remove residual water-soluble impurities.
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry it over anhydrous magnesium sulfate. If the product is colored, add activated charcoal, stir for 15 minutes, and then filter.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: The crude product can be purified further by vacuum distillation to obtain a clear, colorless, high-purity liquid. DEHA has a boiling point of approximately 214°C at 5 mmHg.
Characterization and Quality Control
Confirming the identity and purity of the synthesized DEHA is a critical final step.
Physical Appearance
-
Expected Outcome: A clear, colorless to pale yellow, oily liquid.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and effective method to confirm the conversion.
-
Expected Peaks: A strong C=O stretch for the ester at ~1735 cm⁻¹, C-O stretches around 1170 and 1240 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation.
-
¹H NMR: Expect characteristic multiplets for the 2-ethylhexyl group and the adipate backbone.
-
¹³C NMR: Expect a peak for the ester carbonyl carbon around 173 ppm.
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for assessing purity and confirming the molecular weight.
-
Expected Outcome: A major peak corresponding to DEHA (m/z = 370.57) with a purity typically >98% after distillation.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction (insufficient heating time/temp). | Ensure continuous water removal. Extend reaction time. Check thermometer accuracy. |
| Loss of product during work-up. | Avoid vigorous shaking during washing to prevent emulsion formation. Ensure complete phase separation. | |
| Dark Product Color | Reaction temperature was too high, causing side reactions. | Maintain reaction temperature below 160°C. Use activated charcoal during the work-up step before final filtration. |
| Wet Product | Inefficient drying. | Use a sufficient amount of anhydrous drying agent. Ensure the organic phase is not cloudy before filtering. |
Safety Considerations
-
Chemical Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. Toluene is flammable and toxic. 2-Ethylhexanol and adipic acid can cause irritation.
-
Procedure: Never add water to concentrated acid. Always add acid slowly to the reaction mixture. Be cautious of pressure buildup during the neutralization step with sodium bicarbonate.
References
-
Lange, J-P. (2001). Esterification. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]
-
Kirumakki, S. R., et al. (2006). Esterification of adipic acid with 2-ethylhexanol over solid acid catalysts. Industrial & Engineering Chemistry Research, 45(21), 7010-7017. [Link]
-
Azeotropic Distillation. (2023). In Organic Chemistry. LibreTexts. [Link]
-
This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
Protocol for DEHA analysis in environmental water samples
An Application Note and Protocol for the Determination of Bis(2-ethylhexyl) Adipate (DEHA) in Environmental Water Samples
Introduction: The Environmental Significance of DEHA
This compound, commonly known as DEHA, is a synthetic chemical compound primarily used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its applications are widespread, including food packaging films, plastic toys, vinyl upholstery, and medical devices. The extensive production and use of DEHA have led to its ubiquitous presence in the environment. As it is not chemically bound to the polymer matrix, DEHA can leach from plastic materials into the surrounding environment, resulting in the contamination of soil, air, and, most notably, water sources.
Concerns over DEHA's environmental and health impacts stem from its classification as a semi-volatile organic compound (SVOC) and its potential endocrine-disrupting properties. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), monitor its levels in drinking water to protect public health.[1] Therefore, the development of robust, sensitive, and reliable analytical protocols for the quantification of DEHA in environmental water samples is of paramount importance for environmental monitoring, risk assessment, and regulatory compliance.
This document provides a comprehensive guide for the analysis of DEHA in water, grounded in the principles of established regulatory methods like U.S. EPA Method 506.[2][3][4][5] The protocol details methods for sample collection, preservation, extraction via both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and final determination by Gas Chromatography-Mass Spectrometry (GC-MS), a technique that offers superior selectivity and definitive identification compared to older detector technologies.[5]
Principle of the Analytical Workflow
The fundamental principle of this protocol is the isolation of DEHA from the aqueous matrix, followed by concentration and instrumental analysis. Water samples are first treated to preserve the analyte. DEHA is then extracted from the water using either an organic solvent (LLE) or a solid sorbent (SPE). The resulting organic extract is concentrated to a small volume to enhance detection sensitivity. Finally, the concentrated extract is injected into a GC-MS system. The gas chromatograph separates DEHA from other compounds in the extract based on its volatility and interaction with the GC column. The mass spectrometer then detects and confirms the identity of DEHA based on its unique mass fragmentation pattern, providing both qualitative and quantitative data.
Materials and Reagents
Extreme care must be taken to avoid contamination, as adipates and phthalates are common laboratory contaminants.[3] All glassware must be scrupulously cleaned, rinsed with high-purity solvent, and dried in an oven at a high temperature (e.g., 400°C) where appropriate.[5] Avoid all contact with plastics unless they are confirmed to be contaminant-free (e.g., PTFE).
| Category | Item | Specifications |
| Glassware & Labware | Sample Collection Bottles | 1 L, Amber glass, with PTFE-lined screw caps |
| Separatory Funnels | 2 L, Glass, with PTFE stopcocks (for LLE) | |
| Graduated Cylinders | 1 L, 100 mL, 10 mL | |
| Erlenmeyer Flasks | 250 mL, 500 mL | |
| Concentration Tubes | Kuderna-Danish (K-D) or equivalent | |
| Autosampler Vials | 2 mL, Amber glass, with PTFE-lined septa | |
| SPE Manifold & Cartridges | Vacuum manifold; C18 SPE cartridges (e.g., 500 mg, 6 mL) | |
| Reagents & Solvents | Reagent Water | HPLC grade or better, free of analytes and interferences |
| Methylene Chloride (DCM) | High Purity, GC Grade or equivalent | |
| Hexane | High Purity, GC Grade or equivalent | |
| Acetonitrile | High Purity, GC Grade or equivalent | |
| Methanol | High Purity, GC Grade or equivalent | |
| Anhydrous Sodium Sulfate | Reagent grade, baked at 400°C for 4 hours | |
| Sodium Thiosulfate | Reagent grade, for dechlorination | |
| Standards | DEHA Standard | Certified reference material (>98% purity) |
| Internal Standard | e.g., Terphenyl-d14 or other suitable non-target compound | |
| Surrogate Standard | e.g., Bis(2-ethylhexyl) phthalate-d4 or other suitable compound |
Detailed Experimental Protocols
Part 1: Sample Collection and Preservation
The integrity of the analytical result begins with proper sample collection and preservation.
-
Dechlorination : If the water sample contains residual chlorine, add ~80 mg of sodium thiosulfate to the empty 1-L sample bottle before collection.
-
Collection : Collect a 1-liter grab sample directly into the amber glass bottle. Do not pre-rinse the bottle with the sample water, as this can lead to loss of analyte.[3]
-
Storage : Immediately after collection, cool the samples to 4°C and protect them from light.[3]
-
Holding Time : Samples must be extracted within 14 days of collection. The resulting extracts can be stored for an additional 14 days before analysis if kept at 4°C in the dark.[3]
Part 2: Sample Preparation and Extraction
Two primary extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often preferred as it uses significantly less solvent and can be more easily automated.
This protocol is based on the principles outlined in EPA Method 506.[3][5]
-
Sample Preparation : Allow the 1-L water sample to equilibrate to room temperature. Measure the exact volume (e.g., 1000 mL) in a graduated cylinder and transfer it to a 2-L separatory funnel.
-
Spiking : Add known amounts of surrogate and internal standards to the sample in the separatory funnel.
-
First Extraction : Add 60 mL of methylene chloride (DCM) to the separatory funnel.
-
Shaking : Stopper the funnel and shake vigorously for 2 minutes, ensuring periodic venting to release pressure. A demonstration of this technique shows how agitation creates a large surface area for the partitioning of the analyte from the aqueous to the organic phase.[6]
-
Phase Separation : Place the funnel in a ring stand and allow the layers to separate. The DCM layer will be at the bottom.
-
Collection : Drain the lower DCM layer into a clean Erlenmeyer flask containing ~5 g of anhydrous sodium sulfate to remove residual water.
-
Repeat Extraction : Repeat the extraction process (steps 3-6) two more times with fresh 60 mL aliquots of DCM, combining all extracts in the same flask.
-
Proceed to Extract Concentration (Part 3).
SPE offers a more efficient and less solvent-intensive alternative to LLE.[7][8]
-
Cartridge Conditioning : Place a C18 SPE cartridge on the vacuum manifold. Condition the sorbent by sequentially passing the following solvents through the cartridge:
-
5-10 mL of Methylene Chloride
-
5-10 mL of Methanol
-
10-20 mL of Reagent Water
-
Crucial Step : Do not allow the sorbent bed to go dry after the final reagent water rinse. Leave a thin layer of water above the sorbent.[9]
-
-
Sample Loading : Measure 1 L of the water sample. Add surrogate and internal standards. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Sorbent Drying : After the entire sample has passed through, draw air through the cartridge for 10-15 minutes under full vacuum to remove residual water.
-
Analyte Elution : Place a collection tube inside the manifold. Elute the retained DEHA from the cartridge using two 5 mL aliquots of methylene chloride. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through.
-
Drying : Add the collected eluate to a vial containing a small amount of anhydrous sodium sulfate.
-
Proceed to Extract Concentration (Part 3).
Part 3: Extract Concentration
-
Volume Reduction : Concentrate the dried extract (from either LLE or SPE) to a final volume of 1.0 mL using a gentle stream of high-purity nitrogen in a warm water bath (~40°C).
-
Solvent Exchange (if necessary) : If the final analysis requires a different solvent, the DCM can be carefully evaporated and the residue reconstituted in the desired solvent (e.g., hexane).
-
Transfer : Transfer the final 1.0 mL extract to a 2-mL autosampler vial for GC-MS analysis.
Part 4: GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Type | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of DEHA without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for typical 0.25 mm ID columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides excellent separation for semi-volatile compounds. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min | A temperature program is essential for separating compounds with different boiling points.[5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Source Temperature | 230 °C | Standard operating temperature. |
| MS Quad Temperature | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM mode provides higher sensitivity for quantification. |
| DEHA Quant/Qual Ions | m/z 129 (Quant), 112, 147, 167 | These ions are characteristic fragments of DEHA used for identification and quantification. |
Quality Assurance & Quality Control (QA/QC)
A robust analytical method requires a stringent QA/QC protocol to ensure data are trustworthy and defensible.[3]
-
Initial Demonstration of Capability (IDC) : Before analyzing any samples, each analyst must perform an IDC to demonstrate proficiency. This involves analyzing four replicates of a laboratory fortified blank.
-
Method Detection Limit (MDL) : The laboratory must determine the MDL, which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.
-
Calibration : A multi-point (e.g., 5-7 levels) initial calibration curve must be generated. The linearity should be verified (e.g., R² > 0.995). A calibration verification standard must be run at the beginning of each analytical batch.
-
Batch QC Samples : The following QC samples must be analyzed with each batch of environmental samples (typically 20 samples or fewer).
| QC Sample | Description | Frequency | Acceptance Criteria (Example) |
| Laboratory Reagent Blank (LRB) | An aliquot of reagent water treated exactly as a sample.[5] | 1 per batch | Below Method Detection Limit (MDL) |
| Laboratory Fortified Blank (LFB) | A reagent water sample spiked with a known concentration of DEHA. | 1 per batch | 70-130% Recovery |
| Laboratory Fortified Matrix (LFM) | An environmental sample spiked with a known concentration of DEHA.[5] | 1 per batch | 70-130% Recovery (matrix dependent) |
| Surrogate Standard | A compound added to every sample (including QC) before extraction. | All samples | 70-130% Recovery |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of DEHA in environmental water samples. By leveraging established principles from U.S. EPA methodologies and employing the selectivity of GC-MS, researchers can achieve reliable and defensible data. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction allows for flexibility based on laboratory resources, sample throughput needs, and solvent reduction goals. Adherence to the stringent quality control measures outlined is critical for ensuring the integrity and trustworthiness of the final results, making the data suitable for research, regulatory monitoring, and environmental impact assessment.
References
-
National Environmental Methods Index. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. NEMI. Available at: [Link]
-
U.S. Environmental Protection Agency. (1995, October). National Primary Drinking Water Regulations: Adipate, (2-diethylhexyl) {Technical Version}. EPA. Available at: [Link]
-
Zou, Y. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Horizon Technology. Available at: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]
-
ChemSurvival. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. selectscience.net [selectscience.net]
- 3. NEMI Method Summary - 506 [nemi.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. accustandard.com [accustandard.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. weber.hu [weber.hu]
Solid-phase extraction (SPE) for Bis(2-ethylhexyl) adipate.
An In-Depth Guide to the Solid-Phase Extraction (SPE) of Bis(2-ethylhexyl) adipate (DEHA) for High-Purity Sample Preparation
Authored by: Gemini, Senior Application Scientist
This document provides a detailed application note and a robust protocol for the isolation and concentration of this compound (DEHA) from liquid matrices using solid-phase extraction (SPE). Designed for researchers, analytical scientists, and quality control professionals, this guide explains the fundamental principles behind the method, offers a step-by-step workflow, and provides insights for troubleshooting and optimization.
Introduction: The Analytical Challenge of DEHA
This compound, commonly known as DEHA, is a diester of adipic acid and 2-ethylhexanol.[1][2][3][4] It is a colorless, oily liquid characterized by its high lipophilicity, low volatility, and insolubility in water. These properties make it an effective plasticizer, widely used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[4] Consequently, DEHA is frequently found in food packaging films, vinyl flooring, adhesives, and lubricants.
The potential for DEHA to migrate from these materials into food, water, and the environment necessitates sensitive and reliable analytical methods for its quantification. However, analyzing DEHA in complex matrices like food or environmental water samples presents a significant challenge. The sample matrix often contains numerous interfering compounds that can obscure the analyte signal, compromise analytical results, and potentially damage sensitive instrumentation such as gas or liquid chromatographs.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[5][6][7] It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, elimination of emulsions, and the potential for automation.[6][8] This guide focuses on a reversed-phase SPE (RP-SPE) methodology, which is ideally suited for the extraction of nonpolar compounds like DEHA from polar, aqueous-based samples.
The Core Principle: Reversed-Phase SPE for DEHA Extraction
The successful extraction of DEHA relies on exploiting its key chemical property: its nonpolar nature. DEHA is a large organic molecule (C₂₂H₄₂O₄) with long alkyl chains, making it highly hydrophobic (water-repelling).[1] This characteristic dictates the selection of an appropriate SPE sorbent and the overall extraction strategy.
Mechanism of Retention and Elution:
The chosen method is a reversed-phase "bind-and-elute" protocol. The stationary phase (sorbent) is nonpolar, while the mobile phase (sample and wash solutions) is polar.
-
Binding/Retention: When an aqueous sample containing DEHA is passed through a C18 cartridge, the nonpolar DEHA molecules establish strong hydrophobic (van der Waals) interactions with the long C18 alkyl chains of the sorbent.[9] Polar matrix components have little affinity for the nonpolar sorbent and pass through the cartridge to waste.
-
Elution: To recover the bound DEHA, a nonpolar organic solvent is passed through the cartridge. This solvent disrupts the hydrophobic interactions between DEHA and the C18 sorbent, "dissolving" the DEHA off the stationary phase and into the eluting solvent, which is then collected for analysis.
Why C18 is the Sorbent of Choice:
The C18 (octadecyl) bonded silica sorbent is the most hydrophobic and widely used stationary phase for reversed-phase SPE.[9][10] Its long hydrocarbon chains provide a high surface area for strong retention of nonpolar compounds like DEHA, making it highly effective for isolating them from aqueous matrices.[9][10]
Visualized Workflow: SPE of DEHA
The following diagram illustrates the complete, step-by-step process for the solid-phase extraction of DEHA.
Caption: Workflow for DEHA extraction using a C18 SPE cartridge.
Detailed Experimental Protocol
This protocol is a general guideline for extracting DEHA from a clear aqueous sample. Optimization may be required depending on the specific sample matrix and analytical objectives.
4.1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg sorbent mass, 6 mL volume (or other size as appropriate for sample volume).
-
Reagents:
-
Methanol (HPLC Grade or higher)
-
Acetonitrile (HPLC Grade or higher)
-
-
Ethyl Acetate (HPLC Grade or higher)
-
Reagent Water (Type I or HPLC Grade)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Vacuum pump
-
Glass collection vials or tubes
-
Pipettes and graduated cylinders
-
Vortex mixer (optional)
-
Sample filtration device (e.g., 0.45 µm syringe filter) if samples contain particulates.
-
4.2. Sample Pre-treatment
The goal of pre-treatment is to prepare the sample for optimal interaction with the SPE sorbent.[7]
-
Particulate Removal: For samples containing suspended solids (e.g., river water), filter through a 0.45 µm filter to prevent clogging of the SPE cartridge frits.
-
pH Adjustment (Optional): DEHA is a neutral compound, so pH adjustment is generally not necessary for its retention. However, if the sample matrix contains ionizable interferences, adjusting the pH to keep them in their charged form can prevent them from being retained on the nonpolar sorbent.
4.3. Solid-Phase Extraction Procedure
Perform all steps under a gentle vacuum (e.g., 3-5 in. Hg) to achieve a flow rate of approximately 1-2 drops per second (2-4 mL/min).[11] Do not allow the sorbent bed to go dry between the conditioning step and the completion of sample loading.[6][11]
-
Step 1: Sorbent Conditioning
-
Causality: This step solvates the C18 hydrocarbon chains, activating the sorbent to ensure reproducible retention of the analyte.[8]
-
Procedure: Pass 5 mL of Methanol through the C18 cartridge. Allow the solvent to drain to the top of the sorbent bed.
-
-
Step 2: Equilibration
-
Causality: This step removes the organic conditioning solvent and prepares the cartridge with a solvent that is miscible with the aqueous sample, preventing analyte precipitation.
-
Procedure: Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.
-
-
Step 3: Sample Loading
-
Causality: At a controlled flow rate, this step allows for sufficient residence time for the hydrophobic interactions between DEHA and the C18 sorbent to occur, leading to efficient binding.[11]
-
Procedure: Load the pre-treated sample (e.g., 100 mL to 500 mL, depending on expected concentration) onto the cartridge. Collect the effluent as waste.
-
-
Step 4: Interference Wash
-
Causality: This step removes weakly retained, polar interfering compounds from the sorbent bed without prematurely eluting the strongly-bound DEHA.
-
Procedure: Pass 5 mL of reagent water through the cartridge. For more complex matrices, a solution of 5-10% methanol in water can be used, but this must be optimized to avoid loss of DEHA.
-
-
Step 5: Sorbent Drying (Optional but Recommended)
-
Causality: Removing residual water from the sorbent bed improves the efficiency of the subsequent elution with a non-aqueous solvent.[12]
-
Procedure: Increase the vacuum and draw air through the cartridge for 5-10 minutes until the sorbent is visibly dry.
-
-
Step 6: Analyte Elution
-
Causality: A strong, nonpolar solvent is used to overcome the hydrophobic interactions and quantitatively desorb the DEHA from the C18 sorbent.
-
Procedure:
-
Place a clean collection vial inside the manifold.
-
Add 5 mL of ethyl acetate (or acetonitrile) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1-2 minutes to ensure complete interaction.[12]
-
Slowly draw the solvent through the cartridge and into the collection vial.
-
Repeat with a second 5 mL aliquot of elution solvent for maximum recovery.
-
-
4.4. Post-Elution Processing
The collected eluate (approx. 10 mL) contains the purified and concentrated DEHA. This solution may be:
-
Injected directly into a GC-MS or LC-MS system.
-
Evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of a specific solvent (e.g., 1 mL of hexane) to further increase the concentration factor before analysis.
Performance Data and Troubleshooting
Effective method validation is critical for ensuring data quality. The following table summarizes expected performance, and the subsequent section provides guidance on troubleshooting common issues.
| Parameter | Typical Value | Rationale & Source |
| Recovery Rate | 80 - 115% | Recovery is dependent on matrix complexity and strict adherence to the protocol. Similar methods report recoveries in this range.[13] |
| Reproducibility (RSD) | < 15% | Relative Standard Deviation (RSD) indicates the precision of the method. Values below 15% are generally considered acceptable. |
| Limit of Detection (LOD) | Low µg/L to ng/L | The final LOD is highly dependent on the sensitivity of the analytical instrument (e.g., GC-MS, LC-MS/MS) and the concentration factor achieved. |
Troubleshooting Low Analyte Recovery:
Low recovery is the most common issue in SPE method development.[12] A systematic approach is required to identify the source of analyte loss.
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in sample loading effluent. | Inadequate Retention: The analyte did not bind effectively to the sorbent. | • Ensure the conditioning step was performed correctly and the sorbent did not dry out before loading.[11]• Decrease the sample loading flow rate to increase analyte-sorbent interaction time.[11]• If the sample has a high organic content, dilute it with reagent water. |
| Analyte found in wash step effluent. | Wash solvent is too strong: The wash solution is prematurely eluting the DEHA. | • Use a weaker wash solvent (e.g., 100% reagent water instead of a methanol/water mix).[11]• Reduce the volume of the wash solvent. |
| Analyte not present in eluate (or at low levels). | Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | • Use a stronger (more nonpolar) elution solvent or a solvent mixture.• Increase the volume of the elution solvent and apply it in multiple small aliquots.[11]• Incorporate a "soak step" where the elution solvent sits on the sorbent bed for several minutes before being drawn through.[12] |
| Poor Reproducibility. | Inconsistent Flow Rates / Sorbent Drying: Variations in technique between samples. | • Use the vacuum manifold to ensure a consistent, slow flow rate for all samples.• Pay close attention to ensure the sorbent bed never goes dry before the designated drying step. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound. By leveraging a reversed-phase mechanism with a C18 sorbent, this method effectively isolates DEHA from complex aqueous matrices, yielding a clean, concentrated extract suitable for sensitive chromatographic analysis. Adherence to the principles of sorbent conditioning, controlled flow rates, and appropriate solvent selection is paramount for achieving high recovery and reproducible results. This protocol serves as a robust starting point for any laboratory tasked with the routine analysis of DEHA in environmental, food, or industrial samples.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Application of DEHA in flexible PVC formulations
An Application Guide to Di(2-ethylhexyl) Adipate (DEHA) in Flexible PVC Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Di(2-ethylhexyl) adipate (DEHA) as a primary or secondary plasticizer in flexible Polyvinyl Chloride (PVC) formulations. DEHA, an adipate ester, is a critical component for imparting flexibility, low-temperature resistance, and workability to PVC resins.[1] It is frequently utilized as a replacement for certain phthalate plasticizers, particularly in applications with direct human contact such as food packaging, medical devices, and consumer goods.[2][3] This guide delves into the fundamental mechanism of plasticization, key performance characteristics, regulatory considerations, and detailed protocols for formulation, characterization, and migration analysis.
Introduction to DEHA as a PVC Plasticizer
Polyvinyl Chloride (PVC) in its unmodified state is a rigid, brittle polymer. To achieve the flexibility required for a vast range of applications—from electrical cable insulation and flooring to food-grade cling films and medical tubing—plasticizers are incorporated into the polymer matrix.[4] Plasticizers are substances that, when added to a material, increase its flexibility, workability, and distensibility.[1][5]
DEHA (CAS No: 103-23-1), also known as dioctyl adipate (DOA), is an organic ester of adipic acid and 2-ethylhexanol. It is a colorless, viscous liquid valued for its excellent compatibility with PVC, high plasticizing efficiency, and favorable performance characteristics, especially at low temperatures.[1][2] Compared to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), DEHA is often preferred due to a more favorable toxicological profile and lower regulatory scrutiny, although migration into fatty foods remains a key consideration.[1][6]
Key advantages of using DEHA in PVC formulations include:
-
Excellent Low-Temperature Flexibility : Adipate esters are known to significantly lower the glass transition temperature (Tg) of PVC, extending the temperature range in which the material remains flexible.[1]
-
Good Compatibility and Processability : DEHA integrates well into the PVC matrix, lowering the viscosity of the polymer melt and making it easier to process.[2]
-
Low Volatility and Good Oxidation Stability : These properties contribute to the durability and longevity of the final PVC product.[1]
-
Favorable Safety Profile : DEHA is considered to have low toxicity, making it suitable for use in consumer products and food packaging materials, subject to regulatory limits.[2][7]
Mechanism of Plasticization
The plasticizing effect of DEHA in PVC is a physical process based on the "lubricity theory" and "gel theory." The relatively small DEHA molecules interpose themselves between the large, entangled PVC polymer chains. This action disrupts the strong intermolecular forces (dipole-dipole interactions between the carbon-chlorine bonds) that hold the rigid PVC chains together.[2][8]
By spacing the polymer chains further apart, DEHA:
-
Reduces Intermolecular Forces : This allows the polymer chains to slide past one another more easily.[2]
-
Increases Free Volume : The presence of the plasticizer molecules creates additional space within the polymer matrix.
-
Lowers the Glass Transition Temperature (Tg) : The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is significantly decreased.
This mechanism transforms the rigid polymer into a soft, pliable material. The efficiency of this process depends on the compatibility, concentration, and molecular structure of the plasticizer.
Caption: Mechanism of DEHA plasticization in PVC.
Key Performance Characteristics & Comparative Data
DEHA imparts a unique balance of properties to flexible PVC. While it is often used in combination with other plasticizers to achieve a desired cost-performance balance, it serves as an excellent primary plasticizer for applications demanding high flexibility at low temperatures.[1]
| Property | DEHA (Dioctyl Adipate) | DEHP (Dioctyl Phthalate) | DOTP (Dioctyl Terephthalate) |
| Primary Function | Low-Temperature Flexibility | General Purpose, Cost-Effective | Low Volatility, Non-Phthalate |
| Compatibility with PVC | Excellent | Excellent | Good |
| Plasticizing Efficiency | High | Very High | Good |
| Low-Temperature Performance | Excellent | Fair | Good |
| Volatility | Low | Moderate | Very Low |
| Migration Resistance (Fatty) | Fair to Poor | Fair to Poor | Good |
| Regulatory Status | Approved for food contact with limits | Restricted in many regions/apps | Generally favorable, FDA approved |
Data synthesized from industry knowledge and comparative literature.[1][5]
Regulatory & Safety Profile
The use of DEHA is regulated, particularly in food-contact and medical applications, due to its potential to migrate from the PVC matrix.
-
Toxicity : DEHA exhibits low acute mammalian toxicity.[7] Long-term, high-dose studies in animals have shown some evidence of developmental toxicity, but it is not considered to have the same antiandrogenic effects as some phthalates like DEHP.[9] The U.S. EPA has established an oral reference dose (RfD) of 0.6 mg/kg-day.[3]
-
Food Contact Regulations :
-
U.S. FDA : The FDA permits DEHA as an indirect food additive for use in food packaging materials, such as PVC films.[3]
-
European Union : The EU has established a specific migration limit (SML) for DEHA. For plasticized PVC film, this limit is often cited as 3 mg/dm².[10][11] Studies have shown that migration can exceed this limit, especially into fatty foods like cheese and meat, making proper material selection and labeling crucial.[6][10]
-
-
Environmental Fate : DEHA is considered readily biodegradable and has a low potential for bioaccumulation.[7] It can hydrolyze in water, increasing its solubility and mobility.[3]
Professionals in drug development must consider the potential for DEHA to leach from PVC-based medical devices (e.g., IV bags, tubing) into administered solutions. The extent of this leaching depends on the lipophilicity of the drug formulation, contact time, and temperature.
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of DEHA-plasticized PVC.
Protocol 1: Preparation of a Flexible PVC Formulation
This protocol describes the preparation of a stabilized, flexible PVC compound using a high-speed mixer and a two-roll mill.
Materials & Equipment:
-
PVC Resin (Suspension grade, K-value 65-70)
-
DEHA Plasticizer
-
Heat Stabilizer (e.g., Calcium/Zinc or Tin-based)
-
Lubricant (e.g., Stearic acid)
-
High-speed laboratory mixer with heating/cooling jacket
-
Two-roll mill with heating capability
-
Compression molder
-
Analytical balance
Procedure:
-
Pre-calculation : Determine the formulation based on parts per hundred resin (phr). A typical starting formulation is:
-
PVC Resin: 100 phr
-
DEHA: 40-60 phr
-
Ca/Zn Stabilizer: 2-3 phr
-
Stearic Acid: 0.5 phr
-
-
Dry Blending : a. Add the PVC resin to the high-speed mixer bowl. b. Start the mixer at low speed and begin heating the jacket to 80-90°C. c. Once the resin reaches ~60°C, slowly add the pre-weighed DEHA plasticizer. d. Increase the mixer speed. The mixture will transition from a wet slurry to a free-flowing dry powder as the plasticizer is absorbed. e. Once the temperature reaches ~80°C, add the stabilizer and lubricant. f. Continue mixing until the batch temperature reaches 110-120°C to ensure complete absorption and homogenization. g. Turn off the heat and switch to the cooling jacket. Continue mixing at low speed until the compound cools to below 50°C.
-
Melt Compounding : a. Preheat the two-roll mill to 160-170°C. Set the friction ratio (speed difference between rolls) to ~1.2. b. Gradually add the dry blend to the nip of the rolls. The compound will melt and form a band around the faster roll. c. Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure complete fusion and homogeneity.
-
Sheet Preparation : a. Once homogenized, strip the PVC sheet from the mill. b. Cut the sheet into appropriate sizes for compression molding. c. Place the pre-cut sheets into a picture-frame mold and press in a compression molder at 175-185°C for 3-5 minutes under pressure (e.g., 10 MPa). d. Cool the mold under pressure to solidify the sheet.
Caption: Workflow for preparing flexible PVC sheets.
Protocol 2: Mechanical and Thermal Characterization
This protocol outlines standard tests to evaluate the properties of the prepared PVC sheets.
Equipment:
-
Universal Testing Machine (UTM) with grips for films/elastomers
-
Shore A Durometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Tensile Properties (ASTM D882 or D638) : a. Die-cut dumbbell-shaped specimens from the compression-molded sheets. b. Measure the thickness and width of the narrow section of each specimen. c. Mount a specimen in the grips of the UTM. d. Run the tensile test at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks. e. Record the tensile strength (at break), elongation (at break), and modulus of elasticity. Test at least 5 specimens and report the average.
-
Hardness (ASTM D2240) : a. Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm. b. Use a Shore A durometer to measure the hardness. Apply the presser foot firmly and read the value within 1-2 seconds. c. Take at least 5 readings at different locations and report the average.
-
Glass Transition Temperature (Tg) (ASTM D3418) : a. Cut a small sample (5-10 mg) from the PVC sheet and place it in a DSC pan. b. Perform a heat-cool-heat cycle in the DSC under a nitrogen atmosphere. A typical cycle:
- Heat from -80°C to 120°C at 20°C/min (to erase thermal history).
- Cool from 120°C to -80°C at 20°C/min.
- Heat from -80°C to 120°C at 10°C/min (for analysis). c. Determine the Tg from the midpoint of the step transition in the heat flow curve from the second heating scan.
Protocol 3: Quantification of DEHA Migration into a Food Simulant
This protocol details a method to measure the specific migration of DEHA from PVC film into a fatty food simulant (olive oil), based on regulatory testing principles.[6][10]
Materials & Equipment:
-
PVC film sample
-
Olive oil (as a fatty food simulant)
-
Glass petri dishes or migration cells
-
Incubator set to 40°C
-
Solvent (e.g., Isooctane or Hexane)
-
Volumetric flasks
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
DEHA analytical standard
Procedure:
-
Sample Preparation : a. Cut a precise area of the PVC film (e.g., 1 dm²). b. Clean the surface gently with ethanol and let it dry completely to remove surface contaminants.
-
Exposure : a. Place the PVC film sample in a glass dish. b. Add a known volume of olive oil, ensuring the film is completely immersed. The standard ratio is typically 100 mL of simulant per 1 dm² of film. c. Cover the dish and place it in an incubator at 40°C for a specified duration (e.g., 10 days, as per EU regulation for long-term storage).[10]
-
Extraction : a. After the exposure period, carefully remove the PVC film. b. Take a precise aliquot of the olive oil (e.g., 1 mL). c. Perform a liquid-liquid extraction. Dilute the oil aliquot with a non-polar solvent like isooctane in a volumetric flask. An internal standard can be added at this stage for improved quantification.
-
GC-MS Analysis : a. Prepare a calibration curve using known concentrations of DEHA standard in the same solvent. b. Inject a sample of the extract into the GC-MS system. c. Use an appropriate GC temperature program to separate DEHA from the oil matrix. d. Identify DEHA by its retention time and characteristic mass spectrum fragments. e. Quantify the concentration of DEHA in the extract by comparing its peak area to the calibration curve.
-
Calculation of Specific Migration : a. Calculate the total mass of DEHA that migrated into the simulant. b. Express the result as milligrams of DEHA per square decimeter of the film surface (mg/dm²).
Specific Migration (mg/dm²) = (Concentration in Simulant [mg/L] × Volume of Simulant [L]) / Surface Area of Film [dm²]
This protocol can be adapted using other food simulants like 95% ethanol for alcoholic foods or 10% ethanol for aqueous foods, depending on the intended application of the PVC material.
Conclusion
DEHA is a versatile and highly effective plasticizer for flexible PVC, offering superior low-temperature performance and a more favorable regulatory profile than many traditional phthalates. Its application is particularly relevant in consumer-facing products, including food packaging and medical supplies. However, a thorough understanding of its migration characteristics is paramount for ensuring product safety and regulatory compliance.[11][12] The protocols outlined in this guide provide a robust framework for formulating, characterizing, and validating DEHA-plasticized PVC materials for sensitive applications, enabling researchers and developers to innovate responsibly.
References
- Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. (2020). bioRxiv.
- Specific migration of di-(2-ethylhexyl)adipate (DEHA)
- The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers. (2025). Noah Tech.
- CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). Consumer Product Safety Commission.
- Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1.
- Migration From Plasticized Films Into Foods. 1. Migration of di-(2-ethylhexyl)adipate From PVC Films During Home-Use and Microwave Cooking. PubMed.
- PVC cling film in contact with cheese: health aspects related to global migration and specific migr
- Migration of DEHA during food preparation and cooking.
- Migration from PVC cling films compared with their field of applic
- 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Redalyc.
- Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry.
- Di(2-ethylhexyl) adipate (DEHA) induced developmental toxicity but not antiandrogenic effects in pre- and postnatally exposed Wistar rats.
- Plasticizers: Types, Uses, Classification, Selection & Regul
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Application Notes and Protocols for Microwave-Assisted Synthesis of Nanoparticles Using 2,2'-(Ethylenedioxy)bis(ethylamine) (BEHA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The convergence of microwave chemistry and nanotechnology has paved the way for rapid, efficient, and scalable synthesis of nanoparticles. This guide provides an in-depth exploration of the microwave-assisted synthesis of metallic nanoparticles, with a particular focus on the strategic use of 2,2'-(ethylenedioxy)bis(ethylamine), commonly known as BEHA, as a multifunctional agent. BEHA's unique molecular structure, featuring two primary amine groups and a flexible ethylene glycol backbone, allows it to serve as both a reducing and capping agent, offering precise control over nanoparticle size, stability, and surface functionality. These characteristics are paramount for applications in drug delivery, bioimaging, and diagnostics. This document will elucidate the underlying scientific principles, present detailed experimental protocols, and discuss the critical parameters that influence the final nanoparticle characteristics.
Introduction: The Synergy of Microwaves and BEHA in Nanoparticle Synthesis
Conventional methods for nanoparticle synthesis, such as chemical reduction, often require long reaction times and can result in products with broad size distributions. Microwave-assisted synthesis has emerged as a powerful alternative, offering numerous advantages including rapid and uniform heating, which leads to accelerated reaction rates and enhanced product homogeneity.[1][2] The direct interaction of microwave radiation with polar molecules in the reaction mixture ensures localized and efficient heating, a stark contrast to the slower heat transfer of conventional methods.[1]
In this context, the choice of a suitable capping and reducing agent is critical to control the nucleation and growth of nanoparticles, thereby dictating their final size, shape, and surface properties. 2,2'-(ethylenedioxy)bis(ethylamine) (BEHA) is a compelling candidate for this role. Its amine groups can reduce metal precursors, while the entire molecule can cap the nanoparticle surface, preventing aggregation and providing a hydrophilic shell that enhances biocompatibility. The ethylene glycol linker further imparts aqueous stability, a crucial attribute for biomedical applications.
The Multifaceted Role of BEHA in Nanoparticle Formation
The efficacy of BEHA in microwave-assisted nanoparticle synthesis stems from its dual functionality as both a reducing and a capping agent. This dual role simplifies the synthesis process by eliminating the need for additional, potentially toxic, reducing agents.
BEHA as a Reducing Agent
The primary amine groups (-NH₂) at both ends of the BEHA molecule possess lone pairs of electrons that can participate in the reduction of metal ions (e.g., Au³⁺, Ag⁺) to their neutral metallic state (Au⁰, Ag⁰). Under microwave irradiation, the increased kinetic energy of the molecules accelerates this electron transfer process, leading to the rapid formation of metallic atoms that serve as the seeds for nanoparticle growth.
BEHA as a Capping Agent
Once the metal atoms are formed, they begin to nucleate and grow into nanoparticles. The BEHA molecules present in the reaction mixture then adsorb onto the surface of these nascent nanoparticles. The amine groups form coordinative bonds with the metal surface, creating a protective layer. This "capping" action serves several crucial functions:
-
Size Control: By passivating the nanoparticle surface, BEHA limits further growth, allowing for the synthesis of nanoparticles with a controlled and narrow size distribution.
-
Stability: The hydrophilic ethylene glycol backbone of BEHA extends into the solvent, providing steric hindrance that prevents the nanoparticles from aggregating and precipitating out of solution.
-
Surface Functionality: The presence of primary amine groups on the nanoparticle surface provides reactive sites for further functionalization, such as the conjugation of targeting ligands, drugs, or imaging agents.
Core Principles of Microwave-Assisted Synthesis
Microwave heating accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. In the context of nanoparticle synthesis, polar solvents and reactants, including BEHA and metal salt precursors, absorb microwave energy, leading to rapid and uniform heating of the entire reaction volume. This homogeneity in temperature minimizes thermal gradients, resulting in more uniform nucleation and growth of nanoparticles, and consequently, a narrower size distribution of the final product.
The ability to precisely control reaction parameters such as temperature, pressure, and irradiation time in modern microwave reactors allows for reproducible and scalable synthesis of nanoparticles with desired characteristics.[2]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of gold (Au) and silver (Ag) nanoparticles using BEHA.
Materials and Equipment
| Material/Equipment | Specifications |
| Microwave Synthesizer | Capable of temperature and pressure control |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| Silver nitrate (AgNO₃) | ACS reagent grade |
| 2,2'-(Ethylenedioxy)bis(ethylamine) (BEHA) | ≥98% purity |
| Deionized (DI) water | 18.2 MΩ·cm |
| Ethanol | ACS reagent grade |
| Centrifuge | Capable of >10,000 x g |
| UV-Vis Spectrophotometer | For nanoparticle characterization |
| Transmission Electron Microscope (TEM) | For size and morphology analysis |
Protocol 1: Microwave-Assisted Synthesis of BEHA-Capped Gold Nanoparticles (AuNPs)
This protocol details the synthesis of AuNPs with BEHA acting as both the reducing and capping agent.
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.
-
Prepare a 10 mM aqueous solution of BEHA.
-
-
Reaction Mixture Assembly:
-
In a microwave reaction vessel, combine 10 mL of the 1 mM HAuCl₄ solution with 1 mL of the 10 mM BEHA solution.
-
The molar ratio of BEHA to HAuCl₄ is a critical parameter that influences nanoparticle size. A higher ratio generally leads to smaller nanoparticles.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave synthesizer.
-
Set the reaction temperature to 120°C, with a ramp time of 2 minutes.
-
Hold the temperature at 120°C for 5 minutes under continuous stirring.
-
Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
-
Cooling and Observation:
-
After the irradiation cycle, allow the vessel to cool to room temperature (below 50°C) before opening.
-
A color change from pale yellow to a ruby red or purple indicates the formation of AuNPs.
-
-
Purification:
-
Transfer the nanoparticle solution to a centrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes to pellet the AuNPs.
-
Carefully decant the supernatant and resuspend the pellet in 10 mL of DI water.
-
Repeat the centrifugation and resuspension steps twice to remove excess BEHA and unreacted precursors.
-
-
Characterization:
-
UV-Vis Spectroscopy: Record the absorbance spectrum of the purified AuNP suspension. A characteristic surface plasmon resonance (SPR) peak between 520-540 nm confirms the presence of spherical AuNPs.
-
Transmission Electron Microscopy (TEM): Deposit a drop of the diluted AuNP suspension onto a TEM grid, allow it to dry, and image to determine the size, shape, and size distribution of the nanoparticles.
-
Protocol 2: Microwave-Assisted Synthesis of BEHA-Capped Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of AgNPs where BEHA primarily functions as a capping agent, and a mild reducing agent is used.
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM aqueous solution of BEHA.
-
Prepare a fresh 2 mM aqueous solution of sodium borohydride (NaBH₄). Caution: NaBH₄ is a strong reducing agent and should be handled with care.
-
-
Reaction Mixture Assembly:
-
In a microwave reaction vessel, combine 10 mL of the 1 mM AgNO₃ solution with 1 mL of the 10 mM BEHA solution. Stir for 5 minutes.
-
-
Microwave Irradiation:
-
While stirring, rapidly inject 0.5 mL of the 2 mM NaBH₄ solution into the reaction vessel.
-
Immediately seal the vessel and place it in the microwave synthesizer.
-
Set the reaction temperature to 80°C, with a ramp time of 1 minute.
-
Hold the temperature at 80°C for 3 minutes under continuous stirring.
-
-
Cooling and Observation:
-
Allow the vessel to cool to room temperature.
-
The formation of AgNPs is indicated by a color change to yellow or brown.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1 (Section 4.2, Step 5).
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified AgNP suspension. The SPR peak for spherical AgNPs typically appears between 400-450 nm.
-
Transmission Electron Microscopy (TEM): Analyze the size, shape, and dispersity of the AgNPs as described for AuNPs.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of nanoparticles using BEHA.
Caption: General workflow for microwave-assisted synthesis of BEHA-capped nanoparticles.
Mechanism of BEHA-Mediated Nanoparticle Formation
The following diagram illustrates the proposed mechanism of BEHA's dual role in the synthesis process.
Caption: Proposed mechanism of BEHA as a reducing and capping agent.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No nanoparticle formation (no color change) | Insufficient microwave power or time; low reaction temperature; inactive reagents. | Increase microwave power, reaction time, or temperature. Verify the concentration and purity of reagents. |
| Broad size distribution (polydisperse nanoparticles) | Non-uniform heating; slow addition of reducing agent; inappropriate BEHA:metal precursor ratio. | Ensure proper stirring during microwave irradiation. Rapidly inject the reducing agent. Optimize the BEHA concentration. |
| Nanoparticle aggregation | Insufficient capping agent; incorrect pH; high ionic strength of the medium. | Increase the concentration of BEHA. Adjust the pH of the reaction mixture. Use low ionic strength buffers for storage. |
Conclusion
The use of 2,2'-(ethylenedioxy)bis(ethylamine) (BEHA) in conjunction with microwave-assisted synthesis offers a rapid, efficient, and green route to produce metallic nanoparticles with well-controlled size and excellent colloidal stability. The dual functionality of BEHA as a reducing and capping agent simplifies the synthetic procedure and imparts desirable surface characteristics for subsequent bioconjugation. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop novel nanoparticle-based platforms for a wide range of applications in drug development and beyond.
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- Anton Paar.
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- Shen, Y., et al.
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- Szczepanowicz, K., et al. "Preparation of silver nanoparticles via chemical reduction and their antimicrobial activity." Avestia Publishing.
- Iravani, S., and B. Zolfaghari. "Green Synthesis of Silver Nanoparticles (AgNPs) Using Plant Extracts: A Comprehensive Review." PMC.
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Method for the Determination of Di(2-ethylhexyl) adipate (DEHA) in Cosmetics and Personal Care Products by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed and robust analytical method for the quantification of Di(2-ethylhexyl) adipate (DEHA), a common plasticizer, in a variety of cosmetics and personal care products. Given the potential for migration and dermal absorption of DEHA from topical products, its accurate determination is crucial for safety assessment and quality control.[1][2] The methodology described herein employs a solvent extraction procedure tailored for complex cosmetic matrices, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis. Furthermore, it outlines a systematic approach to method validation according to established guidelines to ensure trustworthiness and reliability of the results.[3][4]
Introduction: The Rationale for DEHA Monitoring
Di(2-ethylhexyl) adipate (DEHA) is a diester of 2-ethylhexanol and adipic acid. It is a colorless, oily liquid used primarily as a plasticizer to impart flexibility to polymers, particularly PVC.[5] In the cosmetics industry, DEHA can be found in products such as lotions, fragrances, nail polishes, and hair care items, where it may function as a solvent, emollient, or plasticizer in film-forming preparations.[6][7]
While DEHA is a different chemical entity from the more highly regulated phthalate esters, it belongs to the broader class of plasticizers that can migrate from packaging or be present as a formulation ingredient.[8][9] Studies have shown that DEHA can be absorbed through the skin, making its presence in topical products a relevant parameter for consumer exposure assessment.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that cosmetics must be safe for consumers under labeled or customary conditions of use, which necessitates the accurate monitoring of such semi-volatile organic compounds.[10][11]
The analytical challenge lies in the complexity of cosmetic matrices, which can range from simple solutions to complex emulsions, solids, and aerosols. These matrices contain a multitude of ingredients like oils, fats, surfactants, and polymers that can interfere with the analysis.[12][13] Therefore, a selective and sensitive method is required. Gas Chromatography (GC) offers excellent separation for semi-volatile compounds like DEHA, and Mass Spectrometry (MS) provides definitive identification and quantification, even at trace levels.[14][15]
Principle of the Method
The core of this method involves the extraction of the lipophilic DEHA from the cosmetic sample into a suitable organic solvent. The complexity of the product matrix dictates the specific extraction and cleanup strategy. For many products, a simple liquid-liquid or solid-liquid extraction is sufficient. The resulting extract is then concentrated and analyzed by GC-MS, typically operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for characteristic ions of DEHA.[16] Quantification is achieved by using an internal standard and comparing the analyte response to a multi-point calibration curve.
Experimental Workflow Diagram
The overall analytical procedure from sample receipt to final data reporting is illustrated in the following workflow.
Caption: Overall workflow for the determination of DEHA in cosmetics.
Materials and Apparatus
-
Reagents and Standards:
-
DEHA analytical standard (≥99.5% purity)
-
Internal Standard (IS): Benzyl Benzoate (Bzbz) or a deuterated analog like DEHA-d8.
-
Solvents (HPLC or GC-grade): n-Hexane, Acetone, Acetonitrile, Methanol.[17]
-
Anhydrous Sodium Sulfate (for removing residual water).
-
-
Apparatus:
-
Analytical balance (0.1 mg sensitivity).
-
Glass vials with PTFE-lined caps.
-
Volumetric flasks and pipettes.
-
Vortex mixer and ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE).
-
GC autosampler vials (2 mL).
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary GC Column: A non-polar or medium-polarity column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[18]
-
Detailed Protocols
Protocol 1: Preparation of Standards and Samples
Causality: The choice of extraction solvent is critical. A mixture like hexane/acetone balances polarity to efficiently extract the semi-polar DEHA while minimizing the co-extraction of highly polar or non-polar interferences from the complex cosmetic matrix. An internal standard is used to correct for variations in sample preparation and injection volume, significantly improving precision and accuracy.[14]
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of DEHA and the Internal Standard (IS) in hexane. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane, covering a concentration range of approximately 0.05 µg/mL to 10 µg/mL. Fortify each calibration standard with the IS to a constant concentration (e.g., 1 µg/mL).
-
Sample Preparation:
-
Creams, Lotions, and Oily Products: Accurately weigh approximately 0.5 g of the homogenized sample into a 15 mL glass centrifuge tube.
-
Liquid/Solid Products: For liquids like perfumes, weigh 0.5 g. For solids like powders, weigh 0.2 g.[17]
-
Add 5 mL of hexane/acetone (1:1, v/v) to the tube.
-
Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes to ensure complete dispersion and extraction.[17]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the liquid and solid phases.
-
Carefully transfer the supernatant (the upper solvent layer) into a clean vial. If analyzing fatty samples, a freeze-out step (placing the extract at -20°C for several hours) can be added here to precipitate lipids.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
Add the internal standard to the vial to the same final concentration as in the calibration standards.
-
Protocol 2: GC-MS Instrumental Analysis
Causality: The GC temperature program is designed to separate DEHA from other components in the extract and ensure a sharp, symmetrical peak shape. The MS is operated in SIM mode because it is significantly more sensitive than full-scan mode and reduces interference from matrix components, allowing for lower detection limits.[16] The selected ions (m/z 129, 149, 167) are characteristic fragments of DEHA from electron ionization, providing high specificity.[16]
-
Set up the GC-MS system with the following conditions (example):
-
GC Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]
-
Oven Program: Initial 80°C hold for 1 min, ramp at 20°C/min to 270°C, hold for 10 min.[19]
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
DEHA ions: m/z 129 (quantification), 149, 167 (qualifiers).[16]
-
IS (Bzbz) ions: m/z 105 (quantification), 77, 212 (qualifiers).
-
-
-
Analysis Sequence:
-
Inject a solvent blank to check for system contamination. DEHA is a common lab contaminant from plastics, so this step is crucial.[16]
-
Inject the series of calibration standards.
-
Inject the prepared samples.
-
Inject a quality control (QC) sample (a mid-range standard) every 10-15 samples to monitor instrument performance.
-
Method Validation and Quality Control
To ensure the method is trustworthy and fit for purpose, it must be validated. The following parameters should be assessed according to guidelines like ISO 22176 or those from the JRC.[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the consistent ratio of qualifier ions to the quantifier ion and the absence of interfering peaks in blank matrix samples.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.995 over the working concentration range.
-
Accuracy (Recovery): Determined by spiking a blank cosmetic matrix with known concentrations of DEHA and running it through the entire procedure. Recoveries should be within an acceptable range, typically 80-120%.[17][20]
-
Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day) and intermediate precision (inter-day) RSDs should typically be ≤15%.[20]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
| Validation Parameter | Typical Performance Metric | Reference(s) |
| Linearity (r²) | ≥ 0.995 | [21] |
| Accuracy (Recovery) | 90% – 110% | [17][20] |
| Precision (RSD%) | < 15% | [5][20] |
| Limit of Detection (LOD) | 0.05 – 5 ng/mL (in solution) | [16][20] |
| Limit of Quantification (LOQ) | 0.1 – 10 ng/mL (in solution) | [5] |
Data Interpretation and Calculation
-
Identify Peaks: Confirm the identity of DEHA and the IS in sample chromatograms by matching their retention times and ion ratios with those of the analytical standards.
-
Generate Calibration Curve: Plot the ratio of the DEHA peak area to the IS peak area against the DEHA concentration for the calibration standards. Perform a linear regression.
-
Calculate Concentration: Use the regression equation to calculate the concentration of DEHA in the sample extract (C_extract, in µg/mL).
-
Calculate Final Concentration in the Product:
Concentration (mg/kg) = (C_extract × V) / W
Where:
-
C_extract = Concentration of DEHA in the final extract (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the cosmetic sample (g)
-
Conclusion
This application note provides a comprehensive and scientifically grounded method for the determination of DEHA in diverse cosmetic and personal care products. The combination of a robust solvent extraction and a highly selective GC-MS analysis ensures reliable and accurate quantification. By following the detailed protocols and implementing the described validation and quality control measures, research and quality control laboratories can confidently assess the levels of DEHA, contributing to the overall safety and compliance of cosmetic products.
References
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ASN. (n.d.). Cosmetics — Analytical method — Detection and quantitative determination of Diethanolamine (DEA) by GC/MS. Retrieved from asn.sn. 22
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GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from gerstel.com. Link
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Nishihama, Y., et al. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. SciSpace. Link
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Nishihama, Y., et al. (2001). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Link
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Pérez-Míguez, R., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PubMed Central. Link
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Analytice. (n.d.). Diethylhydroxylamine (DEHA) - analysis. Retrieved from analytice.com. Link
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Kim, K. R., et al. (2006). Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. ResearchGate. Link
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Al-Saleh, I., et al. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances. PubMed. Link
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ALS Global. (2025). Regulations on Diethanolamine in Cosmetics. Retrieved from alsglobal.com. Link
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Agilent Technologies, Inc. (2011). Adipate and phthalate esters Analysis of plasticizers. Retrieved from agilent.com. Link
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Fierens, T., et al. (2012). Development of a Gas Chromatographic/Mass Spectrometric Method for Determination of Phthalates in Oily Foods. ResearchGate. Link
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FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. Retrieved from filab.fr. Link
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Chen, H., et al. (2005). Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. PubMed. Link
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Koniecki, D., et al. (2011). Phthalates in cosmetic and personal care products: concentrations and possible dermal exposure. PubMed. Link
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Finimundy, T., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Link
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Zhao, W. (n.d.). GC-MS analysis of phthalates and Di-(2-thylhexyl) Adipate in. REDI. Link
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Zhou, S. N., et al. (2013). In Vitro Dermal Absorption of Di(2-ethylhexyl) adipate (DEHA) in a Roll-On Deodorant Using Human Skin. ResearchGate. Link
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ACT LAB. (n.d.). U.S. Regulations of Chemicals in Cosmetics. Retrieved from act-lab.com. Link
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Sartorius. (n.d.). Analytical Testing of Cosmetics. Retrieved from sartorius.com. Link
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Ferreira, M., et al. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. MDPI. Link
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Zhou, S. N., et al. (2013). In vitro dermal absorption of di(2-ethylhexyl) adipate (DEHA) in a roll-on deodorant using human skin. PubMed. Link
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Joint Research Centre. (2015). JRC Guidelines for Selecting and/or validating analytical methods for cosmetics. Publications Office of the European Union. Link
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Lavakumar, S. (2023). Validation Of The Analytical Methods On Cosmetic Products. Harvard Book Store. Link
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CIRS Group. (2025). United States Notifies New Regulation Restricting Formaldehyde in Cosmetics, Effective September 28, 2025. Retrieved from cirs-group.com. Link
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U.S. Food & Drug Administration. (2022). Prohibited & Restricted Ingredients in Cosmetics. Retrieved from fda.gov. Link
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Vincent, U., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate. Link
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Hapsari, F. P. R., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. PubMed. Link
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Pinto, M. (2022). New Formaldehyde Threshold – Amendment to Cosmetic Products Regulation. Critical Catalyst. Link
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Bilal, M., et al. (2021). Environmental Distribution of Personal Care Products and Their Effects on Human Health. IntechOpen. Link
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Martins, N., et al. (2024). A Sustainable Alternative for Cosmetic Applications: NADES Extraction of Bioactive Compounds from Hazelnut By-Products. MDPI. Link
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Troubleshooting & Optimization
Technical Support Center: Overcoming DEHA Migration in Food Simulants
Welcome to the technical support center for Di(2-ethylhexyl) adipate (DEHA) migration analysis. This guide is designed for researchers, scientists, and quality control professionals who are conducting experiments to quantify the migration of DEHA from food contact materials (FCMs) into food simulants. Here, you will find in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting guides to help you navigate the complexities of your analysis and ensure accurate, reproducible results.
Part 1: Foundational Knowledge - DEHA Migration FAQs
This section addresses the fundamental concepts of DEHA migration to provide a solid grounding for your experimental work.
Question: What is DEHA and why is its migration a concern?
Answer: Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer, a substance added to polymers to increase their flexibility and durability. It is frequently used in polyvinyl chloride (PVC) products, such as cling films used for wrapping foods.[1] Because plasticizers like DEHA are not chemically bound to the polymer matrix, they can transfer, or "migrate," from the packaging into the food it contacts.[2][3] This is a health concern because of potential toxicological effects associated with the ingestion of these chemicals.[4][5] Regulatory bodies worldwide have therefore established limits on the amount of DEHA that is permitted to migrate into foodstuffs to ensure consumer safety.[5][6]
Question: What are the key factors that influence the rate and extent of DEHA migration?
Answer: The migration process is a complex mass transfer phenomenon influenced by several critical factors:[2][7]
-
Temperature: Higher temperatures significantly increase the kinetic energy of molecules, accelerating the diffusion rate of DEHA from the polymer into the food simulant.[7][8]
-
Contact Time: As the duration of contact between the material and the simulant increases, more time is available for the plasticizer to migrate, generally leading to higher migration levels until equilibrium is reached.[7][9]
-
Food/Simulant Type: The chemical nature of the food or simulant is paramount. DEHA is lipophilic (fat-loving), meaning it will migrate much more readily into fatty or oily foods and simulants than into aqueous, non-fatty ones.[5][10]
-
Material Properties: The concentration of DEHA in the polymer, the thickness of the material, and the specific polymer structure all play a role in the migration potential.[7]
Question: What are food simulants and how are they selected for testing?
Answer: Food simulants are standardized liquids used in migration testing to mimic the properties of different food categories.[11] Their use provides a consistent and reproducible way to assess compliance with safety regulations without the complexity of analyzing the migrant in the actual food matrix.[12] The choice of simulant is dictated by the type of food that the packaging is intended to come into contact with. Regulatory frameworks, such as the European Union's Regulation (EU) No 10/2011, provide detailed guidance on simulant selection.[11][13]
Table 1: Standard Food Simulants as per EU Regulation 10/2011
| Simulant | Composition | Types of Food Simulated |
| A | 10% Ethanol (v/v) in water | Aqueous foods with a pH > 4.5 |
| B | 3% Acetic Acid (w/v) in water | Acidic foods with a pH ≤ 4.5[11] |
| C | 20% Ethanol (v/v) in water | Alcoholic foods with an alcohol content up to 20% |
| D1 | 50% Ethanol (v/v) in water | Oil-in-water emulsions (e.g., milk, cream) and alcoholic foods >20% |
| D2 | Vegetable Oil (e.g., Olive Oil) | Fatty foods, particularly those with free fats at the surface[11][13] |
| E | Tenax® (modified polyphenylene oxide) | Dry foods |
This table summarizes common simulants; specific testing conditions may require other choices like isooctane or 95% ethanol as alternatives to olive oil.[13][14]
Part 2: Experimental Design & Protocols
Accuracy in migration testing starts with a meticulously planned and executed experiment. This section provides a validated workflow and detailed protocols.
Overall Experimental Workflow for DEHA Migration Analysis
The following diagram outlines the critical steps involved in a typical DEHA migration study, from initial material preparation to final data analysis.
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Technical Support Center: Optimizing DEHA Extraction from Complex Matrices
Welcome to the technical support center for the efficient extraction of Di(2-ethylhexyl) adipate (DEHA) from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this prevalent plasticizer. Here, we synthesize field-proven insights and established methodologies to provide a self-validating framework for your experimental design, troubleshooting, and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices where DEHA analysis is required?
DEHA is a widely used plasticizer, primarily in flexible polyvinyl chloride (PVC) products. Consequently, its analysis is crucial in materials that come into contact with these plastics, including:
-
Food Products: Especially high-fat foods like cheese, meat, and edible oils, where DEHA can migrate from packaging materials like cling films.[1]
-
Polymers and Plastics: Direct analysis of PVC and other polymers is necessary for quality control and to understand potential migration profiles.[2][3][4][5][6]
-
Medical Devices: Infusion bags, tubing, and other medical equipment made from flexible PVC can leach DEHA into administered solutions.[2][3]
-
Biological Samples: Biomonitoring of human milk, for instance, is performed to assess exposure to DEHA and other plasticizers.[7][8]
Q2: My DEHA recovery is low. What are the likely causes?
Low recovery is a frequent issue that can compromise analytical accuracy. The cause often lies in one of the key stages of sample preparation. A systematic approach is essential for diagnosis.
Troubleshooting Guide: Low DEHA Recovery
This guide provides a logical workflow to identify and resolve the root causes of poor analyte recovery.
Diagram: Troubleshooting Low Recovery
Caption: A systematic workflow for troubleshooting low DEHA recovery.
Detailed Explanations:
-
Inefficient Initial Extraction: The choice of solvent and extraction technique is paramount. DEHA is lipophilic, requiring solvents like n-hexane, diethyl ether, or chloroform. For polymer matrices, the solvent must efficiently penetrate the polymer structure to release the plasticizer. A study comparing extraction methods for plasticizers in PVC found that simple room temperature extraction with chloroform for 30 minutes yielded recoveries of 92-100%, outperforming some Soxhlet methods in efficiency.[2][3] For high-fat foods, acetonitrile is commonly used in QuEChERS methods to partition the DEHA from the lipid phase.[1]
-
Analyte Loss During Cleanup:
-
Solid-Phase Extraction (SPE): If using SPE cartridges for cleanup, DEHA might be lost in the wash step if the solvent is too strong, or it may fail to elute if the elution solvent is too weak.
-
Dispersive SPE (dSPE) in QuEChERS: The choice of sorbent is critical. For fatty matrices, adding C18 sorbent helps remove lipids.[9][10] However, sorbents like graphitized carbon black (GCB), while excellent for pigment removal, can sometimes adsorb planar molecules, potentially leading to loss of certain analytes.[9]
-
-
Matrix Effects: This is a significant issue in both GC-MS and LC-MS/MS, where co-extracted compounds from the matrix can either suppress or enhance the ionization of DEHA, leading to inaccurate quantification.[11] Fatty acids and glycerides from edible oils are common culprits. The solution is not to remove the matrix effect entirely but to compensate for it, typically by using a matrix-matched calibration curve or a suitable internal standard.[11]
Experimental Protocols & Methodologies
Choosing the right extraction method depends on the matrix, available equipment, desired throughput, and solvent consumption tolerance. Below are detailed protocols for recommended techniques, followed by a comparative analysis.
Method 1: Ultrasonic-Assisted Extraction (UAE) from Polymers (e.g., PVC)
Causality: UAE is a rapid and efficient alternative to traditional methods like Soxhlet.[4][6][12] It uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting the matrix and accelerating solvent penetration and analyte desorption.[13][14] This significantly reduces extraction time (e.g., 60 minutes for UAE vs. 360 minutes for Soxhlet) and solvent volume.[4][6]
Protocol: UAE of DEHA from PVC
-
Sample Preparation: Crush or cut the PVC sample into small pieces (< 2x2 mm) to maximize surface area. Accurately weigh approximately 0.2 g of the sample into a glass vial.
-
Extraction: Add 10 mL of n-hexane to the vial.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 30-60 minutes. Some studies suggest repeating the extraction up to three times for exhaustive removal.[4]
-
Extract Collection: After sonication, carefully transfer the n-hexane extract to a clean flask. If performing multiple extractions, combine the extracts.
-
Concentration & Analysis: Concentrate the combined extract to 1 mL under a gentle stream of nitrogen. Filter the final extract through a 0.22 µm syringe filter before GC-MS analysis.
Method 2: QuEChERS Extraction for High-Fat Food Matrices (e.g., Seafood, Meat)
Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a simple, two-step process. It is highly effective for multi-residue analysis and has been successfully adapted for DEHA in fatty matrices.[1][15][16] The initial extraction with acetonitrile partitions the analytes from the aqueous and fatty components of the sample. The subsequent addition of salts induces phase separation and drives the analytes into the organic layer. The dispersive SPE (dSPE) cleanup step uses a combination of sorbents to remove specific interferences like fatty acids and pigments.[9][10]
Diagram: QuEChERS Workflow for Fatty Matrices
Caption: A typical QuEChERS workflow adapted for DEHA extraction from fatty foods.
Protocol: QuEChERS for DEHA in Chicken Meat
This protocol is adapted from validated methods for pesticides in fatty meat samples.[15][16]
-
Sample Preparation: Homogenize 10 g of chicken meat with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile (or a mix of acetonitrile and ethyl acetate) and shake vigorously for 1 minute.[15]
-
Salting Out: Add a QuEChERS salt packet (commonly 4 g MgSO₄ and 1 g NaCl or 6 g MgSO₄ and 1.5 g NaOAc) to induce phase separation. Shake for 1 minute.[17]
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing anhydrous MgSO₄, primary secondary amine (PSA) sorbent, and C18 sorbent. The C18 is crucial for removing co-extracted lipids.[9][10]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for analysis.
Method 3: Solid-Phase Extraction (SPE) with Low-Temperature Cleanup for Edible Oils
Causality: Edible oils represent one of the most challenging matrices due to the overwhelming amount of lipids, which can interfere with chromatography and detection. A robust cleanup strategy is essential. This method combines two powerful techniques: low-temperature precipitation and SPE.[18] Freezing the initial extract causes the bulk of the triglycerides to solidify and precipitate, allowing for their simple removal by centrifugation or filtration. The subsequent SPE step provides a more refined cleanup, targeting any remaining lipids and other polar interferences.[18][19]
Protocol: Lipid Removal and DEHA Cleanup from Edible Oil
-
Initial Extraction: Dissolve a known amount of oil (e.g., 1 g) in a small volume of a 4:1 (v/v) mixture of acetonitrile and acetone.[18]
-
Low-Temperature Cleanup: Seal the container and place it in a freezer at -18°C to -25°C for at least 12-24 hours.[18] The lipids will precipitate.
-
Separation: While still cold, quickly centrifuge or filter the sample to separate the liquid supernatant (containing DEHA) from the solidified fats.
-
SPE Cleanup:
-
Conditioning: Condition an Alumina-N or Silica SPE cartridge with a non-polar solvent (e.g., n-hexane).
-
Loading: Load the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove any remaining interferences that are less polar than DEHA.
-
Elution: Elute the DEHA with a stronger solvent mixture (e.g., hexane:diethyl ether).
-
-
Analysis: Evaporate the eluate and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.
Comparison of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Best For | Recovery/Efficiency |
| Soxhlet | Continuous solid-liquid extraction with recycled hot solvent | Exhaustive extraction, well-established | Time-consuming (6-24h), large solvent volume, potential thermal degradation of analytes | Non-thermally labile analytes in solid matrices (e.g., polymers) | Considered the benchmark; often achieves near 100% extraction[5] |
| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer | Very fast (30-60 min), low solvent consumption, suitable for automation | Energy input can heat sample, efficiency depends on equipment | Rapid extraction from solid matrices like plastics and environmental solids | 96% extraction of plasticizers from PVC in 60 min[4][6] |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to increase extraction efficiency | Extremely fast (10-20 min), very low solvent use, automated | High initial equipment cost | High-throughput labs, various solid and semi-solid matrices | Equivalent to 6-hour Soxhlet in just 12 minutes for PVC plasticizers[5] |
| QuEChERS | Acetonitrile extraction followed by salting-out and dSPE cleanup | Fast, high-throughput, low solvent use, effective cleanup | Method may need optimization for very high-fat matrices | Multi-residue analysis in complex food matrices (fruits, vegetables, meat) | 70-117% recovery for DEHA in seafood[1]; 71-119% for pesticides in meat[15] |
References
-
Bernard, L., Cueff, R., Bourdeaux, D., Breysse, C., Sautou, V., & Armed Study Group (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 407(6), 1651–1659. [Link]
-
Bernard, L., et al. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Scilit. [Link]
-
Pérez-Arteaga, J. G., et al. (2022). Improvement of PVC compound plasticizer extraction process. ResearchGate. [Link]
-
Pérez Arteaga, J. G., et al. (2022). Improvement of PVC compound plasticizer extraction process. SciSpace. [Link]
-
Rodríguez-Ramos, R., et al. (2020). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]
-
Hosseini, H., et al. (2021). Combining dispersive solid phase extraction using an inexpensive sorbent with dispersive liquid–liquid microextraction for the determination of plasticizers in water samples. International Journal of Environmental Analytical Chemistry. [Link]
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Lertsiri, K., et al. (2013). Low-temperature cleanup with solid-phase extraction for the determination of polycyclic aromatic hydrocarbons in edible oils by reversed phase liquid chromatography with fluorescence detection. Food Chemistry, 141(3), 2720-2726. [Link]
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Lazić, S., et al. (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Acta Veterinaria-Beograd. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Kresbach, G. M., et al. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]
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Han, L., et al. (2015). Method validation for 243 pesticides and environmental contaminants in meats and poultry by tandem mass spectrometry coupled to low-pressure gas chromatography and ultrahigh-performance liquid chromatography. ResearchGate. [Link]
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Majewska, M., et al. (n.d.). Solid phase extraction in food analysis. IntechOpen. [Link]
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Haji Harunarashid, S., et al. (2019). Analytical Methods for the Determination of Plasticizers in Food and Beverages. ResearchGate. [Link]
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Najem, A. (2021). Soxhlet extraction Vs Ultrasound extraction. YouTube. [Link]
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Stevens, J., & Baugh, M. (n.d.). Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of Tobacco. Restek. [Link]
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Chromtech. (n.d.). dSPE Sample Clean-up. Chromtech. [Link]
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Hübschmann, H. J., et al. (n.d.). Automated Clean-up of QuEChERS Extracts for GC-MS and LC-MS. CTC Analytics AG. [Link]
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Wong, J. W., et al. (2010). Development and interlaboratory validation of a QuEChERS-based liquid chromatography-tandem mass spectrometry method for multiresidue pesticide analysis. Journal of agricultural and food chemistry, 58(10), 5897-5903. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). EPA. [Link]
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Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of agricultural and food chemistry, 64(22), 4629-4635. [Link]
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Kim, J. W., et al. (2020). Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1143, 122066. [Link]
-
Wang, S., et al. (2020). Development and Validation of a Modified QuEChERS Method for the Analysis of Bisphenols in Meats by UPLC-MS/MS. ResearchGate. [Link]
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Yoo, Y. S., & Stenstrom, M. K. (1994). Solid-Phase Extraction for Oil and Grease Analysis. Water Environment Federation. [Link]
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Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. [Link]
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Azad, S. S., et al. (2009). A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids. Journal of chromatography. A, 1216(3), 447-452. [Link]
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Kim, J. W., et al. (2020). Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. ResearchGate. [Link]
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The Pharma Innovation Journal. (2021). Validation of QuEChERS: Based analytical method for determination of chlorpyrifos residues in chicken meat using gas chromatography: Electron capture detector. The Pharma Innovation Journal. [Link]
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Biedermann, M., et al. (2021). Offline Solid-Phase Extraction and Separation of Mineral Oil Saturated Hydrocarbons and Mineral Oil Aromatic Hydrocarbons in Edible Oils, and Analysis via GC with a Flame Ionization Detector. MDPI. [Link]
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Cunha, S. C., & Fernandes, J. O. (2021). Analytical methods for the determination of phthalates in food. ResearchGate. [Link]
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González-Sálamo, J., et al. (2020). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
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Nzekoue, F. K., et al. (2020). HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage. ResearchGate. [Link]
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Tsen, A., et al. (2023). A Comprehensive Review of Milk Components: Recent Developments on Extraction and Analysis Methods. Semantic Scholar. [Link]
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Sharma, L., & Rajput, Y. S. (2024). The Role of Lipids in Mitigation of Food Effect. American Pharmaceutical Review. [Link]
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Quintana, J. B., et al. (2014). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH´s and pesticides from sediment samples. ResearchGate. [Link]
-
Gkrintzalis, K., et al. (2023). Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies. Molecules, 28(16), 6128. [Link]
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Shah, M. A., et al. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1589. [Link]
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Shah, M. A., et al. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
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Al-Farsi, M., & Lee, C. Y. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research. Food Chemistry: X, 18, 100707. [Link]
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Tsen, A., & Papadaki, A. (2024). A Comprehensive Review of Milk Components: Recent Developments on Extraction and Analysis Methods. Applied Sciences, 14(9), 3749. [Link]
-
Zhang, W., et al. (2020). Recent developments on rapid detection of main constituents in milk: a review. Critical Reviews in Food Science and Nutrition, 60(4), 688-705. [Link]
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Kabir, A., & Anthemidis, A. N. (2021). Trends in Microextraction-Based Methods for the Determination of Sulfonamides in Milk. Separations, 8(11), 211. [Link]
-
Michlig, N., et al. (2023). Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate. Analytical and Bioanalytical Chemistry, 415(28), 7055-7067. [Link]
-
Sporring, S., et al. (2002). Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment. ETDEWEB. [Link]
-
Nzekoue, F. K., et al. (2020). HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage. ResearchGate. [Link]
-
González-Sálamo, J., et al. (2021). Critical Variables Influencing the Ultrasound-Assisted Extraction of Bioactive Compounds—A Review. MDPI. [Link]
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bis(2-ethylhexyl) adipate (DEHA)
Welcome to the technical support center for the LC-MS/MS analysis of Bis(2-ethylhexyl) adipate (DEHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for matrix effects encountered during the quantitative analysis of DEHA in various complex matrices. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-proven insights to help you develop robust and reliable analytical methods.
Understanding the Challenge: The Nature of DEHA and Matrix Effects
This compound (DEHA) is a common plasticizer used in a wide range of consumer products, including food packaging materials.[1] Its analysis is crucial for assessing human exposure and ensuring food safety. However, the lipophilic nature of DEHA (LogP ≈ 8.9) and its presence in complex sample matrices pose significant challenges for accurate quantification by LC-MS/MS.[2]
Matrix effects are a primary obstacle in LC-MS/MS analysis, arising from co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[5] For a lipophilic compound like DEHA, matrix effects are particularly pronounced in fatty food matrices, plasma, and serum due to the co-extraction of lipids and other macromolecules.
This guide will provide a structured approach to identifying, mitigating, and troubleshooting matrix effects in your DEHA analysis.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding matrix effects in DEHA analysis.
Q1: What are the most common sources of matrix effects in DEHA analysis?
A1: The most prevalent sources of matrix effects for DEHA are co-extracted lipids, phospholipids, and other plasticizers from the sample matrix. In biological samples like plasma or serum, proteins and salts can also contribute significantly.[1] In food samples, especially those with high-fat content like oils and dairy products, triglycerides and fatty acids are the main culprits. Environmental samples may contain a wide variety of organic and inorganic interferents.
Q2: How can I qualitatively assess if my DEHA analysis is suffering from matrix effects?
A2: A widely used qualitative technique is the post-column infusion experiment .[6] This involves infusing a standard solution of DEHA at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted sample matrix. A stable baseline signal for DEHA is established. Any dip or rise in this baseline as the sample matrix components elute indicates regions of ion suppression or enhancement, respectively. If your DEHA retention time falls within one of these regions, your analysis is likely affected by matrix effects.
Q3: What is the best way to quantitatively measure the matrix effect for DEHA?
A3: The most accepted method for quantifying matrix effects is the post-extraction spike method .[6] This involves comparing the peak area of DEHA in a standard solution prepared in a clean solvent to the peak area of DEHA spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to regulatory guidelines, the matrix effect should be assessed using at least six different lots of the blank matrix to account for inter-subject or inter-batch variability.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for DEHA analysis?
A4: Yes, highly recommended. A SIL-IS, such as DEHA-d4 or ¹³C-labeled DEHA, is the most effective tool to compensate for matrix effects.[7][8] Since the SIL-IS has nearly identical physicochemical properties to the native DEHA, it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[9] However, it's crucial to ensure that the SIL-IS is free of unlabeled analyte and that there is no isotopic interference.
Troubleshooting Guide: Common Problems and Solutions
This section provides a problem-and-solution framework for common issues encountered during DEHA analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent stronger than the mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.- Reduce the injection volume or dilute the sample.- Optimize the mobile phase pH or try a different column chemistry (e.g., a column with different end-capping). |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples.- Inefficient sample cleanup.- Carryover from previous injections. | - Utilize a stable isotope-labeled internal standard (SIL-IS). - Optimize the sample preparation method (see protocols below) to improve the removal of interfering matrix components.- Implement a robust needle wash program on the autosampler, using a strong organic solvent. |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Analyte loss during solvent evaporation steps.- Adsorption to labware. | - Optimize the extraction solvent and technique (e.g., vortexing time, number of extractions).- Use a gentle stream of nitrogen for evaporation and avoid complete dryness.- Use silanized glassware or polypropylene tubes to minimize adsorption of the lipophilic DEHA. |
| Significant Ion Suppression | - Co-elution of matrix components (e.g., phospholipids).- High concentration of salts in the final extract. | - Improve chromatographic separation: Modify the gradient to better separate DEHA from the suppression zone identified by post-column infusion.- Enhance sample cleanup: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) with a phospholipid removal plate or a more selective sorbent.- Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering compounds.[6] |
Experimental Protocols
Below are detailed, step-by-step methodologies for sample preparation and LC-MS/MS analysis of DEHA in common matrices.
Protocol 1: DEHA Analysis in Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the sensitive and selective extraction of DEHA from human plasma, a complex biological matrix.
1. Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
DEHA analytical standard
-
DEHA-¹³C₆ (or other suitable SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Mixed-mode polymeric SPE cartridges (e.g., Waters Oasis HLB)
2. Sample Preparation Workflow:
Caption: SPE workflow for DEHA in plasma.
3. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table below |
DEHA and IS MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DEHA | 371.3 | 129.1 | 10 |
| 371.3 | 147.1 | 8 | |
| DEHA-¹³C₆ | 377.3 | 135.1 | 10 |
Protocol 2: DEHA Analysis in Vegetable Oil using QuEChERS
This protocol is adapted for the analysis of DEHA in high-fat food matrices like vegetable oil, utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
1. Materials and Reagents:
-
Vegetable oil sample
-
DEHA analytical standard
-
DEHA-¹³C₆ (or other suitable SIL-IS)
-
Acetonitrile (LC-MS grade)
-
n-Hexane (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Preparation Workflow:
Caption: QuEChERS workflow for DEHA in oil.
3. LC-MS/MS Parameters:
The LC-MS/MS parameters can be the same as those described in Protocol 1.
Logical Relationships in Troubleshooting Matrix Effects
The following diagram illustrates the decision-making process when troubleshooting matrix effects in DEHA analysis.
Caption: Troubleshooting decision tree for matrix effects.
By following the structured approaches outlined in this guide, you will be well-equipped to tackle the challenges of matrix effects in your LC-MS/MS analysis of DEHA, leading to more accurate, reliable, and defensible results.
References
- Livie, C., et al. (2023). A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population.
- Taiwan Food and Drug Administration. (2013).
- Garrido-López, A., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Scientific Reports, 14(1), 1-14.
-
ResearchGate. (n.d.). Full-scan MS/MS data of each target analyte to optimized MRM transitions. Retrieved from [Link]
-
PubMed. (2020). Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
- Phenomenex. (n.d.).
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
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PubMed Central. (2023). Determination of multi-mycotoxins in vegetable oil via liquid chromatography-high resolution mass spectrometry assisted by a complementary liquid–liquid extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Application of LC–MS/MS Method for Determination of Dihydroartemisin in Human Plasma in a Pharmacokinetic Study. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Retrieved from [Link]
- LCGC International. (2018). An Uncommon Fix for LC–MS Ion Suppression.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7641, this compound. Retrieved from [Link].
-
PubMed Central. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
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Reducing background contamination in DEHA trace analysis
Welcome to the technical support center for Di(2-ethylhexyl) adipate (DEHA) trace analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background contamination. As a common plasticizer, DEHA is a ubiquitous environmental and laboratory contaminant that can easily compromise the integrity of trace-level analytical data.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify sources of contamination, implement effective cleaning protocols, and ensure the accuracy and reliability of your results.
Part 1: Troubleshooting Guide - "My Blanks Are High!"
A high DEHA signal in your solvent blanks, procedural blanks, or negative controls is the most direct indicator of a contamination issue. The key to solving this problem is a systematic process of elimination.
Problem: Persistent DEHA Peak in Solvent Blanks
You inject your analysis solvent (e.g., hexane, acetonitrile) directly into your instrument (GC-MS, LC-MS) and observe a significant DEHA peak.
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Potential Cause 1: Contaminated Solvents. Even high-purity solvents can contain trace levels of plasticizers. This can happen during manufacturing, bottling, or from the container itself.
-
Troubleshooting Steps:
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Analyze a New Lot: Obtain a new, unopened bottle of high-purity, GC- or LC-MS-grade solvent, preferably from a different manufacturer.
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Test Directly: Transfer a small aliquot to a pre-cleaned glass vial (see Protocol 1 below) and inject it directly.
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Compare: If the peak is absent or significantly reduced, your original solvent stock is contaminated. Discard the old solvent and exclusively use solvents verified to be DEHA-free for your analysis.
-
-
-
Potential Cause 2: Contaminated Transfer Lines or Instrument Components. DEHA can leach from plastic components within the analytical instrument itself, such as tubing, seals, or mobile phase filters.[3] This is particularly common in LC systems.
-
Troubleshooting Steps:
-
System Bake-out (GC-MS): For gas chromatography systems, perform a system bake-out by elevating the temperatures of the injector, column, and detector (while disconnected from the MS) to their maximum recommended limits for several hours to purge contaminants.
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System Flush (LC-MS): For liquid chromatography systems, flush all lines with a series of high-purity, DEHA-free solvents (e.g., isopropanol, followed by acetonitrile, then your mobile phase).
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Install an In-line Filter/Trap: Consider installing a specialized contaminant trap column between the solvent pump and the injector.[2] This can effectively capture plasticizers and other contaminants leaching from the mobile phase or pump components before they reach the analytical column.[2]
-
-
Problem: DEHA Appears in Procedural Blanks, but Not Solvent Blanks
Your direct solvent injections are clean, but when you run a blank sample through your entire sample preparation workflow (e.g., extraction, concentration), a DEHA peak appears. This strongly indicates contamination from your labware or reagents.
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Potential Cause 1: Plasticware Contamination. This is the most common cause. DEHA is a plasticizer used to make PVC and other plastics flexible.[4] It can readily leach from items like pipette tips, centrifuge tubes, vial caps, and plastic-coated lab equipment.
-
Troubleshooting Steps:
-
Audit Your Workflow: Identify every single item that comes into contact with your sample.
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Eliminate Plastics: Wherever possible, replace plastic items with glass, stainless steel, or PTFE equivalents. Use glass pipettes, glass centrifuge tubes, and vials with PTFE-lined caps.
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Test Components: If plastic must be used, perform a leach test. Submerge the plastic item (e.g., a pipette tip, a piece of tubing) in clean solvent for a period equivalent to your experimental contact time, then analyze the solvent for DEHA. This will identify the specific source of contamination.
-
-
-
Potential Cause 2: Improperly Cleaned Glassware. Residual organic films on glassware can harbor DEHA. Standard washing may not be sufficient for trace analysis.
-
Troubleshooting Steps:
-
Implement a Rigorous Cleaning Protocol: Adopt a multi-step cleaning process specifically designed for trace organic analysis. This involves washing with detergent, rinsing extensively with tap and high-purity water, followed by solvent rinses (e.g., methanol, acetone) and baking at high temperatures.[5][6]
-
Verify Cleanliness: After cleaning, perform a "blank run" on a piece of glassware by rinsing it with a clean solvent and analyzing the solvent. This validates that your cleaning procedure is effective.
-
-
-
Potential Cause 3: Environmental Fallout. DEHA can be present in lab air and dust, originating from flooring, paints, and other building materials. It can settle into open containers.
-
Troubleshooting Steps:
-
Minimize Exposure: Keep samples and solvent containers covered at all times, using aluminum foil that has been pre-rinsed with a high-purity solvent to remove manufacturing oils.[5]
-
Work in a Clean Environment: Whenever possible, perform sample preparation steps in a laminar flow hood or a designated clean area to minimize exposure to airborne particulates.[7]
-
-
Part 2: Proactive Contamination Control (FAQs)
Q1: What are the most common sources of DEHA contamination in a typical laboratory?
DEHA is pervasive. The most common sources are plastic materials that come into contact with your samples, solvents, or standards. Key culprits include:
-
Flexible PVC tubing: Often used in instrument setups or for fluid transfer.
-
Vinyl Gloves: While nitrile is generally better, some brands may contain plasticizers.
-
Plastic Sample Containers & Centrifuge Tubes: Polypropylene and polyethylene can be sources, though typically less than PVC.
-
Vial Caps and Septa: Always use caps with PTFE liners, as other materials can be a significant source of contamination.
-
Plastic-coated lab equipment: Clamps, bottle carriers, etc.
-
Laboratory Air and Dust: From flooring, wall paint, and furniture.
Q2: Which plastics are "safe" to use for DEHA trace analysis?
No plastic is entirely "safe," but some are significantly better than others.
-
Best: PTFE (Polytetrafluoroethylene) and PFA (Perfluoroalkoxy alkanes) offer high chemical resistance and are generally free of plasticizers.
-
Good: High-density polyethylene (HDPE) and polypropylene (PP) are often acceptable for short-term contact, but should always be tested for leaching with your specific solvents and conditions.[8]
-
Avoid at all costs: Polyvinyl chloride (PVC), especially flexible formulations, is a primary source of DEHA and other plasticizers and should be eliminated from your workflow.[4]
Q3: Can I autoclave plastics to clean them?
Autoclaving is generally not recommended for cleaning plastics intended for trace organic analysis.[8] High temperatures can accelerate the degradation of the polymer and the leaching of plasticizers like DEHA. It can also cause warping, especially in high-precision items like pipette tips or microplates.[8] For glassware, baking in a muffle furnace at high temperatures (e.g., 450-500 °C) after solvent rinsing is a highly effective final cleaning step.[6]
Q4: My samples are biological tissues/fluids. How do I prevent contamination during homogenization?
Homogenization is a high-risk step due to the mechanical stress and potential for heat generation.
-
Use glass or stainless steel probes: Avoid plastic disposable probes unless they are certified to be free of plasticizers.[7]
-
Thoroughly clean reusable probes: Clean stainless steel probes with a series of solvent washes (e.g., acetone, hexane) between each sample to prevent cross-contamination.
-
Keep samples cool: Perform homogenization on ice to minimize any temperature-related leaching.
Key Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
This protocol is designed to remove organic contaminants from glassware surfaces.[5][9][10]
-
Detergent Wash: Scrub all glassware with a laboratory-grade, phosphate-free detergent (e.g., Alconox) in hot tap water.[5] Use appropriate brushes to clean all interior surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly (at least 6 times) with hot tap water to remove all detergent residues.[5]
-
High-Purity Water Rinse: Rinse another 6 times with high-purity (e.g., Milli-Q, 18 MΩ) water.[5]
-
Solvent Rinses (in a fume hood):
-
Rinse three times with methanol.
-
Rinse three times with acetone.
-
Rinse three times with high-purity hexane (or the primary solvent used in your analysis).
-
-
Drying/Baking:
-
Allow glassware to air dry on a clean rack in a dust-free environment.
-
For the most critical applications, loosely cover openings with solvent-rinsed aluminum foil and bake in a muffle furnace at 450-500 °C for at least 4 hours.[6] Allow to cool completely in the oven before removing.
-
-
Storage: Store cleaned glassware covered in a clean, designated cabinet away from general lab traffic.
Table 1: Material Compatibility and DEHA Contamination Risk
| Material | Common Lab Use | DEHA Leaching Risk | Recommendations |
| Polyvinyl Chloride (PVC) | Tubing, some containers, vinyl gloves | Very High | AVOID. Replace with PTFE, stainless steel, or glass.[4] |
| Polypropylene (PP) | Centrifuge tubes, pipette tips, containers | Low to Moderate | Test for leaching before use. Preferable for aqueous solutions over organic solvents. |
| Polytetrafluoroethylene (PTFE) | Vial septa, tubing, stir bars | Very Low | PREFERRED MATERIAL. Highly inert and resistant to leaching. |
| Borosilicate Glass | Beakers, vials, pipettes, flasks | Negligible | IDEAL. The material of choice for all sample and solvent contact. |
| Stainless Steel | Homogenizer probes, tubing, fittings | Negligible | IDEAL. Excellent alternative to glass for many applications. |
Visual Guides
Workflow for Minimizing DEHA Contamination
This diagram outlines a sample preparation workflow with critical contamination control points highlighted.
Caption: A validated workflow for trace DEHA analysis.
Troubleshooting High DEHA Background
This flowchart provides a logical path for diagnosing the source of DEHA contamination.
Caption: A systematic approach to identifying DEHA contamination.
References
- (Time in Shimla Division, IN). Google.
- MSU Mass Spectrometry and Metabolomics Core. (2018, January 16). Cleaning of Glassware_MSMC SOP-001v1. Michigan State University.
- Biopharmaceutical Development Program. (n.d.). Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research.
- Frederick National Laboratory for Cancer Research. (2011, April 5). Glassware Cleaning for Trace TOC Analysis.
- University of Rochester Department of Chemistry. (n.d.). How To: Clean Glassware.
- National Cancer Institute-Frederick. (2011, April 5). Glassware Cleaning For Trace TOC Analysis. Scribd.
- Hach. (n.d.). EZ1013 DEHA Analyser.
- Nair, M. (2015, April 30). DEHA contamination with Chromatoprobe? ResearchGate.
- Biotix. (2017, August 21). Best Practices for Laboratory Plastics.
- Ready-Made Plastic Trays. (2025, January 17). How To Avoid Contamination in a Lab Setting.
-
Kambia, K., Dine, T., Gressier, B., et al. (2011). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of Perinatology, 31(8), 528-535. Retrieved January 8, 2026, from [Link]
-
Ilic, M., Wen, G., & Petrovic, A. (2021). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. Archives of Industrial Hygiene and Toxicology, 72(4), 249-261. Retrieved January 8, 2026, from [Link]
-
Kannan, K., & Karthikraj, R. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(20), 7675–7683. Retrieved January 8, 2026, from [Link]
- OMNI International. (2025, January 6). How to Reduce Sample Contamination. OMNI International Blog.
- Jaganathan, S., & Philip, L. (2016). Leaching of DEHA and DEHP from PET bottles to water. ResearchGate.
- (n.d.). III Analytical Methods.
- Hab, S. A., Talpur, F. N., Baig, J. A., et al. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews, 1(2), 13-21.
- Technical Safety Services. (2021, October 1). How To Avoid Contamination in Lab.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Biotecnika. (2025, January 9). 5 Quick Tips to Avoid Contamination in Your Biotech Experiments: Must-Know Essentials. YouTube.
- Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 22-27.
-
Karthikraj, R., & Kannan, K. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(20), 7675-7683. Retrieved January 8, 2026, from [Link]
-
Kannan, K., & Karthikraj, R. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(20), 7675-7683. Retrieved January 8, 2026, from [Link]
-
Schettler, T. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Journal of Environmental Health, 77(4), 28-30. Retrieved January 8, 2026, from [Link]
- Chan, Y. H., & Chan, K. M. (2026, January 2). Effects of pH and Temperature on the Leaching of Di(2- Ethylhexyl) Phthalate and Di-n-butyl Phthalate from Microplastics in Simulated Marine Environment. ResearchGate.
-
World Health Organization. (2004). Analytical methods and achievability. In Guidelines for drinking-water quality (3rd ed.). Retrieved January 8, 2026, from [Link]
- Ulvik, R. J., & Bø, B. (2025, August 5). Evaluation of methods for trace-element determination with emphasis on their usability in the clinical routine laboratory. ResearchGate.
- PerkinElmer. (2022, September 5). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. Spectroscopy Europe.
- Rodushkin, I., Engström, E., & Baxter, D. C. (2007). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. ResearchGate.
-
Lum, J. S., Dick, R. P., & Ralebitso-Senior, T. K. (2022). Engineering and characterization of dehalogenase enzymes from Delftia acidovorans in bioremediation of perfluorinated compounds. Applied Microbiology and Biotechnology, 106(4), 1567-1581. Retrieved January 8, 2026, from [Link]
- Sari, Y. W., & Utami, S. N. H. (2026, January 4). Dehydrogenase enzyme activity and lead (Pb) availability due to the application of biochar and Bacillus sp. in heavy metal-contaminated soil. ResearchGate.
-
da Silva, R. C., de Oliveira, L. F., & de Almeida, R. F. (2022). In Vitro Analysis of Cross-Contamination and Disinfection Methods of Prosthetic Components Coming from Laboratories. Medicina, 58(8), 1056. Retrieved January 8, 2026, from [Link]
-
Kumar, A., Singh, S., & Singh, S. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Environmental Science and Pollution Research, 30(51), 110069-110091. Retrieved January 8, 2026, from [Link]
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- 4. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Best Practices for Laboratory Plastics - Biotix [biotix.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Optimization of GC Injector Parameters for Bis(2-ethylhexyl) adipate (DEHA)
Welcome to the technical support guide for the gas chromatography (GC) analysis of Bis(2-ethylhexyl) adipate (DEHA). This center is designed to provide researchers, scientists, and drug development professionals with expert-backed, actionable solutions to common challenges encountered during method development and routine analysis. The content is structured in a practical question-and-answer format, addressing both frequently asked questions and specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the GC analysis of DEHA.
Q1: What are the typical starting GC injector parameters for DEHA analysis?
A1: this compound is a semi-volatile organic compound (SVOC), and its analysis requires conditions that ensure complete vaporization without thermal degradation. A robust starting point for injector parameters is crucial for successful method development.
| Parameter | Recommended Starting Value | Rationale |
| Injector Temperature | 250 °C | This temperature is high enough to ensure the rapid volatilization of DEHA (Boiling Point: ~417 °C at 760 mmHg, 175 °C at 2 mmHg) but low enough to minimize the risk of thermal degradation of the analyte or column phase.[1][2][3] |
| Injection Mode | Splitless | DEHA is often analyzed at trace levels, making splitless injection the preferred mode to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.[4][5][6] |
| Splitless Hold Time | 0.75 - 1.5 minutes | This duration is typically sufficient to allow for the complete transfer of DEHA from the injector to the column. The optimal time depends on the carrier gas flow rate.[7][8] |
| Carrier Gas | Helium or Hydrogen | Helium is the most common and inert choice. Hydrogen can offer faster analysis times but requires careful system setup to avoid safety issues and potential reactivity.[9] |
| Injection Volume | 1 µL | A 1 µL injection is standard. Larger volumes can cause backflash if the liner volume and solvent expansion are not carefully managed.[10] |
Q2: Should I use a split or splitless injection for DEHA?
A2: The choice depends entirely on the concentration of DEHA in your sample and the sensitivity required.[4][7]
-
Use Splitless Injection for Trace Analysis: If you are working with low concentrations (e.g., ng/mL or low µg/mL levels), splitless injection is necessary. It directs the entire vaporized sample onto the column, providing maximum sensitivity.[5][6][11]
-
Use Split Injection for High Concentration Samples: If your DEHA concentrations are high, a split injection is ideal. It prevents column overload and produces sharper, narrower peaks.[5][8] A split ratio of 50:1 or 100:1 is a common starting point.
Q3: What type of GC inlet liner is best for DEHA analysis?
A3: Liner selection is critical for achieving good peak shape and reproducibility. For a semi-volatile, potentially active compound like DEHA, an inert, single-taper liner with glass wool is highly recommended.[12][13][14]
-
Inertness: DEHA can interact with active sites (silanol groups) in standard glass liners, causing peak tailing and poor recovery. Always use a deactivated or "inert" liner.[12][13]
-
Glass Wool: The glass wool provides a high-surface-area region for consistent and reproducible sample vaporization. It also helps to trap non-volatile matrix components, protecting the column.[14][15]
-
Tapered Design: A taper at the bottom of the liner helps to focus the sample vapor into a tight band at the head of the column, improving peak shape.[15]
Q4: DEHA is a common plasticizer. How can I avoid sample contamination?
A4: Contamination is a primary challenge in DEHA analysis. DEHA can leach from plastic labware, vial caps, and even the surrounding environment.
-
Use Glassware: Exclusively use glass volumetric flasks, pipettes, and autosampler vials. Avoid all plastic containers.
-
Check Solvents: Run a solvent blank before analyzing samples to ensure your solvents are free of DEHA contamination.[16]
-
Vial Caps and Septa: Use vials with PTFE-lined septa. Low-quality septa can be a source of plasticizer contamination. Running a "needle-only" injection (without drawing sample) can help diagnose septum bleed.
-
System Bake-out: Regularly bake out your GC system (inlet and column) to remove any accumulated contaminants.[9][17]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and validated solutions.
Problem 1: Poor Peak Shape (Peak Tailing)
Q: My DEHA peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for DEHA is most often caused by unwanted interactions within the GC system or improper method parameters.[18][19]
Caption: Workflow for diagnosing and resolving DEHA peak tailing.
Detailed Causes & Solutions:
-
Cause: Active Sites in the Inlet.
-
Explanation: Standard glass liners contain active silanol groups (Si-OH) that can form hydrogen bonds with the ester groups in DEHA. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a tail.[19]
-
Solution: Replace the current liner with a high-quality, deactivated (silanized) liner. This chemically caps the active sites, providing an inert pathway for the analyte.[12][13]
-
-
Cause: Contamination at the Head of the Column.
-
Explanation: Non-volatile matrix components from previous injections can accumulate at the front of the GC column. These residues create new active sites that interact with DEHA.
-
Solution: Perform column maintenance. Trim approximately 10-20 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface.[19][20]
-
-
Cause: Sub-optimal Injector Temperature.
-
Explanation: If the injector temperature is too low, DEHA may not vaporize completely or quickly enough. This slow, partial vaporization leads to a broad, often tailing peak.[2]
-
Solution: Ensure the injector temperature is adequate. While 250 °C is a good starting point, for complex matrices, you may need to increase it to 275 °C or even 300 °C. However, be cautious of exceeding the column's maximum temperature limit or causing analyte degradation.[2]
-
Problem 2: Poor Reproducibility (%RSD > 15%)
Q: My peak areas for DEHA are inconsistent between injections. How can I improve my reproducibility?
A: Poor reproducibility is often linked to issues with sample vaporization and transfer within the injector.
-
Cause: Sample Backflash.
-
Explanation: When the sample is injected, the solvent rapidly expands. If the vapor volume exceeds the volume of the liner, the sample vapor can "backflash" into the cooler carrier gas lines and septum purge vent.[10] This results in a non-representative amount of sample reaching the column, leading to erratic peak areas.
-
Solution:
-
Reduce Injection Volume: Decrease the injection volume from 1 µL to 0.5 µL.
-
Use a Larger ID Liner: Switch to a liner with a larger internal diameter (e.g., 4 mm).[15]
-
Lower Initial Oven Temperature: A lower starting oven temperature increases the pressure in the inlet, which can help suppress backflash.
-
-
-
Cause: Injector Discrimination.
-
Explanation: High-boiling point compounds like DEHA can vaporize more slowly than the solvent and other lower-boiling analytes. In split mode, this can lead to a smaller proportion of DEHA being transferred to the column compared to more volatile compounds. This effect can be inconsistent.
-
Solution:
-
Use a Liner with Glass Wool: The wool provides a hot surface that aids in the complete and rapid vaporization of high-boiling compounds, minimizing discrimination.[14]
-
Optimize Injector Temperature: A higher injector temperature can improve the vaporization of DEHA, leading to better reproducibility.[2]
-
-
Problem 3: Ghost Peaks or High Baseline
Q: I am seeing a DEHA peak in my blank injections. What is the source of this carryover or contamination?
A: "Ghost peaks" of DEHA are almost always due to contamination from the analytical system or sample handling workflow.[16][18]
Caption: Potential sources of DEHA contamination and carryover in the GC workflow.
Detailed Causes & Solutions:
-
Cause: Septum Bleed.
-
Explanation: The injector septum is a common source of plasticizers. With each injection, the hot needle can extract DEHA from the septum material, which is then deposited into the injector.
-
Solution: Use high-quality, low-bleed septa. Change the septum regularly (e.g., after every 100-150 injections) to prevent it from coring and breaking down.
-
-
Cause: Carryover from Previous Injections.
-
Explanation: If a highly concentrated sample was run previously, residual DEHA can adsorb onto the liner or the front of the column and slowly elute in subsequent blank or low-concentration sample runs.
-
Solution: Implement a rigorous solvent wash protocol for the syringe between injections. If carryover persists, bake out the injector and column at a high temperature (e.g., 300-320°C, ensuring not to exceed the column's maximum limit) for 30-60 minutes.[17]
-
Experimental Protocols
Protocol 1: Step-by-Step Injector Temperature Optimization
This protocol is designed to find the optimal injector temperature that maximizes the response for DEHA while minimizing degradation.
-
Preparation: Prepare a mid-range calibration standard of DEHA (e.g., 5 µg/mL).
-
Set Initial Conditions: Set the GC injector to 250 °C and allow the system to equilibrate. Use the other starting parameters from the FAQ table.
-
First Analysis: Inject the standard three times (n=3) and record the average peak area for DEHA. Calculate the %RSD.
-
Increase Temperature (Step 1): Increase the injector temperature to 275 °C. Allow the system to fully equilibrate for at least 15-20 minutes.
-
Second Analysis: Inject the standard three times (n=3) and record the average peak area and %RSD.
-
Increase Temperature (Step 2): Increase the injector temperature to 300 °C and allow for equilibration.
-
Third Analysis: Inject the standard three times (n=3) and record the average peak area and %RSD.
-
Data Evaluation: Compare the average peak areas and %RSD at the three temperatures. Select the temperature that provides the highest peak area with an acceptable %RSD (typically <15%). If the response continues to increase at 300 °C without compromising peak shape, you may test a slightly higher temperature, but watch for signs of degradation (e.g., smaller peaks or the appearance of new, related peaks).[2]
Protocol 2: System Bake-out for Contamination Removal
This protocol helps remove semi-volatile contaminants like DEHA from the injector and column.
-
Disconnect Column from Detector: To prevent contamination of the detector, vent the column into the oven. Unscrew the column nut from the detector interface. Important: Ensure the oven is cool before doing this.
-
Set High Temperature: Set the injector temperature to 300 °C. Set the oven temperature program to ramp to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Increase Carrier Gas Flow: Increase the carrier gas flow rate to 3-5 mL/min to effectively sweep contaminants out of the column.
-
Bake-out Duration: Hold the system at these conditions for 1-2 hours.[17] For severe contamination, an overnight bake-out may be necessary.
-
Cool Down and Reconnect: Cool the oven and injector back to your method's starting conditions. Reconnect the column to the detector.
-
Equilibration and Blank Run: Allow the system to equilibrate for at least 30 minutes, then run a solvent blank to confirm that the contamination has been removed.
References
-
Liner Selection - Getting it Right! - Separation Science. [Link]
-
Development and validation of a GC Orbitrap-MS method for the determination of phthalate esters (PAE) and this compound (DEHA) to atmospheric particles... - ResearchGate. [Link]
-
Inlet temperature GCMS - Chromatography Forum. [Link]
-
Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles... - RSC Publishing. [Link]
-
Split vs Splitless Injection - Restek. [Link]
-
Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles... - RSC Publishing. [Link]
-
GC Inlet Liner Selection An Introduction - Restek. [Link]
-
ASK BEN | 4 Simple Steps to Find the Right GC Liner - Parker Hannifin. [Link]
-
Split/Splitless Injector Gas Chromatography - SCION Instruments. [Link]
-
Split vs Splitless Injection - YouTube (Chromatography-Spectrometry). [Link]
-
Split vs. Splitless Injection - YouTube (Restek Corporation). [Link]
-
Selecting the Right Inlet Liner for Efficient Sample Transfer - Agilent. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]
-
Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. [Link]
-
Optimizing Splitless Injections: Inlet Temperature - Restek. [Link]
-
DEHA contamination with Chromatoprobe? - ResearchGate. [Link]
-
How to Obtain Good Peak Shapes - Shimadzu. [Link]
-
10 Common Mistakes in Gas Chromatography - AELAB. [Link]
-
Effects of gas chromatography (GC) injector temperature on... - ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE - Restek. [Link]
-
8 Common Gas Chromatography Mistakes - Peak Scientific. [Link]
-
Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph - Agilent. [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
-
Gas Chromatography GC Troubleshooting Guide - SCION Instruments. [Link]
-
GC Troubleshooting Guide Poster - Agilent. [Link]
Sources
- 1. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 2. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 3. 己二酸二(2-乙基己基)酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Split vs Splitless Injection [discover.restek.com]
- 5. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. Liner Selection - Getting it Right! | Separation Science [sepscience.com]
- 13. GC Inlet Liner Selection An Introduction [discover.restek.com]
- 14. chromtech.com [chromtech.com]
- 15. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
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- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Synthesis of Bis(2-ethylhexyl) Adipate (DEHA)
Welcome to the technical support center for the synthesis of Bis(2-ethylhexyl) adipate (DEHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your DEHA synthesis for higher yields and purity.
Troubleshooting Guide: Common Issues in DEHA Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: Why is my DEHA yield consistently low?
Answer:
Low yield in DEHA synthesis is a common issue, often stemming from the reversible nature of the esterification reaction between adipic acid and 2-ethylhexanol.[1][2] To drive the reaction towards the product, the equilibrium must be shifted. Here are the primary causes and their solutions:
Potential Causes & Solutions:
-
Inefficient Water Removal: The formation of water as a byproduct can inhibit the forward reaction.[1]
-
Solution: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture. Applying a vacuum can also effectively remove water, especially in solvent-free systems, and has been shown to significantly improve conversion rates.[1]
-
-
Suboptimal Molar Ratio of Reactants: An incorrect stoichiometric ratio can lead to incomplete conversion of the limiting reagent.
-
Catalyst Inactivity or Inappropriate Choice: The catalyst may be poisoned, used in insufficient quantity, or may not be the most effective for your specific conditions.
-
Solution:
-
For acid catalysis (e.g., p-toluenesulfonic acid or sulfuric acid), ensure the catalyst is fresh and used at an appropriate loading (typically 0.5-2% by weight of reactants).[5]
-
Consider using a reusable solid acid catalyst or an immobilized lipase, such as Candida antarctica lipase (Novozym 435), which can offer high selectivity under milder conditions and simplify purification.[1][3]
-
-
-
Inadequate Reaction Temperature and Time: The reaction may not have reached equilibrium or may be proceeding too slowly.
-
Solution: Optimize the reaction temperature and time. For conventional acid-catalyzed synthesis, temperatures are typically elevated to reflux. Monitor the reaction progress using techniques like acid/base titration to determine the acid number, which indicates the consumption of adipic acid.[1][6] Continue the reaction until the acid number stabilizes.
-
Self-Validating Protocol Step:
Incorporate in-process controls. For example, take small aliquots from the reaction mixture every hour and determine the acid number. A plateau in the acid number indicates that the reaction has reached completion or equilibrium under the current conditions.[1]
Question 2: The final DEHA product has a yellow or off-color tint. What is the cause and how can I fix it?
Answer:
Product discoloration is typically caused by impurities formed from side reactions at high temperatures or by residual catalyst.
Potential Causes & Solutions:
-
Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can lead to the formation of colored byproducts.
-
Solution:
-
Optimize the reaction time to avoid unnecessarily long heating periods.
-
During purification, use vacuum distillation to lower the boiling point of DEHA and reduce the required temperature.[1]
-
-
-
Residual Acid Catalyst: Traces of the acid catalyst can cause degradation over time.
-
Solution: After the reaction, neutralize the crude product with a base wash (e.g., a dilute solution of sodium carbonate or sodium bicarbonate) to remove the acid catalyst.[7]
-
-
Oxidation: The product may be oxidizing due to exposure to air at high temperatures.
-
Solution: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Post-Synthesis Purification Step:
A refining step can be employed to improve the color. This involves treating the crude product with an adsorbent mixture, such as activated carbon, silica, calcium oxide, and magnesium oxide, followed by filtration.[8]
Question 3: I am observing the formation of a significant amount of mono-ethylhexyl adipate (MEHA). How can I increase the selectivity for the diester?
Answer:
The formation of the monoester is a common intermediate step in the esterification of a dicarboxylic acid. Its accumulation suggests that the second esterification is not proceeding efficiently.
Potential Causes & Solutions:
-
Insufficient 2-Ethylhexanol: As the reaction progresses, the concentration of 2-ethylhexanol decreases, which can slow down the second esterification step.
-
Reaction Not Driven to Completion: The reaction may have been stopped prematurely.
-
Solution: Increase the reaction time and ensure efficient water removal to push the equilibrium towards the final product. Monitor the disappearance of MEHA using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Experimental Workflow for Minimizing MEHA:
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common method for preparing DEHA is the direct esterification of adipic acid with 2-ethylhexanol.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is conducted at elevated temperatures with the continuous removal of water to drive the reaction to completion.[1][5]
Q2: What are the optimal reaction conditions for DEHA synthesis?
While optimal conditions can vary, a good starting point for a lab-scale synthesis using an acid catalyst would be:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Molar Ratio (Adipic Acid:2-EH) | 1:2.5 - 1:3 | Ensures complete conversion of adipic acid and minimizes monoester formation.[3][4] |
| Catalyst Loading (e.g., p-TSA) | 0.5 - 2% (w/w) | Provides a sufficient reaction rate without excessive side reactions. |
| Temperature | Reflux | To achieve a reasonable reaction rate. |
| Water Removal | Continuous (e.g., Dean-Stark) | Shifts the equilibrium to favor product formation.[1] |
Q3: Can I perform the synthesis without a solvent?
Yes, a solvent-free synthesis is a common and environmentally preferable approach.[1] In this case, the excess 2-ethylhexanol can act as the solvent. This approach simplifies the workup as there is no additional solvent to remove.
Q4: What are the key purification steps after the reaction is complete?
A typical purification workflow involves several steps:
-
Neutralization: The crude product is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst.[7]
-
Water Wash: Subsequent washes with water or brine remove any remaining salts.
-
Dealcoholization: Excess 2-ethylhexanol is removed, typically by vacuum distillation.[8]
-
Final Purification: High-purity DEHA can be obtained by a final vacuum distillation of the crude product.[7]
Troubleshooting Workflow for DEHA Synthesis:
References
-
National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate. In PubChem Compound Summary for CID 7650. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. bioRxiv. [Link]
-
Galli, M., et al. (2023). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education, 100(1), 324-330. [Link]
- CN102249909A - Method for preparing bis(2-ethylhexyl)adipate. (n.d.). Google Patents.
- WO2009066975A1 - A method for producing adipate ester. (n.d.). Google Patents.
-
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. [Link]
-
ERIC. (2023). EJ1443334 - Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment, Journal of Chemical Education, 2023-Jan. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 3. plasticisers.org [plasticisers.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ERIC - EJ1443334 - Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment, Journal of Chemical Education, 2023-Jan [eric.ed.gov]
- 7. Page loading... [guidechem.com]
- 8. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
Troubleshooting poor reproducibility in DEHA migration studies
Welcome to the technical support center for Di(2-ethylhexyl)adipate (DEHA) migration studies. This guide is designed for researchers, scientists, and quality control professionals to navigate the complexities of migration testing. Poor reproducibility is a significant challenge that can undermine the validity of safety assessments for food contact materials (FCMs). This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established scientific principles and regulatory standards.
Troubleshooting Guide: Addressing Poor Reproducibility
This section addresses specific issues encountered during DEHA migration experiments. Each answer delves into the root causes and provides actionable solutions to enhance the consistency and reliability of your results.
Q1: Why are my replicate DEHA migration values highly variable, even within the same batch of plastic film?
High variability among replicates is a common and frustrating issue. The root cause often lies in a combination of material heterogeneity, subtle inconsistencies in experimental setup, and analytical challenges.
Underlying Causes & Solutions:
-
Inherent Material Variability: Plastic films are not perfectly uniform.
-
Causality: The thickness of a plastic film can vary, and the distribution of DEHA within the polymer matrix may not be perfectly homogenous. Even small differences in the surface area-to-volume ratio or local plasticizer concentration can lead to significant variations in migration. A Danish enforcement campaign noted that variation in film thickness alone could account for an uncertainty of 1 mg/dm².[1]
-
Solution:
-
Increase Sample Size: Instead of single measurements, test multiple specimens from different areas of the film and average the results.
-
Precise Specimen Preparation: Use calibrated cutting tools to ensure the surface area of each replicate is as identical as possible. Measure and record the thickness of each individual specimen.
-
-
-
Inconsistent Contact: The nature of the contact between the film and the food simulant is critical.
-
Causality: Air bubbles, wrinkles, or incomplete wetting of the film surface reduce the effective contact area for migration, leading to artificially low and variable results.
-
Solution:
-
Ensure the film is completely and uniformly immersed in the food simulant. For single-sided tests, use migration cells that guarantee a flat, bubble-free contact surface.
-
-
-
Temperature Fluctuations: Temperature is a primary driver of migration kinetics.
-
Causality: Heat provides the necessary energy for plasticizer molecules to diffuse out of the polymer matrix.[2] Even minor temperature gradients within an incubator can cause significant differences in migration rates between replicates. The migration rate can double for every 10°C increase in temperature.[2]
-
Solution:
-
Use a calibrated, forced-air incubator to ensure uniform temperature distribution.
-
Place all replicates in the same area of the incubator to minimize thermal variations.
-
Continuously monitor and log the incubator temperature throughout the experiment.
-
-
-
Analytical Inconsistency: The final analytical measurement is a significant source of potential error.
-
Causality: Variations in injection volume, solvent evaporation during sample preparation, or inconsistent extraction efficiency can all introduce variability. For fatty simulants like olive oil, the clean-up step (e.g., using size exclusion chromatography) is critical and can be a source of analyte loss if not performed consistently.[1]
-
Solution:
-
Use an Internal Standard: Incorporate an internal standard (e.g., a deuterated DEHA analogue) at the beginning of the sample preparation process. This corrects for variations in extraction efficiency and injection volume. Isotope dilution techniques are considered a best practice.[1]
-
Automate Where Possible: Use autosamplers for injections to ensure consistent volume and timing.
-
Validate the Analytical Method: Perform a full method validation to determine parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as outlined in guidelines from bodies like the EU Reference Laboratory for FCMs.[3][4]
-
-
Diagram: Key Factors Influencing DEHA Migration Reproducibility
This diagram illustrates the primary sources of variability in DEHA migration studies, helping to pinpoint potential areas for improvement in your experimental workflow.
Caption: A cause-and-effect diagram of factors leading to poor reproducibility.
Q2: My results using a real food matrix (e.g., cheese) are drastically different from those using a fatty food simulant like olive oil. Why?
This is a critical observation that highlights the limitations of simulants. While simulants are essential for standardized testing, they cannot perfectly replicate the complex interactions within a real food matrix.
Underlying Causes & Solutions:
-
Matrix Complexity:
-
Causality: Foods like cheese are complex emulsions of fat, water, proteins, and salts. The physical structure and chemical composition affect both the absorption of DEHA and its distribution within the food.[5][6] For example, the fat content, moisture level, and physical consistency (hardness) of cheese have all been shown to significantly influence the extent of DEHA migration.[5][6] Olive oil is a pure lipid and lacks this structural complexity.
-
Solution: Recognize that simulants provide a standardized, often worst-case, estimate.[7] When filing regulatory submissions or investigating a specific food product interaction, migration studies using the actual food are invaluable. Swiss legislation, for example, prioritizes migration data from real food over simulants.[8]
-
-
Analytical Challenges (Matrix Effects):
-
Causality: Extracting DEHA from a complex food matrix is far more challenging than from a clean simulant like olive oil. Co-extracted fats, proteins, and other compounds can interfere with the analytical measurement (a phenomenon known as "matrix effect"), leading to either suppression or enhancement of the analyte signal in the mass spectrometer.
-
Solution:
-
Develop a Matrix-Specific Method: Your sample preparation protocol must be optimized for the specific food. This may involve different extraction solvents, multiple clean-up steps (e.g., gel permeation chromatography followed by solid-phase extraction), and the use of matrix-matched calibration standards.[9]
-
Spike and Recovery Experiments: To validate your extraction efficiency from the food, perform spike and recovery experiments. This involves adding a known amount of DEHA to a blank food sample and measuring how much you can recover with your analytical method.[5][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory limits for DEHA migration?
Regulatory limits are established to protect consumer health. The most frequently cited regulations are from the European Union.
| Regulation / Parameter | Limit | Description | Source |
| EU Specific Migration Limit (SML) | 18 mg/kg of food | This is the maximum permissible amount of DEHA that can migrate into 1 kilogram of food. | [5][11] |
| EU SML (Surface Area Basis) | 3 mg/dm² | For materials not intended to be filled, the limit is expressed per unit of surface area, based on a standard conversion factor of 6 dm² per kg of food. | [8][11] |
| EU Overall Migration Limit (OML) | 10 mg/dm² or 60 mg/kg | This limit applies to the total amount of all non-volatile substances that can migrate from the plastic into the food or food simulant. | [11][12][13][14] |
Note: The U.S. FDA does not set a specific migration limit for DEHA in the same way as the EU but regulates its use as an authorized food additive. Migration data is used to estimate consumer exposure, which must be within safe limits.[10][15]
Q2: How do I choose the correct food simulant and test conditions?
The choice is dictated by the intended use of the food contact material. Regulatory guidelines provide clear instructions.
| Food Type | EU Food Simulant | Standard EU Test Conditions (Long-Term Storage) | FDA Food Simulant |
| Aqueous & Acidic Foods (pH < 4.5) | Simulant A: 10% ethanol (v/v) Simulant B: 3% acetic acid (w/v) | 10 days at 40°C | 10% ethanol |
| Alcoholic Foods (>20% alcohol) | Simulant D1: 50% ethanol (v/v) | 10 days at 40°C | 50% ethanol |
| Fatty Foods | Simulant D2: Vegetable oil (e.g., olive oil) | 10 days at 40°C | Food oil (e.g., Miglyol) or fatty food simulants for specific polymers.[15] |
| Dry Foods | Simulant E: Tenax® (poly(2,6-diphenyl-p-phenylene oxide)) | 10 days at 60°C | N/A (testing may not be required) |
Note: These are general conditions. Specific applications like high-temperature use require different, more stringent test protocols.[15] The FDA provides detailed protocols for various conditions of use, such as retort, hot-fill, or microwave applications.[15]
Q3: What is the standard analytical method for quantifying DEHA?
The most widely accepted and utilized method is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Principle: GC separates the components of a mixture in time, and the MS detects and quantifies the specific molecule (DEHA) based on its unique mass-to-charge ratio. This provides both high selectivity and sensitivity.
-
Typical Procedure:
-
Extraction: The food simulant (or food extract) is extracted with a solvent like n-hexane.[16]
-
Clean-up (if necessary): For fatty samples, a clean-up step like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to remove large lipid molecules that would otherwise interfere with the GC analysis.[1][9]
-
Analysis: The final extract is injected into the GC-MS. The instrument is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity for DEHA.[16]
-
Protocol: Standard DEHA Migration Test into Olive Oil
This protocol describes a standard experiment for determining DEHA migration from a PVC film into olive oil, compliant with EU guidelines.
Diagram: DEHA Migration Testing Workflow
Caption: A typical workflow for DEHA migration testing from sample prep to analysis.
1. Materials and Equipment:
-
PVC film sample
-
Migration cell or glass container with lid
-
Calibrated cutting tool (e.g., die cutter)
-
Calibrated analytical balance
-
Forced-air incubator, calibrated to 40 ± 1°C
-
Olive oil (meeting specifications for Simulant D2)
-
n-Hexane (HPLC or GC grade)
-
DEHA analytical standard
-
Deuterated DEHA internal standard (recommended)
-
GC-MS system with autosampler
2. Procedure:
-
Specimen Preparation:
-
Carefully cut at least three replicate specimens from the PVC film. A standard size is 1 dm² (10 cm x 10 cm). Avoid touching the surface that will be in contact with the simulant.
-
Measure the surface area precisely.
-
-
Migration/Exposure:
-
Place a single specimen in a migration cell or a clean glass container.
-
Add a known volume of olive oil, ensuring the film is completely submerged. A standard ratio is 100 mL of simulant per 1 dm² of film.
-
Seal the container and place it in the incubator at 40°C for 10 days.[1]
-
Prepare a "blank" sample containing only olive oil and run it in parallel to check for background contamination.
-
-
Sample Extraction and Analysis:
-
After the exposure period, cool the container to room temperature.
-
Carefully remove an aliquot (e.g., 1 mL) of the olive oil.
-
Spike the aliquot with a known concentration of the internal standard.
-
Perform a liquid-liquid extraction with n-hexane to transfer the DEHA from the oil into the solvent phase.
-
Analyze the hexane layer by GC-MS.[16]
-
-
Quantification:
-
Prepare a series of calibration standards of DEHA in clean hexane (with internal standard) and run them on the GC-MS to generate a calibration curve.
-
Quantify the concentration of DEHA in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.
-
Calculate the final migration value, expressed as mg of DEHA per kg of food simulant (mg/kg) and convert it to mg of DEHA per dm² of film surface (mg/dm²).
-
References
-
Petersen, J. H., & Breindahl, T. (1998). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants, 15(5), 600-608. [Link]
-
Simoneau, C. (Ed.). (2005). Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub. [Link]
-
Aschberger, K., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository - European Union. [Link]
-
Food Contact Services srl. (n.d.). Material Safety Assessment and Collaborative Testing. Food Contact Services. [Link]
-
Grob, K., et al. (2007). European legal limits for migration from food packaging materials: 1. Food should prevail over simulants; 2. More realistic conversion from concentrations to limits per surface area. PVC cling films in contact with cheese as an example. ResearchGate. [Link]
-
Milana, M. R. (2010). Validation of analytical methods for compliance of food contact materials. IMEKO. [Link]
-
Bratinova, S., et al. (2009). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. ResearchGate. [Link]
-
Li, X., et al. (2018). Detection and quantification analysis of chemical migrants in plastic food contact products. RSC Advances, 8(71), 40783-40792. [Link]
-
Rostami, H., & Abbasi, S. (2016). Investigation Factors affecting Migration Phenomenon from Plastic Packaging to Food Stuff. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Various Authors. (n.d.). Migration of DEHA during food preparation and cooking. ResearchGate. [Link]
-
Al-Buloshi, A., et al. (2016). Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. Journal of Basic & Applied Sciences. [Link]
-
Pierce, D. E. (2001). Troubleshooting Migration Issues in Packaging. Food Safety Magazine. [Link]
-
TÜV SÜD. (2024). Importance of Food Contact Materials Testing in Food Safety. TÜV SÜD. [Link]
-
Grob, K., et al. (2007). European Legal Limits For Migration From Food Packaging. Scribd. [Link]
-
Rostami, H., & Abbasi, S. (2015). Investigation Factors affecting Migration Phenomenon from Plastic Packaging to Food Stuff. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Petersen, J. H. (1993). PVC cling film in contact with cheese: health aspects related to global migration and specific migration of DEHA. Food Additives and Contaminants, 10(2), 245-253. [Link]
-
Bastone. (2025). What Causes Plasticizer Migration in PVC. Bastone. [Link]
-
Various Authors. (n.d.). Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. ResearchGate. [Link]
-
Koç, F., & Kaymak-Ertekin, F. (2025). Food Packaging and Chemical Migration: A Food Safety Perspective. PMC - NIH. [Link]
-
Houssier, M., et al. (2023). Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing. International Journal of Pharmaceutics, 647, 123545. [Link]
-
European Printing Ink Association (EuPIA). (n.d.). EuPIA Guidance on Migration Test Methods. EuPIA. [Link]
-
Goulas, A. E., et al. (2000). Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. Journal of Dairy Science, 83(8), 1712-1718. [Link]
-
Piszczyk, Ł., et al. (2019). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Polymers, 11(10), 1676. [Link]
-
Castle, L., et al. (1988). Migration from plasticized films into foods. 5. Identification of individual species in a polymeric plasticizer and their migration into foods. Food Additives and Contaminants, 5(3), 277-286. [Link]
-
Petersen, J. H. (1992). Migration from PVC cling films compared with their field of application. Food Additives and Contaminants, 9(3), 277-284. [Link]
-
U.S. Food and Drug Administration (FDA). (2007). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). FDA. [Link]
-
Meyers Printing. (2025). Food Packaging Ink Migration: Risks, Testing, & Prevention Strategies. Meyers Printing. [Link]
-
Tentamus. (n.d.). Migration testing | Product safety of packaging. Tentamus. [Link]
-
European Commission. (n.d.). Legislation - Food Contact Materials. European Commission's Food Safety. [Link]
-
Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Intertek. [Link]
-
European Union. (2020). Commission Regulation (EU) 2020/1245. EUR-Lex. [Link]
Sources
- 1. Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. curresweb.com [curresweb.com]
- 6. Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eupia.org [eupia.org]
- 8. scribd.com [scribd.com]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. food-safety.com [food-safety.com]
- 11. researchgate.net [researchgate.net]
- 12. tuvsud.com [tuvsud.com]
- 13. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 14. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 15. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations) | FDA [fda.gov]
- 16. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of DEHA from Isomeric Plasticizers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the analytical separation of Di(2-ethylhexyl) adipate (DEHA) from its isomeric impurities. Co-elution of these closely related compounds can significantly impact the accuracy of quantification and identification. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you resolve these common analytical hurdles.
Introduction: The Challenge of Adipate Isomers
Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer and a common substitute for some phthalates, presents a unique analytical challenge due to the presence of structurally similar isomers.[1] These isomers often share identical mass-to-charge ratios (m/z) and similar physicochemical properties, leading to co-elution in both gas and liquid chromatography.
One of the most common interfering isomers is di-n-octyl adipate (DOA). While both are diesters of adipic acid with eight-carbon alcohols, the branched structure of DEHA's 2-ethylhexyl group versus the linear structure of DOA's n-octyl group results in subtle differences in their chromatographic behavior.[2][3] Inadequate separation of these compounds can lead to inaccurate quantification and misidentification, compromising the integrity of experimental results.
This guide will walk you through a systematic approach to troubleshoot and resolve the co-elution of DEHA and its isomers, focusing on both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question 1: My GC-MS chromatogram shows a single, broad, or asymmetric peak for DEHA, but I suspect an isomeric impurity is present. How can I confirm co-elution?
Answer:
Confirming co-elution is the critical first step. A perfectly symmetrical peak can still mask an underlying impurity. Here’s a systematic approach to investigate:
-
Examine the Mass Spectrum Across the Peak: In full scan mode, acquire mass spectra from the upslope, apex, and downslope of the chromatographic peak. If the relative abundances of key fragment ions change across the peak, it's a strong indication of co-elution.[4]
-
Utilize Extracted Ion Chromatograms (EICs): While isomers like DEHA and DOA have very similar mass spectra, there can be subtle differences in the abundance of certain fragment ions. Plot the EICs for several characteristic ions. If the peak shapes or retention times of the EICs are slightly different, it confirms the presence of more than one compound. For adipate esters, key ions to monitor include m/z 129 and 112.[5]
-
Leverage Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms that can mathematically separate overlapping peaks and provide cleaner mass spectra for each component, helping to identify the presence of isomers.
Question 2: I've confirmed that an isomer is co-eluting with DEHA in my GC-MS analysis. How can I improve the chromatographic separation?
Answer:
Improving the resolution between DEHA and its isomers in GC requires a methodical optimization of your chromatographic conditions. The slight difference in their boiling points and polarities is the key to their separation.
-
Physicochemical Properties of DEHA and a Common Isomer:
Property Di(2-ethylhexyl) adipate (DEHA) di-n-octyl adipate (DOA) Molecular Formula C22H42O4 C22H42O4 Molecular Weight 370.57 g/mol 370.57 g/mol Boiling Point 417 °C 404.84 °C | Structure | Branched alkyl chains | Linear alkyl chains |
Data sourced from references[6][7]
The branched structure of DEHA results in a slightly higher boiling point compared to the linear structure of DOA. This difference, although small, can be exploited for chromatographic separation.
Step-by-Step GC Method Optimization Protocol:
-
Column Selection:
-
Principle: The choice of stationary phase is critical. A mid-polarity column is often a good starting point for separating compounds with minor differences in polarity.
-
Recommendation: Consider a 50% phenyl-methylpolysiloxane stationary phase. For more challenging separations, a more polar column, such as one with a cyanopropyl phase, can enhance selectivity.
-
-
Oven Temperature Program:
-
Principle: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.
-
Protocol:
-
Start with a lower initial oven temperature to improve the focusing of the analytes at the head of the column.
-
Decrease the temperature ramp rate. A good starting point is to cut the ramp rate in half from your current method. For example, if you are using a 20 °C/min ramp, try 10 °C/min.
-
Incorporate an isothermal hold at an intermediate temperature to further enhance separation.
-
-
-
Carrier Gas Flow Rate:
-
Principle: Operating the carrier gas at its optimal linear velocity maximizes column efficiency.
-
Action: Ensure your carrier gas flow rate (for helium, typically around 1.0-1.2 mL/min for a 0.25 mm ID column) is set to the optimal velocity for your column dimensions.
-
-
Column Dimensions:
-
Principle: A longer column provides more theoretical plates, leading to better separation efficiency. A smaller internal diameter can also improve resolution.
-
Action: If resolution is still a challenge, consider using a longer column (e.g., 60 m instead of 30 m).
-
Workflow for GC Method Optimization
Caption: A systematic workflow for optimizing GC methods to resolve DEHA from its isomers.
Question 3: Even with an optimized GC method, I'm having trouble distinguishing DEHA from its isomers using mass spectrometry. What are the key differences in their fragmentation patterns?
Answer:
While the mass spectra of DEHA and its isomers like DOA are very similar, there can be subtle but significant differences in the relative abundances of their fragment ions. Electron ionization (EI) of adipate esters typically leads to fragmentation of the alkyl chains.
Key Fragmentation Pathways and Differentiating Ions:
-
Common Fragments: Both DEHA and its isomers will likely show characteristic fragment ions for adipates, such as m/z 129, resulting from cleavage and rearrangement of the adipate backbone.[5]
-
Influence of Branching: The branching in the 2-ethylhexyl group of DEHA influences the stability of the resulting carbocations upon fragmentation. This can lead to different relative abundances of fragment ions compared to the fragmentation of the linear octyl chain in DOA.
-
Comparative Mass Spectra Analysis:
-
Look for differences in the relative intensity of ions resulting from the loss of the alkyl side chains. The fragmentation of the branched 2-ethylhexyl group may favor the formation of different fragment ions compared to the straight-chain octyl group.
-
Consult a reliable mass spectral library, such as the NIST Mass Spectral Library, to compare your acquired spectra with reference spectra of DEHA and its isomers.[8]
-
Troubleshooting with Mass Spectrometry:
-
Confirm Instrument Tune: Ensure your mass spectrometer is properly tuned to achieve optimal resolution and mass accuracy.
-
Use a High-Quality Mass Spectral Library: A comprehensive and up-to-date library is essential for reliable compound identification.
-
Consider Chemical Ionization (CI): If electron ionization (EI) is not providing sufficient differentiation, chemical ionization can be a softer ionization technique that may yield more prominent molecular ions and different fragmentation patterns, potentially highlighting the structural differences between isomers.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 4: I am trying to develop an HPLC-UV method to separate DEHA from its isomers, but they are co-eluting. What should be my starting point for method development?
Answer:
Separating DEHA and its isomers by HPLC relies on exploiting the subtle differences in their polarity. The branched structure of DEHA can lead to a slightly different interaction with the stationary phase compared to its linear isomers. Reversed-phase HPLC is the most common approach.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Principle: The choice of stationary phase is crucial for achieving selectivity. A C18 column is a good starting point, but for challenging isomer separations, a phenyl-hexyl or biphenyl phase can provide alternative selectivity through pi-pi interactions.
-
Recommendation: Start with a high-quality C18 column. If co-elution persists, switch to a phenyl-hexyl stationary phase to introduce different separation mechanisms.
-
-
Mobile Phase Composition:
-
Principle: Adjusting the organic modifier in the mobile phase can significantly impact retention and selectivity.
-
Protocol:
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape for these types of compounds.
-
Isocratic vs. Gradient Elution: Start with an isocratic mobile phase (e.g., 90:10 acetonitrile:water). If the peaks are still co-eluting or the run time is too long, a shallow gradient can improve resolution.
-
-
-
Flow Rate and Temperature:
-
Principle: Lowering the flow rate can increase column efficiency, while adjusting the temperature can affect selectivity.
-
Action:
-
Try reducing the flow rate to improve separation.
-
Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it impacts the resolution between the isomers.
-
-
Logical Flow for HPLC Method Development
Caption: A streamlined approach for developing an HPLC method to separate DEHA from isomeric plasticizers.
Question 5: My sample matrix is complex. Are there any sample preparation techniques that can help in selectively extracting DEHA?
Answer:
While selective extraction of isomers is challenging, a well-designed sample preparation protocol can significantly reduce matrix interference and improve the overall quality of your analysis.
Recommended Sample Preparation Protocol:
-
Solvent Extraction:
-
Principle: DEHA and its isomers are non-polar and can be efficiently extracted from aqueous matrices using a non-polar solvent.
-
Protocol: For aqueous samples, liquid-liquid extraction with a solvent like hexane or a mixture of hexane and dichloromethane is effective. For solid samples, solvent extraction using a suitable organic solvent is a common approach.[9]
-
-
Solid-Phase Extraction (SPE):
-
Principle: SPE can be used for cleanup and concentration of the analytes. A reversed-phase SPE sorbent is suitable for retaining the non-polar adipate esters.
-
Protocol:
-
Sorbent: Use a C18 or a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the adipate esters with a strong non-polar solvent like acetonitrile or ethyl acetate.[9]
-
-
While these techniques may not completely separate the isomers, they will provide a cleaner extract, which can lead to better chromatographic performance and more reliable results.
References
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France. [Link]
-
Ataman Kimya. BIS(2-ETHYLHEXYL) ADIPATE. [Link]
-
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
Chromatography Forum. Problems with quantitation of Adipate/Phthalate by GC/MS. (2004). [Link]
-
CORE. ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. [Link]
-
P. Rocío, et al. (2020). Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. Separations, 7(2), 19. [Link]
-
Silva, M. J., Samandar, E., Ye, X., & Calafat, A. M. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Chemical research in toxicology, 26(10), 1498–1502. [Link]
-
Wikipedia. Dioctyl adipate. [Link]
-
Nehring, A., Uhl, M., Schulte, A., & Schmied-Tobus, C. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1124, 239–246. [Link]
-
Hallstar. Polarity Chart. (2022). [Link]
-
Gies, A. P., et al. (2021). MALDI-TOF/TOF CID study of poly(butylene adipate) fragmentation reactions. Journal of the American Society for Mass Spectrometry, 32(8), 2115-2123. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
Blogs@NTU. Chiral Chromatography: Separating Twins. (2018). [Link]
-
PubMed. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor.... [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 1-529. [Link]
-
Cao, X. L., Zhao, W., & Dabeka, R. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 32(11), 1893–1901. [Link]
-
Wang, L., et al. (2015). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of agricultural and food chemistry, 63(1), 137-143. [Link]
-
Feng, Y., et al. (2018). Determination of Six Priority Phthalates and Di(Ethylhexyl) Adipate in Maize Tortilla by Gas Chromatography - Tandem Mass Spectrometry in Multiple Reaction Monitoring Mode. Journal of the Mexican Chemical Society, 62(2), 270-282. [Link]
-
Petersen, J. H., & Lillemark, L. (1997). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants, 14(3), 251-258. [Link]
-
Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. bioRxiv. [Link]
-
Wikipedia. This compound. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Analysis of Adipate Ester Contents in PVC Plastics: By Means of FT-Raman Spectroscopy. [Link]
-
Brokl, M., et al. (2021). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. Physical Chemistry Chemical Physics, 23(32), 17465-17477. [Link]
-
Agilent. Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry. [Link]
Sources
- 1. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. shimadzu.co.uk [shimadzu.co.uk]
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- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for DEHA Migration Testing
Welcome to the technical support center for Di(2-ethylhexyl) adipate (DEHA) migration testing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing experimental parameters, with a specific focus on temperature. The following question-and-answer format directly addresses common issues and explains the scientific principles behind the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What is DEHA, and why is temperature a critical factor in its migration from plastic materials?
A1: Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC).[1] While beneficial for material properties, DEHA is not chemically bound to the polymer and can migrate into contact substances, such as food or pharmaceuticals. This migration is a significant safety concern as DEHA is considered an indirect food additive.[2]
Temperature is a primary driver of the migration process.[3][4] The mobility of DEHA molecules within the polymer matrix increases with rising temperature. This enhanced mobility accelerates the rate of diffusion from the plastic into the contacting medium.[4] Therefore, accurately controlling and optimizing the test temperature is paramount for simulating real-world conditions and ensuring regulatory compliance.[5]
Q2: How do I select the appropriate temperature for my DEHA migration study?
A2: The selection of an appropriate temperature is dictated by the intended use of the food contact material. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) provide guidelines for testing conditions that simulate the actual use of the packaging.[2][6]
Testing conditions should represent the "worst-case" scenario of time and temperature that the material will encounter during its lifecycle. For instance, if a PVC film is used to wrap fatty foods that are subsequently heated, the migration test should be conducted at an elevated temperature to reflect this.[3] Conversely, for materials intended for refrigerated storage, a lower temperature would be more appropriate.[7] A study on PVC films found that migration of DEHA increased with both the duration of contact and the exposure temperature.[3]
Q3: What are the standard temperature and time conditions for DEHA migration testing according to major regulatory bodies?
A3: Regulatory standards provide a framework for migration testing to ensure consistency and comparability of results. While specific conditions can vary based on the application, some general guidelines are:
| Regulatory Body | Typical Time | Typical Temperature | Food Simulant Example | Citation |
| European Union | 10 days | 40°C | Olive Oil (for fatty foods) | [8] |
| European Union | 2 hours | 70°C | 3% Acetic Acid (for acidic foods) | [9] |
| European Union | 10 days | 40°C | 10% Ethanol (for aqueous foods) | [9] |
It is crucial to consult the latest versions of the relevant regulations, such as Commission Regulation (EU) No 10/2011, for the most up-to-date requirements.[6][10]
Q4: My DEHA migration results are inconsistent. Could temperature fluctuations be the cause?
A4: Absolutely. Inconsistent temperature control is a common source of variability in migration studies. Even minor fluctuations can significantly impact the diffusion kinetics of DEHA. To ensure the reliability and reproducibility of your results, it is essential to use a calibrated incubator or oven with tight temperature control (typically ±1°C). Continuous temperature monitoring throughout the experiment is also highly recommended.
The stability of the testing environment is a critical parameter for method validation.[11] Any significant temperature deviations should be documented and their potential impact on the results evaluated.
Q5: Can microwave heating affect DEHA migration, and how should I test for this?
A5: Yes, microwave heating can significantly accelerate DEHA migration due to the rapid increase in temperature.[5] If the food contact material is intended for use in microwave applications, specific migration testing under microwave conditions is necessary.
A study on the use of PVC films for microwave cooking demonstrated the highest levels of DEHA migration under these conditions.[3] To test for this, the food simulant in contact with the plastic sample should be subjected to a microwave heating cycle that mimics the intended consumer use. The power and duration of the microwave exposure should be carefully controlled and documented.
Troubleshooting Guide
Issue 1: Higher-than-expected DEHA migration levels.
-
Potential Cause 1: Incorrect Temperature Setting. Verify that the incubator or oven is calibrated and set to the correct temperature as specified in your protocol or the relevant regulation.
-
Potential Cause 2: "Hot Spots" in the Incubator. Uneven temperature distribution within the testing chamber can lead to localized areas of higher migration. Use a calibrated thermometer to map the temperature profile of your incubator and place samples in areas with stable and uniform temperature.
-
Potential Cause 3: Synergistic Effects with Food Simulant. The nature of the food simulant, particularly for fatty foods, can significantly influence migration.[12] Ensure you are using the correct simulant as specified by regulatory guidelines. For fatty foods, olive oil or alternative fatty food simulants like 95% ethanol are often used.[8][13]
Issue 2: Low or non-detectable DEHA migration.
-
Potential Cause 1: Temperature is too low. If the testing temperature is significantly lower than the conditions of actual use, migration may be underestimated. Re-evaluate the intended use of the material and adjust the test temperature accordingly.
-
Potential Cause 2: Inappropriate Analytical Method. The analytical technique used to quantify DEHA in the food simulant must be sensitive enough to detect low concentrations. Gas chromatography-mass spectrometry (GC-MS) is a commonly used and highly sensitive method for DEHA analysis.[8][14] High-performance liquid chromatography (HPLC) coupled with an appropriate detector can also be employed.[15]
-
Potential Cause 3: Short Contact Time. The duration of the test may not be sufficient for significant migration to occur, especially at lower temperatures. Ensure the contact time aligns with the intended use and regulatory standards.[7]
Issue 3: Poor reproducibility of results.
-
Potential Cause 1: Inconsistent Temperature Cycles. If the experimental setup involves temperature cycling, ensure that the heating and cooling rates are consistent between experiments.
-
Potential Cause 2: Variation in Sample Preparation. Inconsistencies in the surface area-to-volume ratio of the plastic sample to the food simulant can lead to variable results. A standardized sample preparation protocol is crucial.
-
Potential Cause 3: Inadequate Equilibration Time. Allow sufficient time for the test samples and food simulant to reach the target temperature before starting the migration period.
Experimental Workflow and Protocols
Optimizing Temperature for DEHA Migration Testing: A Step-by-Step Protocol
This protocol outlines a general procedure for conducting a DEHA migration test with a focus on temperature optimization.
-
Material and Simulant Selection:
-
Sample Preparation:
-
Cut the plastic material into standardized test specimens with a known surface area.
-
Clean the specimens to remove any surface contaminants.
-
Pre-condition the specimens as required by the specific test method.
-
-
Migration Cell Assembly:
-
Place the test specimen in a migration cell.
-
Add a known volume of the pre-heated food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm² per 1 kg of food simulant).[1]
-
-
Incubation:
-
Place the migration cells in a calibrated, temperature-controlled incubator or oven.
-
Set the temperature to the desired test condition based on the intended use of the material.
-
Monitor the temperature throughout the specified contact time.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, carefully remove the food simulant from the migration cell.
-
Analyze the concentration of DEHA in the food simulant using a validated analytical method such as GC-MS.[8]
-
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in DEHA migration testing.
Caption: Troubleshooting workflow for DEHA migration experiments.
Experimental Workflow Diagram
The diagram below outlines the key stages of a DEHA migration experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. packagingstrategies.com [packagingstrategies.com]
- 3. Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 7. Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 10. Food contact testing requirements for plastics [satra.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 14. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: DEHA Analysis in High-Fat Food Matrices
Welcome to the technical support center for researchers and scientists navigating the complexities of analyzing Di(2-ethylhexyl)adipate (DEHA) in high-fat food samples. The inherent properties of lipids create significant analytical hurdles, from sample preparation to instrumental detection. This guide is designed to provide field-proven insights and practical solutions to the most common challenges you will encounter. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to enhance the accuracy and reliability of your results.
Part 1: Core Challenges in DEHA Analysis
Analyzing DEHA, a semi-volatile plasticizer, in matrices like edible oils, cheese, fatty fish, and meat presents a unique set of difficulties. The primary challenge stems from the overwhelming presence of lipids (triglycerides), which can interfere at every stage of the analytical process.
-
Matrix Interference : High-fat content can mask the analyte signal, cause chromatographic issues, and contaminate analytical instruments. Because DEHA is lipophilic, it has a high affinity for the fatty matrix, making its selective extraction difficult.[1][2]
-
Sample Preparation Complexity : The goal is to isolate the trace-level DEHA from the bulk fat. This requires multi-step extraction and cleanup procedures that risk analyte loss, introduce variability, and can be time-consuming.[3][4]
-
Instrumental Analysis & Matrix Effects : During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), co-extracted matrix components can significantly suppress or enhance the ionization of DEHA, leading to inaccurate quantification.[5][6][7] This phenomenon, known as the matrix effect, is one of the most significant sources of error.
-
Ubiquitous Background Contamination : DEHA is a common environmental and laboratory contaminant found in plastics, solvents, and lab consumables.[1][8] Differentiating between the DEHA from the sample and background contamination requires meticulous laboratory practices and the consistent analysis of procedural blanks.[1][8][9]
Visualizing the Analytical Workflow
The following diagram outlines the critical steps and potential pitfalls in the analysis of DEHA in high-fat samples.
Caption: General workflow for DEHA analysis in high-fat matrices.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My DEHA recovery is low and inconsistent. What is the likely cause and how can I fix it?
A1: Low and variable recovery is the most common problem when analyzing high-fat samples. The cause is typically multifactorial, stemming from either inefficient extraction, analyte loss during the cleanup phase, or matrix effects during instrumental analysis.
Causality & Solution Pathway:
-
Inefficient Initial Extraction: DEHA is highly soluble in fat. Your extraction solvent must effectively partition the DEHA out of the lipid phase. Acetonitrile is commonly used because it is polar enough to be immiscible with lipids at low temperatures but can still efficiently extract semi-polar compounds like DEHA.
-
Troubleshooting Step: Increase the vigor and duration of homogenization. Consider a second or third extraction of the sample pellet to ensure exhaustive extraction. A sonication step can also improve extraction efficiency from complex matrices.[10]
-
-
Analyte Loss During Cleanup: Removing the large mass of co-extracted fat is critical but can also inadvertently remove the analyte.
-
Fat Removal by Freezing (Lipid Precipitation): After extraction with acetonitrile, chilling the extract to a low temperature (e.g., -20°C or lower) will cause the lipids to precipitate. However, DEHA can be co-precipitated if the process is not optimized. Ensure you are centrifuging at a low temperature to pellet the fats effectively before decanting the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: Using the wrong SPE sorbent can lead to irreversible binding of DEHA or insufficient removal of lipids. For high-fat matrices, a combination of sorbents is often necessary. Dispersive SPE (dSPE) with C18 sorbent targets lipids, while Primary Secondary Amine (PSA) removes fatty acids.[3] Zirconia-based sorbents are also highly effective at removing fats.[11]
-
Troubleshooting Step: Perform a spike-recovery experiment on your cleanup step alone. Spike a known amount of DEHA into a clean solvent extract that has passed through your cleanup procedure. If recovery is low here, your cleanup step is the culprit. Try a different sorbent or reduce the amount of sorbent used.
-
-
Matrix Effects in the Instrument: If recovery is still low after optimizing extraction and cleanup, the issue may be signal suppression in the GC or LC inlet or the MS source.[5]
-
Troubleshooting Step: Prepare a DEHA standard in a clean solvent and another standard at the same concentration in a blank matrix extract (a high-fat sample known to be free of DEHA that has been prepared alongside your samples). Inject both. If the peak area in the matrix extract is significantly lower, you have ion suppression. The solution is to use a matrix-matched calibration curve or, ideally, a stable isotope-labeled internal standard for DEHA.
-
Troubleshooting Decision Tree: Low Recovery
Caption: Troubleshooting logic for low DEHA recovery.
Q2: I am seeing significant DEHA peaks in my solvent and matrix blanks. How can I eliminate this background contamination?
A2: This is a critical issue due to the widespread use of plasticizers.[8] The source of contamination must be systematically identified and eliminated.
Causality & Solution Pathway:
-
Solvents and Reagents: HPLC-grade solvents can still contain trace levels of plasticizers. Test each new bottle of solvent by concentrating it (e.g., 100 mL down to 1 mL) and injecting it.
-
Glassware and Plasticware: Avoid all plastic containers, pipette tips, and vial caps that are not specifically certified as "plasticizer-free." Even polypropylene can be a source.
-
Solution: Use glass volumetric flasks and pipettes. Wash all glassware meticulously, rinse with a high-purity solvent (the one you've tested and cleared), and bake in a muffle furnace at high temperature (e.g., 450°C) overnight to pyrolyze organic contaminants.
-
-
GC/LC System: Septa from the GC inlet, solvent lines, and vial caps are common sources of contamination.
-
Solution: Use pre-conditioned, low-bleed septa. For vials, use caps with PTFE-lined septa. Before running a sequence, perform several blank solvent injections to wash the injection port and column.
-
Systematic Blank Analysis Protocol: To pinpoint the source, run a series of blanks in this order:
-
Direct Injection: Inject your final solvent directly into the instrument.
-
Vial Test: Transfer the solvent to a sample vial, cap it, and then inject.
-
Full Procedure Blank: Pass the solvent through your entire sample preparation procedure (extraction, cleanup, concentration) using clean glassware. By comparing the DEHA levels at each step, you can isolate the source of contamination.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best analytical instrument for DEHA in high-fat foods: GC-MS or LC-MS/MS?
A: Both techniques are powerful and widely used, with distinct advantages.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Pros for DEHA | - Excellent sensitivity and selectivity. - Robust and widely available. - Electron Impact (EI) ionization produces standardized, library-searchable mass spectra. | - No derivatization required.[1] - Less susceptible to thermal degradation of analytes. - Generally better for less volatile or more polar plasticizers if analyzing a mixed suite. |
| Cons for DEHA | - High temperatures in the inlet can cause degradation of co-extracted fats, leading to inlet and column contamination. - Susceptible to matrix-induced signal enhancement.[5] | - Highly susceptible to ion suppression/enhancement from co-eluting matrix components, especially with Electrospray Ionization (ESI).[5][6] - Mobile phases must be carefully chosen to maintain analyte solubility and chromatographic integrity. |
| Verdict | Often preferred for DEHA due to its semi-volatile nature and the robustness of EI-MS. However, requires meticulous inlet maintenance and a robust cleanup to protect the column. | A strong alternative , especially if thermal degradation is a concern or if no derivatization is desired. Requires rigorous matrix effect assessment and often the use of stable isotope-labeled internal standards. |
Q: How do I properly validate an analytical method for DEHA in a new high-fat matrix?
A: Method validation ensures your results are accurate, reliable, and fit for purpose. Follow established guidelines from bodies like the FDA or AOAC International.[12][13] Your validation protocol must assess the following key performance characteristics:
-
Selectivity: Demonstrate that you can detect DEHA without interference from other matrix components. Analyze at least 5 different blank matrix samples to check for interfering peaks at the retention time of DEHA.[9]
-
Accuracy (Recovery): Analyze blank matrix samples spiked with DEHA at low, medium, and high concentrations (e.g., 3 levels, 5 replicates each). The average recovery should typically be within 70-120%.
-
Precision (Repeatability & Reproducibility): Expressed as the relative standard deviation (RSD) of the recovery results. Intra-day precision should typically be <15%, and inter-day precision <20%.
-
Linearity & Range: Establish a calibration curve, preferably using matrix-matched standards, over a defined concentration range. The correlation coefficient (r²) should be ≥0.995.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. This is often determined as the lowest spike level that meets the recovery and RSD criteria.
-
Matrix Effect Assessment: This is critical for high-fat foods. Quantitatively assess the matrix effect by comparing the response of a standard in a clean solvent to the response of a standard spiked into a post-extraction blank matrix sample.[7]
Part 4: Key Experimental Protocols
Protocol 1: Sample Preparation for DEHA in Edible Oil
This protocol uses a combination of liquid-liquid extraction and dispersive SPE (dSPE) for cleanup, based on the principles of QuEChERS.
-
Sample Weighing & Fortification:
-
Weigh 5 g (± 0.1 g) of the homogenized oil sample into a 50 mL centrifuge tube.
-
If preparing a QC spike, add the appropriate volume of DEHA standard solution. Add the internal standard solution (e.g., a stable isotope-labeled DEHA) to all samples, QCs, and blanks.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap tightly and shake vigorously for 5 minutes using a mechanical shaker. This step partitions the DEHA from the oil into the acetonitrile.
-
Centrifuge at >4000 rpm for 5 minutes to separate the layers.
-
-
Lipid Precipitation (Freezing):
-
Carefully transfer the top acetonitrile layer to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 30 minutes. The majority of the dissolved fats will precipitate.
-
Centrifuge the cold tube at >4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Immediately decant the cold supernatant into a 15 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Causality: MgSO₄ removes residual water, PSA removes acidic interferences like free fatty acids, and C18 removes remaining non-polar interferences like lipids.[3]
-
Vortex for 2 minutes, then centrifuge at >4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the final extract into an autosampler vial for analysis. No further concentration is typically needed if the analytical system is sensitive enough, which helps avoid concentrating interferences.
-
Protocol 2: GC-MS Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector (Single Quad or Tandem Quad) | Provides the necessary sensitivity and selectivity. |
| Injection Port | Splitless Mode, 280°C | Ensures efficient transfer of the semi-volatile DEHA onto the column while minimizing inlet discrimination. |
| Liner | Single Taper with Glass Wool | The glass wool traps non-volatile matrix components, protecting the column. Requires frequent replacement. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl-Methylpolysiloxane) | A standard, non-polar column that provides good separation for semi-volatile compounds. |
| Oven Program | Start at 80°C, hold 1 min, ramp 20°C/min to 300°C, hold 5 min | A typical temperature program to elute DEHA while separating it from other components. |
| MS Source Temp | 230°C | Standard temperature for EI source. |
| MS Quad Temp | 150°C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Impact (EI), 70 eV | Creates reproducible fragmentation patterns for library confirmation. |
| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for DEHA (e.g., m/z 129, 147, 113). |
References
-
Cao, X. L., Sparling, M., Zhao, W., & Arbuckle, T. E. (2020). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Paseiro-Cerrato, R., et al. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Current Analytical Chemistry. Available at: [Link]
-
Separation Science. Sample Preparation for Fatty and Complex Food Matrices. Separation Science. Available at: [Link]
-
Palintest. DEHA Method. palintest.fr. Available at: [Link]
-
Aurela, B., et al. (1999). Stability testing of selected plastics additives for food contact in EU aqueous, fatty and alternative simulants. Food Additives & Contaminants. Available at: [Link]
-
CHEMetrics. DEHA - PDTS Method. Gas-Sensing.com. Available at: [Link]
-
Paseiro-Cerrato, R., et al. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Current Analytical Chemistry. Available at: [Link]
-
Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Rinaldo, D., et al. (2011). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available at: [Link]
-
Selvan, P. S., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Bioanalysis. Available at: [Link]
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Marichem Marigases. DEHA TEST KIT. Marichem Marigases. Available at: [Link]
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Prowater. DEHA (N, N-DIETHYLHYDROXYLAMINE). Prowater.nl. Available at: [Link]
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Kabir, A., et al. (2023). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Molecules. Available at: [Link]
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Kim, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods. Available at: [Link]
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Leiviskä, T., et al. (2012). Overview of analytical procedures for fatty and resin acids in the papermaking process. BioResources. Available at: [Link]
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Semantic Scholar. Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Semantic Scholar. Available at: [Link]
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Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]
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CORE. ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. CORE. Available at: [Link]
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Liu, Y., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]
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Thermo Fisher Scientific. (2021). Sample Preparation in Food Analysis: Why is it Such a Headache? AnalyteGuru. Available at: [Link]
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SANTE. (2021). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. European Commission. Available at: [Link]
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FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available at: [Link]
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ResearchGate. (2013). What food simulant should be used to measure migration of plasicisers DEHA/DEHP from PVC cling wrap into high fat cheese? ResearchGate. Available at: [Link]
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Food Standards Agency. (2022). Review of Current and Emerging Analytical Methods for the Testing of Edible Oil for Authenticity. FSA Research and Evidence. Available at: [Link]
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Omics Online. (2015). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Omics Online. Available at: [Link]
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Hach. DEHA (0 to 500 µg/L ) - Iron Reduction Method for Oxygen Scavengers. Hach. Available at: [Link]
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AppliTek. EZ1013 DEHA Analyser. AppliTek. Available at: [Link]
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Food Standards Agency. (2022). Review of Current and Emerging Analytical Methods for the Testing of Edible Oil for Authenticity. FSA Research and Evidence. Available at: [Link]
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ResearchGate. Migration of DEHA during food preparation and cooking. ResearchGate. Available at: [Link]
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Cirlini, M., et al. (2022). Analytical Methods for the Characterization of Vegetable Oils. Applied Sciences. Available at: [Link]
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Li, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Analytik Jena. Analysis of Edible Oils. Analytik Jena. Available at: [Link]
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Palmquist, D. L. (1994). Challenges with fats and fatty acid methods. Journal of Animal Science. Available at: [Link]
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Conte, L. (2021). Special Issue: Analysis of the Main Classes of Lipid (Fat and Oil) Components in Food and Blood by Using HPLC and Gas Chromatographic Techniques. Separations. Available at: [Link]
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VELP Scientifica. Overcoming Analytical Challenges for the Extraction of Fats, Oils, and Pollutants. VELP Scientifica. Available at: [Link]
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Technical Support Center: Analysis of Bis(2-ethylhexyl) adipate (DEHA)
Welcome to the technical support center for the analysis of Bis(2-ethylhexyl) adipate (DEHA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and validated protocols to ensure the accurate and reliable quantification of DEHA, with a primary focus on preventing its hydrolysis during analysis. As a common plasticizer in materials used for pharmaceutical packaging and food contact surfaces, precise measurement of DEHA as a potential leachable or extractable is critical for product safety and regulatory compliance.[1][2][3]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the analysis of DEHA.
Q1: What is this compound (DEHA) and why is its analysis important?
A1: this compound, also known as DEHA, is an organic compound used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[4] Its analysis is crucial in the pharmaceutical and food industries as it can migrate from packaging materials into the product, becoming an impurity known as a "leachable."[1][2] Regulatory bodies like the FDA require monitoring of such leachables to ensure patient safety and product quality.[1][2][3]
Q2: What is the primary cause of DEHA degradation during analysis?
A2: The primary cause of DEHA degradation is hydrolysis. Being a diester, DEHA is susceptible to cleavage of its ester bonds in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions and elevated temperatures. This process breaks down DEHA into adipic acid and 2-ethylhexanol, leading to inaccurate quantification of the parent compound.
Q3: At what pH is DEHA most stable?
A3: Like most esters, DEHA is most stable in a neutral or slightly acidic environment. The rate of hydrolysis is minimized in the pH range of 4 to 6. Both strongly acidic and, particularly, alkaline conditions will catalyze the hydrolysis reaction.
Q4: What are the common analytical techniques for DEHA quantification?
A4: The most common and powerful analytical techniques for the selective and sensitive detection of DEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often preferred for its ability to analyze volatile and semi-volatile compounds like DEHA.[4][5]
Q5: How can I prevent DEHA from hydrolyzing in my samples and standards?
A5: To prevent hydrolysis, it is essential to maintain anhydrous (water-free) conditions, control the pH of your sample and standard solutions to a neutral or slightly acidic range, and store them at low temperatures (e.g., 4°C or -20°C). Use of aprotic, anhydrous solvents for sample extraction and preparation is highly recommended.
In-Depth Troubleshooting Guide
This section provides a more detailed exploration of common issues related to DEHA hydrolysis and offers systematic solutions based on scientific principles.
Issue 1: Low Recovery of DEHA in Spiked Samples
Symptoms:
-
Consistently lower than expected DEHA concentrations in quality control (QC) samples.
-
The appearance of unexpected peaks corresponding to adipic acid or 2-ethylhexanol in your chromatograms.
Root Cause Analysis and Solutions:
The logical flow for troubleshooting this issue is to systematically evaluate each step of your analytical workflow where hydrolysis can be introduced.
Caption: Logical flow for troubleshooting low DEHA recovery.
Issue 2: Poor Reproducibility and Drifting Results
Symptoms:
-
High variability in DEHA concentrations across replicate injections of the same sample.
-
A steady decrease in the DEHA peak area over an analytical sequence.
Root Cause Analysis and Solutions:
This issue often points to ongoing hydrolysis within the analytical instrument itself or during sample queuing.
| Potential Cause | Explanation | Recommended Action |
| Residual Water in the GC-MS System | Water molecules present in the injection port, column, or transfer lines can cause on-column hydrolysis, especially at elevated temperatures. | Protocol: 1. Regularly bake out your GC column according to the manufacturer's instructions to remove residual moisture.2. Use high-purity carrier gas with an in-line moisture trap.3. Check for leaks in your system that could introduce atmospheric moisture. |
| Active Sites in the Injection Port Liner | Silanol groups on the surface of glass liners can be acidic and promote hydrolysis at high temperatures. | Protocol: 1. Use a deactivated liner.2. Replace the liner and septum regularly to prevent the buildup of non-volatile residues that can retain moisture. |
| Hydrolysis in the Autosampler Vials | If samples are prepared in an aqueous-organic mixture or if there's condensation, hydrolysis can occur while samples are waiting in the autosampler tray. | Protocol: 1. Minimize the time samples spend in the autosampler before injection.2. If possible, use an autosampler with temperature control and set it to a low temperature (e.g., 4°C).3. Prepare samples in aprotic solvents whenever feasible. |
Issue 3: Analysis of DEHA in Biological Matrices
Symptoms:
-
Extremely low or no detectable DEHA in biological samples where its presence is expected (e.g., plasma or urine after exposure).
Root Cause Analysis and Solutions:
In biological matrices, in addition to chemical hydrolysis, you must consider enzymatic hydrolysis.
Enzymatic Hydrolysis: Esterases present in biological fluids like plasma can rapidly hydrolyze DEHA.
Solution:
-
Enzyme Inhibition: Immediately after sample collection, add an esterase inhibitor to the matrix. The specific inhibitor and its concentration will depend on the sample type and should be validated.
-
Protein Precipitation: Perform a protein precipitation step (e.g., with cold acetonitrile or methanol) as early as possible in your sample preparation workflow. This will denature and remove most enzymes.
-
Low-Temperature Handling: Keep the biological samples frozen and perform all preparation steps at low temperatures to minimize enzyme activity.
Recommended Protocols for Preventing DEHA Hydrolysis
The following are step-by-step protocols designed to minimize the risk of DEHA hydrolysis during key analytical stages.
Protocol 1: Preparation of Stable DEHA Stock and Working Standards
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as hexane, isooctane, or dichloromethane.[5] Avoid alcohols or wet solvents.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 2 hours and cooled in a desiccator.
-
Standard Preparation:
-
Allow the neat DEHA standard to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Prepare a stock solution by accurately weighing the standard and dissolving it in the chosen anhydrous solvent.
-
Prepare working standards by serial dilution of the stock solution with the same anhydrous solvent.
-
-
Storage: Store all standard solutions in amber glass vials with PTFE-lined caps at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Sample Preparation for DEHA Analysis from a Plastic Matrix (e.g., PVC)
This protocol is based on a typical extraction study to determine the amount of DEHA that can migrate from a plastic material.
-
Sample Preparation: Cut the plastic sample into small pieces (e.g., 1 cm squares) to increase the surface area for extraction.[4]
-
Solvent Extraction:
-
Place a known weight of the plastic pieces (e.g., 400 mg) into a clean, dry glass vial.[4]
-
Add a precise volume of an appropriate extraction solvent. The choice of solvent should be based on the polarity of the drug product that the plastic would be in contact with. Common extraction solvents include hexane, ethanol, and dichloromethane.[4] For this protocol, we will use anhydrous hexane to minimize hydrolysis risk.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Extraction Conditions:
-
Perform the extraction at a controlled, moderate temperature. Aggressive high-temperature extraction can accelerate both migration and hydrolysis.[4] A typical condition is sonication for a defined period (e.g., 5 hours) followed by standing at room temperature for a longer duration (e.g., 3 days) to simulate migration.[4]
-
To mitigate hydrolysis risk, it is recommended to perform these steps at a controlled room temperature and avoid excessive heat.
-
-
Sample Analysis:
-
After extraction, take an aliquot of the solvent.
-
If necessary, filter the extract through a 0.45 µm PTFE syringe filter to remove any particulates.
-
Directly inject the extract into the GC-MS system. If the concentration is too high, dilute with the anhydrous extraction solvent.
-
Caption: A typical analytical workflow for DEHA analysis.
References
- Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu.
- Extractables and Leachables FDA Guidance. (2025, October 1). ResolveMass Laboratories Inc.
- Extractables and leachables analysis according to fda guidance. (n.d.). FILAB.
- How to prepare this compound?. (n.d.). Guidechem.
- Q3E Guideline for Extractables and Leachables November 2025. (2025, December 1). U.S. Food and Drug Administration.
- Q3E Guideline for Extractables and Leachables. (2025, August 1). U.S. Food and Drug Administration.
- The Basics of Extractables or Leachables studies for Biologics - Definitions, Regulatory requirements, Guidelines, and Program Initiation. (n.d.). ComplianceOnline.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
Sources
Calibration curve issues for DEHA quantification
Welcome to the technical support center for Di(2-ethylhexyl) adipate (DEHA) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of DEHA, with a specific focus on calibration curve integrity.
Troubleshooting Guides
This section provides in-depth, question-and-answer guides to address specific experimental problems. Each guide explains the potential root causes and provides step-by-step protocols for diagnosis and resolution.
Question 1: Why is my DEHA calibration curve non-linear, especially at higher concentrations?
Answer:
Non-linearity in a calibration curve, often observed as a plateauing response at higher concentrations, is a common issue in DEHA analysis, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This phenomenon indicates that the instrument's response is no longer directly proportional to the analyte concentration.[2]
Root Cause Analysis:
-
Detector Saturation: The most frequent cause is detector overload.[1][3] In MS, the detector has a finite capacity to process ions at any given moment. When the concentration of DEHA is too high, the number of ions hitting the detector exceeds its linear dynamic range, leading to a suppressed signal relative to the concentration.[4]
-
Ion Source Saturation (LC-MS): In Electrospray Ionization (ESI), high concentrations of DEHA can lead to competition for ionization, resulting in a less efficient charge transfer and a non-proportional response.[4]
-
Column Overload (GC/HPLC): Injecting a sample with a DEHA concentration that exceeds the stationary phase's capacity can lead to peak fronting or tailing and a non-linear response.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DEHA, leading to deviations from linearity.[4][5][6]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve non-linearity issues.
Sources
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- 2. fda.gov [fda.gov]
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- 4. Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for DEHA in Soil
In the realm of environmental monitoring and risk assessment, the accurate quantification of semi-volatile organic compounds (SVOCs) in complex matrices like soil is paramount. Among these compounds, Di(2-ethylhexyl) adipate (DEHA), a common plasticizer, is of increasing concern due to its potential for environmental accumulation and endocrine-disrupting properties. For researchers, scientists, and drug development professionals who may encounter soil contamination issues, selecting and validating a robust analytical method is a critical first step towards reliable data generation.
This guide provides an in-depth technical comparison of analytical methodologies for the determination of DEHA in soil. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for developing a self-validating system that ensures data integrity and scientific rigor.
The Challenge of the Soil Matrix
Soil is an inherently complex and heterogeneous matrix, comprising a mixture of minerals, organic matter, water, and a diverse microbial community. This complexity presents significant analytical challenges, including matrix interference, analyte adsorption, and inefficient extraction. Therefore, a successful analytical method must not only be sensitive and specific to DEHA but also rugged enough to overcome the variability of soil samples.
Primary Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
A widely accepted and robust method for the analysis of SVOCs like DEHA in soil is based on the principles outlined in US EPA Method 8270 . This method combines a powerful separation technique (Gas Chromatography) with a highly specific and sensitive detection system (Mass Spectrometry).
Experimental Workflow: GC-MS
The overall workflow for the analysis of DEHA in soil by GC-MS involves several critical stages: sample preparation, extraction, cleanup, and instrumental analysis.
Caption: A typical experimental workflow for the analysis of DEHA in soil using GC-MS.
Detailed Protocol: Ultrasonic Extraction followed by GC-MS
This protocol details a common approach for DEHA analysis, employing ultrasonic extraction for its efficiency.
1. Sample Preparation:
- Collect a representative soil sample and homogenize it thoroughly.
- Air-dry the soil sample to a constant weight and sieve through a 2-mm mesh to remove large debris. The drying step is crucial for consistent extraction efficiency, though it may lead to the loss of more volatile compounds.
2. Ultrasonic Extraction:
- Weigh approximately 10 g of the prepared soil into a beaker.
- Add a surrogate standard to monitor the efficiency of the extraction and analytical process.
- Add 50 mL of a 1:1 (v/v) mixture of n-hexane and acetone. This solvent combination is effective for extracting a wide range of organic compounds with varying polarities.
- Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes. The high-frequency sound waves create cavitation bubbles, which agitate the sample and enhance the solvent penetration into the soil matrix, leading to a more efficient extraction compared to simple shaking.[1][2]
- Allow the soil to settle and decant the solvent extract. Repeat the extraction process two more times with fresh solvent.
- Combine the extracts and concentrate them to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
3. Extract Cleanup (Solid-Phase Extraction - SPE):
- The concentrated extract often contains co-extracted matrix components that can interfere with the GC-MS analysis. A cleanup step using SPE is essential.
- Condition a Florisil® or silica gel SPE cartridge with the extraction solvent.
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to remove interfering compounds.
- Elute the DEHA from the cartridge with a more polar solvent or solvent mixture (e.g., dichloromethane or acetone in hexane).
- Concentrate the cleaned extract to a final volume of 1 mL.
4. GC-MS Analysis:
- Injector: Splitless injection is typically used to maximize the transfer of the analyte onto the column for trace-level analysis.
- Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating DEHA from other components in the extract.
- Oven Program: A temperature gradient program is employed to ensure good chromatographic separation.
- Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Performance Validation of the GC-MS Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are presented below with typical performance data for DEHA analysis in soil.
| Validation Parameter | Description | Typical Performance Data |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.995 over a concentration range of 0.05 - 10 µg/mL.[4][5] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80-115% recovery in spiked soil samples. |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) RSD < 10%; Intermediate Precision (inter-day) RSD < 15%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.01 - 0.05 mg/kg in soil. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.03 - 0.15 mg/kg in soil.[5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor variations in extraction time, solvent composition, and GC oven temperature ramp. |
Alternative Analytical Workflow: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For laboratories without access to GC-MS or for applications where derivatization is not desirable, HPLC with UV detection offers a viable alternative for the analysis of DEHA. Phthalates, which are structurally similar to adipates, are commonly analyzed by this technique.[6][7]
Experimental Workflow: HPLC-UV
The workflow for HPLC-UV is similar to GC-MS, with the primary difference being the instrumental analysis stage.
Caption: A typical experimental workflow for the analysis of DEHA in soil using HPLC-UV.
HPLC-UV Analysis: Key Considerations
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of plasticizers.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection is performed at a wavelength where DEHA exhibits maximum absorbance (around 225 nm).
-
Sensitivity: HPLC-UV is generally less sensitive than GC-MS, which may result in higher LOD and LOQ values.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the availability of instrumentation, and the specific goals of the analysis.
| Feature | GC-MS (based on EPA Method 8270) | HPLC-UV |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Specificity | High, due to mass spectral identification. | Moderate, potential for co-eluting interferences. |
| Sensitivity | High (low LOD and LOQ). | Moderate to low (higher LOD and LOQ).[8][9] |
| Sample Throughput | Moderate, due to longer run times and sample preparation. | Can be higher with optimized methods. |
| Instrumentation Cost | High. | Moderate. |
| Robustness | Generally high and well-established. | Can be affected by mobile phase composition and column performance. |
| Advantages | Gold standard for confirmation, high sensitivity. | No derivatization required, simpler instrumentation. |
| Disadvantages | Higher cost, potential for thermal degradation of analytes. | Lower sensitivity and specificity. |
Comparison of Extraction Techniques
The extraction step is often the most critical and time-consuming part of the analytical process. The choice of extraction technique significantly impacts recovery and sample throughput.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Ultrasonic Extraction | Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent extraction. | Fast, relatively low cost, suitable for a wide range of analytes.[1] | Recovery can be lower than more exhaustive methods for some soil types. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. | Fast, highly efficient, and uses less solvent than traditional methods.[10] | Requires specialized, high-cost equipment. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A streamlined method involving solvent extraction and dispersive SPE cleanup. | Very fast, high throughput, low solvent consumption, and applicable to a wide range of analytes.[11][12][13] | May require optimization for specific soil types and analytes to achieve optimal recovery.[14][15] |
The Logic of Method Validation
A validated analytical method is built on a foundation of interconnected performance characteristics. Understanding these relationships is key to developing a robust and reliable method.
Caption: The logical relationship between key analytical method validation parameters.
Conclusion and Recommendations
For the definitive identification and sensitive quantification of DEHA in soil, a method based on GC-MS following the principles of US EPA Method 8270 is the recommended primary approach . Its high specificity and sensitivity provide a high degree of confidence in the analytical results. For the extraction step, Pressurized Liquid Extraction (PLE) offers the most efficient and rapid extraction, though at a higher initial equipment cost. For high-throughput screening, the QuEChERS method presents a compelling alternative due to its speed and low solvent consumption.
HPLC-UV serves as a suitable alternative when GC-MS is unavailable or when a simpler, non-destructive method is preferred, particularly for screening purposes at higher concentration levels.
Ultimately, the choice of method should be guided by the specific research question, the required level of data quality, and the available resources. Regardless of the chosen method, a thorough validation is not merely a regulatory hurdle but a scientific necessity to ensure the generation of reliable and defensible data in the critical field of environmental analysis.
References
-
U.S. Environmental Protection Agency. (2014). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]
-
Dvořáková, D., et al. (2024). Novel strategies for the determination of plastic additives derived from agricultural plastics in soil using ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). Science of The Total Environment, 939, 174492. [Link]
-
QuEChERS and soil analysis. An Overview. Restek. [Link]
-
Kim, M., et al. (2025). Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. Journal of Hazardous Materials, 481, 131153. [Link]
-
Winarsih, A., et al. (2023). Method Validation for Pesticide Residues on Rice Grain in Aceh Besar District, Indonesia Using Gas Chromatography-Electron Capture Detector (GC-ECD). Jurnal Natural. [Link]
-
Al-Degs, Y. S., et al. (2010). Selective Extraction of Organic Contaminants from Soil Using Pressurised Liquid Extraction. Journal of Chemistry. [Link]
-
Pico, Y., et al. (2019). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 24(9), 1745. [Link]
-
Mattina, M. J. I., et al. (1998). A comparison of ultrasonication and soxhlet methods for DDT extraction from soil. Soil and Sediment Contamination, 7(5), 589-597. [Link]
-
EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. [Link]
-
Villaverde, J. J., et al. (2012). Determination of selected organic contaminants in soil by pressurized liquid extraction and gas chromatography tandem mass spectrometry with in situ derivatization. Journal of Chromatography A, 1252, 106-114. [Link]
-
Peris-Kaguirre, A., et al. (2020). GC-MS Modified Quechers Method for Multiresidue Pesticide Determination in Red Wine. Foods, 9(12), 1779. [Link]
-
Weston, J. C., & Lintelmann, J. (2000). SOXHLET AND MICROWAVE EXTRAC- TION IN DETERMINING THE BIOACCESSIBILITY OF PESTICIDES FROM SOIL AND MODEL SOLIDS. Chemosphere, 40(7), 747-752. [Link]
-
Method validation parameters (calibration range, linearity, LOD, LOQ, precision, and recovery). ResearchGate. [Link]
-
Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies. [Link]
-
Results for linearity, LOD, LOQ, precision and accuracy tests. ResearchGate. [Link]
-
Fast Analysis of EPA Method 8270 Acid Extractable Compounds Using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). US EPA. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]
-
Getahun, T., et al. (2008). Optimisation of pressurised liquid extraction for the determination of p,p′-DDT and p,p′-DDE in aged contaminated Ethiopian soils. Journal of Chromatography A, 1178(1-2), 1-8. [Link]
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Sablayrolles, C., et al. (2005). Development and validation of methods for the trace determination of phthalates in sludge and vegetables. Journal of Chromatography A, 1072(2), 233-242. [Link]
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Phasukarratchai, N., et al. (2025). Ultrasound-assisted extraction of biosurfactants from water hyacinth for enhanced soil washing of diesel-contaminated soils: performance evaluation and phytotoxicity assessment. Environmental Science and Pollution Research, 32(36), 21522-21542. [Link]
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Linearity, LOD and LOQ. ResearchGate. [Link]
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Ramirez, N., et al. (2014). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH´s and pesticides from sediment samples. Revista Internacional de Contaminación Ambiental, 30(4), 429-440. [Link]
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Fuente-Ballesteros, E., et al. (2024). Development and validation of a green analytical method for simultaneously determining plasticizers residues in honeys from different botanical and geographical origins. Food Chemistry, 450, 139209. [Link]
-
Soriano, Y., et al. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. TrAC Trends in Analytical Chemistry, 171, 117551. [Link]
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A Guide to Inter-laboratory Comparison of Bis(2-ethylhexyl) adipate (DEHA) Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and evaluating analytical methodologies for the quantification of Bis(2-ethylhexyl) adipate (DEHA). Given its prevalent use as a plasticizer in various materials, including food packaging and medical devices, robust and reproducible analytical methods are paramount for safety and quality control.[1][2] This document outlines a comparative overview of common analytical techniques, supported by a hypothetical inter-laboratory study design, to assist laboratories in validating their protocols and ensuring data integrity.
Introduction to DEHA and Analytical Challenges
This compound (DEHA) is a diester of adipic acid and 2-ethylhexanol, widely employed to impart flexibility to polymers like polyvinyl chloride (PVC).[3][4] Its potential for migration from packaging materials into food, pharmaceuticals, and other matrices necessitates sensitive and accurate analytical methods for quantification.[4][5] The primary analytical challenge lies in achieving consistent results across different laboratories, which can be influenced by variations in sample preparation, instrumentation, and data analysis.
Inter-laboratory comparisons, or proficiency tests, are crucial for assessing the performance of analytical methods and the competence of participating laboratories.[6][7] They provide a benchmark for accuracy and precision, ultimately leading to more reliable and comparable data.
Core Analytical Techniques for DEHA Quantification
The two most prevalent and powerful techniques for the selective and sensitive detection of DEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely adopted technique for the analysis of semi-volatile organic compounds like DEHA.[1] The sample extract is injected into the GC, where DEHA is separated from other components based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, which provides definitive identification and quantification based on its unique mass spectrum. GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for compounds that are not easily volatilized. While DEHA is amenable to GC-MS, LC-MS can be a valuable alternative, especially in complex matrices where extensive sample cleanup might be required for GC-MS. In LC-MS, separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases.
Designing an Inter-laboratory Comparison Study
To objectively compare the performance of different laboratories and methods, a well-designed inter-laboratory study is essential. This involves the preparation of a homogenous and stable test material that is distributed to participating laboratories.
Hypothetical Inter-laboratory Study Workflow
Caption: Workflow of a typical inter-laboratory comparison study for DEHA analysis.
Experimental Protocols
Below are detailed, step-by-step methodologies for the analysis of DEHA using GC-MS, which can be adapted by participating laboratories.
Sample Preparation: Extraction from a Polymer Matrix
-
Sample Weighing: Accurately weigh approximately 1-5 grams of the polymer sample.[1]
-
Solvent Extraction: Place the sample in a vial with a suitable organic solvent (e.g., dichloromethane, hexane, or ethanol).[9] The choice of solvent depends on the polymer type.
-
Extraction: Sonicate the sample for a defined period (e.g., 1-5 hours) to facilitate the extraction of DEHA.[9]
-
Filtration and Concentration: Filter the extract to remove any particulate matter. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated analog of DEHA) to the final extract to correct for variations in injection volume and instrument response.
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of DEHA (e.g., m/z 129, 147, 259, 371).[3]
-
-
Calibration: Prepare a series of calibration standards of DEHA in the chosen solvent, bracketing the expected concentration range in the samples. Analyze these standards under the same GC-MS conditions to generate a calibration curve.
Data Presentation and Performance Evaluation
The results from the inter-laboratory study should be compiled and analyzed statistically to assess the performance of each laboratory.
Table 1: Hypothetical Inter-laboratory Comparison Data for DEHA Analysis
| Laboratory | Method | Reported Value (mg/kg) | Assigned Value (mg/kg) | z-score |
| Lab 1 | GC-MS | 15.2 | 15.0 | 0.13 |
| Lab 2 | GC-MS | 14.5 | 15.0 | -0.33 |
| Lab 3 | LC-MS/MS | 16.1 | 15.0 | 0.73 |
| Lab 4 | GC-MS | 13.8 | 15.0 | -0.80 |
| Lab 5 | In-house GC-FID | 17.5 | 15.0 | 1.67 |
The assigned value is the robust average of all reported results. The z-score is a measure of a laboratory's performance, with a value between -2 and 2 generally considered satisfactory.
Table 2: Key Performance Characteristics of Analytical Methods
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 5–25 mg kg⁻¹[4] | Method dependent |
| Limit of Detection (LOD) | Typically in the low µg/L range | Method dependent |
| Precision (RSD) | Generally < 10% | Generally < 15% |
| Recovery | > 90% | > 85% |
Chemical Structure and Fragmentation of DEHA
Caption: Chemical structure of DEHA and its common mass fragments in EI-MS.[3]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each laboratory's protocol should be a self-validating system. This includes:
-
Method Validation: Before participating in an inter-laboratory comparison, each laboratory should have a fully validated method for DEHA analysis. This includes establishing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Quality Control: The routine inclusion of quality control (QC) samples, such as certified reference materials (CRMs) or spiked samples, is essential to monitor the ongoing performance of the method.
-
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing optimally. This may include injections of a standard solution to check for peak shape, resolution, and response.
Conclusion
This guide provides a foundational framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to well-defined protocols, employing validated analytical methods, and participating in proficiency testing schemes, laboratories can enhance the reliability and comparability of their data. This is critical for regulatory compliance, product safety, and advancing scientific research.
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A Comparative Performance Analysis: Bis(2-ethylhexyl) adipate (DEHA) vs. Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
In the formulation of flexible polymeric materials, particularly for sensitive applications in medical devices, pharmaceutical packaging, and laboratory equipment, the choice of plasticizer is a critical decision. For decades, ortho-phthalate esters, especially Di(2-ethylhexyl) phthalate (DEHP), were the industry standard for plasticizing polyvinyl chloride (PVC) due to their efficiency and low cost.[1][2] However, mounting evidence regarding the potential health risks of certain phthalates, including endocrine disruption, has driven a significant shift towards alternative plasticizers.[3][4][5]
Among the leading alternatives is Bis(2-ethylhexyl) adipate (DEHA), an aliphatic diester. This guide provides an in-depth, objective comparison of the performance characteristics of DEHA against traditional phthalate plasticizers, supported by experimental data and standardized testing methodologies. Our goal is to equip researchers and drug development professionals with the technical insights necessary to make informed material selection decisions based on performance, safety, and regulatory considerations.
At a Glance: Key Performance Differences
| Performance Metric | This compound (DEHA) | Phthalate Esters (e.g., DEHP) | Rationale & Significance |
| Low-Temperature Flexibility | Superior | Good to Moderate | DEHA's linear aliphatic structure imparts a lower glass transition temperature (Tg), crucial for applications like blood bags and IV tubing that require flexibility in refrigerated conditions.[6][7][8] |
| Plasticizing Efficiency | Good | Excellent | DEHP is highly efficient, meaning less is required to achieve a target softness. DEHA may require slightly higher concentrations for the same effect.[9] |
| Migration & Extraction | Higher Potential | Variable (DEHP is notable) | DEHA is more lipophilic and has a higher potential to leach from the PVC matrix compared to DEHP, a critical consideration for drug compatibility and patient safety.[10] Some higher molecular weight phthalates and trimellitates show lower migration than DEHP.[10][11] |
| Thermal Stability / Volatility | Moderate | Good | Phthalates generally exhibit lower volatility at high temperatures compared to some aliphatic diesters, which is important during material processing and for applications involving heat.[1] |
| Toxicological Profile | Generally Favorable | Significant Concerns (DEHP) | DEHP is classified as a reproductive toxicant and is heavily regulated.[12][13] DEHA is considered a safer alternative, though its metabolites are still studied for potential cytotoxic effects at high concentrations.[9][14][15] |
| Cost | Similar to DEHP | Generally Low (DEHP) | The cost of DEHA is comparable to that of DEHP, making it an economically viable alternative.[16] |
Deep Dive: Comparative Performance Analysis
Low-Temperature Performance
One of the most significant advantages of adipate plasticizers like DEHA is their superior performance at low temperatures.[6][7][17]
Causality: The linear, flexible aliphatic chain of adipic acid allows for greater molecular mobility at reduced temperatures compared to the more rigid aromatic ring structure of phthalic acid.[7][8] This structural difference results in a more pronounced depression of the polymer's glass transition temperature (Tg), the point at which it transitions from a rigid, glassy state to a flexible, rubbery one.[6] A lower Tg directly correlates with better flexibility in the cold.[6]
Experimental Data: Standardized tests such as the Brittleness Temperature Test (ASTM D746) are used to quantify this property. Materials plasticized with DEHA consistently demonstrate lower brittleness temperatures than those with DEHP, indicating they remain flexible at colder conditions.
| Plasticizer | Typical Brittleness Temperature (°C) in PVC |
| DEHA (DOA) | -45 to -50 |
| DEHP (DOP) | -30 to -35 |
Note: Values are typical and can vary with formulation specifics.
This characteristic is paramount for medical products such as blood bags, which are stored under refrigeration, and for tubing used to administer cold solutions.[10]
Migration and Extraction Resistance
A critical parameter for any material in contact with pharmaceuticals, biological fluids, or food is the potential for chemical components to migrate or "leach" out.
Causality: Plasticizers are not chemically bound to the PVC polymer matrix and can diffuse out over time, a process accelerated by contact with lipophilic (fat-containing) substances.[10] DEHA, being more lipophilic and having a slightly lower compatibility with PVC than DEHP, can exhibit a higher migration potential.[10][16] Studies have shown DEHA can have a threefold greater potential to leach relative to DEHP in certain conditions.[10]
Conversely, higher molecular weight plasticizers, such as the trimellitate Trioctyltrimellitate (TOTM), demonstrate significantly lower leaching rates than DEHP due to their larger size and reduced mobility within the polymer matrix.[10][11] Research has found TOTM migration to be lower than DEHP by a factor of approximately 350 in blood perfusion studies.[11]
Significance: High migration can lead to contamination of the drug product, altering its efficacy and potentially introducing toxic substances to the patient.[14] An ex vivo study noted high DEHA migration rates from hemofiltration systems, raising concerns about cytotoxic levels of its primary metabolite, MEHA.[14] Therefore, for applications involving lipophilic drugs or long-term contact with biological fluids, a thorough risk assessment and migration studies are essential.
Mechanical and Thermal Properties
While DEHP is known for its excellent all-around performance, DEHA and other alternatives offer competitive mechanical properties.
-
Tensile Properties: Plasticizers reduce the intermolecular forces between polymer chains, which lowers the tensile strength and modulus while increasing the elongation at break.[18][19] Both DEHA and DEHP effectively transform rigid PVC into a flexible material suitable for medical tubing and bags.
-
Thermal Stability: Phthalates generally possess good thermal stability, making them robust during the heat-intensive PVC compounding and extrusion processes. Adipates also have adequate stability, but their higher volatility compared to some phthalates can be a factor in high-temperature applications.[1] Thermogravimetric analysis (TGA) is used to assess this, measuring weight loss as a function of temperature.[20]
Experimental Protocols & Methodologies
To ensure trustworthy and reproducible data, performance evaluation relies on standardized testing methods.
Workflow for Plasticizer Performance Evaluation
Caption: A generalized workflow for evaluating plasticizer performance.
Protocol: Accelerated Solvent Extraction for Migration Analysis
This protocol provides a framework for comparing the migration resistance of plasticized PVC formulations. It is based on principles outlined in standards like ASTM D2199.[21][22]
Objective: To quantify and compare the amount of plasticizer that leaches from a PVC sample into a solvent over a specified period at an elevated temperature.
Methodology Rationale:
-
Solvent Choice: The choice of solvent (or "food simulant") is critical. For medical applications, ethanol/water mixtures can simulate blood plasma, while vegetable oils or n-heptane can simulate lipophilic drugs or fatty substances.
-
Accelerated Conditions: Elevated temperature (e.g., 50-70°C) is used to accelerate the migration process, providing comparative data in a shorter timeframe.[21][22]
Step-by-Step Protocol:
-
Sample Preparation:
-
Cut circular discs of the plasticized PVC material with a precise diameter (e.g., 47 mm) and measure their initial thickness.
-
Clean the surface of the discs with a lint-free cloth dampened with isopropanol to remove surface contaminants, then allow them to air dry completely.
-
Accurately weigh each disc to four decimal places (W_initial).
-
-
Extraction Setup:
-
Place each disc in a separate, clean glass vial.
-
Add a precise volume of the chosen extraction solvent (e.g., 50 mL of a 50% ethanol/water solution) to each vial, ensuring the sample is fully submerged.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Incubation:
-
Post-Extraction Processing:
-
Carefully remove the vials from the oven and allow them to cool to room temperature.
-
Remove the PVC disc from the solvent using clean forceps.
-
Rinse the disc surface briefly with a small amount of pure solvent to remove any adhered leachate and then blot dry with a lint-free cloth.
-
Place the disc in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (W_final). This removes any absorbed solvent.
-
-
Quantification & Analysis:
-
The solvent containing the leached plasticizer can be analyzed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the specific migrant.[23]
-
The percentage of weight loss from the PVC sample is calculated as a measure of total migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
This self-validating system allows for direct comparison; a lower percentage weight loss indicates superior migration resistance.
Toxicological & Regulatory Landscape
The primary driver for replacing DEHP is its toxicological profile.
-
Phthalates (DEHP): Classified as an endocrine disruptor, DEHP has been shown in animal studies to cause reproductive and developmental toxicity.[3][4][5] This has led to stringent regulations and bans on its use in many consumer products, particularly those for children, and increasing scrutiny for medical applications by bodies like the US EPA and the European Commission.[12][13]
-
This compound (DEHA): DEHA is generally considered a safer alternative and is not classified as a reproductive toxicant in the same way as DEHP.[9][15] However, it is not entirely inert. The body can metabolize DEHA into monoesters (like MEHA), which have been studied for potential cytotoxic effects at high concentrations.[14] While it represents a significant improvement, a complete toxicological assessment is still necessary for any specific application.
Decision Framework for Material Selection
Caption: A decision-making flowchart for plasticizer selection.
Conclusion
The choice between this compound and phthalate plasticizers is not a simple one-for-one substitution but a nuanced decision based on a balance of performance, safety, and application-specific requirements.
DEHA is an excellent choice for applications where low-temperature flexibility is the primary performance driver. Its favorable regulatory profile and comparable cost make it a strong candidate to replace DEHP.
However, for applications involving contact with lipophilic substances or where minimal migration is the absolute priority, the higher leaching potential of DEHA is a significant concern. In these cases, other alternatives like trimellitates (TOTM) or polymeric plasticizers, which offer superior extraction resistance, should be strongly considered, despite their potentially higher cost or different processing characteristics.
Ultimately, the transition away from DEHP requires rigorous, application-specific testing. Researchers and drug development professionals must conduct thorough migration studies and performance evaluations with their specific formulations and contact media to validate the suitability of any alternative plasticizer, ensuring both product integrity and patient safety.
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A Comparative Analysis of DEHA and DINCH as PVC Plasticizers: Performance, Safety, and Applications
A Technical Guide for Researchers and Drug Development Professionals
The selection of a plasticizer for Polyvinyl Chloride (PVC) formulations is a critical decision, profoundly influencing the final product's flexibility, durability, and, most importantly, its safety profile. This is particularly true in sensitive applications such as medical devices, food contact materials, and toys, where the potential for plasticizer migration and subsequent human exposure is a primary concern. For decades, Di(2-ethylhexyl) adipate (DEHA) has been a widely utilized plasticizer. However, with an increasing focus on toxicological profiles and regulatory scrutiny, non-phthalate alternatives like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) have gained significant traction.[1][2]
This guide provides an in-depth comparative study of DEHA and DINCH, offering a technical resource for researchers, scientists, and drug development professionals. By examining their chemical structures, performance characteristics, toxicological data, and regulatory standing, this document aims to equip professionals with the knowledge to make informed decisions in the selection of the most appropriate plasticizer for their specific applications.
Understanding the Candidates: Chemical Identity
A fundamental understanding of the chemical structures of DEHA and DINCH is crucial to appreciating their differing properties and performance.
DEHA (bis(2-ethylhexyl) adipate) is a diester of adipic acid and 2-ethylhexanol. Its linear aliphatic structure contributes to its effectiveness as a plasticizer, particularly in applications requiring good low-temperature flexibility.[3]
DINCH (di(isononyl) cyclohexane-1,2-dicarboxylate) is the diisononyl ester of 1,2-cyclohexanedicarboxylic acid.[4] A key structural distinction from traditional phthalate plasticizers is the absence of an aromatic benzene ring, a feature that contributes to its favorable safety profile.[2] DINCH is produced through the hydrogenation of the benzene ring of its phthalate precursor.[3][5]
Figure 1: Chemical structures of DEHA and DINCH.
Head-to-Head Performance Evaluation
The efficacy of a plasticizer is determined by a range of performance metrics. This section compares DEHA and DINCH across key parameters, supported by experimental data.
| Property | DEHA (this compound) | DINCH (di(isononyl) cyclohexane-1,2-dicarboxylate) |
| Chemical Formula | C22H42O4 | C26H48O4 |
| Molecular Weight | 370.57 g/mol | 424.7 g/mol [6] |
| Plasticizing Efficiency | Good, particularly at low temperatures.[3][5] | High, considered a "general-purpose plasticizer".[4] |
| Migration Resistance | Prone to migration, especially into fatty foods and simulants.[7][8][9] | Low migration rate, a key advantage in sensitive applications.[1][4] |
| Toxicity Profile | Low acute toxicity.[10][11] Some studies suggest potential for liver effects at high doses.[3][12] | Excellent toxicological profile with extensive testing for sensitive applications.[1][13] Some recent studies suggest potential metabolic effects.[14] |
| Regulatory Status | Use is permitted but may be subject to specific migration limits, particularly in food contact applications. | Widely approved for sensitive applications including toys, medical devices, and food packaging.[1][2] |
| Cost | Generally cost-effective, similar to traditional phthalates like DEHP.[5] | Can be more expensive than DEHA and traditional phthalates.[5] |
Deep Dive into Critical Performance Aspects
Migration Resistance: A Key Differentiator
A primary concern with plasticizers is their tendency to migrate from the PVC matrix into the surrounding environment. This is particularly critical for medical devices, where plasticizers can leach into administered fluids, and for food packaging, where they can contaminate foodstuffs.
DEHA has demonstrated a significant potential for migration, especially in contact with fatty substances.[7][8] Studies have shown that DEHA can migrate from PVC films into various food simulants and cheese, with migration levels sometimes exceeding regulatory limits.[8][9] This characteristic limits its suitability for certain sensitive applications.
In contrast, DINCH was specifically developed to have a low migration rate.[1] Its higher molecular weight and cycloaliphatic structure contribute to its superior retention within the PVC matrix.[4] This makes it a preferred choice for applications with close human contact, such as medical tubing and blood bags, where minimizing patient exposure to leached substances is paramount.[1][15] Research has shown that DINCH migration into enteral feeding solutions is significantly lower than that of other plasticizers.[3]
Toxicological Profile: A Shifting Landscape
The toxicological profiles of plasticizers are under constant review by regulatory bodies worldwide.
DEHA is considered to have low acute toxicity.[10][11] However, some long-term studies in animals at high doses have indicated potential effects on the liver.[3][12] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[10]
DINCH has been subject to extensive toxicological testing and is generally considered to have an excellent safety profile, leading to its approval for use in sensitive applications.[1][13] However, some recent academic studies have raised questions about the potential for its metabolites to have biological effects on metabolic processes in mammals.[14] While regulatory bodies have not identified a danger or risk for DINCH under normal use conditions, ongoing research highlights the importance of continuous evaluation of all plasticizers.[13]
Experimental Protocols for Performance Evaluation
To ensure the selection of the most suitable plasticizer, rigorous experimental evaluation is essential. The following are standardized protocols for assessing key performance characteristics.
Protocol 1: Determination of Plasticizer Migration
This protocol outlines a method for quantifying the migration of plasticizers from PVC into a food simulant (e.g., olive oil or isooctane), a critical test for food contact applications.
Materials:
-
PVC samples plasticized with DEHA or DINCH
-
Food simulant (e.g., olive oil, isooctane)
-
Incubator or oven
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Glass migration cells
Procedure:
-
Sample Preparation: Cut the plasticized PVC into standardized dimensions.
-
Exposure: Immerse the PVC samples in the food simulant within the glass migration cells.
-
Incubation: Place the migration cells in an incubator at a specified temperature and duration (e.g., 40°C for 10 days for olive oil, or 40°C for 2 hours for isooctane).[7][9]
-
Extraction: After the exposure period, remove the PVC samples. The food simulant now contains the migrated plasticizer.
-
Analysis: Analyze the food simulant using GC-MS to identify and quantify the amount of migrated plasticizer.[9]
-
Calculation: Express the migration level in mg of plasticizer per dm² of the PVC surface area or mg of plasticizer per kg of food simulant.
Protocol 2: Evaluation of Mechanical Properties
The efficiency of a plasticizer in imparting flexibility to PVC can be determined by measuring its mechanical properties, such as tensile strength and elongation at break. The ASTM D2284 standard provides a reliable method for this evaluation.[16]
Materials:
-
PVC samples plasticized with varying concentrations of DEHA or DINCH
-
Universal testing machine
-
Conditioning chamber
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheets according to ASTM D2284 specifications.[16]
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period.
-
Tensile Testing: Mount the conditioned specimen in the grips of the universal testing machine.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen breaks. Record the tensile strength (the maximum stress applied) and the elongation at break (the percentage increase in length).[16]
-
Analysis: Compare the tensile strength and elongation at break of PVC samples plasticized with DEHA and DINCH at equivalent concentrations. A more efficient plasticizer will typically result in lower tensile strength and higher elongation at break.
Figure 2: General workflow for the comparative evaluation of PVC plasticizers.
Regulatory Landscape and Future Trends
The regulatory environment for plasticizers is dynamic, with an increasing emphasis on human health and environmental safety. Regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union play a significant role in governing the use of these substances.[17][18][19]
The trend is clearly moving away from certain traditional phthalates towards non-phthalate alternatives with more favorable toxicological profiles.[2] DINCH has emerged as a leading alternative in this shift, particularly in Europe.[20] While DEHA is still in use, its higher migration potential may lead to further restrictions in sensitive applications.
For researchers and drug development professionals, staying abreast of these regulatory developments is crucial. The choice of a plasticizer not only impacts the performance of a product but also its market viability and compliance with international standards.
Conclusion: Making an Informed Choice
The selection between DEHA and DINCH as a PVC plasticizer is not a one-size-fits-all decision. It requires a careful consideration of the specific application, performance requirements, and regulatory constraints.
DEHA may be a suitable and cost-effective option for applications where low-temperature flexibility is important and the risk of migration is minimal or can be effectively managed.
DINCH is the preferred choice for sensitive applications with a high potential for human contact, such as medical devices, food packaging, and toys.[1] Its low migration rate and favorable toxicological profile provide a greater margin of safety, aligning with the stringent requirements of these industries.[1][15]
Ultimately, the responsibility lies with the researcher and developer to conduct a thorough risk assessment, supported by robust experimental data, to justify the selection of a plasticizer. This guide provides a foundational understanding to aid in this critical process, ensuring the development of safe and effective PVC-based products.
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Wikipedia. (2023, December 2). This compound. Retrieved from [Link]
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Ataman Kimya. (n.d.). Hexamoll DINCH. Retrieved from [Link]
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Univar Solutions. (n.d.). Hexamoll® DINCH®. Retrieved from [Link]
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- Goulas, A. E., Riganakos, K. A., & Kontominas, M. G. (2000). Migration of di-(2-ethylhexyl)adipate and acetyltributyl citrate plasticizers from food-grade PVC film into isooctane: Effect of gamma radiation. Journal of Food Protection, 63(4), 525-529.
- Kim, S. et al. (2019). Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure. Regulatory Toxicology and Pharmacology, 104, 50-55.
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- Biedermann, S., & Grob, K. (2019).
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A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Di(2-ethylhexyl) Adipate (DEHA)
Introduction
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its applications range from food packaging films to medical devices and children's toys. However, concerns exist regarding the potential for DEHA to migrate from these products and cause adverse health effects. As a result, regulatory bodies worldwide have established limits on DEHA levels in various consumer goods.[1][2][3] Accurate and reliable analytical methods are therefore crucial for monitoring DEHA concentrations and ensuring product safety.
This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of DEHA. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in the context of DEHA analysis. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a comprehensive understanding of these techniques for informed method selection and validation.
Principles of the Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, a sample is vaporized and injected into a column. An inert carrier gas, such as helium, transports the vaporized sample through the column, which contains a stationary phase. The separation of components is based on their differential partitioning between the mobile (gas) and stationary phases, which is influenced by factors like volatility and polarity.[5]
Following separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrometer generates a unique mass spectrum for each compound, which serves as a "chemical fingerprint," allowing for highly specific identification.[6][7]
For a compound like DEHA, which is a semi-volatile organic compound, GC-MS is a well-suited technique. However, derivatization may sometimes be employed to improve its volatility and chromatographic behavior.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[10] The separation mechanism in HPLC is based on the differential interactions of the sample components with the stationary and mobile phases.[5][11] These interactions can be based on polarity (normal-phase and reversed-phase HPLC), ion exchange, size exclusion, or affinity.
For the analysis of DEHA, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds like DEHA interact more strongly with the stationary phase, leading to longer retention times.
Following separation, the components are detected by a suitable detector. Common detectors for HPLC include UV-Vis, photodiode array (PDA), and fluorescence detectors.[11] While less definitive than a mass spectrometer, these detectors can provide quantitative information and some level of qualitative identification based on retention time and spectral data.[6][7]
Head-to-Head Comparison: GC-MS vs. HPLC for DEHA Analysis
The choice between GC-MS and HPLC for DEHA analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative summary of the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.[4][5] | Separation of compounds in the liquid phase based on their interactions with stationary and mobile phases.[10][11] |
| Selectivity | Very high, due to the unique mass spectrum of each compound.[6] | Moderate to high, depending on the detector and chromatographic resolution. |
| Sensitivity | Generally very high, capable of detecting trace levels of DEHA.[12] | Good, but may be lower than GC-MS depending on the detector used. |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile. Derivatization may be necessary for less volatile compounds.[5][8] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5][11] |
| Sample Preparation | Can be more complex, potentially involving extraction, cleanup, and derivatization.[11] | Often simpler, typically involving dissolution and filtration. |
| Run Time | Generally faster analysis times per sample.[5] | Can have longer run times, especially for complex mixtures. |
| Cost | Higher initial instrument cost and potentially higher operational costs.[5][12] | Lower initial instrument cost and generally lower operational costs.[5] |
| Identification | Confirmatory identification based on mass spectral library matching.[6] | Tentative identification based on retention time comparison with standards. |
Experimental Protocols
GC-MS Method for DEHA Analysis
This protocol outlines a general procedure for the analysis of DEHA in a polymer matrix. Method validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH) is essential to ensure the reliability of the results.[13][14][15][16][17]
1. Sample Preparation:
-
Extraction: Accurately weigh a known amount of the polymer sample. Extract the DEHA using a suitable solvent such as hexane or dichloromethane. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.
-
Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering substances.
-
Derivatization (optional): While DEHA is amenable to direct GC-MS analysis, derivatization to form a more volatile silyl ether derivative can sometimes improve peak shape and sensitivity.[8] This typically involves reacting the extracted sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 300°C) to elute DEHA. The specific program should be optimized for the best separation.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and library matching, or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Mass Range: Scan from m/z 50 to 500.
-
3. Data Analysis:
-
Identify the DEHA peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of DEHA by creating a calibration curve using standards of known concentrations.
HPLC Method for DEHA Analysis
This protocol provides a general procedure for the HPLC analysis of DEHA. As with the GC-MS method, thorough validation is crucial.[18][19][20]
1. Sample Preparation:
-
Extraction: Similar to the GC-MS method, extract DEHA from the sample matrix using a suitable solvent. Acetonitrile or methanol are common choices for reversed-phase HPLC.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumental Conditions:
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detector: A UV-Vis or PDA detector set at a wavelength where DEHA exhibits significant absorbance (e.g., around 225 nm).
-
3. Data Analysis:
-
Identify the DEHA peak based on its retention time by comparing it to a standard.
-
Quantify the amount of DEHA using a calibration curve prepared from standards of known concentrations.
Visualization of Experimental Workflows
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of DEHA. The choice between the two will ultimately depend on the specific requirements of the analysis.
GC-MS is the preferred method when:
-
Confirmatory identification is required.
-
Very high sensitivity is needed to detect trace levels of DEHA.
-
The sample matrix is complex and high selectivity is necessary to avoid interferences.
HPLC is a suitable alternative when:
-
A simpler and more cost-effective method is desired.
-
The analyte is not sufficiently volatile for GC analysis.
-
Routine quality control analysis is being performed where the identity of DEHA is already established.
For comprehensive and legally defensible results, particularly in regulatory compliance testing, cross-validation of results using both techniques is highly recommended. This approach provides a higher degree of confidence in the accuracy and reliability of the analytical data.
References
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CPSC Staff. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. U.S. Consumer Product Safety Commission. Retrieved from [Link]
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Hach. (n.d.). EZ1013 DEHA Analyser. Hach. Retrieved from [Link]
-
ResearchGate. (2015). DEHA contamination with Chromatoprobe?. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. FDA. Retrieved from [Link]
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Journal of Applied Bioanalysis. (2024). Exploring the Principles of GC-MS: Techniques and Applications. Journal of Applied Bioanalysis. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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PubMed. (1998). GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation. PubMed. Retrieved from [Link]
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ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Retrieved from [Link]
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Marichem Marigases. (n.d.). DEHA TEST KIT. Marichem Marigases. Retrieved from [Link]
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European Union. (2023). Commission Regulation (EU) 2023/1442. EUR-Lex. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]
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PubMed. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography-tandem mass spectrometry in Daikenchuto. PubMed. Retrieved from [Link]
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Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]
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Palintest. (n.d.). DEHA. Palintest. Retrieved from [Link]
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Molnar-Institute. (2017). An overview of experimental designs in HPLC method development and validation. Molnar-Institute. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]
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YouTube. (2019). Six Minutes of Science: GCMS & HPLC. Smithers. Retrieved from [Link]
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QIMA. (2024). Phthalates in Food Contact Materials: Importance of Testing. QIMA. Retrieved from [Link]
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ResearchGate. (2024). Chapter 6 GC-MS. I: Basic principles and technical aspects of GC-MS for pesticide residue analysis. ResearchGate. Retrieved from [Link]
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AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. JDDT. Retrieved from [Link]
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Tintometer. (n.d.). DEHA PP. Tintometer. Retrieved from [Link]
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A Comparative Guide to the Low-Temperature Performance of DEHA (Bis(2-ethylhexyl) adipate)
For researchers, scientists, and drug development professionals navigating the complexities of polymer formulation, the selection of an appropriate plasticizer is paramount, especially for applications demanding flexibility in frigid environments. This guide provides an in-depth, objective comparison of Bis(2-ethylhexyl) adipate (DEHA), a widely utilized low-temperature plasticizer, against other common alternatives. By delving into the causality behind experimental choices and presenting verifiable data, this document serves as a critical resource for making informed formulation decisions.
Introduction: The Critical Role of Plasticizers in Low-Temperature Applications
Plasticizers are organic molecules incorporated into a polymer matrix, most commonly Polyvinyl Chloride (PVC), to enhance its flexibility, workability, and distensibility.[1] They function by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the material's glass transition temperature (Tg).[2][3] The Tg is the critical temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[2] A lower Tg is a direct indicator of improved flexibility at colder temperatures.[2]
In applications such as medical tubing, wire and cable insulation, and automotive components, failure to maintain flexibility at low temperatures can lead to catastrophic product failure due to brittleness.[2] Adipate esters, including DEHA, are renowned for their ability to impart superior low-temperature properties compared to general-purpose plasticizers like phthalates.[1][2] This guide will focus on the empirical performance of DEHA in comparison to other key low-temperature and general-purpose plasticizers:
-
Dioctyl Adipate (DOA): Often used interchangeably with DEHA, though minor structural differences can exist depending on the alcohol feedstock. For the purpose of this guide, DEHA and DOA are considered synonymous.[4]
-
Dioctyl Sebacate (DOS): Another aliphatic dibasic acid ester known for its excellent low-temperature performance.[2]
-
Trioctyl Trimellitate (TOTM): A trimellitate ester that offers a balance of good low and high-temperature performance.[5]
-
Dioctyl Phthalate (DOP): A common general-purpose phthalate plasticizer included as a benchmark.[6]
Evaluating Low-Temperature Performance: Key Metrics and Methodologies
To objectively assess the efficacy of a low-temperature plasticizer, standardized testing methodologies are crucial. These tests provide quantitative data on a material's mechanical properties at reduced temperatures. The two primary metrics discussed herein are the Brittleness Temperature and the Glass Transition Temperature (Tg).
Brittleness Temperature (ASTM D746)
The causality behind this test is to determine the temperature at which a plasticized material, under specific impact conditions, transitions to a brittle state and fractures.[2] This is a critical parameter for materials that may be subjected to sudden stress or flexing in cold environments. The test identifies the temperature at which 50% of the tested specimens fail by cracking upon impact.[2]
-
Sample Preparation: Standardized specimens are meticulously cut or molded from the plasticized polymer formulation under investigation. Consistency in sample preparation is vital for comparative analysis.
-
Conditioning: The specimens are clamped into a holder within a test chamber.
-
Cooling: The chamber is filled with a heat-transfer medium, such as isopropanol, and cooled to a predetermined test temperature. Specimens are conditioned at this temperature for a specified period to ensure thermal equilibrium.
-
Impact: A striker arm impacts each specimen once with a controlled force and velocity.
-
Evaluation: The specimens are then carefully examined for any signs of failure, which includes any crack, fissure, or hole.
-
Determination: The procedure is repeated at various temperatures to statistically determine the temperature at which 50% of the specimens fail.
Sources
A Comparative Guide to the Leaching of DEHA and Alternative Plasticizers from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Low-Leaching Plasticizers in Sensitive Applications
Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers like polyvinyl chloride (PVC). This versatility has led to their widespread use in critical applications, including medical devices, pharmaceutical packaging, and laboratory equipment. However, the non-covalent nature of the bond between the plasticizer and the polymer matrix allows for the potential of leaching, where the plasticizer migrates from the material into its surrounding environment. This phenomenon is of significant concern in the scientific and medical communities, as leached substances can contaminate sensitive solutions, interact with pharmaceutical ingredients, and pose potential health risks.
One such plasticizer, Bis(2-ethylhexyl) adipate (DEHA), has been widely used due to its effective plasticizing properties. However, concerns regarding its potential to leach and its subsequent health implications have driven the search for safer alternatives. This guide provides an in-depth, objective comparison of the leaching characteristics of DEHA and its prominent alternatives, supported by experimental data and detailed methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the selection of plasticizers for their specific, sensitive applications.
Understanding the Contenders: A Look at DEHA and Its Alternatives
The selection of a plasticizer is a critical decision that balances performance, cost, and, most importantly, safety. Here, we provide an overview of DEHA and three of its leading alternatives, representing different chemical classes and properties.
-
This compound (DEHA): A commonly used adipate plasticizer, DEHA has been a workhorse in the industry. However, studies have indicated its potential to migrate from PVC materials, particularly into fatty or lipophilic substances. While considered to have low short-term toxicity, its widespread use in food contact materials is a primary source of human exposure, prompting a closer look at its long-term effects.
-
Dioctyl terephthalate (DOTP or DEHT): A terephthalate-based plasticizer, DOTP is a non-ortho-phthalate isomer of DEHP. Its larger molecular structure is a key feature, as it is thought to be more securely held within the polymer matrix, potentially leading to lower leaching rates compared to smaller plasticizer molecules.[1] This has positioned DOTP as a leading replacement for DEHP and a strong candidate as a DEHA alternative.
-
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): As a cyclohexanoate, DINCH offers a different chemical structure from the adipates and terephthalates. It has gained traction as a safer alternative, particularly in sensitive applications like medical devices and toys. Research suggests that DINCH exhibits significantly lower migration rates compared to DEHP in various solutions.[2]
-
Acetyl tributyl citrate (ATBC): A citrate-based plasticizer, ATBC is derived from citric acid, a naturally occurring compound. It is often favored for its favorable toxicological profile. However, some studies have shown that ATBC can have a higher leaching rate than DEHP in certain conditions, highlighting the importance of specific testing for each application.[3]
Quantitative Data Summary: A Comparative Look at Leaching
The following table summarizes available data on the migration of DEHA and its alternatives from PVC into various food simulants. It is important to note that direct, head-to-head comparisons under identical conditions are not always available in the literature. Therefore, this table synthesizes data from various sources to provide a comparative overview. The migration values are typically expressed in milligrams of plasticizer per kilogram of food simulant (mg/kg) or milligrams per square decimeter of contact surface (mg/dm²).
| Plasticizer | Chemical Class | Simulant | Temperature (°C) | Duration (days) | Migration Level | Reference |
| DEHA | Adipate | Isooctane (Fatty Food Simulant) | 30 | 2 | 7.2 mg/dm² | [4] |
| DEHA | Adipate | Olive Oil (Fatty Food Simulant) | 40 | 10 | High (75-90% loss) | [5] |
| DEHT (DOTP) | Terephthalate | Olive Oil (Fatty Food Simulant) | 40 | 10 | Lower than DEHA | [5] |
| ATBC | Citrate | Isooctane (Fatty Food Simulant) | 30 | 2 | Not detected | [4] |
| ATBC | Citrate | Skim Milk Solution | 60 | - | Prone to migrate | |
| DINCH | Cyclohexanoate | Enteral Feeding Solutions | - | - | 8-fold lower than DEHP | [2] |
Note: The data presented above is for comparative purposes and should be interpreted with caution, as experimental conditions can significantly influence leaching rates. For specific applications, it is crucial to conduct targeted leaching studies under conditions that accurately reflect the intended use.
Experimental Protocols for Leaching Studies
To ensure the scientific integrity and reproducibility of leaching studies, standardized methodologies are essential. The following protocols are based on widely accepted standards from ASTM International and the International Organization for Standardization (ISO).
ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
This method provides a framework for determining the weight loss of a plastic film after immersion in a chemical, which is indicative of plasticizer leaching.
Objective: To quantify the amount of extractable components, including plasticizers, that migrate from a plastic film into a liquid.
Materials:
-
Test specimens of the plastic film (50 mm x 50 mm).
-
Chemical reagent (food simulant, solvent, etc.).
-
Glass containers with closures.
-
Analytical balance (accurate to 0.1 mg).
-
Constant-temperature bath or oven.
Procedure:
-
Specimen Preparation: Cut at least three 50 mm x 50 mm specimens from the plastic film.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Immersion: Place each specimen in a separate glass container with a sufficient volume of the chosen chemical reagent to ensure complete immersion.
-
Incubation: Seal the containers and place them in a constant-temperature environment for a specified duration (e.g., 24 hours at 40°C).
-
Post-Immersion: Carefully remove the specimens from the liquid.
-
Drying: Gently wipe the specimens with a lint-free cloth to remove excess liquid and then allow them to air dry in a controlled environment until a constant weight is achieved.
-
Final Weighing: Reweigh each dried specimen to the nearest 0.1 mg.
-
Calculation: Calculate the percentage of weight loss for each specimen using the following formula:
Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
ISO 177: Plastics — Determination of migration of plasticizers
This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic material into an absorbent material.
Objective: To assess the amount of plasticizer that migrates from a plastic specimen when in direct contact with an absorbent material under controlled conditions.
Materials:
-
Disc-shaped test specimens of the plastic material (50 mm diameter).
-
Absorbent discs (e.g., activated carbon-impregnated paper).
-
Glass plates.
-
Weights.
-
Air-circulating oven.
-
Analytical balance.
Procedure:
-
Specimen and Disc Preparation: Prepare three disc-shaped specimens of the plastic material and pairs of absorbent discs.
-
Conditioning: Condition the specimens and absorbent discs in a standard atmosphere for a specified period.
-
Initial Weighing: Weigh each specimen and each pair of absorbent discs accurately.
-
Assembly: Create a "sandwich" by placing a plastic specimen between two absorbent discs. Place this assembly between two glass plates.
-
Incubation: Place the assembly in the air-circulating oven at a specified temperature (e.g., 70°C) for a defined time (e.g., 24 hours). A weight can be placed on top to ensure good contact.
-
Post-Incubation: After the specified time, remove the assembly from the oven and allow it to cool to room temperature.
-
Final Weighing: Carefully separate the components and reweigh the plastic specimen and the pair of absorbent discs.
-
Calculation: The migration of the plasticizer is determined by the loss in mass of the test specimen and the gain in mass of the absorbent discs.
Analytical Quantification of Leached Plasticizers
Following the extraction or migration experiment, the concentration of the leached plasticizer in the simulant or absorbent material needs to be quantified. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques for this purpose.
Generalized GC-MS Protocol
-
Sample Preparation:
-
For liquid simulants, perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane or dichloromethane).
-
For absorbent materials, perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction).
-
-
Concentration: Concentrate the extract to a known volume.
-
Injection: Inject a small volume of the concentrated extract into the GC-MS system.
-
Separation: The plasticizers are separated based on their boiling points and interaction with the GC column.
-
Detection and Quantification: The mass spectrometer identifies and quantifies the plasticizers based on their unique mass spectra. A calibration curve prepared from standards of known concentrations is used for accurate quantification.
Generalized HPLC Protocol
-
Sample Preparation:
-
Liquid simulants may be directly injected if they are compatible with the mobile phase. Otherwise, a solvent extraction and reconstitution in a suitable solvent may be necessary.
-
-
Injection: Inject a known volume of the sample into the HPLC system.
-
Separation: The plasticizers are separated based on their affinity for the stationary and mobile phases in the HPLC column. A C18 column is commonly used for this purpose.
-
Detection and Quantification: A UV detector is often used to detect the plasticizers as they elute from the column. Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Visualizing the Process: Experimental Workflow and Logical Relationships
To provide a clearer understanding of the experimental process and the factors influencing plasticizer leaching, the following diagrams have been created using Graphviz.
Caption: Key factors influencing the leaching potential of plasticizers.
Conclusion: Towards Safer and More Reliable Materials
The selection of a plasticizer for sensitive applications in research, drug development, and healthcare is a critical decision with far-reaching implications. While DEHA has been a long-standing choice, the growing body of evidence regarding its potential for leaching necessitates a thorough evaluation of safer alternatives. This guide has provided a comparative overview of DEHA and prominent alternatives such as DOTP, DINCH, and ATBC, highlighting their chemical differences and available leaching data.
The experimental protocols detailed herein, based on established international standards, provide a robust framework for conducting reliable and reproducible leaching studies. The choice between gravimetric and instrumental analysis will depend on the specific objectives of the study, with the latter providing more detailed and specific quantification of the leached plasticizers.
Ultimately, the responsibility lies with the researchers and developers to select materials that not only meet the functional requirements of their applications but also ensure the highest standards of safety and integrity. By understanding the factors that influence plasticizer leaching and by employing rigorous testing methodologies, the scientific community can continue to advance towards the development and use of safer and more reliable materials.
References
-
ASTM D1239-14, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. ASTM International. [Link]
-
ISO 177:2016, Plastics — Determination of migration of plasticizers. International Organization for Standardization. [Link]
-
Coltro, L., Pitta, J. B., & Madaleno, E. (2014). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Control, 44, 118-127. [Link]
-
Zygoura, P., Goulas, A. E., Riganakos, K. A., & Kontominas, M. G. (2007). Migration of di-(2-ethylhexyl) adipate and acetyltributyl citrate plasticizers from food-grade PVC film into isooctane: effect of gamma radiation. Journal of Food Engineering, 78(4), 1179-1186. [Link]
-
Bernard, L., Cueff, R., Breysse, C., Decaudin, B., Sautou, V., & Bourdeaut, F. (2015). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of neonatal-perinatal medicine, 8(4), 287-296. [Link]
-
Bastone, P. (2023). DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals. Bastone. [Link]
-
Hannon, P. R., & Flaws, J. A. (2015). Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice. Reproductive toxicology, 58, 1-8. [Link]
-
Nara, K., Nishiyama, K., Natsugari, H., Takeshita, M., & Takahashi, K. (2009). Leaching of the Plasticizer, Acetyl Tributyl Citrate:(ATBC) from Plastic Kitchen Wrap. Journal of Health Science, 55(2), 281-284. [Link]
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A Toxicological Showdown: Unmasking the Profiles of DEHA and DEHP
A Comparative Guide for Researchers and Drug Development Professionals
In the world of plasticizers, two compounds have long been subjects of intense scientific scrutiny: Di(2-ethylhexyl) phthalate (DEHP) and its common alternative, Di(2-ethylhexyl) adipate (DEHA). While both impart flexibility to a vast array of polymer products, their interactions with biological systems diverge significantly. For researchers, scientists, and drug development professionals, a nuanced understanding of their toxicological profiles is not merely academic—it is a critical component of risk assessment, material selection, and the development of safer alternatives.
This guide provides an in-depth, objective comparison of the toxicological landscapes of DEHA and DEHP. Moving beyond a simple recitation of facts, we will dissect the experimental evidence, explain the causality behind toxicological mechanisms, and provide detailed protocols for key assessment methodologies. Our aim is to equip you with the authoritative, field-proven insights necessary to make informed decisions in your research and development endeavors.
At a Glance: A Comparative Overview
While DEHP has been a workhorse plasticizer for decades, a significant body of evidence has illuminated its potential for adverse health effects, particularly concerning its role as an endocrine disruptor and a reproductive toxicant. DEHA, often considered a safer alternative, generally exhibits a lower toxicity profile. However, a complete understanding requires a granular examination of specific toxicological endpoints.
Acute Toxicity: A Question of Degree
Acute toxicity, typically assessed by determining the median lethal dose (LD50), provides a measure of the immediate lethality of a substance. Both DEHA and DEHP exhibit low acute oral toxicity in rodent models.
| Toxicological Endpoint | DEHA | DEHP |
| Acute Oral LD50 (Rat) | >9,000 mg/kg | ~25,000 - 30,000 mg/kg |
| Acute Oral LD50 (Mouse) | ~15,000 mg/kg | Not widely reported in recent comparative studies |
This table summarizes acute oral toxicity data. It is important to note that LD50 values can vary depending on the specific study parameters.
Carcinogenicity: A Tale of Two Livers
The carcinogenic potential of these plasticizers has been a primary area of investigation. Long-term bioassays in rodents have revealed distinct differences in their ability to induce tumors.
A comparative study that evaluated several 2-ethylhexyl-containing compounds found that both DEHA and DEHP were associated with increased incidences of hepatocellular neoplasms in mice, particularly in females[1]. However, DEHP also induced liver tumors in male mice and in both male and female rats, suggesting a broader carcinogenic potential across species and sexes[1]. The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B), while DEHA is "not classifiable as to its carcinogenicity to humans" (Group 3). This distinction is largely based on the differing levels of evidence in animal studies and mechanistic data.
Reproductive and Developmental Toxicity: A Clear Divergence
The most significant toxicological differences between DEHA and DEHP lie in their effects on the reproductive system. DEHP is a well-established reproductive toxicant, primarily exerting its effects through an anti-androgenic mechanism. In contrast, DEHA has not been shown to produce the same adverse reproductive outcomes.
A direct comparative study in rats demonstrated that DEHP exposure led to decreased testicular weights, seminiferous tubule atrophy, and reduced sperm counts, effects that were not observed with DEHA administration at similar dose levels.
Endocrine Disruption: Unraveling the Mechanisms
The endocrine-disrupting properties of DEHP are a major health concern. DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interfere with the body's hormonal systems. One of the key mechanisms of DEHP's endocrine-disrupting activity is its activation of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in lipid metabolism and energy homeostasis.
The PPAR Signaling Pathway and DEHP
DEHA, on the other hand, appears to be a much weaker activator of PPARs. This fundamental mechanistic difference likely underpins the observed disparities in their reproductive and carcinogenic effects. While some in vitro studies suggest DEHA may have weak endocrine activity, the in vivo evidence for significant disruption is lacking.
Experimental Protocols: A Guide to Toxicological Assessment
To ensure the reliability and comparability of toxicological data, standardized testing protocols are essential. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro assay is a primary screen for identifying substances that can cause gene mutations.
Principle: The test utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a state where they can synthesize the amino acid, suggesting the test substance induced a mutation.
Step-by-Step Methodology:
-
Strain Selection: Choose at least five strains of bacteria from the recommended list in OECD 471 to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Dose Selection: Use a minimum of five different concentrations of the test substance, with the highest concentration typically being 5000 µ g/plate for non-toxic substances.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance with the bacterial culture (with or without S9 mix) before mixing with the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate and compare it to the solvent control. A dose-related increase in revertant colonies that is at least double the background rate is generally considered a positive result.
Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay - OECD Guideline 455
This in vitro assay assesses the potential of a chemical to bind to and activate the estrogen receptor.
Principle: The assay employs a genetically modified cell line that contains the human estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When a substance with estrogenic activity binds to the receptor, it triggers the expression of the reporter gene, which can be measured.
Step-by-Step Methodology:
-
Cell Culture: Maintain the appropriate cell line (e.g., HeLa-9903) under controlled conditions.
-
Exposure: Seed the cells in multi-well plates and expose them to a range of concentrations of the test substance, along with positive (e.g., 17β-estradiol) and negative (solvent) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 20-24 hours) to allow for receptor binding and reporter gene expression.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the transcriptional activation for each concentration and compare it to the controls to determine if the substance has estrogenic activity.
Reproductive Toxicity Assessment: Extended One-Generation Reproductive Toxicity Study - OECD Guideline 443
This comprehensive in vivo study evaluates the effects of a substance on all phases of the reproductive cycle.
Principle: The study involves exposing male and female rodents to the test substance before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also exposed and monitored for various reproductive and developmental endpoints.
Step-by-Step Methodology:
-
Dosing: Administer the test substance to parental (P) generation animals at three or more dose levels, typically via the diet or gavage, for a pre-mating period of at least two weeks.
-
Mating: Pair the animals for mating.
-
Gestation and Lactation: Continue dosing the females throughout pregnancy and lactation.
-
F1 Generation Evaluation: Assess various parameters in the offspring, including viability, growth, physical development, and reproductive organ function.
-
Adult F1 Evaluation: Continue dosing a subset of the F1 generation into adulthood and assess their reproductive performance.
-
Histopathology: Conduct a detailed histopathological examination of the reproductive organs of both the P and F1 generations.
Conclusion: A Matter of Prudent Substitution
The toxicological evidence clearly indicates that DEHP poses a greater risk to human health than DEHA, particularly concerning its effects on the reproductive system and its carcinogenic potential. The well-defined endocrine-disrupting mechanism of DEHP via PPAR activation provides a strong biological basis for these concerns. While DEHA is not without its own, albeit less severe, toxicological considerations, it represents a demonstrably safer alternative in many applications.
For researchers and drug development professionals, this comparative analysis underscores the importance of a thorough toxicological evaluation when selecting materials. The "precautionary principle" dictates that where there is credible evidence of potential harm, even in the absence of complete scientific certainty, a shift towards safer alternatives is warranted. The continued investigation into the subtle effects of all plasticizers and the development of even more benign alternatives remain critical areas of research for safeguarding human health and the environment.
References
-
National Toxicology Program. (1982). Carcinogenesis Bioassay of Di(2-ethylhexyl)adipate (CAS No. 103-23-1) in F344 Rats and B6C3F1 Mice (Feed Study). National Toxicology Program Technical Report Series, 212, 1-130. [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) Phthalate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC. [Link]
-
OECD. (1997). Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 471, Bacterial Reverse Mutation Test. [Link]
-
OECD. (2016). Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 455, Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]
-
OECD. (2011). Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 443, Extended One-Generation Reproductive Toxicity Study. [Link]
-
KEGG Pathway. (n.d.). PPAR signaling pathway - Homo sapiens (human). [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for Bis(2-ethylhexyl) adipate (DEHA) Analysis
For researchers, scientists, and drug development professionals engaged in the meticulous work of analytical testing, the integrity of your results is paramount. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for Bis(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. We will delve into the nuances of selecting an appropriate CRM, explore viable alternatives, and provide actionable experimental protocols to ensure the trustworthiness and accuracy of your analytical data.
The Critical Role of Certified Reference Materials in DEHA Analysis
This compound (DEHA), also known as dioctyl adipate (DOA), is a common plasticizer found in a vast array of consumer and industrial products, including food packaging, medical devices, and toys.[1][2] Its potential for migration from these products into food, beverages, and the human body necessitates accurate and reliable analytical methods for its quantification. This is where Certified Reference Materials (CRMs) become indispensable tools.
A CRM is a highly characterized and homogeneous material with a certified property value, uncertainty, and a statement of metrological traceability.[3][4] In the context of DEHA analysis, a CRM serves as a benchmark of accuracy, enabling laboratories to:
-
Calibrate analytical instruments: Ensuring the instrument's response is accurate and proportional to the concentration of DEHA.[3][4]
-
Validate analytical methods: Confirming that a developed method is fit for its intended purpose, providing reliable and reproducible results.[4]
-
Establish quality control: Routinely monitoring the performance of analytical procedures to detect any deviations.
-
Ensure inter-laboratory comparability: Allowing for the confident comparison of results between different laboratories.[4]
The use of CRMs is a cornerstone of good laboratory practice and is often a requirement for accreditation under standards such as ISO/IEC 17025.
Comparative Analysis of Commercially Available DEHA Certified Reference Materials
Several reputable suppliers offer DEHA as a Certified Reference Material or analytical standard. While the core product is the same, there are subtle but important differences in their certification and specifications. The following table provides a comparison of DEHA CRMs from leading manufacturers.
| Supplier | Product Name/Grade | Purity/Certified Value | Uncertainty | Format | Key Features & Traceability |
| Sigma-Aldrich (Merck) | This compound, certified reference material, TraceCERT® | ≥99% (assay) | Not explicitly stated on product page, provided on Certificate of Analysis. | Neat | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to primary material from an NMI (e.g., NIST). Certificate of Analysis provides certified content by qNMR.[5] |
| LGC Standards | Bis(2-ethylhexyl)adipate | Not explicitly stated as a certified value on the product page. Purity is typically provided on the Certificate of Analysis. | Provided on the Certificate of Analysis. | Neat | A leading global manufacturer of reference materials.[6][7] Products are meticulously characterized. Offers "Exact Weight" packaging where the precise mass is provided.[6] |
| Thermo Fisher Scientific | This compound, 99% | ≥98.5% (GC) | Not provided on the product page. | Neat (Liquid) | Part of the Acros Organics product portfolio. Specifications are provided, but it is not explicitly marketed as a CRM with metrological traceability in the same vein as a TraceCERT® product.[8][9][10] |
| HPC Standards | High-Purity this compound | High-purity | Provided on the Certificate of Analysis. | Neat | An ISO 17034 accredited manufacturer specializing in reference materials for residue analysis.[1][11] Products are tested according to international quality requirements.[11] |
Expert Insight: When selecting a DEHA CRM, the choice between a product explicitly certified under ISO 17034 (like Sigma-Aldrich's TraceCERT® or offerings from HPC Standards) and a high-purity analytical standard (like some offerings from Thermo Fisher Scientific) depends on the stringency of your application. For regulatory submissions or work requiring the highest level of metrological traceability, an ISO 17034 accredited CRM is the superior choice. For routine research and development, a well-characterized analytical standard from a reputable supplier may suffice. Always scrutinize the Certificate of Analysis for details on certified value, uncertainty, and the traceability statement.
Alternatives to Commercially Produced DEHA CRMs
While commercially available CRMs are the gold standard, there are situations where alternatives may be considered.
Other Non-Phthalate Plasticizer Reference Standards
In some research contexts, particularly when screening for a range of plasticizers or developing methods for novel plasticizer alternatives, reference materials for other non-phthalate plasticizers can be valuable. These can help in assessing the chromatographic selectivity and potential for co-elution with DEHA. Examples of such alternatives include:
-
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A common replacement for phthalates in sensitive applications.[12][13]
-
Dioctyl terephthalate (DOTP): Another widely used non-phthalate plasticizer.[14]
-
Acetyl tributyl citrate (ATBC): A bio-based plasticizer.[14]
-
Epoxidized soybean oil (ESBO): Often used as a co-plasticizer and stabilizer.[14]
These can be sourced from many of the same suppliers as DEHA CRMs.
In-House Prepared Quality Control Materials (QCMs)
For routine quality control and monitoring of method performance, laboratories can prepare their own Quality Control Materials (QCMs).[15][16] This is a cost-effective approach, particularly for high-throughput laboratories.
Key Considerations for In-House QCM Preparation:
-
Source Material: A well-characterized, high-purity DEHA standard should be used as the starting material.
-
Matrix Matching: The QCM should ideally be prepared in a matrix that closely resembles the samples being analyzed (e.g., a blank food simulant, polymer extract, or biological fluid). This helps to account for matrix effects in the analytical method.
-
Homogeneity and Stability: The prepared QCM must be homogeneous, meaning the concentration of DEHA is consistent throughout the batch. Its stability over time under defined storage conditions must also be assessed.[15]
-
Characterization: The concentration of DEHA in the QCM should be determined using a validated analytical method, calibrated with a certified reference material.
While QCMs are excellent for monitoring precision and detecting drift in an analytical system, they cannot be used to establish metrological traceability in the same way a CRM can.[15]
Experimental Workflows: Utilizing DEHA CRMs for Accurate Quantification
The two most prevalent techniques for the determination of DEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for each, emphasizing the critical role of the DEHA CRM.
Workflow 1: Quantification of DEHA in a Food Simulant using GC-MS
This workflow is applicable for testing the migration of DEHA from food contact materials.
Objective: To accurately quantify the concentration of DEHA that has migrated into a food simulant (e.g., isooctane).
Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh a suitable amount of the DEHA CRM.
-
Dissolve the CRM in isooctane to prepare a stock solution of a known concentration (e.g., 1000 µg/mL). The use of an analytical balance and Class A volumetric flasks is crucial for accuracy.
-
Perform serial dilutions of the stock solution with isooctane to create a series of calibration standards covering the expected concentration range of DEHA in the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
The food simulant (isooctane) that has been in contact with the plastic material is used directly as the sample.
-
If necessary, an internal standard (e.g., a deuterated phthalate or another plasticizer not expected to be in the sample) is added to both the calibration standards and the samples to correct for variations in injection volume and instrument response.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of plasticizers.
-
Injection: 1 µL of the standard or sample is injected in splitless mode to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate DEHA from other components in the sample. A typical program might start at 80°C, ramp to 280°C, and hold for a few minutes.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance selectivity and sensitivity. Characteristic ions for DEHA (e.g., m/z 113, 129, 149) are monitored.
-
-
Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the peak area of DEHA against the concentration for the calibration standards.
-
The concentration of DEHA in the samples is determined by interpolating their peak areas on the calibration curve.
-
Causality in Experimental Choices:
-
Choice of Solvent: Isooctane is a common food simulant for fatty foods and is a suitable solvent for GC-MS analysis of non-polar compounds like DEHA.
-
Internal Standard: The use of an internal standard is a self-validating mechanism that corrects for potential errors during sample injection and analysis, thereby improving the precision and accuracy of the results.
-
SIM Mode: Operating the mass spectrometer in SIM mode significantly reduces chemical noise and interferences from the matrix, leading to lower detection limits and more reliable quantification.
Caption: Workflow for DEHA quantification by LC-MS/MS.
Conclusion
The selection and proper use of Certified Reference Materials for this compound are fundamental to achieving accurate and reliable analytical results. For applications demanding the highest level of confidence and metrological traceability, CRMs from ISO 17034 accredited producers are the preferred choice. Understanding the alternatives, such as other non-phthalate plasticizer standards and in-house prepared quality control materials, allows for a more flexible and cost-effective approach to quality assurance. The detailed GC-MS and LC-MS/MS workflows provided in this guide, grounded in sound scientific principles, offer a robust framework for the precise quantification of DEHA in various matrices. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can ensure the integrity and trustworthiness of their data.
References
-
Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
-
Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Retrieved from [Link]
-
Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine. Retrieved from [Link]
-
International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (2020, September 25). A Better Alternative to Phthalates?. Retrieved from [Link]
-
LGC Group. (n.d.). Guidance for the in-house preparation of quality control materials (QCMs). Retrieved from [Link]
-
Healthy Building Network. (n.d.). Phthalate-Free Plasticizers in PVC. Retrieved from [Link]
-
National Institutes of Health. (2024, October 19). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review. Retrieved from [Link]
-
PubMed. (2020, March 1). Preparation of In-House Quality Control Human Serum for Urea and its Use in Clinical Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Guide 80: Guidance For The In-House Preparation of Quality Control Materials (QCMS). Retrieved from [Link]
-
Department of Environmental Science, Radboud University Nijmegen. (n.d.). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of In-House Quality Control Human Serum for Urea and its Use in Clinical Chemistry. Retrieved from [Link]
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- 1. hpc-standards.com [hpc-standards.com]
- 2. accustandard.com [accustandard.com]
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- 5. デルタメトリン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bis(2-ethylhexyl)adipate | LGC Standards [lgcstandards.com]
- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 8. L10195.14 [thermofisher.com]
- 9. 402462500 [thermofisher.com]
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- 12. A Better Alternative to Phthalates? | NIST [nist.gov]
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A Senior Application Scientist's Guide to Bis(2-ethylhexyl) adipate (DEHA) Extraction: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Bis(2-ethylhexyl) adipate (DEHA), a common plasticizer, is paramount. Its potential for migration from packaging materials and medical devices into consumables and pharmaceuticals necessitates robust and reliable analytical methods. The critical first step in any such analysis is the efficient extraction of DEHA from the sample matrix. This guide provides an in-depth comparison of prevalent extraction methodologies, offering insights into their principles, performance, and practical applications, supported by experimental data from peer-reviewed literature.
Introduction to DEHA and the Imperative of Efficient Extraction
This compound (DEHA) is an organic compound used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its presence in food packaging, medical tubing, and other consumer products has raised concerns due to its potential for leaching and subsequent human exposure. Regulatory bodies worldwide have established limits for DEHA in various products, making its accurate determination a critical aspect of quality control and safety assessment.
The choice of extraction method is a pivotal decision in the analytical workflow. An ideal extraction technique should offer high recovery of the analyte, minimize co-extraction of interfering matrix components, be reproducible, and align with the laboratory's throughput and resource availability. This guide will explore and compare the following extraction techniques:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Supercritical Fluid Extraction (SFE)
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Liquid-Liquid Extraction (LLE): The Classical Approach
Liquid-Liquid Extraction (LLE) is a traditional and widely used method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] The analyte partitions from the sample matrix into the organic solvent, which is then collected for analysis.
The Causality Behind LLE
The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte, which describes its relative solubility in the organic versus the aqueous phase.[2] For DEHA, a nonpolar compound, a nonpolar organic solvent is chosen to maximize its partitioning from a polar (often aqueous) sample matrix. The choice of solvent is critical and is dictated by the analyte's properties.[1] Multiple extractions with fresh solvent are often necessary to ensure quantitative recovery.
Experimental Protocol: LLE for DEHA in Aqueous Samples
-
Sample Preparation: Acidify the aqueous sample (e.g., 1 liter of water) to a pH below 2 with a suitable acid (e.g., HCl) to ensure DEHA is in a neutral form.
-
Solvent Addition: Transfer the sample to a separatory funnel and add a specific volume of a water-immiscible organic solvent (e.g., 60 mL of dichloromethane or n-hexane).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The denser organic layer (in the case of dichloromethane) will be at the bottom.
-
Collection: Drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for chromatographic analysis.
Performance Data for LLE
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 70 - 95[3][4] | Water, Beverages |
| LOD / LOQ | LOD: 0.1 - 1 µg/L; LOQ: 0.3 - 3 µg/L | Water |
| RSD (%) | < 15 | Water |
| Extraction Time | 30 - 60 minutes per sample | General |
| Solvent Consumption | High (e.g., >180 mL per sample) | General |
LLE Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for DEHA.
Solid-Phase Extraction (SPE): A More Selective Approach
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation that partitions analytes between a solid phase (sorbent) and a liquid phase (sample and solvents).[5] It offers improved selectivity and reduced solvent consumption compared to LLE.[6]
The Rationale for SPE
SPE relies on the affinity of the analyte for a solid sorbent.[6] For a nonpolar analyte like DEHA, a nonpolar sorbent (e.g., C18-bonded silica) is used in a reversed-phase mode. The sample is loaded onto the conditioned sorbent, which retains the DEHA. Interfering polar compounds are washed away, and then the DEHA is eluted with a small volume of a nonpolar organic solvent.
Experimental Protocol: SPE for DEHA in Water Samples[3]
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Cartridge Conditioning: Condition the cartridge by passing methanol (e.g., 5-10 mL) followed by deionized water (e.g., 5-10 mL) through it. Do not allow the sorbent to dry.
-
Sample Loading: Pass the water sample (e.g., 1 L) through the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with a small volume of a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for several minutes.
-
Elution: Elute the retained DEHA with a small volume of a strong, nonpolar solvent (e.g., 2 x 5 mL of dichloromethane or ethyl acetate).
-
Concentration and Analysis: The eluate can be directly analyzed or concentrated further if necessary.
Performance Data for SPE
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 85 - 110[7][8] | Water, Beverages |
| LOD / LOQ | LOD: 0.05 - 0.5 µg/L; LOQ: 0.15 - 1.5 µg/L | Water |
| RSD (%) | < 10[9] | Water |
| Extraction Time | 20 - 40 minutes per sample | General |
| Solvent Consumption | Low to moderate (e.g., 20-30 mL per sample) | General |
SPE Workflow
Caption: Solid-Phase Extraction (SPE) workflow for DEHA.
Ultrasound-Assisted Extraction (UAE): Harnessing Acoustic Energy
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[10] The collapse of these cavitation bubbles generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process.
The Mechanism of UAE
The primary mechanism of UAE is the physical disruption of the sample matrix by the energy released from cavitation. This leads to increased solvent penetration into the sample and facilitates the release of the target analyte into the solvent. UAE is particularly effective for solid and semi-solid samples.
Experimental Protocol: UAE for DEHA from Food Samples[8]
-
Sample Preparation: Homogenize the food sample (e.g., 5 g of cheese).
-
Solvent Addition: Place the homogenized sample in a suitable vessel and add an extraction solvent (e.g., 20 mL of hexane).
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Separation: After sonication, separate the solvent extract from the solid residue by centrifugation or filtration.
-
Repeat (Optional): The extraction can be repeated with fresh solvent to improve recovery.
-
Cleanup and Analysis: The extract may require a cleanup step (e.g., using SPE) before analysis by GC or LC.
Performance Data for UAE
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 90 - 105[11] | Food, Soil, Polymers |
| LOD / LOQ | LOD: 1 - 10 µg/kg; LOQ: 3 - 30 µg/kg | Food |
| RSD (%) | < 10 | Food |
| Extraction Time | 15 - 45 minutes per sample | General |
| Solvent Consumption | Moderate (e.g., 20-50 mL per sample) | General |
UAE Workflow
Caption: Ultrasound-Assisted Extraction (UAE) workflow.
Microwave-Assisted Extraction (MAE): Rapid Thermal Extraction
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the sample matrix.[12] This facilitates the disruption of the matrix and the transfer of the analyte into the solvent.[13]
The Principles of MAE
MAE's efficiency stems from the direct interaction of microwaves with polar molecules in the sample and solvent.[14] This localized heating is much faster than conventional heating methods. The choice of solvent is crucial, as its dielectric properties determine its ability to absorb microwave energy.
Experimental Protocol: MAE for DEHA from Polymer Samples
-
Sample Preparation: Cut the polymer sample into small pieces (e.g., 0.5 g).
-
Extraction Vessel: Place the sample in a microwave-transparent extraction vessel with a suitable solvent (e.g., 25 mL of hexane/acetone mixture).
-
Microwave Program: Seal the vessel and place it in the microwave extraction system. Apply a program with controlled temperature and pressure (e.g., 115°C for 15 minutes).
-
Cooling: After the program, allow the vessel to cool to room temperature.
-
Filtration and Analysis: Filter the extract and proceed with analysis, possibly after a cleanup step.
Performance Data for MAE
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 95 - 110[15] | Polymers, Soil, Food |
| LOD / LOQ | LOD: 1 - 15 µg/kg; LOQ: 3 - 50 µg/kg | Solid matrices |
| RSD (%) | < 10 | Solid matrices |
| Extraction Time | 10 - 30 minutes per sample | General |
| Solvent Consumption | Low to moderate (e.g., 20-40 mL per sample) | General |
MAE Workflow
Caption: Microwave-Assisted Extraction (MAE) workflow.
Supercritical Fluid Extraction (SFE): The "Green" Alternative
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16] A supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[9]
The Advantages of SFE
SFE is considered a "green" technology because CO₂ is non-toxic, non-flammable, and readily available.[17] The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, allowing for selective extractions. After extraction, the CO₂ can be returned to its gaseous state, leaving a solvent-free extract.
Experimental Protocol: SFE for DEHA from Solid Matrices
-
Sample Loading: Place the ground or prepared sample into the extraction vessel.
-
System Parameters: Set the extraction temperature and pressure (e.g., 60°C and 300 bar).
-
Extraction: Pump supercritical CO₂ through the extraction vessel for a set period (e.g., 30-60 minutes). A co-solvent (modifier) like methanol may be added to the CO₂ to enhance the extraction of more polar analytes.
-
Collection: The extracted DEHA is collected by depressurizing the CO₂ in a collection vessel or trapping it in a small amount of solvent.
-
Analysis: The collected extract is then ready for analysis.
Performance Data for SFE
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 80 - 100+ | Polymers, Food, Environmental Samples |
| LOD / LOQ | Matrix dependent, often requires concentration | Solid matrices |
| RSD (%) | < 15 | Solid matrices |
| Extraction Time | 30 - 90 minutes per sample | General |
| Solvent Consumption | Very low (primarily CO₂, minimal organic solvent) | General |
SFE Workflow
Caption: Supercritical Fluid Extraction (SFE) workflow.
QuEChERS: The High-Throughput Solution
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.[18] Originally developed for pesticide residue analysis in food, its application has expanded to other analytes, including plasticizers.[19]
The QuEChERS Principle
QuEChERS typically involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent to remove matrix interferences.[20]
Experimental Protocol: QuEChERS for DEHA in Fatty Food Samples[22]
-
Sample Homogenization: Weigh a homogenized sample (e.g., 10-15 g) into a centrifuge tube.
-
Extraction: Add acetonitrile (and an internal standard) and shake vigorously.
-
Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) and shake. This removes water and induces phase separation.
-
Centrifugation: Centrifuge the tube to separate the layers.
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate.
-
Final Centrifugation: Shake and centrifuge the dSPE tube.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.
Performance Data for QuEChERS
| Performance Metric | Typical Values for DEHA & Similar Plasticizers | Matrix Examples |
| Recovery (%) | 70 - 120[18][21] | Fruits, Vegetables, Fatty Foods, Soil |
| LOD / LOQ | LOD: 0.1 - 5 µg/kg; LOQ: 0.5 - 15 µg/kg[22] | Food matrices |
| RSD (%) | < 20[12] | Food matrices |
| Extraction Time | 10 - 20 minutes per sample | General |
| Solvent Consumption | Low (e.g., 10-20 mL per sample) | General |
QuEChERS Workflow
Caption: QuEChERS workflow for DEHA extraction.
Comparative Analysis and Recommendations
The selection of the most appropriate extraction method for DEHA depends on a multitude of factors, including the sample matrix, required sensitivity, laboratory throughput, and available instrumentation.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| LLE | Simple, widely applicable, requires minimal specialized equipment. | High solvent consumption, labor-intensive, can form emulsions, less selective. | Simple aqueous matrices where high throughput is not a priority. |
| SPE | High selectivity, low solvent consumption, can be automated. | Can be more expensive, method development may be required for complex matrices. | Aqueous samples, cleanup of extracts from other methods. |
| UAE | Fast, efficient for solid samples, relatively low cost. | Potential for analyte degradation at high power, filtration/centrifugation required. | Solid and semi-solid matrices like food and environmental samples. |
| MAE | Very fast, highly efficient, can be automated. | Requires specialized equipment, potential for thermal degradation of analytes. | High-throughput analysis of solid and semi-solid samples. |
| SFE | Environmentally friendly, tunable selectivity, solvent-free extracts. | High initial equipment cost, may require co-solvents for some analytes. | "Green" chemistry applications, extraction from polymers and natural products. |
| QuEChERS | Fast, easy, cheap, effective, rugged, safe, high throughput. | Matrix effects can be a concern, may require optimization for different matrices. | High-throughput screening of food and agricultural samples. |
Expert Recommendations:
-
For routine monitoring of DEHA in water samples , Solid-Phase Extraction (SPE) offers an excellent balance of selectivity, recovery, and efficiency.
-
For high-throughput analysis of DEHA in a wide range of food matrices , the QuEChERS method is unparalleled in its speed and simplicity.
-
When dealing with solid matrices like polymers or when "green" chemistry is a priority , Supercritical Fluid Extraction (SFE) is an attractive, albeit more capital-intensive, option.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are powerful techniques for solid samples, with MAE generally offering higher speed and efficiency.
-
Liquid-Liquid Extraction (LLE) remains a viable option for simple matrices when more advanced instrumentation is unavailable.
Ultimately, the optimal extraction method is one that is validated for the specific matrix and analytical requirements of the study, ensuring the generation of accurate and reliable data for the assessment of this compound.
References
- Anastassiades, M., Lehotay, S.J., Štajnbaher, D., & Schenck, F.J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Asensio-Ramos, M., Hernández-Borges, J., Ravelo-Pérez, L. M., & Rodríguez-Delgado, M. Á. (2010). Evaluation of a modified QuEChERS method for the extraction of pesticides from agricultural, ornamental, and forestal soils. Analytical and bioanalytical chemistry, 396(6), 2307–2319.
- Cunha, S. C., Fernandes, J. O., & Oliveira, M. B. P. P. (2007). Fast analysis of multiple pesticide residues in apple and pear by stir bar sorptive extraction–liquid desorption–capillary gas chromatography–mass spectrometry.
- dos Santos Costa, L., de Souza, A. O., & de Andrade, J. B. (2019). Development and validation of a method for the determination of organic solvents in radiopharmaceuticals by gas chromatography with flame ionization detector. Journal of King Saud University-Science, 31(4), 1184-1191.
- European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/12682/2019.
- Farajzadeh, M. A., Yadeghari, F., & Mogaddam, M. R. A. (2021). Combining dispersive solid phase extraction using an inexpensive sorbent with dispersive liquid–liquid microextraction for the determination of plasticizers in aqueous samples. International Journal of Environmental Analytical Chemistry, 1-18.
- Gancedo, P., Nerin, C., & Cacho, J. (1992). Determination of this compound in Food Products. Journal of Agricultural and Food Chemistry, 40(10), 1833-1835.
- Guzik, P., Suthar, P., & Rawat, I. (2022). Recent advances in microwave-assisted extraction of bioactive compounds from complex herbal samples: A review. Talanta, 243, 123348.
- Jeong, Y., Lee, J., Kim, M., & Kim, J. (2020). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis.
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Koch Modular Process Systems. (n.d.). Liquid-Liquid Extraction: Generating Equilibrium Data. Retrieved from [Link]
- Lee, J. H., Park, Y. S., & Lee, K. G. (2012). Development of a QuEChERS-based analytical method for the determination of pesticide residues in persimmon. Food chemistry, 133(2), 586-592.
- Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection.
- Long, G. L., & Winefordner, J. D. (1983). Limit of detection. A closer look at the IUPAC definition. Analytical chemistry, 55(7), 712A-724A.
- Luque de Castro, M. D., & Priego-Capote, F. (2010). Soxhlet extraction: Past and present trends.
- Md Zin, N. S., & Abas, F. (2022). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Molecules, 27(18), 5898.
- Nerin, C., Alfaro, P., Aznar, M., & Domeño, C. (2013). The challenge of identifying and quantifying non-intentionally added substances from food packaging materials: A review. Analytica chimica acta, 775, 14-24.
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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Hach. (n.d.). DEHA (0 to 500 µg/L) - Iron Reduction Method for Oxygen Scavengers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Linearity of DEHA Detection by GC-FID
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and evaluating the linearity of Di(2-ethylhexyl) adipate (DEHA) detection using Gas Chromatography with Flame Ionization Detection (GC-FID). Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, ensuring a robust, self-validating experimental design. We will explore the fundamental principles of GC-FID, present a detailed protocol for linearity assessment grounded in international standards, and compare the technique's performance with viable alternatives. The objective is to equip the reader with the expertise to generate high-quality, defensible data for regulatory submission and internal quality control.
Introduction: The "Why" Behind the Method
Di(2-ethylhexyl) adipate (DEHA), a common plasticizer used to impart flexibility to polymers like PVC, is prevalent in materials used for medical devices, food packaging, and pharmaceutical containers.[1] Due to its potential to migrate from these materials into the products they contain, regulatory bodies worldwide mandate strict limits on its presence. Consequently, the accurate and precise quantification of DEHA is a critical quality control parameter.
Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a predominant and robust analytical technique for this purpose.[2] Its suitability stems from its high sensitivity towards organic compounds, a wide dynamic range, and its cost-effectiveness. The core principle of GC-FID involves two stages: first, the separation of volatile components in a sample as they pass through a GC column, and second, their detection by a flame ionization detector.[3] In the detector, the separated organic molecules are burned in a hydrogen-air flame, producing ions.[4] These ions generate a small electrical current proportional to the amount of carbon atoms entering the flame, which is then amplified and recorded as a peak in a chromatogram.[2][5] The area under this peak is directly proportional to the concentration of the analyte, forming the basis of quantitative analysis.[2]
Before any quantitative method can be routinely employed, its performance characteristics must be rigorously validated. Linearity is arguably one of the most critical validation parameters. It establishes the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. A validated linear range ensures that any measurement within that range is reliable and accurate. This guide is structured to walk you through the process of establishing this linearity with scientific rigor, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Experimental Design: A Self-Validating Protocol for Linearity Assessment
The following protocol is designed not just to be followed, but to be understood. Each step is accompanied by an explanation of its purpose, ensuring the analyst can adapt and troubleshoot effectively.
Materials and Reagents
| Material | Specification | Rationale |
| DEHA Certified Reference Material (CRM) | >99.5% purity | Ensures accuracy of the stock and calibration standards. |
| Di-n-octyl phthalate (DNOP) | >99.5% purity | Recommended as an internal standard (IS) due to its similar chemical properties and chromatographic behavior to DEHA, but with a distinct retention time, preventing peak overlap. |
| Hexane | HPLC or GC Grade | High purity solvent minimizes baseline noise and interfering peaks. |
| Volumetric Flasks (Class A) | Various sizes (10 mL, 50 mL, 100 mL) | Class A glassware is essential for the accurate preparation of stock and working standard solutions. |
| Micropipettes (Calibrated) | P1000, P200 | Ensures precise volume transfers, critical for accurate dilutions. |
| Autosampler Vials | 2 mL, with PTFE/Silicone septa | Inert septa prevent contamination and sample adsorption. |
Preparation of Standard Solutions
The cornerstone of a valid linearity study is the accuracy of the calibration standards. This multi-step dilution process is designed to minimize propagation of error.
Workflow for Standard Preparation
Caption: Workflow for preparing calibration standards.
Step-by-Step Protocol:
-
DEHA Primary Stock (1000 µg/mL): Accurately weigh 100 mg of DEHA CRM into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with hexane. This stock solution is the foundation for all subsequent dilutions.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of DNOP in hexane using the same procedure.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution from the DEHA primary stock. A typical range for evaluating linearity might be 1, 10, 50, 100, and 200 µg/mL.
-
Causality: Using a minimum of five concentration levels is a requirement under ICH Q2(R1) guidelines to adequately assess the linear relationship.[6] The chosen range should bracket the expected concentrations of DEHA in actual samples.
-
-
Spiking with Internal Standard: To each calibration standard, add a fixed amount of the IS stock solution to achieve a constant concentration (e.g., 50 µg/mL) in every vial. The use of an internal standard corrects for minor variations in injection volume and detector response, thereby improving the precision and accuracy of the method.[8]
GC-FID Instrumentation and Conditions
The following parameters are a robust starting point. Method development and optimization may be required for specific instruments or sample matrices.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 or equivalent | A modern GC system ensures precise temperature and flow control. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for semi-volatile compounds like DEHA.[9] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the sample through the column. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 1 µL | A small, consistent injection volume prevents column overloading. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of DEHA without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overload at higher concentrations while maintaining sufficient sensitivity for lower concentrations. |
| Oven Program | Initial 150°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | The temperature program is designed to separate DEHA from the solvent front and the internal standard with good peak resolution and shape. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 310 °C | Prevents condensation of the analyte in the detector. |
| H2 Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Flow (N2) | 25 mL/min | Optimizes the flow of column effluent into the detector flame. |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the chromatography data system (CDS). Inject a solvent blank first to ensure system cleanliness, followed by the calibration standards in increasing order of concentration. Inject each standard at least three times (n=3).
-
Causality: Multiple injections of each standard are crucial for assessing the precision of the measurement at each level and ensuring the calculated mean is representative.
-
-
Data Processing: Integrate the peaks for DEHA and the internal standard (DNOP).
-
Linearity Plot Construction: For each injection, calculate the Response Ratio (Peak Area of DEHA / Peak Area of IS). Then, for each concentration level, calculate the mean Response Ratio.
-
Regression Analysis: Plot the mean Response Ratio (y-axis) against the concentration of DEHA (x-axis). Perform a linear regression analysis on this data.
Evaluating Performance: Interpreting the Data
The output of the linear regression provides the key metrics for evaluating linearity.
| Parameter | Acceptance Criterion | Interpretation |
| Coefficient of Determination (R²) | ≥ 0.995 | This value indicates how well the data points fit the regression line. An R² of 0.995 or higher signifies that 99.5% or more of the variance in the response is predictable from the concentration, demonstrating a strong linear relationship.[11] |
| Y-Intercept | Should be close to zero and not statistically significant. | A significant y-intercept may indicate the presence of a systematic error, such as interference from the blank or an issue with the integration baseline. |
| Visual Inspection | The data points should be randomly scattered around the regression line. | Visual inspection of the plot is a mandatory ICH recommendation.[8] It can reveal trends, such as curvature at higher concentrations, that may not be obvious from the R² value alone. |
| Residual Plot | Residuals should be randomly distributed around the zero line. | A plot of the residuals (the difference between the observed and predicted response) versus concentration provides a more sensitive check for non-linearity. Any discernible pattern suggests a deviation from the linear model. |
Example Linearity Data (Hypothetical)
| Concentration (µg/mL) | Mean Peak Area (DEHA) | Mean Peak Area (IS) | Mean Response Ratio |
| 1.0 | 15,250 | 755,100 | 0.0202 |
| 10.0 | 153,100 | 754,900 | 0.2028 |
| 50.0 | 760,500 | 755,500 | 1.0066 |
| 100.0 | 1,515,000 | 754,800 | 2.0071 |
| 200.0 | 3,045,000 | 755,200 | 4.0321 |
| R² | \multicolumn{3}{c | }{0.9998 } | |
| Regression Equation | \multicolumn{3}{c | }{y = 0.0201x + 0.0015} |
Comparison with Alternative Methodologies
While GC-FID is a powerful tool, it's essential to understand its position relative to other analytical techniques.
| Technique | Principle | Advantages for DEHA Analysis | Limitations |
| GC-FID | Separation by GC, detection by flame ionization. | Robust, reliable, cost-effective, wide linear range, high sensitivity for hydrocarbons.[2][5] | Non-specific; identification is based solely on retention time. Co-eluting compounds can interfere. |
| GC-MS | Separation by GC, detection by mass spectrometry. | Provides structural information, leading to positive compound identification (high specificity). Often has lower detection limits than FID. | Higher equipment and maintenance costs. Can be more complex to operate. |
| Colorimetric/Spectrophotometric | DEHA reduces Fe³⁺ to Fe²⁺, which forms a colored complex.[12][13][14] | Simple, rapid, suitable for field testing or process monitoring.[15] | Prone to interferences from other reducing agents or metals.[14] Lower specificity and narrower dynamic range compared to GC methods. |
Expert Insight: For routine quality control where the identity of DEHA is already established and the primary goal is quantification within a known matrix, GC-FID offers an optimal balance of performance, reliability, and cost. However, for investigational studies, impurity profiling, or analysis of complex matrices where co-eluting interferences are likely, the superior specificity of Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable. A GC-MS method was developed for the quantitative determination of regulated plasticizers, including DEHA, in medical infusion sets, demonstrating its applicability in complex scenarios.[9]
Conclusion: Ensuring Trustworthy Results
Establishing the linearity of an analytical method is a foundational requirement for generating reliable quantitative data. The GC-FID method, when validated correctly, provides a robust and efficient means for quantifying DEHA in a variety of sample types. By understanding the rationale behind each step of the protocol—from the choice of internal standard to the interpretation of regression statistics—scientists can ensure their methods are not only compliant with regulatory expectations like those from the ICH but are also scientifically sound and fit for purpose.[16] This guide provides the framework and the expert insights necessary to achieve that goal, fostering confidence in every result generated.
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SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of Bis(2-ethylhexyl) adipate (DEHA) in the Laboratory
Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is a versatile plasticizer integral to numerous applications within research and development, from enhancing the flexibility of polymers to its use in certain formulations.[1] While valued for its low toxicity profile compared to some traditional plasticizers, its identity as a combustible, oily liquid necessitates a rigorous and informed approach to its disposal.[1][2] Improper disposal not only poses risks of environmental contamination but also violates stringent regulatory frameworks.
This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of DEHA from a laboratory setting. It moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering researchers to manage their waste streams with confidence and scientific integrity.
Foundational Safety and Hazard Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This assessment directly informs the necessary handling precautions and disposal pathway.
1.1. Health and Environmental Hazard Profile
DEHA is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[3] Prolonged or repeated exposure may cause damage to the liver and kidneys.[3] Direct contact can lead to skin and eye irritation, while inhalation may irritate the respiratory tract.[2][4] Environmentally, DEHA must not be allowed to enter drains or waterways, as it can be toxic to some aquatic organisms and is known to leach from plastics.[5][6][7]
1.2. Physical and Chemical Hazards
DEHA is a combustible liquid with a high flash point, meaning it must be preheated before ignition can occur.[3][8] However, it is incompatible with strong oxidizing agents, strong acids, and nitrates, which can cause vigorous, heat-generating reactions.[2][6][8] In the event of a fire, poisonous gases such as carbon monoxide and carbon dioxide are produced.[2][3]
1.3. Mandatory Personal Protective Equipment (PPE)
A disciplined approach to PPE is non-negotiable. The following table outlines the minimum required PPE when handling DEHA waste, grounded in established safety standards.
| Area of Protection | Required PPE | Governing Standard / Rationale |
| Eyes / Face | Safety glasses with side-shields or chemical safety goggles. | Must be tested and approved under government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Hands | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] |
| Body | Standard lab coat. Impervious clothing may be required for larger quantities. | Minimizing skin contact is a fundamental principle of good industrial hygiene and safety practice.[4][5] |
The Core Principle: Waste Characterization
The single most critical step in chemical disposal is waste characterization. The disposal route for DEHA is determined not just by its own properties, but by what it has been mixed with. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[9][10]
Causality: While pure DEHA is not a listed hazardous waste, its use in a laboratory process can easily change its classification. For instance, if DEHA is used as a solvent for a substance that is a listed hazardous waste, or mixed with a chlorinated solvent (an F-listed waste), the entire mixture must be managed as hazardous waste.[10][11] Failure to correctly characterize the waste can lead to significant regulatory penalties and environmental harm. Therefore, you must always consult your institution's Environmental Health and Safety (EHS) office and refer to state and federal regulations.[12]
Step-by-Step Disposal Protocols
Follow these validated protocols based on the nature of the DEHA waste stream.
Protocol 1: Disposal of Unused or Uncontaminated DEHA
This protocol applies to expired, surplus, or off-spec DEHA that has not been used in an experimental process.
-
Do Not Mix: Keep the DEHA in its original, clearly labeled container.[13] Never consolidate it with other waste streams.
-
Labeling: Ensure the container is labeled "Waste this compound" or "Waste Dioctyl Adipate" along with the CAS number (103-23-1).
-
Segregation & Storage: Store the sealed container in a designated satellite accumulation area for chemical waste. This area should be cool, well-ventilated, and away from sources of ignition and incompatible materials like strong oxidizers.[2][12]
-
Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[5] The preferred disposal method is typically high-temperature incineration at an approved facility.[4]
Protocol 2: Disposal of DEHA-Contaminated Solid Waste
This protocol covers items such as gloves, absorbent pads, and plasticware contaminated with small amounts of DEHA.
-
Segregation: Collect all DEHA-contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container "DEHA-Contaminated Solid Waste." Include relevant hazard warnings.
-
Accumulation: Once the container is full, seal it securely.
-
Disposal: Transfer the sealed container to your laboratory's designated hazardous waste collection area for disposal via incineration. Do not dispose of this material in the regular trash.
Protocol 3: Managing Spills and Grossly Contaminated Materials
This protocol is for the cleanup and disposal of DEHA spills.
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[12] Remove all sources of ignition.[8][12]
-
Containment: Absorb the spilled liquid using an inert material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully scoop the absorbent material into a sealable, chemically compatible container.[5][12]
-
Decontamination: Clean the spill area. A recommended procedure is to wash the surface with 60-70% ethanol followed by a soap and water solution.[8]
-
Labeling and Disposal: Seal and label the container of spill cleanup debris as "Hazardous Waste: this compound Spill Debris." Dispose of it through your institution's hazardous waste program.[12]
Decision-Making Workflow for DEHA Disposal
The following diagram provides a logical workflow to guide the disposal decision process, ensuring all critical factors are considered.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-ethylhexyl) adipate (DEHA)
As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. Handling chemicals like Bis(2-ethylhexyl) adipate (DEHA), a common plasticizer and laboratory solvent, requires a comprehensive understanding of its properties to ensure robust protection. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with DEHA.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with DEHA is the foundation of an effective PPE strategy. While not classified as acutely toxic, DEHA presents hazards that necessitate careful protective measures.
-
Dermal (Skin) Exposure: Repeated or prolonged skin contact can cause irritation.[1][2] DEHA is an oily liquid, increasing the potential for extensive skin contact if not handled properly.
-
Ocular (Eye) Exposure: The liquid can cause mild eye irritation.[1][2] Any splash poses a direct risk to vision and requires immediate and thorough flushing.
-
Inhalation Exposure: Breathing in DEHA vapors or aerosols can irritate the nose and throat.[2] While its vapor pressure is low, operations involving heating, aerosolizing, or use in poorly ventilated areas increase this risk.
-
Chronic Exposure: Some data suggests that prolonged or repeated exposure may cause damage to the liver and kidneys.[3] This underscores the importance of minimizing cumulative contact over time.
DEHA is also a combustible liquid, meaning it must be preheated before ignition can occur.[1][2] Therefore, all ignition sources should be removed from the handling area.[1][4][5]
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered approach to PPE is essential. The selection should be guided by the specific procedure being performed, moving from a standard baseline to enhanced protection as the risk of exposure increases.
Primary Barrier: Skin & Body Protection
The first line of defense is to prevent any direct contact with the skin.
-
Gloves: Impervious gloves are mandatory.[1][5][6]
-
Selection: Nitrile or butyl rubber gloves are commonly recommended for ester compounds. However, always consult the glove manufacturer's resistance chart for specific data on DEHA.
-
Protocol: Gloves must be inspected for tears or holes before each use.[6] Use proper removal techniques (without touching the glove's outer surface) to avoid cross-contamination.[6] After use, dispose of contaminated gloves in accordance with laboratory and local regulations.[6] Always wash hands thoroughly with soap and water after removing gloves.[2][6]
-
-
Lab Coat/Apron: A standard lab coat is sufficient for small-scale operations. For tasks with a higher splash potential, such as transferring large volumes, an impervious apron over the lab coat is required.[1][5] All protective clothing should be clean and put on before work begins.[2]
Critical Defense: Eye & Face Protection
Protecting your eyes from splashes is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards (or equivalent, such as EN 166 in the EU) are required whenever handling liquid DEHA.[1][6] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: When handling larger quantities (>1 liter) or when the procedure has a significant risk of splashing (e.g., mixing at high speeds, pressure transfers), a full-face shield should be worn in addition to chemical splash goggles.[7]
Situational Defense: Respiratory Protection
Respiratory protection is not typically required under normal laboratory conditions with adequate ventilation.[3][6] However, it becomes necessary under specific circumstances.
-
When to Use:
-
Selection: If a respirator is required, a NIOSH/MSHA-approved air-purifying respirator with organic vapor (OV) cartridges is appropriate.[6][7] All respirator use must be part of a comprehensive institutional program that includes training, fit-testing, and medical clearance, as mandated by OSHA 1910.134.[7]
Operational Protocols: From Donning to Disposal
Correctly using and disposing of PPE is as important as its selection.
Step-by-Step PPE & Handling Protocol
-
Risk Assessment: Before starting, evaluate the task. Consider the quantity of DEHA, the potential for splashing or aerosolization, and the quality of ventilation.
-
Donning PPE: Put on PPE in the following order: lab coat, respirator (if needed), safety goggles, and then gloves. Ensure gloves fit securely over the cuffs of the lab coat.
-
Handling DEHA: Perform all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Ensure emergency eyewash stations and safety showers are immediately accessible.[2][4]
-
Decontamination & Doffing: After handling, remove PPE in a way that avoids self-contamination. First, remove gloves using the proper technique. Then remove the lab coat, followed by goggles and respirator (if used).
-
Disposal: Dispose of all contaminated single-use PPE, such as gloves and absorbent materials, in a sealed, labeled waste container.[1][5] Solutions may need to be disposed of as hazardous waste; consult your institution's environmental health and safety (EHS) office and local regulations.[4]
-
Hygiene: Immediately wash hands and any potentially exposed skin areas with soap and water.[2]
Spill Management Protocol
-
Evacuate & Secure: Evacuate non-essential personnel and remove all ignition sources.[4][5]
-
Don PPE: At a minimum, wear double-layered nitrile gloves, chemical splash goggles, a face shield, and an impervious apron. If the spill is large or in a poorly ventilated area, a respirator is required.
-
Contain & Absorb: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[4]
-
Collect & Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[4][8]
-
Decontaminate Area: Clean the spill surface with 60-70% ethanol followed by a thorough wash with soap and water.[1][5]
Data Summary & Decision Framework
To simplify the decision-making process, the following table and workflow diagram provide a clear, at-a-glance reference for DEHA safety.
| Hazard Class | Route of Exposure | Health Effect | Required PPE Level |
| Skin Irritant | Dermal Contact | Mild Irritation[1][2] | Impervious Gloves (Nitrile), Lab Coat[1][6] |
| Eye Irritant | Ocular Contact | Mild Irritation[1][2] | Chemical Splash Goggles[1][5] |
| Respiratory Irritant | Inhalation | Nose & Throat Irritation[2] | Not required with good ventilation; Respirator with OV cartridge if aerosols/vapors are generated[2][6] |
| Organ Toxicity | Prolonged/Repeated Exposure | Potential Kidney & Liver Damage[3] | Consistent use of baseline PPE to minimize all exposure |
| Combustible Liquid | Heat, Ignition Source | Fire Hazard | Remove ignition sources; use appropriate fire extinguisher (CO2, dry chemical, foam)[2][6] |
PPE Selection Workflow for DEHA Handling
This diagram outlines the logical progression for determining the appropriate level of PPE for any task involving DEHA.
Caption: PPE selection workflow based on task-specific risk assessment for DEHA.
References
-
New Jersey Department of Health and Senior Services. (2000). HAZARD SUMMARY: BIS (2-ETHYLHEXYL) ADIPATE. Right to Know Hazardous Substance Fact Sheets. [Link]
-
New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Bis (2-Ethylhexyl) Adipate. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Summary for CID 7641. [Link]
-
U.S. Consumer Product Safety Commission (CPSC). (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for this compound (DEHA)”. [Link]
-
Higher Intellect Documents. (n.d.). Bis (2-Ethylhexyl) Adipate. [Link]
-
Australian Government Department of Health. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. [Link]
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. This compound | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. docs.preterhuman.net [docs.preterhuman.net]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
